11-Azidoundecanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
11-azidoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c12-14-13-10-8-6-4-2-1-3-5-7-9-11(15)16/h1-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAVFOAOGZWQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN=[N+]=[N-])CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Applications of 11-Azidoundecanoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 11-Azidoundecanoic acid, a heterobifunctional linker molecule widely utilized in bioconjugation, materials science, and drug development. It details the compound's chemical and physical properties, spectroscopic characteristics, and core reactivity. Furthermore, this guide presents detailed experimental protocols for its principal applications in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and carbodiimide-mediated amide bond formation, providing researchers with the foundational information required for its effective implementation.
Core Chemical and Physical Properties
This compound is a versatile chemical tool featuring a terminal azide (B81097) group and a carboxylic acid functionality, separated by a C11 alkyl chain. This structure allows for the sequential or orthogonal conjugation of two different molecules. The long alkyl chain imparts hydrophobicity to the linker.[1]
| Property | Value | Source(s) |
| CAS Number | 118162-45-1 | [1][2][3] |
| Molecular Formula | C₁₁H₂₁N₃O₂ | [2][3] |
| Molecular Weight | 227.30 g/mol | [2][3] |
| Monoisotopic Mass | 227.16337692 Da | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Data not available in literature | |
| Boiling Point | Data not available in literature | |
| Solubility | Soluble in DMSO, DMF, alcohols, acetonitrile | [4] |
| Storage Conditions | 4°C, protect from light. For long-term storage in solvent, -20°C to -80°C is recommended. | [2] |
| IUPAC Name | This compound | [3] |
| InChIKey | LXAVFOAOGZWQKT-UHFFFAOYSA-N | [3] |
| SMILES | C(CCCCCN=[N+]=[N-])CCCCC(=O)O | [3] |
Spectroscopic Profile
While specific spectra are dependent on the acquisition conditions, the following table summarizes the expected characteristic signals for this compound based on its functional groups.
| Technique | Characteristic Features |
| Infrared (IR) Spectroscopy | - Strong, sharp absorption band around 2100 cm⁻¹ (asymmetric N≡N stretch of the azide group).- Broad O-H stretch from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.- Strong C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.- C-H stretching bands just below 3000 cm⁻¹. |
| ¹H NMR Spectroscopy | - A triplet at ~3.2-3.4 ppm corresponding to the two protons on the carbon adjacent to the azide group (-CH₂-N₃).- A triplet at ~2.2-2.4 ppm for the two protons on the carbon alpha to the carboxylic acid (-CH₂-COOH).- A broad singlet for the carboxylic acid proton (-COOH), typically far downfield (>10 ppm), which may not be observed depending on the solvent.- A series of multiplets between ~1.2-1.7 ppm for the remaining methylene (B1212753) protons of the alkyl chain. |
| ¹³C NMR Spectroscopy | - A signal for the carboxylic carbon (-COOH) in the 175-185 ppm range.- A signal for the carbon attached to the azide group (-CH₂-N₃) around 51 ppm.- A signal for the carbon alpha to the carboxylic acid (-CH₂-COOH) around 34 ppm.- A series of signals for the other alkyl chain carbons between ~24-30 ppm. |
| Mass Spectrometry (MS) | - The molecular ion peak [M+H]⁺ at m/z ≈ 228.17.- A characteristic loss of N₂ (28 Da) from the parent ion is often observed for azido (B1232118) compounds. |
A Certificate of Analysis for a commercial sample confirms that the ¹H NMR and LCMS data are consistent with the structure.[2]
Chemical Reactivity and Applications
The utility of this compound stems from its two distinct reactive handles, which can be addressed using different chemistries.
-
Azide Group (-N₃): This group is primarily used in "click chemistry" reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN to form a stable triazole linkage.[1] It can also be modified via Staudinger ligation.[1]
-
Carboxylic Acid Group (-COOH): This group is used for forming stable amide bonds with primary amines. The reaction requires an activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU), to form a highly reactive intermediate that is readily attacked by the amine.[5]
Figure 1. Reactivity pathways of this compound's two functional groups.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the most common reactions involving this compound. Researchers should optimize concentrations, solvents, and reaction times based on the specific properties of their substrates.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide group of this compound to an alkyne-modified molecule (e.g., a protein, oligonucleotide, or surface). The reaction relies on an in-situ reduction of Cu(II) to the active Cu(I) catalyst.[6]
Materials:
-
Alkyne-modified substrate
-
This compound
-
Solvent (e.g., DMSO, DMF, water, or buffers like PBS)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents. Prepare a stock solution (e.g., 100-200 mM).
-
Reducing Agent: Sodium Ascorbate (B8700270). A fresh stock solution (e.g., 100-300 mM in water) is critical for high efficiency.[6][7]
Procedure:
-
Dissolve the alkyne-modified substrate in the chosen reaction buffer or solvent.
-
Add the this compound stock solution. A molar excess (typically 1.5 to 10 equivalents relative to the alkyne) is recommended.
-
Add the copper-stabilizing ligand (e.g., THPTA) to the reaction mixture. For a robust catalyst, pre-complex the CuSO₄ and ligand in a 1:2 molar ratio for several minutes before adding to the main reaction.[8]
-
Add the CuSO₄ stock solution. A typical final concentration is 0.5 mM, but this can be optimized.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 2.5-5 mM, or 40 equivalents).[6][8]
-
Protect the reaction from light and incubate at room temperature. Reaction times can range from 30 minutes to overnight.
-
Upon completion, the conjugated product can be purified using methods appropriate for the substrate, such as size-exclusion chromatography, dialysis, or HPLC.[7][8]
Figure 2. General experimental workflow for a CuAAC "click" reaction.
General Protocol for Amide Coupling via EDC
This protocol details the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine-containing molecule.
Materials:
-
Amine-containing substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl).
-
(Optional but recommended) Additive: N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[9][10]
-
Base (if using hydrochloride salt of the amine or EDC): Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
If using, add NHS or HOBt (1.0-1.2 equivalents).
-
Add EDC (1.2-1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming a reactive O-acylisourea intermediate.[11][12]
-
In a separate flask, dissolve the amine-containing substrate (1.0-1.2 equivalents) in the anhydrous solvent. If the amine is a hydrochloride salt, add 2-3 equivalents of a non-nucleophilic base like DIPEA.
-
Add the amine solution to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 2 hours to overnight. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The product is then extracted using an appropriate organic solvent.
-
The crude product is purified via column chromatography or recrystallization. If water-soluble EDC is used, the urea (B33335) byproduct can be removed by aqueous washes.[10]
References
- 1. 11-Azido-undecanoic acid CAS#: 118162-45-1 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. This compound, 118162-45-1 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. axispharm.com [axispharm.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Guide: Chemical Properties and Applications of 11-Azidoundecanoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 11-Azidoundecanoic acid, a heterobifunctional linker molecule widely utilized in bioconjugation, materials science, and drug development. It details the compound's chemical and physical properties, spectroscopic characteristics, and core reactivity. Furthermore, this guide presents detailed experimental protocols for its principal applications in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and carbodiimide-mediated amide bond formation, providing researchers with the foundational information required for its effective implementation.
Core Chemical and Physical Properties
This compound is a versatile chemical tool featuring a terminal azide group and a carboxylic acid functionality, separated by a C11 alkyl chain. This structure allows for the sequential or orthogonal conjugation of two different molecules. The long alkyl chain imparts hydrophobicity to the linker.[1]
| Property | Value | Source(s) |
| CAS Number | 118162-45-1 | [1][2][3] |
| Molecular Formula | C₁₁H₂₁N₃O₂ | [2][3] |
| Molecular Weight | 227.30 g/mol | [2][3] |
| Monoisotopic Mass | 227.16337692 Da | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Data not available in literature | |
| Boiling Point | Data not available in literature | |
| Solubility | Soluble in DMSO, DMF, alcohols, acetonitrile | [4] |
| Storage Conditions | 4°C, protect from light. For long-term storage in solvent, -20°C to -80°C is recommended. | [2] |
| IUPAC Name | This compound | [3] |
| InChIKey | LXAVFOAOGZWQKT-UHFFFAOYSA-N | [3] |
| SMILES | C(CCCCCN=[N+]=[N-])CCCCC(=O)O | [3] |
Spectroscopic Profile
While specific spectra are dependent on the acquisition conditions, the following table summarizes the expected characteristic signals for this compound based on its functional groups.
| Technique | Characteristic Features |
| Infrared (IR) Spectroscopy | - Strong, sharp absorption band around 2100 cm⁻¹ (asymmetric N≡N stretch of the azide group).- Broad O-H stretch from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.- Strong C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.- C-H stretching bands just below 3000 cm⁻¹. |
| ¹H NMR Spectroscopy | - A triplet at ~3.2-3.4 ppm corresponding to the two protons on the carbon adjacent to the azide group (-CH₂-N₃).- A triplet at ~2.2-2.4 ppm for the two protons on the carbon alpha to the carboxylic acid (-CH₂-COOH).- A broad singlet for the carboxylic acid proton (-COOH), typically far downfield (>10 ppm), which may not be observed depending on the solvent.- A series of multiplets between ~1.2-1.7 ppm for the remaining methylene protons of the alkyl chain. |
| ¹³C NMR Spectroscopy | - A signal for the carboxylic carbon (-COOH) in the 175-185 ppm range.- A signal for the carbon attached to the azide group (-CH₂-N₃) around 51 ppm.- A signal for the carbon alpha to the carboxylic acid (-CH₂-COOH) around 34 ppm.- A series of signals for the other alkyl chain carbons between ~24-30 ppm. |
| Mass Spectrometry (MS) | - The molecular ion peak [M+H]⁺ at m/z ≈ 228.17.- A characteristic loss of N₂ (28 Da) from the parent ion is often observed for azido compounds. |
A Certificate of Analysis for a commercial sample confirms that the ¹H NMR and LCMS data are consistent with the structure.[2]
Chemical Reactivity and Applications
The utility of this compound stems from its two distinct reactive handles, which can be addressed using different chemistries.
-
Azide Group (-N₃): This group is primarily used in "click chemistry" reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN to form a stable triazole linkage.[1] It can also be modified via Staudinger ligation.[1]
-
Carboxylic Acid Group (-COOH): This group is used for forming stable amide bonds with primary amines. The reaction requires an activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU), to form a highly reactive intermediate that is readily attacked by the amine.[5]
Figure 1. Reactivity pathways of this compound's two functional groups.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the most common reactions involving this compound. Researchers should optimize concentrations, solvents, and reaction times based on the specific properties of their substrates.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide group of this compound to an alkyne-modified molecule (e.g., a protein, oligonucleotide, or surface). The reaction relies on an in-situ reduction of Cu(II) to the active Cu(I) catalyst.[6]
Materials:
-
Alkyne-modified substrate
-
This compound
-
Solvent (e.g., DMSO, DMF, water, or buffers like PBS)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents. Prepare a stock solution (e.g., 100-200 mM).
-
Reducing Agent: Sodium Ascorbate. A fresh stock solution (e.g., 100-300 mM in water) is critical for high efficiency.[6][7]
Procedure:
-
Dissolve the alkyne-modified substrate in the chosen reaction buffer or solvent.
-
Add the this compound stock solution. A molar excess (typically 1.5 to 10 equivalents relative to the alkyne) is recommended.
-
Add the copper-stabilizing ligand (e.g., THPTA) to the reaction mixture. For a robust catalyst, pre-complex the CuSO₄ and ligand in a 1:2 molar ratio for several minutes before adding to the main reaction.[8]
-
Add the CuSO₄ stock solution. A typical final concentration is 0.5 mM, but this can be optimized.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 2.5-5 mM, or 40 equivalents).[6][8]
-
Protect the reaction from light and incubate at room temperature. Reaction times can range from 30 minutes to overnight.
-
Upon completion, the conjugated product can be purified using methods appropriate for the substrate, such as size-exclusion chromatography, dialysis, or HPLC.[7][8]
Figure 2. General experimental workflow for a CuAAC "click" reaction.
General Protocol for Amide Coupling via EDC
This protocol details the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine-containing molecule.
Materials:
-
Amine-containing substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl).
-
(Optional but recommended) Additive: N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[9][10]
-
Base (if using hydrochloride salt of the amine or EDC): Diisopropylethylamine (DIPEA) or triethylamine (TEA).
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
If using, add NHS or HOBt (1.0-1.2 equivalents).
-
Add EDC (1.2-1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming a reactive O-acylisourea intermediate.[11][12]
-
In a separate flask, dissolve the amine-containing substrate (1.0-1.2 equivalents) in the anhydrous solvent. If the amine is a hydrochloride salt, add 2-3 equivalents of a non-nucleophilic base like DIPEA.
-
Add the amine solution to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 2 hours to overnight. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The product is then extracted using an appropriate organic solvent.
-
The crude product is purified via column chromatography or recrystallization. If water-soluble EDC is used, the urea byproduct can be removed by aqueous washes.[10]
References
- 1. 11-Azido-undecanoic acid CAS#: 118162-45-1 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. This compound, 118162-45-1 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. axispharm.com [axispharm.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to 11-Azidoundecanoic Acid (CAS: 118162-45-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11-Azidoundecanoic acid (CAS number 118162-45-1), a bifunctional linker molecule widely utilized in biomedical research and drug development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on bioconjugation via "click chemistry" and amide bond formation. Detailed experimental protocols, safety and handling information, and visual diagrams of experimental workflows are provided to assist researchers in effectively and safely utilizing this versatile chemical tool.
Core Compound Details
This compound is a linear fatty acid derivative containing a terminal azide (B81097) (-N₃) group and a terminal carboxylic acid (-COOH) group. This dual functionality allows for orthogonal conjugation strategies, making it an invaluable tool for linking molecules. The long eleven-carbon chain provides a flexible and hydrophobic spacer arm.
Chemical and Physical Properties
Table 1: General and Computed Properties
| Property | Value | Source |
| CAS Number | 118162-45-1 | [1][2] |
| Molecular Formula | C₁₁H₂₁N₃O₂ | [1][3] |
| Molecular Weight | 227.30 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Purity (LCMS) | 99.26% | [4] |
| XLogP3 | 4.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 10 | [3] |
| Exact Mass | 227.16337692 Da | [3] |
| Monoisotopic Mass | 227.16337692 Da | [3] |
Table 2: Solubility and Storage
| Property | Information | Source |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | |
| Storage | Store at 4°C, protected from light. For long-term storage in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. | [4] |
Note: Specific experimental values for melting point, boiling point, and quantitative solubility were not found in the searched literature. The provided purity is from a specific batch analysis and may vary.
Synthesis
A common and high-yielding method for the synthesis of this compound involves the nucleophilic substitution of 11-bromoundecanoic acid with sodium azide.
Synthesis of this compound from 11-Bromoundecanoic Acid
This reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the bromide ion.
Reaction Scheme:
Experimental Protocol:
-
Dissolution: Dissolve 11-bromoundecanoic acid in dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Azide: Add sodium azide (NaN₃) to the solution. A typical molar excess of sodium azide is used to drive the reaction to completion.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically poured into water and acidified.
-
Extraction: The product is then extracted with an organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield this compound. This reaction has been reported to proceed with a high yield of 99%.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile linker for a variety of applications, particularly in the construction of complex biomolecular architectures and drug delivery systems.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The azide group of this compound readily participates in the highly efficient and specific CuAAC reaction with a terminal alkyne.[1][2] This "click" reaction forms a stable triazole linkage, which is widely used to conjugate molecules such as peptides, proteins, nucleic acids, and small molecule drugs.[5][6]
Experimental Protocol for CuAAC:
-
Stock Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the alkyne-functionalized molecule of interest in a compatible buffer or solvent.
-
Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄), a copper-coordinating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[7]
-
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the desired molar ratio.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and ligand solutions.
-
Initiation: Add the copper/ligand mixture to the reaction tube, followed by the freshly prepared sodium ascorbate (B8700270) solution to initiate the reaction.[5]
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, or as optimized for the specific substrates. The reaction is typically protected from light.
-
Quenching and Purification: The reaction can be quenched by the addition of a chelating agent like EDTA. The resulting conjugate can be purified by methods appropriate for the molecules involved, such as dialysis, size-exclusion chromatography, or HPLC.
Amide Bond Formation
The carboxylic acid moiety of this compound can be activated and reacted with primary amines to form a stable amide bond.[2] This is a common strategy for attaching the linker to proteins (e.g., at lysine (B10760008) residues), amine-functionalized surfaces, or other amine-containing molecules.
Experimental Protocol for Amide Bond Formation:
-
Dissolution: Dissolve this compound in an anhydrous aprotic solvent such as DMF.
-
Activation: Add a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, and a base (e.g., Diisopropylethylamine - DIEA).[8] The mixture is typically stirred at 0°C to form the activated ester.
-
Amine Addition: Add the amine-containing molecule to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched, and the product is purified using standard techniques such as extraction, precipitation, or chromatography to remove the coupling byproducts and unreacted starting materials.
Safety and Handling
This compound contains an azide functional group and should be handled with caution. Organic azides can be energetic materials, sensitive to heat, shock, and friction.[9]
Table 3: Hazard and Precautionary Information
| Hazard Statement | Precautionary Statement |
| H315 : Causes skin irritation. | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319 : Causes serious eye irritation. | P264 : Wash skin thoroughly after handling. |
| H335 : May cause respiratory irritation. | P280 : Wear protective gloves/eye protection/face protection. |
| P302+P352 : IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is based on the Safety Data Sheet for a similar compound and general knowledge of organic azides. Always refer to the specific SDS provided by the supplier.[9]
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. Avoid contact with heavy metals, as this can form explosive heavy metal azides.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[2] For long-term storage, refrigeration or freezing at -20°C is recommended.[2]
Conclusion
This compound is a highly valuable bifunctional linker for researchers in chemistry, biology, and medicine. Its orthogonal reactive ends—the azide for click chemistry and the carboxylic acid for amide bond formation—provide a robust platform for the construction of complex molecular conjugates. This guide provides the essential technical information and protocols to facilitate its effective and safe use in the laboratory. As with any chemical reagent, it is imperative to consult the specific Safety Data Sheet provided by the manufacturer before use and to follow good laboratory practices.
References
- 1. 11-Azido-undecanoic acid CAS#: 118162-45-1 [chemicalbook.com]
- 2. This compound, 118162-45-1 | BroadPharm [broadpharm.com]
- 3. This compound | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to 11-Azidoundecanoic Acid (CAS: 118162-45-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11-Azidoundecanoic acid (CAS number 118162-45-1), a bifunctional linker molecule widely utilized in biomedical research and drug development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on bioconjugation via "click chemistry" and amide bond formation. Detailed experimental protocols, safety and handling information, and visual diagrams of experimental workflows are provided to assist researchers in effectively and safely utilizing this versatile chemical tool.
Core Compound Details
This compound is a linear fatty acid derivative containing a terminal azide (-N₃) group and a terminal carboxylic acid (-COOH) group. This dual functionality allows for orthogonal conjugation strategies, making it an invaluable tool for linking molecules. The long eleven-carbon chain provides a flexible and hydrophobic spacer arm.
Chemical and Physical Properties
Table 1: General and Computed Properties
| Property | Value | Source |
| CAS Number | 118162-45-1 | [1][2] |
| Molecular Formula | C₁₁H₂₁N₃O₂ | [1][3] |
| Molecular Weight | 227.30 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Purity (LCMS) | 99.26% | [4] |
| XLogP3 | 4.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 10 | [3] |
| Exact Mass | 227.16337692 Da | [3] |
| Monoisotopic Mass | 227.16337692 Da | [3] |
Table 2: Solubility and Storage
| Property | Information | Source |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | |
| Storage | Store at 4°C, protected from light. For long-term storage in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. | [4] |
Note: Specific experimental values for melting point, boiling point, and quantitative solubility were not found in the searched literature. The provided purity is from a specific batch analysis and may vary.
Synthesis
A common and high-yielding method for the synthesis of this compound involves the nucleophilic substitution of 11-bromoundecanoic acid with sodium azide.
Synthesis of this compound from 11-Bromoundecanoic Acid
This reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the bromide ion.
Reaction Scheme:
Experimental Protocol:
-
Dissolution: Dissolve 11-bromoundecanoic acid in dimethyl sulfoxide (DMSO).
-
Addition of Azide: Add sodium azide (NaN₃) to the solution. A typical molar excess of sodium azide is used to drive the reaction to completion.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically poured into water and acidified.
-
Extraction: The product is then extracted with an organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield this compound. This reaction has been reported to proceed with a high yield of 99%.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile linker for a variety of applications, particularly in the construction of complex biomolecular architectures and drug delivery systems.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The azide group of this compound readily participates in the highly efficient and specific CuAAC reaction with a terminal alkyne.[1][2] This "click" reaction forms a stable triazole linkage, which is widely used to conjugate molecules such as peptides, proteins, nucleic acids, and small molecule drugs.[5][6]
Experimental Protocol for CuAAC:
-
Stock Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the alkyne-functionalized molecule of interest in a compatible buffer or solvent.
-
Prepare stock solutions of copper(II) sulfate (CuSO₄), a copper-coordinating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[7]
-
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the desired molar ratio.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and ligand solutions.
-
Initiation: Add the copper/ligand mixture to the reaction tube, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[5]
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, or as optimized for the specific substrates. The reaction is typically protected from light.
-
Quenching and Purification: The reaction can be quenched by the addition of a chelating agent like EDTA. The resulting conjugate can be purified by methods appropriate for the molecules involved, such as dialysis, size-exclusion chromatography, or HPLC.
Amide Bond Formation
The carboxylic acid moiety of this compound can be activated and reacted with primary amines to form a stable amide bond.[2] This is a common strategy for attaching the linker to proteins (e.g., at lysine residues), amine-functionalized surfaces, or other amine-containing molecules.
Experimental Protocol for Amide Bond Formation:
-
Dissolution: Dissolve this compound in an anhydrous aprotic solvent such as DMF.
-
Activation: Add a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, and a base (e.g., Diisopropylethylamine - DIEA).[8] The mixture is typically stirred at 0°C to form the activated ester.
-
Amine Addition: Add the amine-containing molecule to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched, and the product is purified using standard techniques such as extraction, precipitation, or chromatography to remove the coupling byproducts and unreacted starting materials.
Safety and Handling
This compound contains an azide functional group and should be handled with caution. Organic azides can be energetic materials, sensitive to heat, shock, and friction.[9]
Table 3: Hazard and Precautionary Information
| Hazard Statement | Precautionary Statement |
| H315 : Causes skin irritation. | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319 : Causes serious eye irritation. | P264 : Wash skin thoroughly after handling. |
| H335 : May cause respiratory irritation. | P280 : Wear protective gloves/eye protection/face protection. |
| P302+P352 : IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is based on the Safety Data Sheet for a similar compound and general knowledge of organic azides. Always refer to the specific SDS provided by the supplier.[9]
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. Avoid contact with heavy metals, as this can form explosive heavy metal azides.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[2] For long-term storage, refrigeration or freezing at -20°C is recommended.[2]
Conclusion
This compound is a highly valuable bifunctional linker for researchers in chemistry, biology, and medicine. Its orthogonal reactive ends—the azide for click chemistry and the carboxylic acid for amide bond formation—provide a robust platform for the construction of complex molecular conjugates. This guide provides the essential technical information and protocols to facilitate its effective and safe use in the laboratory. As with any chemical reagent, it is imperative to consult the specific Safety Data Sheet provided by the manufacturer before use and to follow good laboratory practices.
References
- 1. 11-Azido-undecanoic acid CAS#: 118162-45-1 [chemicalbook.com]
- 2. This compound, 118162-45-1 | BroadPharm [broadpharm.com]
- 3. This compound | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Synthesis of 11-Azidoundecanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 11-azidoundecanoic acid, a valuable bifunctional linker molecule widely employed in bioconjugation and click chemistry. The primary synthetic route involves the nucleophilic substitution of a halogenated precursor, typically 11-bromoundecanoic acid, with an azide (B81097) salt. This document details the experimental protocols for the synthesis of the precursor and the final product, along with characterization data.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a two-step process commencing from commercially available 10-undecenoic acid, which is derived from castor oil. The first step involves the anti-Markovnikov hydrobromination of the terminal double bond to yield 11-bromoundecanoic acid. The subsequent step is a nucleophilic substitution reaction where the bromide is displaced by an azide group using sodium azide.
Caption: General synthesis pathway for this compound.
II. Experimental Protocols
A. Synthesis of 11-Bromoundecanoic Acid from 10-Undecenoic Acid
The synthesis of 11-bromoundecanoic acid is achieved through the reaction of 10-undecenoic acid with hydrogen bromide in the presence of a peroxide initiator, which directs the anti-Markovnikov addition of HBr across the double bond.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 10-Undecenoic acid | 184.28 | 10.0 g | 0.054 |
| Toluene (B28343) | 92.14 | 50 mL | - |
| Benzoyl peroxide | 242.23 | 0.2 g | 0.0008 |
| Hydrogen bromide (gas) | 80.91 | Excess | - |
Procedure:
-
10-Undecenoic acid is dissolved in toluene in a reaction vessel.
-
Benzoyl peroxide is added to the solution as a radical initiator.
-
The reaction mixture is cooled to 0°C in an ice bath.
-
Gaseous hydrogen bromide is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 10°C.
-
After the reaction is complete (typically monitored by TLC or GC), the excess hydrogen bromide and toluene are removed under reduced pressure.
-
The crude 11-bromoundecanoic acid can be purified by recrystallization. A yield of approximately 95% can be expected.[1]
B. Synthesis of this compound from 11-Bromoundecanoic Acid
The conversion of 11-bromoundecanoic acid to this compound is a nucleophilic substitution reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 11-Bromoundecanoic acid | 265.18 | 5.0 g | 0.0188 |
| Sodium azide | 65.01 | 3.67 g | 0.0564 |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
11-Bromoundecanoic acid is dissolved in dimethylformamide (DMF).
-
Sodium azide is added to the solution (a 3-fold molar excess is used).
-
The reaction mixture is stirred at room temperature overnight (approximately 18 hours).
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel.
III. Characterization Data
The successful synthesis of this compound is confirmed through spectroscopic analysis.
| Technique | Expected Peaks |
| FTIR (cm⁻¹) | ~2920, ~2850 (C-H stretch), ~2100 (N₃ stretch) , ~1710 (C=O stretch) |
| ¹H NMR (CDCl₃, ppm) | ~3.25 (t, 2H, -CH₂-N₃), ~2.35 (t, 2H, -CH₂-COOH), 1.2-1.7 (m, 16H, -(CH₂)₈-) |
| ¹³C NMR (CDCl₃, ppm) | ~179 (-COOH), ~51 (-CH₂-N₃), ~34 (-CH₂-COOH), 25-30 (-(CH₂)₈-) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
IV. Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
V. Safety Considerations
-
Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrogen bromide is a corrosive gas. Handle in a well-ventilated fume hood.
-
Organic solvents such as toluene, DMF, and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.
This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
Synthesis of 11-Azidoundecanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 11-azidoundecanoic acid, a valuable bifunctional linker molecule widely employed in bioconjugation and click chemistry. The primary synthetic route involves the nucleophilic substitution of a halogenated precursor, typically 11-bromoundecanoic acid, with an azide salt. This document details the experimental protocols for the synthesis of the precursor and the final product, along with characterization data.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a two-step process commencing from commercially available 10-undecenoic acid, which is derived from castor oil. The first step involves the anti-Markovnikov hydrobromination of the terminal double bond to yield 11-bromoundecanoic acid. The subsequent step is a nucleophilic substitution reaction where the bromide is displaced by an azide group using sodium azide.
Caption: General synthesis pathway for this compound.
II. Experimental Protocols
A. Synthesis of 11-Bromoundecanoic Acid from 10-Undecenoic Acid
The synthesis of 11-bromoundecanoic acid is achieved through the reaction of 10-undecenoic acid with hydrogen bromide in the presence of a peroxide initiator, which directs the anti-Markovnikov addition of HBr across the double bond.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 10-Undecenoic acid | 184.28 | 10.0 g | 0.054 |
| Toluene | 92.14 | 50 mL | - |
| Benzoyl peroxide | 242.23 | 0.2 g | 0.0008 |
| Hydrogen bromide (gas) | 80.91 | Excess | - |
Procedure:
-
10-Undecenoic acid is dissolved in toluene in a reaction vessel.
-
Benzoyl peroxide is added to the solution as a radical initiator.
-
The reaction mixture is cooled to 0°C in an ice bath.
-
Gaseous hydrogen bromide is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 10°C.
-
After the reaction is complete (typically monitored by TLC or GC), the excess hydrogen bromide and toluene are removed under reduced pressure.
-
The crude 11-bromoundecanoic acid can be purified by recrystallization. A yield of approximately 95% can be expected.[1]
B. Synthesis of this compound from 11-Bromoundecanoic Acid
The conversion of 11-bromoundecanoic acid to this compound is a nucleophilic substitution reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 11-Bromoundecanoic acid | 265.18 | 5.0 g | 0.0188 |
| Sodium azide | 65.01 | 3.67 g | 0.0564 |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
11-Bromoundecanoic acid is dissolved in dimethylformamide (DMF).
-
Sodium azide is added to the solution (a 3-fold molar excess is used).
-
The reaction mixture is stirred at room temperature overnight (approximately 18 hours).
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel.
III. Characterization Data
The successful synthesis of this compound is confirmed through spectroscopic analysis.
| Technique | Expected Peaks |
| FTIR (cm⁻¹) | ~2920, ~2850 (C-H stretch), ~2100 (N₃ stretch) , ~1710 (C=O stretch) |
| ¹H NMR (CDCl₃, ppm) | ~3.25 (t, 2H, -CH₂-N₃), ~2.35 (t, 2H, -CH₂-COOH), 1.2-1.7 (m, 16H, -(CH₂)₈-) |
| ¹³C NMR (CDCl₃, ppm) | ~179 (-COOH), ~51 (-CH₂-N₃), ~34 (-CH₂-COOH), 25-30 (-(CH₂)₈-) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
IV. Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
V. Safety Considerations
-
Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrogen bromide is a corrosive gas. Handle in a well-ventilated fume hood.
-
Organic solvents such as toluene, DMF, and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.
This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
11-Azidoundecanoic acid molecular weight and formula
A Technical Overview of 11-Azidoundecanoic Acid
Introduction
This compound is a bifunctional chemical compound frequently utilized in biochemical and pharmaceutical research. It features a long, 11-carbon aliphatic chain, which imparts hydrophobic characteristics. Crucially, it is terminated by two distinct functional groups: a carboxylic acid (-COOH) at one end and an azide (B81097) (-N3) at the other. This dual functionality makes it an invaluable linker molecule in the field of bioconjugation and click chemistry.
The terminal carboxylic acid can readily react with primary amine groups to form stable amide bonds, a common strategy for linking to proteins and other biomolecules.[1][2] Simultaneously, the azide group is a key participant in highly specific and efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions allow for the precise attachment of molecules containing alkyne groups, enabling the construction of complex molecular architectures for applications ranging from drug delivery to diagnostic imaging.
Core Molecular Data
The fundamental quantitative properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.
| Property | Value | Source |
| Molecular Formula | C11H21N3O2 | PubChem[3], BroadPharm[2], ChemicalBook[1] |
| Molecular Weight | 227.30 g/mol | PubChem[3], BroadPharm[2], ChemicalBook[1] |
| CAS Number | 118162-45-1 | BroadPharm[2], ChemicalBook[1] |
Experimental Protocols & Methodologies
A core application of this compound is its use as a linker in bioconjugation, typically involving a two-step process. The following represents a generalized experimental methodology. Specific concentrations, reaction times, and purification methods must be optimized for the particular substrates being used.
Step 1: Amide Bond Formation (Conjugation to an Amine-Containing Molecule)
-
Activation of Carboxylic Acid: The terminal carboxylic acid of this compound is first activated to facilitate reaction with a primary amine. This is commonly achieved using carbodiimide (B86325) crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate.
-
Reaction with Amine: The activated this compound is then introduced to the amine-containing molecule (e.g., a protein, peptide, or amino-modified surface) in a suitable buffer (typically a phosphate (B84403) or borate (B1201080) buffer at a pH of 7.2-8.5).
-
Quenching and Purification: The reaction is quenched by adding a small molecule with a primary amine (e.g., Tris or glycine). The resulting azide-functionalized conjugate is then purified from excess reagents and byproducts using techniques appropriate for the molecule's size and properties, such as dialysis, size-exclusion chromatography, or dialysis.
Step 2: Azide-Alkyne Cycloaddition (Click Chemistry)
-
Reaction Setup: The purified azide-functionalized molecule is mixed with a molecule containing a terminal alkyne group.
-
Catalysis (for CuAAC): For the copper-catalyzed reaction, a copper(I) source is added. This is often generated in situ by the reduction of copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. A copper-chelating ligand, such as TBTA, is typically included to stabilize the copper(I) oxidation state and improve reaction efficiency.
-
Reaction (for SPAAC): For the strain-promoted reaction, the azide-functionalized molecule is simply mixed with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1] No catalyst is required for this reaction.
-
Final Purification: The final bioconjugate is purified using appropriate chromatographic or filtration techniques to remove any remaining reactants and, in the case of CuAAC, the copper catalyst.
Visualizations
The logical relationships and experimental workflows involving this compound can be represented through structured diagrams.
References
11-Azidoundecanoic acid molecular weight and formula
A Technical Overview of 11-Azidoundecanoic Acid
Introduction
This compound is a bifunctional chemical compound frequently utilized in biochemical and pharmaceutical research. It features a long, 11-carbon aliphatic chain, which imparts hydrophobic characteristics. Crucially, it is terminated by two distinct functional groups: a carboxylic acid (-COOH) at one end and an azide (-N3) at the other. This dual functionality makes it an invaluable linker molecule in the field of bioconjugation and click chemistry.
The terminal carboxylic acid can readily react with primary amine groups to form stable amide bonds, a common strategy for linking to proteins and other biomolecules.[1][2] Simultaneously, the azide group is a key participant in highly specific and efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions allow for the precise attachment of molecules containing alkyne groups, enabling the construction of complex molecular architectures for applications ranging from drug delivery to diagnostic imaging.
Core Molecular Data
The fundamental quantitative properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.
| Property | Value | Source |
| Molecular Formula | C11H21N3O2 | PubChem[3], BroadPharm[2], ChemicalBook[1] |
| Molecular Weight | 227.30 g/mol | PubChem[3], BroadPharm[2], ChemicalBook[1] |
| CAS Number | 118162-45-1 | BroadPharm[2], ChemicalBook[1] |
Experimental Protocols & Methodologies
A core application of this compound is its use as a linker in bioconjugation, typically involving a two-step process. The following represents a generalized experimental methodology. Specific concentrations, reaction times, and purification methods must be optimized for the particular substrates being used.
Step 1: Amide Bond Formation (Conjugation to an Amine-Containing Molecule)
-
Activation of Carboxylic Acid: The terminal carboxylic acid of this compound is first activated to facilitate reaction with a primary amine. This is commonly achieved using carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate.
-
Reaction with Amine: The activated this compound is then introduced to the amine-containing molecule (e.g., a protein, peptide, or amino-modified surface) in a suitable buffer (typically a phosphate or borate buffer at a pH of 7.2-8.5).
-
Quenching and Purification: The reaction is quenched by adding a small molecule with a primary amine (e.g., Tris or glycine). The resulting azide-functionalized conjugate is then purified from excess reagents and byproducts using techniques appropriate for the molecule's size and properties, such as dialysis, size-exclusion chromatography, or dialysis.
Step 2: Azide-Alkyne Cycloaddition (Click Chemistry)
-
Reaction Setup: The purified azide-functionalized molecule is mixed with a molecule containing a terminal alkyne group.
-
Catalysis (for CuAAC): For the copper-catalyzed reaction, a copper(I) source is added. This is often generated in situ by the reduction of copper(II) sulfate with a reducing agent like sodium ascorbate. A copper-chelating ligand, such as TBTA, is typically included to stabilize the copper(I) oxidation state and improve reaction efficiency.
-
Reaction (for SPAAC): For the strain-promoted reaction, the azide-functionalized molecule is simply mixed with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1] No catalyst is required for this reaction.
-
Final Purification: The final bioconjugate is purified using appropriate chromatographic or filtration techniques to remove any remaining reactants and, in the case of CuAAC, the copper catalyst.
Visualizations
The logical relationships and experimental workflows involving this compound can be represented through structured diagrams.
References
An In-depth Technical Guide to 11-Azidoundecanoic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Azidoundecanoic acid is a versatile bifunctional linker molecule that has become an invaluable tool in the fields of chemical biology, drug development, and materials science. Its structure incorporates a terminal carboxylic acid and a terminal azide (B81097) group, enabling sequential or orthogonal conjugation to a wide array of molecules. The presence of the azide moiety makes it a prime substrate for "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatibility. This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is a derivative of undecanoic acid, a saturated fatty acid, with an azide functional group at the 11th carbon position. This unique structure provides a hydrophobic 10-carbon methylene (B1212753) spacer, which can be advantageous in applications requiring specific spatial orientation or solubility characteristics.
Chemical Structure:
The key structural features are the carboxylic acid group (-COOH), which can react with primary amines to form stable amide bonds, and the azide group (-N₃), which is a key reactant in various bioorthogonal ligation reactions.
Physicochemical Properties
The following table summarizes the key quantitative data and computed properties for this compound.
| Property | Value | Reference |
| CAS Number | 118162-45-1 | |
| Molecular Formula | C₁₁H₂₁N₃O₂ | |
| Molecular Weight | 227.30 g/mol | |
| IUPAC Name | This compound | |
| Form | Solid | |
| Color | White to off-white | |
| Storage Temperature | 4°C, protect from light |
Synthesis Overview
The synthesis of this compound typically starts from a precursor containing a leaving group at the 11-position of undecanoic acid. A common synthetic route involves the nucleophilic substitution of a halogenated undecanoic acid, such as 11-bromoundecanoic acid, with an azide salt like sodium azide. 11-bromoundecanoic acid itself can be synthesized from 10-undecenoic acid through hydrobromination. The starting material, 10-undecenoic acid, is often derived from the pyrolysis of methyl ricinoleate, which is obtained from castor oil, a renewable resource.
Core Application: A Gateway to Click Chemistry
The primary utility of this compound stems from its azide group, which readily participates in "click" reactions. Click chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. This makes them ideal for creating complex molecular architectures and for bioconjugation, even in complex biological media.
Key Reactions of the Azide Group
| Reaction | Partner Moiety | Catalyst/Conditions | Product | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Copper(I) source (e.g., CuI, [CuBr(PPh₃)₃]) | 1,4-disubstituted 1,2,3-triazole | High efficiency, regioselective, wide solvent compatibility. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cycloalkyne (e.g., DBCO, BCN) | None (Copper-free) | Stable triazole | Bioorthogonal, avoids cytotoxic copper catalyst, suitable for live-cell labeling. |
| Staudinger Ligation | Triarylphosphine (e.g., Triphenylphosphine) | None | Aza-ylide intermediate, then amide bond | Highly chemoselective, bioorthogonal, occurs at room temperature in aqueous environments. |
Reactions of the Carboxylic Acid Group
The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This reaction is fundamental for attaching the linker to proteins, peptides, or other amine-containing molecules. Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Caption: Reaction pathways for this compound.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a powerful tool for linking different molecular entities. This has significant implications for drug development, diagnostics, and fundamental biological research.
-
Bioconjugation and Drug Delivery: It can be used to attach polyethylene (B3416737) glycol (PEG) chains to proteins or drugs (PEGylation), which can improve solubility, reduce immunogenicity, and increase circulation half-life. Similarly, it can link targeting ligands (e.g., antibodies, peptides) to drug payloads, forming antibody-drug conjugates (ADCs) or other targeted delivery systems.
-
Surface Functionalization: The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces (e.g., nanoparticles, microarrays, biosensors), while the azide group remains available for the subsequent "clicking" of probes, proteins, or other molecules of interest.
-
Proteomics and Activity-Based Protein Profiling (ABPP): this compound can be incorporated into metabolic labels or activity-based probes. After the probe interacts with its target protein within a complex biological sample, the azide handle allows for the selective attachment of a reporter tag (e.g., biotin (B1667282) for affinity purification, or a fluorophore for imaging) via click chemistry.
-
Synthesis of Complex Molecules: It serves as a versatile building block for synthesizing complex architectures like rotaxanes and catenanes, which have applications in molecular machinery and materials science.
Experimental Protocols
The following sections provide detailed, conceptual methodologies for common experimental procedures involving this compound.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-containing molecule to this compound or a molecule previously modified with it.
Materials:
-
Azide-functionalized molecule (e.g., Protein-Linker-N₃)
-
Alkyne-functionalized molecule (e.g., Reporter-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional, but recommended for biomolecules)
-
Solvent (e.g., PBS, water/t-BuOH mixture, DMF)
Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
If using a ligand, prepare a stock solution of TBTA in DMSO or a suitable solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-functionalized molecule (1 equivalent) in the chosen solvent system.
-
Add the alkyne-functionalized molecule (1.5-3 equivalents).
-
Optional: If using a ligand, add TBTA to the reaction mixture (final concentration typically 100-500 µM).
-
Add the CuSO₄ solution to a final concentration of 100-500 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours).
-
-
Purification:
-
The conjugated product can be purified from excess reagents and byproducts using methods appropriate for the molecules involved, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
-
Protocol 2: Workflow for Protein Labeling using this compound
This workflow outlines the steps to first conjugate this compound to a protein and then attach a reporter molecule via click chemistry.
Caption: Workflow for two-step protein bioconjugation.
Conclusion
This compound is a cornerstone of modern bioconjugation and chemical biology. Its simple, yet powerful, bifunctional structure provides a reliable bridge for linking disparate chemical and biological entities. For professionals in drug development, it offers a robust method for constructing targeted drug delivery systems, developing diagnostic probes, and functionalizing biomaterials. The continued evolution of click chemistry and its applications ensures that this compound will remain a relevant and essential tool for innovation in science and medicine.
An In-depth Technical Guide to 11-Azidoundecanoic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Azidoundecanoic acid is a versatile bifunctional linker molecule that has become an invaluable tool in the fields of chemical biology, drug development, and materials science. Its structure incorporates a terminal carboxylic acid and a terminal azide group, enabling sequential or orthogonal conjugation to a wide array of molecules. The presence of the azide moiety makes it a prime substrate for "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatibility. This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is a derivative of undecanoic acid, a saturated fatty acid, with an azide functional group at the 11th carbon position. This unique structure provides a hydrophobic 10-carbon methylene spacer, which can be advantageous in applications requiring specific spatial orientation or solubility characteristics.
Chemical Structure:
The key structural features are the carboxylic acid group (-COOH), which can react with primary amines to form stable amide bonds, and the azide group (-N₃), which is a key reactant in various bioorthogonal ligation reactions.
Physicochemical Properties
The following table summarizes the key quantitative data and computed properties for this compound.
| Property | Value | Reference |
| CAS Number | 118162-45-1 | |
| Molecular Formula | C₁₁H₂₁N₃O₂ | |
| Molecular Weight | 227.30 g/mol | |
| IUPAC Name | This compound | |
| Form | Solid | |
| Color | White to off-white | |
| Storage Temperature | 4°C, protect from light |
Synthesis Overview
The synthesis of this compound typically starts from a precursor containing a leaving group at the 11-position of undecanoic acid. A common synthetic route involves the nucleophilic substitution of a halogenated undecanoic acid, such as 11-bromoundecanoic acid, with an azide salt like sodium azide. 11-bromoundecanoic acid itself can be synthesized from 10-undecenoic acid through hydrobromination. The starting material, 10-undecenoic acid, is often derived from the pyrolysis of methyl ricinoleate, which is obtained from castor oil, a renewable resource.
Core Application: A Gateway to Click Chemistry
The primary utility of this compound stems from its azide group, which readily participates in "click" reactions. Click chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. This makes them ideal for creating complex molecular architectures and for bioconjugation, even in complex biological media.
Key Reactions of the Azide Group
| Reaction | Partner Moiety | Catalyst/Conditions | Product | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Copper(I) source (e.g., CuI, [CuBr(PPh₃)₃]) | 1,4-disubstituted 1,2,3-triazole | High efficiency, regioselective, wide solvent compatibility. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cycloalkyne (e.g., DBCO, BCN) | None (Copper-free) | Stable triazole | Bioorthogonal, avoids cytotoxic copper catalyst, suitable for live-cell labeling. |
| Staudinger Ligation | Triarylphosphine (e.g., Triphenylphosphine) | None | Aza-ylide intermediate, then amide bond | Highly chemoselective, bioorthogonal, occurs at room temperature in aqueous environments. |
Reactions of the Carboxylic Acid Group
The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This reaction is fundamental for attaching the linker to proteins, peptides, or other amine-containing molecules. Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Caption: Reaction pathways for this compound.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a powerful tool for linking different molecular entities. This has significant implications for drug development, diagnostics, and fundamental biological research.
-
Bioconjugation and Drug Delivery: It can be used to attach polyethylene glycol (PEG) chains to proteins or drugs (PEGylation), which can improve solubility, reduce immunogenicity, and increase circulation half-life. Similarly, it can link targeting ligands (e.g., antibodies, peptides) to drug payloads, forming antibody-drug conjugates (ADCs) or other targeted delivery systems.
-
Surface Functionalization: The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces (e.g., nanoparticles, microarrays, biosensors), while the azide group remains available for the subsequent "clicking" of probes, proteins, or other molecules of interest.
-
Proteomics and Activity-Based Protein Profiling (ABPP): this compound can be incorporated into metabolic labels or activity-based probes. After the probe interacts with its target protein within a complex biological sample, the azide handle allows for the selective attachment of a reporter tag (e.g., biotin for affinity purification, or a fluorophore for imaging) via click chemistry.
-
Synthesis of Complex Molecules: It serves as a versatile building block for synthesizing complex architectures like rotaxanes and catenanes, which have applications in molecular machinery and materials science.
Experimental Protocols
The following sections provide detailed, conceptual methodologies for common experimental procedures involving this compound.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-containing molecule to this compound or a molecule previously modified with it.
Materials:
-
Azide-functionalized molecule (e.g., Protein-Linker-N₃)
-
Alkyne-functionalized molecule (e.g., Reporter-Alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional, but recommended for biomolecules)
-
Solvent (e.g., PBS, water/t-BuOH mixture, DMF)
Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
If using a ligand, prepare a stock solution of TBTA in DMSO or a suitable solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-functionalized molecule (1 equivalent) in the chosen solvent system.
-
Add the alkyne-functionalized molecule (1.5-3 equivalents).
-
Optional: If using a ligand, add TBTA to the reaction mixture (final concentration typically 100-500 µM).
-
Add the CuSO₄ solution to a final concentration of 100-500 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours).
-
-
Purification:
-
The conjugated product can be purified from excess reagents and byproducts using methods appropriate for the molecules involved, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
-
Protocol 2: Workflow for Protein Labeling using this compound
This workflow outlines the steps to first conjugate this compound to a protein and then attach a reporter molecule via click chemistry.
Caption: Workflow for two-step protein bioconjugation.
Conclusion
This compound is a cornerstone of modern bioconjugation and chemical biology. Its simple, yet powerful, bifunctional structure provides a reliable bridge for linking disparate chemical and biological entities. For professionals in drug development, it offers a robust method for constructing targeted drug delivery systems, developing diagnostic probes, and functionalizing biomaterials. The continued evolution of click chemistry and its applications ensures that this compound will remain a relevant and essential tool for innovation in science and medicine.
11-Azidoundecanoic Acid: A Comprehensive Technical Guide to a Bifunctional Linker for Bioconjugation and Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Azidoundecanoic acid is a versatile bifunctional linker molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, proteomics, and material science. Its linear C11 alkyl chain provides a flexible spacer, while the terminal azide (B81097) (-N₃) and carboxylic acid (-COOH) functionalities offer orthogonal handles for covalent modification. This guide provides an in-depth overview of the core properties, applications, and experimental protocols related to this compound, empowering researchers to effectively utilize this linker in their work.
Introduction
The ability to selectively and efficiently connect different molecular entities is fundamental to advancing our understanding of biological systems and developing novel therapeutic and diagnostic agents. Bifunctional linkers, possessing two distinct reactive groups, are instrumental in this endeavor. This compound stands out due to its unique combination of an azide group, which can participate in highly specific "click chemistry" reactions, and a carboxylic acid group, which allows for conventional amide bond formation with primary amines.[1] This dual reactivity enables the stepwise and controlled assembly of complex molecular architectures.
The hydrophobic undecanoic acid backbone provides a spacer arm that can influence the solubility and spatial orientation of conjugated molecules. This technical guide will delve into the chemical properties, synthesis, and diverse applications of this compound, with a focus on providing practical experimental details and quantitative data to aid in its implementation in a research setting.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use. The following tables summarize key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁N₃O₂ | [1] |
| Molecular Weight | 227.30 g/mol | [1] |
| CAS Number | 118162-45-1 | [1] |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Technique | Expected Characteristic Peaks/Shifts | Rationale/Comparison |
| FT-IR (Infrared Spectroscopy) | ~2100 cm⁻¹ (sharp, strong) for N₃ stretch; ~1710 cm⁻¹ (strong) for C=O stretch of the carboxylic acid; Broad O-H stretch from ~2500-3300 cm⁻¹. | The azide stretch is highly characteristic. The carboxylic acid peaks are consistent with those observed for undecanoic acid. |
| ¹H-NMR (Proton NMR) | Triplet at ~3.2 ppm (2H, -CH₂-N₃); Triplet at ~2.3 ppm (2H, -CH₂-COOH); Multiplets at ~1.2-1.6 ppm (16H, internal methylenes); Singlet at ~12 ppm (1H, -COOH). | The chemical shifts are influenced by the electronegativity of the adjacent functional groups. The methylene (B1212753) group alpha to the azide is shifted downfield. |
| ¹³C-NMR (Carbon NMR) | ~179 ppm (-COOH); ~51 ppm (-CH₂-N₃); Series of peaks between ~24-34 ppm for the alkyl chain carbons. | The carbonyl carbon is significantly downfield. The carbon attached to the azide group is also deshielded. |
Table 2: Predicted Spectroscopic Data for this compound
Core Applications and Experimental Protocols
The bifunctional nature of this compound lends itself to a wide array of applications. This section details the most common uses and provides comprehensive experimental protocols.
Bioconjugation via Click Chemistry
The azide group of this compound is a key participant in bioorthogonal click chemistry reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free reaction is highly efficient and biocompatible, making it ideal for labeling biomolecules in living systems.[]
This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMF or DMSO to a final concentration of 10 mM.
-
Reaction setup: In a microcentrifuge tube, combine the DBCO-functionalized protein with a 10-50 fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker or protein has a chromophore.
| Parameter | Typical Value |
| Reaction Yield | > 90% |
| Reaction Time | 2-12 hours |
| Temperature | 4 - 25°C |
Table 3: Typical Parameters for SPAAC Reactions with this compound
Surface Modification and Self-Assembled Monolayers (SAMs)
The carboxylic acid terminus of this compound can be used to functionalize surfaces, such as gold nanoparticles or biosensor chips. While direct attachment of the carboxylic acid to gold is possible, a more robust approach for gold surfaces involves using a thiol-containing analogue like 11-mercaptoundecanoic acid to form a self-assembled monolayer (SAM), followed by the attachment of an azide-containing molecule. However, for surfaces with primary amine groups, the carboxylic acid can be activated for direct coupling.
This protocol details the covalent attachment of this compound to a surface presenting primary amine groups using carbodiimide (B86325) chemistry.
Materials:
-
Amine-functionalized substrate (e.g., glass slide, nanoparticle)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20
Procedure:
-
Prepare solutions: Prepare fresh solutions of 100 mM EDC and 100 mM NHS in Activation Buffer. Prepare a 50 mM solution of this compound in the Activation Buffer.
-
Activate the carboxylic acid: Mix equal volumes of the this compound, EDC, and NHS solutions. Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester.
-
Surface coupling: Immerse the amine-coated substrate in the activated this compound solution. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Quenching: Transfer the substrate to the Quenching Buffer and incubate for 15 minutes to deactivate any unreacted NHS-esters.
-
Washing: Wash the substrate thoroughly with the Wash Buffer to remove non-covalently bound molecules, followed by a final rinse with deionized water.
-
Characterization: The successful functionalization of the surface with azide groups can be confirmed by techniques such as X-ray photoelectron spectroscopy (XPS) or by performing a subsequent click reaction with a fluorescent alkyne.
| Parameter | Typical Value |
| Coupling Efficiency | 50 - 80% |
| Reaction Time | 1-2 hours |
| pH | Activation: 6.0, Coupling: 7.4 |
Table 4: Typical Parameters for EDC/NHS Coupling of this compound
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.
Caption: Workflow for protein labeling using this compound.
Caption: Workflow for biosensor fabrication using this compound.
Applications in Drug Development and Research
The unique properties of this compound have led to its adoption in several key areas of research and development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy. The azide functionality allows for precise, site-specific conjugation, leading to more homogeneous and effective ADCs.
-
Proteomics and Activity-Based Protein Profiling (ABPP): this compound can be incorporated into metabolic labeling strategies to identify and quantify newly synthesized proteins or to develop probes for monitoring enzyme activity.
-
Nanoparticle Functionalization: The linker is used to attach targeting ligands, drugs, or imaging agents to the surface of nanoparticles for applications in drug delivery and medical imaging.
-
Biosensor Development: By immobilizing capture molecules (e.g., antibodies, DNA) on a sensor surface via the linker, highly sensitive and specific biosensors can be fabricated for the detection of various analytes.
Conclusion
This compound is a powerful and versatile bifunctional linker that offers researchers a reliable method for conjugating molecules and modifying surfaces. Its compatibility with bioorthogonal click chemistry and standard amine-coupling reactions provides a robust toolkit for a wide range of applications in the life sciences. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this valuable chemical tool in innovative research and development projects.
References
11-Azidoundecanoic Acid: A Comprehensive Technical Guide to a Bifunctional Linker for Bioconjugation and Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Azidoundecanoic acid is a versatile bifunctional linker molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, proteomics, and material science. Its linear C11 alkyl chain provides a flexible spacer, while the terminal azide (-N₃) and carboxylic acid (-COOH) functionalities offer orthogonal handles for covalent modification. This guide provides an in-depth overview of the core properties, applications, and experimental protocols related to this compound, empowering researchers to effectively utilize this linker in their work.
Introduction
The ability to selectively and efficiently connect different molecular entities is fundamental to advancing our understanding of biological systems and developing novel therapeutic and diagnostic agents. Bifunctional linkers, possessing two distinct reactive groups, are instrumental in this endeavor. This compound stands out due to its unique combination of an azide group, which can participate in highly specific "click chemistry" reactions, and a carboxylic acid group, which allows for conventional amide bond formation with primary amines.[1] This dual reactivity enables the stepwise and controlled assembly of complex molecular architectures.
The hydrophobic undecanoic acid backbone provides a spacer arm that can influence the solubility and spatial orientation of conjugated molecules. This technical guide will delve into the chemical properties, synthesis, and diverse applications of this compound, with a focus on providing practical experimental details and quantitative data to aid in its implementation in a research setting.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use. The following tables summarize key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁N₃O₂ | [1] |
| Molecular Weight | 227.30 g/mol | [1] |
| CAS Number | 118162-45-1 | [1] |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Technique | Expected Characteristic Peaks/Shifts | Rationale/Comparison |
| FT-IR (Infrared Spectroscopy) | ~2100 cm⁻¹ (sharp, strong) for N₃ stretch; ~1710 cm⁻¹ (strong) for C=O stretch of the carboxylic acid; Broad O-H stretch from ~2500-3300 cm⁻¹. | The azide stretch is highly characteristic. The carboxylic acid peaks are consistent with those observed for undecanoic acid. |
| ¹H-NMR (Proton NMR) | Triplet at ~3.2 ppm (2H, -CH₂-N₃); Triplet at ~2.3 ppm (2H, -CH₂-COOH); Multiplets at ~1.2-1.6 ppm (16H, internal methylenes); Singlet at ~12 ppm (1H, -COOH). | The chemical shifts are influenced by the electronegativity of the adjacent functional groups. The methylene group alpha to the azide is shifted downfield. |
| ¹³C-NMR (Carbon NMR) | ~179 ppm (-COOH); ~51 ppm (-CH₂-N₃); Series of peaks between ~24-34 ppm for the alkyl chain carbons. | The carbonyl carbon is significantly downfield. The carbon attached to the azide group is also deshielded. |
Table 2: Predicted Spectroscopic Data for this compound
Core Applications and Experimental Protocols
The bifunctional nature of this compound lends itself to a wide array of applications. This section details the most common uses and provides comprehensive experimental protocols.
Bioconjugation via Click Chemistry
The azide group of this compound is a key participant in bioorthogonal click chemistry reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free reaction is highly efficient and biocompatible, making it ideal for labeling biomolecules in living systems.[]
This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMF or DMSO to a final concentration of 10 mM.
-
Reaction setup: In a microcentrifuge tube, combine the DBCO-functionalized protein with a 10-50 fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker or protein has a chromophore.
| Parameter | Typical Value |
| Reaction Yield | > 90% |
| Reaction Time | 2-12 hours |
| Temperature | 4 - 25°C |
Table 3: Typical Parameters for SPAAC Reactions with this compound
Surface Modification and Self-Assembled Monolayers (SAMs)
The carboxylic acid terminus of this compound can be used to functionalize surfaces, such as gold nanoparticles or biosensor chips. While direct attachment of the carboxylic acid to gold is possible, a more robust approach for gold surfaces involves using a thiol-containing analogue like 11-mercaptoundecanoic acid to form a self-assembled monolayer (SAM), followed by the attachment of an azide-containing molecule. However, for surfaces with primary amine groups, the carboxylic acid can be activated for direct coupling.
This protocol details the covalent attachment of this compound to a surface presenting primary amine groups using carbodiimide chemistry.
Materials:
-
Amine-functionalized substrate (e.g., glass slide, nanoparticle)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20
Procedure:
-
Prepare solutions: Prepare fresh solutions of 100 mM EDC and 100 mM NHS in Activation Buffer. Prepare a 50 mM solution of this compound in the Activation Buffer.
-
Activate the carboxylic acid: Mix equal volumes of the this compound, EDC, and NHS solutions. Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester.
-
Surface coupling: Immerse the amine-coated substrate in the activated this compound solution. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Quenching: Transfer the substrate to the Quenching Buffer and incubate for 15 minutes to deactivate any unreacted NHS-esters.
-
Washing: Wash the substrate thoroughly with the Wash Buffer to remove non-covalently bound molecules, followed by a final rinse with deionized water.
-
Characterization: The successful functionalization of the surface with azide groups can be confirmed by techniques such as X-ray photoelectron spectroscopy (XPS) or by performing a subsequent click reaction with a fluorescent alkyne.
| Parameter | Typical Value |
| Coupling Efficiency | 50 - 80% |
| Reaction Time | 1-2 hours |
| pH | Activation: 6.0, Coupling: 7.4 |
Table 4: Typical Parameters for EDC/NHS Coupling of this compound
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.
Caption: Workflow for protein labeling using this compound.
Caption: Workflow for biosensor fabrication using this compound.
Applications in Drug Development and Research
The unique properties of this compound have led to its adoption in several key areas of research and development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy. The azide functionality allows for precise, site-specific conjugation, leading to more homogeneous and effective ADCs.
-
Proteomics and Activity-Based Protein Profiling (ABPP): this compound can be incorporated into metabolic labeling strategies to identify and quantify newly synthesized proteins or to develop probes for monitoring enzyme activity.
-
Nanoparticle Functionalization: The linker is used to attach targeting ligands, drugs, or imaging agents to the surface of nanoparticles for applications in drug delivery and medical imaging.
-
Biosensor Development: By immobilizing capture molecules (e.g., antibodies, DNA) on a sensor surface via the linker, highly sensitive and specific biosensors can be fabricated for the detection of various analytes.
Conclusion
This compound is a powerful and versatile bifunctional linker that offers researchers a reliable method for conjugating molecules and modifying surfaces. Its compatibility with bioorthogonal click chemistry and standard amine-coupling reactions provides a robust toolkit for a wide range of applications in the life sciences. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this valuable chemical tool in innovative research and development projects.
References
An In-Depth Technical Guide to the Safety and Handling of 11-Azidoundecanoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety protocols and handling procedures for 11-Azidoundecanoic acid (CAS: 118162-45-1). As a member of the organic azide (B81097) family, this compound requires specific precautions to mitigate risks associated with toxicity and potential instability. This guide synthesizes critical safety information to ensure its responsible use in research and development.
Hazard Identification and Stability Assessment
This compound is a versatile bifunctional linker used extensively in bioconjugation and click chemistry.[1][2] It consists of an 11-carbon aliphatic chain, a terminal carboxylic acid group, and a terminal azide group.[1] The primary hazards are associated with the azide functional group, which is an "explosophore."
Organic azides are energetic materials that can be sensitive to heat, light, friction, and pressure, potentially leading to violent decomposition.[3] The stability of an organic azide is largely dependent on its molecular structure, particularly the ratio of carbon atoms to nitrogen atoms (C/N ratio) and the overall molecular weight.
Stability Assessment Rules:
-
Carbon to Nitrogen Ratio (C/N): A higher C/N ratio generally indicates greater stability. As a guideline, compounds where the number of nitrogen atoms exceeds the number of carbon atoms are considered highly unstable.[3] For this compound (C₁₁H₂₁N₃O₂), the C/N ratio is 11 carbons to 3 nitrogens (in the azide group), which is approximately 3.67. This ratio suggests a significantly higher stability compared to smaller, more nitrogen-rich azides.[4]
-
Rule of Six: This rule suggests that for a compound to be relatively safe, there should be at least six carbon atoms for each energetic functional group (e.g., azide, nitro).[3] this compound, with its 11-carbon backbone, satisfies this rule, rendering it sufficiently diluted to be considered relatively safe for careful handling and storage in its pure form.[3][5]
Despite its relative stability, it must be treated as a potentially hazardous material, and all appropriate safety protocols for organic azides must be followed.
Table 1: Physicochemical and Toxicological Properties
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 118162-45-1 | [1] |
| Molecular Formula | C₁₁H₂₁N₃O₂ | [1][6] |
| Molecular Weight | 227.30 g/mol | [6] |
| Appearance | White to off-white solid | [1][7] |
| Storage Temperature | 4°C, protect from light | [1][7] |
| Acute Toxicity (Oral) | No specific data available. The azide ion has toxicity similar to cyanide. For sodium azide, LD₅₀ = 27 mg/kg (rat). | [5] |
| Acute Toxicity (Dermal) | No specific data available. For the related compound 11-Aminoundecanoic acid, LD₀ > 2000 mg/kg (rat). | [8] |
| Skin Corrosion/Irritation | No specific data available. Assumed to be an irritant. | |
| Eye Damage/Irritation | No specific data available. Assumed to be an irritant. |
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Fume Hood: All manipulations of the solid compound and its solutions must be performed in a well-ventilated chemical fume hood.[4][9]
-
Ignition Sources: Ensure the absence of open flames, sparks, or other potential ignition sources in the work area.[10][11]
-
Safety Shield: While not always necessary for this specific compound due to its higher stability, using a blast shield is a prudent precaution, especially when scaling up reactions or heating.[4]
General Handling Practices:
-
Work on the smallest scale possible.[4]
-
Avoid friction, grinding, or shock. Do not use ground glass joints if there is a risk of the azide compound drying on the joint.[4]
-
Use plastic, glass, or Teflon-coated spatulas for weighing and transferring the material. Never use metal spatulas , as they can form shock-sensitive metal azides.[4][12]
-
Line work surfaces with disposable absorbent paper.[4]
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use | Source |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles are required. | [9][13] |
| Face Shield | Recommended when handling larger quantities or when there is a significant splash risk. | [9] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for holes before use. | [9][13] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement. | [4][9] |
| Impervious Apron | To be worn over a lab coat when handling more than a few grams of the substance. | [9] |
Incompatibilities and Storage
Preventing contact with incompatible materials is critical to avoid the formation of highly explosive or toxic substances.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The recommended storage condition is refrigerated (4°C) and protected from light.[1][7]
-
Store away from the incompatible materials listed below.
Table 3: Chemical Incompatibilities
| Incompatible Material | Hazard | Source |
| Acids (Brønsted) | Forms hydrazoic acid (HN₃), which is highly toxic and explosive. | [3][5] |
| Heavy Metals & Salts | Forms highly shock- and pressure-sensitive heavy metal azides (e.g., copper, lead, barium azides). | [3][5] |
| Halogenated Solvents | Dichloromethane and chloroform (B151607) can form explosively unstable di- and tri-azidomethane, respectively. | [3][5][12] |
| Strong Oxidizing Agents | Can lead to a violent reaction. | [14] |
| Carbon Disulfide (CS₂), Bromine | Reacts violently with sodium azide; caution is advised for organic azides. | [5] |
Experimental Protocol: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol provides a generalized workflow for using this compound in a typical "click chemistry" reaction. Researchers must adapt it based on their specific substrates and institutional safety policies.
Methodology:
-
Reagent Preparation:
-
In a chemical fume hood, prepare a stock solution of this compound in a suitable, non-halogenated organic solvent (e.g., DMF, DMSO, t-BuOH/water).
-
Prepare separate solutions of the alkyne-containing substrate, a copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate), and any necessary ligands (e.g., TBTA).
-
-
Reaction Setup:
-
To an oven-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyne substrate solution.
-
Add the this compound solution to the flask.
-
If using a Cu(II) precatalyst like CuSO₄, add the reducing agent (e.g., sodium ascorbate) now.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the copper(I) catalyst solution.
-
Stir the reaction at room temperature or with gentle heating, as determined by the specific procedure.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining reactive species according to the specific literature protocol. This may involve adding a chelating agent like EDTA to remove copper.
-
Perform an aqueous work-up (extraction) to separate the product from the catalyst and other water-soluble components.
-
Purify the final product using a suitable method, such as column chromatography or recrystallization. Note: Column chromatography on silica (B1680970) gel may contribute to the decomposition of some azides; this risk is lower for stabilized azides like this compound but should be considered.[5] Never use distillation or sublimation for purification. [5][12]
-
Emergency Procedures
Immediate and appropriate action is essential in the event of an exposure or spill.
Spill Cleanup:
-
Small Spills: If you are trained to do so, absorb the spill with an inert material (e.g., vermiculite, sand).[15] Collect the material using non-sparking, non-metal tools into a labeled container for hazardous waste disposal.[4] Clean the spill area with soap and water.
-
Large Spills: Evacuate the laboratory immediately.[4] Notify your institution's Environmental Health and Safety (EHS) department and restrict access to the area.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the individual to fresh air immediately. Seek prompt medical attention. | [9][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [9][13][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9][13][14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet to the medical team. | [9][13] |
Waste Disposal
Proper disposal of azide-containing waste is a critical safety control.
-
Segregation: All waste containing this compound or other azides must be collected in a dedicated, clearly labeled hazardous waste container.[3][4]
-
Incompatibility: CRITICAL: Azide waste streams must NEVER be mixed with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3][12] Keep azide waste separate from heavy metal waste.
-
Drain Disposal: Under no circumstances should azide solutions be poured down the drain.[13] Reaction with lead or copper pipes (B44673) can lead to the accumulation of highly explosive metal azide salts.[13]
-
Deactivation: If institutional procedures allow, organic azides can be converted to a more stable derivative, such as an amine (e.g., via Staudinger reduction with triphenylphosphine), prior to disposal.[3] This should only be done as part of a formal experimental procedure.
-
Final Disposal: All azide-containing waste must be disposed of through your institution's designated chemical waste program.[3][13]
References
- 1. 11-Azido-undecanoic acid CAS#: 118162-45-1 [chemicalbook.com]
- 2. This compound, 118162-45-1 | BroadPharm [broadpharm.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. This compound | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. benchchem.com [benchchem.com]
- 10. arkema.com [arkema.com]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. ucd.ie [ucd.ie]
- 13. chemistry.unm.edu [chemistry.unm.edu]
- 14. tcichemicals.com [tcichemicals.com]
- 15. sop.mcmaster.ca [sop.mcmaster.ca]
An In-Depth Technical Guide to the Safety and Handling of 11-Azidoundecanoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety protocols and handling procedures for 11-Azidoundecanoic acid (CAS: 118162-45-1). As a member of the organic azide family, this compound requires specific precautions to mitigate risks associated with toxicity and potential instability. This guide synthesizes critical safety information to ensure its responsible use in research and development.
Hazard Identification and Stability Assessment
This compound is a versatile bifunctional linker used extensively in bioconjugation and click chemistry.[1][2] It consists of an 11-carbon aliphatic chain, a terminal carboxylic acid group, and a terminal azide group.[1] The primary hazards are associated with the azide functional group, which is an "explosophore."
Organic azides are energetic materials that can be sensitive to heat, light, friction, and pressure, potentially leading to violent decomposition.[3] The stability of an organic azide is largely dependent on its molecular structure, particularly the ratio of carbon atoms to nitrogen atoms (C/N ratio) and the overall molecular weight.
Stability Assessment Rules:
-
Carbon to Nitrogen Ratio (C/N): A higher C/N ratio generally indicates greater stability. As a guideline, compounds where the number of nitrogen atoms exceeds the number of carbon atoms are considered highly unstable.[3] For this compound (C₁₁H₂₁N₃O₂), the C/N ratio is 11 carbons to 3 nitrogens (in the azide group), which is approximately 3.67. This ratio suggests a significantly higher stability compared to smaller, more nitrogen-rich azides.[4]
-
Rule of Six: This rule suggests that for a compound to be relatively safe, there should be at least six carbon atoms for each energetic functional group (e.g., azide, nitro).[3] this compound, with its 11-carbon backbone, satisfies this rule, rendering it sufficiently diluted to be considered relatively safe for careful handling and storage in its pure form.[3][5]
Despite its relative stability, it must be treated as a potentially hazardous material, and all appropriate safety protocols for organic azides must be followed.
Table 1: Physicochemical and Toxicological Properties
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 118162-45-1 | [1] |
| Molecular Formula | C₁₁H₂₁N₃O₂ | [1][6] |
| Molecular Weight | 227.30 g/mol | [6] |
| Appearance | White to off-white solid | [1][7] |
| Storage Temperature | 4°C, protect from light | [1][7] |
| Acute Toxicity (Oral) | No specific data available. The azide ion has toxicity similar to cyanide. For sodium azide, LD₅₀ = 27 mg/kg (rat). | [5] |
| Acute Toxicity (Dermal) | No specific data available. For the related compound 11-Aminoundecanoic acid, LD₀ > 2000 mg/kg (rat). | [8] |
| Skin Corrosion/Irritation | No specific data available. Assumed to be an irritant. | |
| Eye Damage/Irritation | No specific data available. Assumed to be an irritant. |
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Fume Hood: All manipulations of the solid compound and its solutions must be performed in a well-ventilated chemical fume hood.[4][9]
-
Ignition Sources: Ensure the absence of open flames, sparks, or other potential ignition sources in the work area.[10][11]
-
Safety Shield: While not always necessary for this specific compound due to its higher stability, using a blast shield is a prudent precaution, especially when scaling up reactions or heating.[4]
General Handling Practices:
-
Work on the smallest scale possible.[4]
-
Avoid friction, grinding, or shock. Do not use ground glass joints if there is a risk of the azide compound drying on the joint.[4]
-
Use plastic, glass, or Teflon-coated spatulas for weighing and transferring the material. Never use metal spatulas , as they can form shock-sensitive metal azides.[4][12]
-
Line work surfaces with disposable absorbent paper.[4]
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use | Source |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles are required. | [9][13] |
| Face Shield | Recommended when handling larger quantities or when there is a significant splash risk. | [9] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for holes before use. | [9][13] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement. | [4][9] |
| Impervious Apron | To be worn over a lab coat when handling more than a few grams of the substance. | [9] |
Incompatibilities and Storage
Preventing contact with incompatible materials is critical to avoid the formation of highly explosive or toxic substances.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The recommended storage condition is refrigerated (4°C) and protected from light.[1][7]
-
Store away from the incompatible materials listed below.
Table 3: Chemical Incompatibilities
| Incompatible Material | Hazard | Source |
| Acids (Brønsted) | Forms hydrazoic acid (HN₃), which is highly toxic and explosive. | [3][5] |
| Heavy Metals & Salts | Forms highly shock- and pressure-sensitive heavy metal azides (e.g., copper, lead, barium azides). | [3][5] |
| Halogenated Solvents | Dichloromethane and chloroform can form explosively unstable di- and tri-azidomethane, respectively. | [3][5][12] |
| Strong Oxidizing Agents | Can lead to a violent reaction. | [14] |
| Carbon Disulfide (CS₂), Bromine | Reacts violently with sodium azide; caution is advised for organic azides. | [5] |
Experimental Protocol: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol provides a generalized workflow for using this compound in a typical "click chemistry" reaction. Researchers must adapt it based on their specific substrates and institutional safety policies.
Methodology:
-
Reagent Preparation:
-
In a chemical fume hood, prepare a stock solution of this compound in a suitable, non-halogenated organic solvent (e.g., DMF, DMSO, t-BuOH/water).
-
Prepare separate solutions of the alkyne-containing substrate, a copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate), and any necessary ligands (e.g., TBTA).
-
-
Reaction Setup:
-
To an oven-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyne substrate solution.
-
Add the this compound solution to the flask.
-
If using a Cu(II) precatalyst like CuSO₄, add the reducing agent (e.g., sodium ascorbate) now.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the copper(I) catalyst solution.
-
Stir the reaction at room temperature or with gentle heating, as determined by the specific procedure.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining reactive species according to the specific literature protocol. This may involve adding a chelating agent like EDTA to remove copper.
-
Perform an aqueous work-up (extraction) to separate the product from the catalyst and other water-soluble components.
-
Purify the final product using a suitable method, such as column chromatography or recrystallization. Note: Column chromatography on silica gel may contribute to the decomposition of some azides; this risk is lower for stabilized azides like this compound but should be considered.[5] Never use distillation or sublimation for purification. [5][12]
-
Emergency Procedures
Immediate and appropriate action is essential in the event of an exposure or spill.
Spill Cleanup:
-
Small Spills: If you are trained to do so, absorb the spill with an inert material (e.g., vermiculite, sand).[15] Collect the material using non-sparking, non-metal tools into a labeled container for hazardous waste disposal.[4] Clean the spill area with soap and water.
-
Large Spills: Evacuate the laboratory immediately.[4] Notify your institution's Environmental Health and Safety (EHS) department and restrict access to the area.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the individual to fresh air immediately. Seek prompt medical attention. | [9][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [9][13][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9][13][14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet to the medical team. | [9][13] |
Waste Disposal
Proper disposal of azide-containing waste is a critical safety control.
-
Segregation: All waste containing this compound or other azides must be collected in a dedicated, clearly labeled hazardous waste container.[3][4]
-
Incompatibility: CRITICAL: Azide waste streams must NEVER be mixed with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3][12] Keep azide waste separate from heavy metal waste.
-
Drain Disposal: Under no circumstances should azide solutions be poured down the drain.[13] Reaction with lead or copper pipes can lead to the accumulation of highly explosive metal azide salts.[13]
-
Deactivation: If institutional procedures allow, organic azides can be converted to a more stable derivative, such as an amine (e.g., via Staudinger reduction with triphenylphosphine), prior to disposal.[3] This should only be done as part of a formal experimental procedure.
-
Final Disposal: All azide-containing waste must be disposed of through your institution's designated chemical waste program.[3][13]
References
- 1. 11-Azido-undecanoic acid CAS#: 118162-45-1 [chemicalbook.com]
- 2. This compound, 118162-45-1 | BroadPharm [broadpharm.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. This compound | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. benchchem.com [benchchem.com]
- 10. arkema.com [arkema.com]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. ucd.ie [ucd.ie]
- 13. chemistry.unm.edu [chemistry.unm.edu]
- 14. tcichemicals.com [tcichemicals.com]
- 15. sop.mcmaster.ca [sop.mcmaster.ca]
An In-depth Technical Guide to the Physical Properties of 11-Azidoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Azidoundecanoic acid is a bifunctional molecule of significant interest in the fields of biochemistry, materials science, and drug development. It features a terminal carboxylic acid and an azide (B81097) group, connected by a C11 alkyl chain. This structure allows it to act as a versatile linker molecule. The carboxylic acid moiety can be conjugated to primary amines, while the azide group is a key participant in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and visualizations of its synthetic and reactive pathways.
Core Physical and Chemical Properties
The physical characteristics of this compound are foundational to its application in experimental settings. These properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₁N₃O₂ | [1][3][4] |
| Molecular Weight | 227.30 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Data not consistently available | |
| Boiling Point | Data not consistently available | |
| Solubility | Soluble in organic solvents like DMSO and DMF | [5] (for undecanoic acid) |
| Storage Conditions | 4°C, protect from light | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the structure and purity of this compound.
| Spectrum | Key Features |
| ¹H NMR | The spectrum is expected to show a broad singlet for the carboxylic acid proton (COOH) typically in the 10-12 ppm region.[6] Other signals would correspond to the methylene (B1212753) groups of the alkyl chain. |
| ¹³C NMR | A characteristic signal for the carboxyl carbon is expected between 160-185 ppm.[6] |
| IR | A strong, sharp absorption band characteristic of the azide (N₃) group is expected around 2100 cm⁻¹. A broad O-H stretch from the carboxylic acid is expected in the 2500-3500 cm⁻¹ region, and a C=O stretch around 1700 cm⁻¹.[6] |
| LCMS | The mass spectrum should be consistent with the molecular weight of the compound, confirming its identity and purity.[4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research.
Synthesis of this compound from 11-Bromoundecanoic Acid
This protocol describes a common method for introducing the azide group via nucleophilic substitution.
-
Dissolution: Dissolve 11-bromoundecanoic acid in a suitable solvent mixture, such as dimethylformamide (DMF) or a mixture of water and acetone.
-
Addition of Azide: Add an excess of sodium azide (NaN₃) to the solution. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be beneficial if a two-phase solvent system is used.
-
Reaction: Heat the reaction mixture, typically to around 60-80°C, and stir for several hours (e.g., 12-24 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate (sodium bromide) has formed, it can be removed by filtration.
-
Extraction: Acidify the aqueous solution with an acid like HCl to protonate the carboxylic acid. Extract the product into an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Utilize a standard single-pulse experiment. Key parameters include an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Employ a proton-decoupled experiment. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (2-10 seconds) is recommended.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Liquid Chromatography-Mass Spectrometry (LCMS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analysis: Inject the sample into the LCMS system. The liquid chromatography step separates the compound from any impurities, and the mass spectrometer provides mass-to-charge ratio data, which can be used to confirm the molecular weight.
-
Visualizations: Synthesis and Application
The following diagrams illustrate the synthesis of this compound and its primary application in click chemistry.
Caption: Synthetic pathway for this compound.
Caption: Application of this compound in click chemistry.
References
- 1. 11-Azido-undecanoic acid CAS#: 118162-45-1 [chemicalbook.com]
- 2. This compound, 118162-45-1 | BroadPharm [broadpharm.com]
- 3. This compound | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Physical Properties of 11-Azidoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Azidoundecanoic acid is a bifunctional molecule of significant interest in the fields of biochemistry, materials science, and drug development. It features a terminal carboxylic acid and an azide group, connected by a C11 alkyl chain. This structure allows it to act as a versatile linker molecule. The carboxylic acid moiety can be conjugated to primary amines, while the azide group is a key participant in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and visualizations of its synthetic and reactive pathways.
Core Physical and Chemical Properties
The physical characteristics of this compound are foundational to its application in experimental settings. These properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₁N₃O₂ | [1][3][4] |
| Molecular Weight | 227.30 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Data not consistently available | |
| Boiling Point | Data not consistently available | |
| Solubility | Soluble in organic solvents like DMSO and DMF | [5] (for undecanoic acid) |
| Storage Conditions | 4°C, protect from light | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the structure and purity of this compound.
| Spectrum | Key Features |
| ¹H NMR | The spectrum is expected to show a broad singlet for the carboxylic acid proton (COOH) typically in the 10-12 ppm region.[6] Other signals would correspond to the methylene groups of the alkyl chain. |
| ¹³C NMR | A characteristic signal for the carboxyl carbon is expected between 160-185 ppm.[6] |
| IR | A strong, sharp absorption band characteristic of the azide (N₃) group is expected around 2100 cm⁻¹. A broad O-H stretch from the carboxylic acid is expected in the 2500-3500 cm⁻¹ region, and a C=O stretch around 1700 cm⁻¹.[6] |
| LCMS | The mass spectrum should be consistent with the molecular weight of the compound, confirming its identity and purity.[4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research.
Synthesis of this compound from 11-Bromoundecanoic Acid
This protocol describes a common method for introducing the azide group via nucleophilic substitution.
-
Dissolution: Dissolve 11-bromoundecanoic acid in a suitable solvent mixture, such as dimethylformamide (DMF) or a mixture of water and acetone.
-
Addition of Azide: Add an excess of sodium azide (NaN₃) to the solution. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial if a two-phase solvent system is used.
-
Reaction: Heat the reaction mixture, typically to around 60-80°C, and stir for several hours (e.g., 12-24 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate (sodium bromide) has formed, it can be removed by filtration.
-
Extraction: Acidify the aqueous solution with an acid like HCl to protonate the carboxylic acid. Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Utilize a standard single-pulse experiment. Key parameters include an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Employ a proton-decoupled experiment. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (2-10 seconds) is recommended.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Liquid Chromatography-Mass Spectrometry (LCMS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Inject the sample into the LCMS system. The liquid chromatography step separates the compound from any impurities, and the mass spectrometer provides mass-to-charge ratio data, which can be used to confirm the molecular weight.
-
Visualizations: Synthesis and Application
The following diagrams illustrate the synthesis of this compound and its primary application in click chemistry.
Caption: Synthetic pathway for this compound.
Caption: Application of this compound in click chemistry.
References
- 1. 11-Azido-undecanoic acid CAS#: 118162-45-1 [chemicalbook.com]
- 2. This compound, 118162-45-1 | BroadPharm [broadpharm.com]
- 3. This compound | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
An In-Depth Technical Guide to the Mechanism of Action of 11-Azidoundecanoic Acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has revolutionized the fields of bioconjugation, drug discovery, and materials science by offering a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. Among the most prominent click reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). 11-Azidoundecanoic acid is a versatile bifunctional molecule that plays a crucial role in these reactions. Its terminal azide (B81097) group serves as a handle for click chemistry, while the carboxylic acid moiety allows for its conjugation to other molecules or its use as a metabolic probe for fatty acid pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound in click chemistry, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and development.
Core Mechanisms of Action
This compound participates in click chemistry primarily through two distinct mechanisms: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Both reactions result in the formation of a stable triazole linkage.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions. The reaction proceeds through a stepwise mechanism that ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[1][2] The presence of the copper catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition.[3]
The key steps of the CuAAC mechanism involving this compound are as follows:
-
Formation of Copper-Acetylide: A copper(I) salt, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, reacts with a terminal alkyne to form a copper-acetylide intermediate.
-
Coordination of the Azide: The azide group of this compound coordinates to the copper center of the copper-acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the alkyne, leading to the formation of a six-membered copper-containing intermediate.
-
Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne (B158145) without the need for a cytotoxic copper catalyst.[4][5] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.[6] This makes SPAAC particularly suitable for applications in living systems.[7]
The mechanism of SPAAC is a concerted [3+2] cycloaddition. The azide group of this compound reacts directly with the strained triple bond of the cyclooctyne in a single transition state to form the triazole product. Unlike CuAAC, SPAAC typically yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), although the ratio can be influenced by the specific cyclooctyne used.
References
- 1. The role of Wnt signaling pathway in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 11-Azidoundecanoic Acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has revolutionized the fields of bioconjugation, drug discovery, and materials science by offering a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. Among the most prominent click reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). 11-Azidoundecanoic acid is a versatile bifunctional molecule that plays a crucial role in these reactions. Its terminal azide group serves as a handle for click chemistry, while the carboxylic acid moiety allows for its conjugation to other molecules or its use as a metabolic probe for fatty acid pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound in click chemistry, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and development.
Core Mechanisms of Action
This compound participates in click chemistry primarily through two distinct mechanisms: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Both reactions result in the formation of a stable triazole linkage.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions. The reaction proceeds through a stepwise mechanism that ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[1][2] The presence of the copper catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition.[3]
The key steps of the CuAAC mechanism involving this compound are as follows:
-
Formation of Copper-Acetylide: A copper(I) salt, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, reacts with a terminal alkyne to form a copper-acetylide intermediate.
-
Coordination of the Azide: The azide group of this compound coordinates to the copper center of the copper-acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the alkyne, leading to the formation of a six-membered copper-containing intermediate.
-
Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne without the need for a cytotoxic copper catalyst.[4][5] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.[6] This makes SPAAC particularly suitable for applications in living systems.[7]
The mechanism of SPAAC is a concerted [3+2] cycloaddition. The azide group of this compound reacts directly with the strained triple bond of the cyclooctyne in a single transition state to form the triazole product. Unlike CuAAC, SPAAC typically yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), although the ratio can be influenced by the specific cyclooctyne used.
References
- 1. The role of Wnt signaling pathway in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry of Engagement: An In-depth Technical Guide to the Reactivity of Azide and Carboxylic Acid Functional Groups
For Researchers, Scientists, and Drug Development Professionals
The azide (B81097) and carboxylic acid functional groups are cornerstones of modern organic synthesis, finding profound application in the realms of drug discovery, bioconjugation, and materials science. Their unique reactivity profiles, particularly when utilized in concert, provide a powerful toolkit for the construction of complex molecular architectures and the precise modification of biological macromolecules. This technical guide provides a comprehensive overview of the core reactions governing the interplay between azides and carboxylic acids, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical transformations and workflows.
Core Reactivities and Transformations
The reactivity of carboxylic acids with azides primarily revolves around the formation of an acyl azide intermediate. This versatile species can then undergo further transformations, most notably the Curtius and Schmidt rearrangements, or be utilized in direct amide bond formations.
Acyl Azide Formation
The conversion of a carboxylic acid to an acyl azide is a pivotal first step in many synthetic pathways. Several reliable methods exist for this transformation, each with its own advantages and substrate scope.
Common Methods for Acyl Azide Synthesis:
-
From Acyl Chlorides: A traditional and often high-yielding method involves the reaction of an acyl chloride with an azide salt, such as sodium azide (NaN₃)[1]. This requires the pre-formation of the acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Using Diphenylphosphoryl Azide (DPPA): This reagent allows for the direct, one-pot conversion of a carboxylic acid to an acyl azide under mild conditions[1]. This method is particularly favored in peptide synthesis due to a reduced risk of racemization[2].
-
With Trichloroacetonitrile (B146778) and Triphenylphosphine (B44618): This combination of reagents provides a mild and efficient method for the direct synthesis of acyl azides from carboxylic acids at room temperature, with typical yields ranging from 86–96%[3].
Quantitative Data for Acyl Azide Synthesis:
| Carboxylic Acid Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Trichloroacetonitrile, PPh₃, NaN₃ | Acetone (B3395972) | 0.5 | 96 | --INVALID-LINK-- |
| 4-Nitrobenzoic Acid | Trichloroacetonitrile, PPh₃, NaN₃ | Acetone | 0.5 | 95 | --INVALID-LINK-- |
| 4-Methoxybenzoic Acid | Trichloroacetonitrile, PPh₃, NaN₃ | Acetone | 0.5 | 94 | --INVALID-LINK-- |
| Phenylacetic Acid | Trichloroacetonitrile, PPh₃, NaN₃ | Acetone | 0.5 | 92 | --INVALID-LINK-- |
| N-Boc-L-phenylalanine | DPPA, Et₃N | THF | 2 | 85 | --INVALID-LINK-- |
The Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by a variety of nucleophiles to yield amines, carbamates, or ureas[3][4]. This reaction is highly valued for its ability to produce primary amines with retention of stereochemistry at the migrating carbon[5].
}
Diagram 1: The Curtius Rearrangement Pathway.Quantitative Data for the Curtius Rearrangement:
| Carboxylic Acid Substrate | Trapping Nucleophile | Product | Yield (%) | Reference |
| Adamantane-1-carboxylic acid | tert-Butanol | Boc-protected amine | 85 | --INVALID-LINK-- |
| Benzoic Acid | Benzyl Alcohol | Cbz-protected amine | 92 | --INVALID-LINK-- |
| 3-Phenylpropanoic Acid | Water | 2-Phenylethylamine | 88 | --INVALID-LINK-- |
| Cyclohexanecarboxylic acid | Aniline | N-cyclohexyl-N'-phenylurea | 78 | --INVALID-LINK-- |
The Schmidt Reaction
Closely related to the Curtius rearrangement, the Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst to yield a primary amine[6][7]. The reaction proceeds through an in situ-generated acyl azide and subsequent rearrangement to an isocyanate[8][9]. A key difference from the Curtius rearrangement is the use of harsh acidic conditions[10].
}
Diagram 2: The Schmidt Reaction Mechanism.Quantitative Data for the Schmidt Reaction:
| Carboxylic Acid Substrate | Acid Catalyst | Yield of Amine (%) | Reference |
| Benzoic Acid | H₂SO₄ | 85 | --INVALID-LINK-- |
| Acetic Acid | H₂SO₄ | 70 | --INVALID-LINK-- |
| Pivalic Acid | H₂SO₄ | 95 | --INVALID-LINK-- |
| 1-Adamantanecarboxylic Acid | H₂SO₄ | 96 | --INVALID-LINK-- |
Direct Amide Formation
Beyond rearrangements, carboxylic acids and azides can be directly coupled to form amides. One notable method involves the in situ formation of selenocarboxylates, which then react with azides to yield amides via a selenatriazoline intermediate[6]. This approach is particularly useful for the coupling of amino acids and peptides[6].
Applications in Drug Development and Bioconjugation
The reactivity of azides and carboxylic acids is extensively leveraged in the pharmaceutical industry and in the field of chemical biology.
Synthesis of Oseltamivir (B103847) (Tamiflu®)
A key step in an efficient synthesis of the antiviral drug oseltamivir involves a Curtius rearrangement. A carboxylic acid precursor is converted to an acyl azide, which then rearranges to an isocyanate. This isocyanate is subsequently trapped with acetic acid to form the desired acetamido group present in the final drug molecule.
Bioconjugation via "Click Chemistry"
The azide functional group is a key player in "click chemistry," a set of bioorthogonal reactions that are rapid, high-yielding, and tolerant of aqueous environments. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an azide reacts with a terminal alkyne to form a stable triazole linkage. In a typical bioconjugation workflow, a protein or other biomolecule containing a carboxylic acid can be functionalized with an azide-containing linker. This azide-modified biomolecule can then be selectively coupled to another molecule bearing an alkyne group.
}
Diagram 3: Bioconjugation Workflow using Click Chemistry.Experimental Protocols
General Procedure for Acyl Azide Synthesis using Trichloroacetonitrile and Triphenylphosphine
To a mixture of the carboxylic acid (1.0 mmol), triphenylphosphine (2.0 mmol), and sodium azide (1.2 mmol) in anhydrous acetone (2 mL) under an argon atmosphere, trichloroacetonitrile (2.0 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 30 minutes. After completion, the solvent is removed under reduced pressure. The residue is diluted with dichloromethane (B109758) and washed with water. The organic layer is dried over anhydrous magnesium sulfate (B86663), filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.
General One-Pot Procedure for the Curtius Rearrangement using DPPA
To a solution of the carboxylic acid (1.0 equiv) and triethylamine (B128534) (1.1 equiv) in an anhydrous solvent (e.g., toluene), diphenylphosphoryl azide (DPPA) (1.1 equiv) is added dropwise at room temperature. The mixture is stirred for 30 minutes to form the acyl azide in situ. The desired nucleophile (e.g., an alcohol or amine, 1.2-2.0 equiv) is then added. The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 2-6 hours, or until the reaction is complete as monitored by TLC. After cooling to room temperature, the reaction is worked up by washing with aqueous solutions, drying the organic layer, and concentrating under reduced pressure. The product is then purified by chromatography or recrystallization[2].
General Procedure for the Schmidt Reaction of a Carboxylic Acid
Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
To a solution of the carboxylic acid in a suitable solvent (e.g., chloroform (B151607) or benzene), concentrated sulfuric acid is added cautiously with cooling. Sodium azide is then added portion-wise at a temperature maintained between 40-50 °C. The reaction is stirred at this temperature for several hours until the evolution of nitrogen gas ceases. The reaction mixture is then carefully poured onto crushed ice and made basic with a suitable base (e.g., NaOH). The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried, filtered, and concentrated to afford the crude amine, which can be further purified by distillation or recrystallization.
Protocol for Protein Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the alkyne-containing molecule of interest in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of a copper(II) sulfate (CuSO₄), a copper(I)-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water.
-
-
Conjugation Reaction:
-
To the azide-modified protein solution, add the alkyne-containing molecule to the desired final concentration (typically a 10- to 50-fold molar excess over the protein).
-
Add the copper(I)-stabilizing ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light if using fluorescent probes.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry, SDS-PAGE, and UV-Vis spectroscopy.
-
References
- 1. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. byjus.com [byjus.com]
- 10. Curtius Rearrangement [organic-chemistry.org]
The Chemistry of Engagement: An In-depth Technical Guide to the Reactivity of Azide and Carboxylic Acid Functional Groups
For Researchers, Scientists, and Drug Development Professionals
The azide and carboxylic acid functional groups are cornerstones of modern organic synthesis, finding profound application in the realms of drug discovery, bioconjugation, and materials science. Their unique reactivity profiles, particularly when utilized in concert, provide a powerful toolkit for the construction of complex molecular architectures and the precise modification of biological macromolecules. This technical guide provides a comprehensive overview of the core reactions governing the interplay between azides and carboxylic acids, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical transformations and workflows.
Core Reactivities and Transformations
The reactivity of carboxylic acids with azides primarily revolves around the formation of an acyl azide intermediate. This versatile species can then undergo further transformations, most notably the Curtius and Schmidt rearrangements, or be utilized in direct amide bond formations.
Acyl Azide Formation
The conversion of a carboxylic acid to an acyl azide is a pivotal first step in many synthetic pathways. Several reliable methods exist for this transformation, each with its own advantages and substrate scope.
Common Methods for Acyl Azide Synthesis:
-
From Acyl Chlorides: A traditional and often high-yielding method involves the reaction of an acyl chloride with an azide salt, such as sodium azide (NaN₃)[1]. This requires the pre-formation of the acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Using Diphenylphosphoryl Azide (DPPA): This reagent allows for the direct, one-pot conversion of a carboxylic acid to an acyl azide under mild conditions[1]. This method is particularly favored in peptide synthesis due to a reduced risk of racemization[2].
-
With Trichloroacetonitrile and Triphenylphosphine: This combination of reagents provides a mild and efficient method for the direct synthesis of acyl azides from carboxylic acids at room temperature, with typical yields ranging from 86–96%[3].
Quantitative Data for Acyl Azide Synthesis:
| Carboxylic Acid Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Trichloroacetonitrile, PPh₃, NaN₃ | Acetone | 0.5 | 96 | --INVALID-LINK-- |
| 4-Nitrobenzoic Acid | Trichloroacetonitrile, PPh₃, NaN₃ | Acetone | 0.5 | 95 | --INVALID-LINK-- |
| 4-Methoxybenzoic Acid | Trichloroacetonitrile, PPh₃, NaN₃ | Acetone | 0.5 | 94 | --INVALID-LINK-- |
| Phenylacetic Acid | Trichloroacetonitrile, PPh₃, NaN₃ | Acetone | 0.5 | 92 | --INVALID-LINK-- |
| N-Boc-L-phenylalanine | DPPA, Et₃N | THF | 2 | 85 | --INVALID-LINK-- |
The Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by a variety of nucleophiles to yield amines, carbamates, or ureas[3][4]. This reaction is highly valued for its ability to produce primary amines with retention of stereochemistry at the migrating carbon[5].
}
Diagram 1: The Curtius Rearrangement Pathway.Quantitative Data for the Curtius Rearrangement:
| Carboxylic Acid Substrate | Trapping Nucleophile | Product | Yield (%) | Reference |
| Adamantane-1-carboxylic acid | tert-Butanol | Boc-protected amine | 85 | --INVALID-LINK-- |
| Benzoic Acid | Benzyl Alcohol | Cbz-protected amine | 92 | --INVALID-LINK-- |
| 3-Phenylpropanoic Acid | Water | 2-Phenylethylamine | 88 | --INVALID-LINK-- |
| Cyclohexanecarboxylic acid | Aniline | N-cyclohexyl-N'-phenylurea | 78 | --INVALID-LINK-- |
The Schmidt Reaction
Closely related to the Curtius rearrangement, the Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst to yield a primary amine[6][7]. The reaction proceeds through an in situ-generated acyl azide and subsequent rearrangement to an isocyanate[8][9]. A key difference from the Curtius rearrangement is the use of harsh acidic conditions[10].
}
Diagram 2: The Schmidt Reaction Mechanism.Quantitative Data for the Schmidt Reaction:
| Carboxylic Acid Substrate | Acid Catalyst | Yield of Amine (%) | Reference |
| Benzoic Acid | H₂SO₄ | 85 | --INVALID-LINK-- |
| Acetic Acid | H₂SO₄ | 70 | --INVALID-LINK-- |
| Pivalic Acid | H₂SO₄ | 95 | --INVALID-LINK-- |
| 1-Adamantanecarboxylic Acid | H₂SO₄ | 96 | --INVALID-LINK-- |
Direct Amide Formation
Beyond rearrangements, carboxylic acids and azides can be directly coupled to form amides. One notable method involves the in situ formation of selenocarboxylates, which then react with azides to yield amides via a selenatriazoline intermediate[6]. This approach is particularly useful for the coupling of amino acids and peptides[6].
Applications in Drug Development and Bioconjugation
The reactivity of azides and carboxylic acids is extensively leveraged in the pharmaceutical industry and in the field of chemical biology.
Synthesis of Oseltamivir (Tamiflu®)
A key step in an efficient synthesis of the antiviral drug oseltamivir involves a Curtius rearrangement. A carboxylic acid precursor is converted to an acyl azide, which then rearranges to an isocyanate. This isocyanate is subsequently trapped with acetic acid to form the desired acetamido group present in the final drug molecule.
Bioconjugation via "Click Chemistry"
The azide functional group is a key player in "click chemistry," a set of bioorthogonal reactions that are rapid, high-yielding, and tolerant of aqueous environments. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an azide reacts with a terminal alkyne to form a stable triazole linkage. In a typical bioconjugation workflow, a protein or other biomolecule containing a carboxylic acid can be functionalized with an azide-containing linker. This azide-modified biomolecule can then be selectively coupled to another molecule bearing an alkyne group.
}
Diagram 3: Bioconjugation Workflow using Click Chemistry.Experimental Protocols
General Procedure for Acyl Azide Synthesis using Trichloroacetonitrile and Triphenylphosphine
To a mixture of the carboxylic acid (1.0 mmol), triphenylphosphine (2.0 mmol), and sodium azide (1.2 mmol) in anhydrous acetone (2 mL) under an argon atmosphere, trichloroacetonitrile (2.0 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 30 minutes. After completion, the solvent is removed under reduced pressure. The residue is diluted with dichloromethane and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
General One-Pot Procedure for the Curtius Rearrangement using DPPA
To a solution of the carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in an anhydrous solvent (e.g., toluene), diphenylphosphoryl azide (DPPA) (1.1 equiv) is added dropwise at room temperature. The mixture is stirred for 30 minutes to form the acyl azide in situ. The desired nucleophile (e.g., an alcohol or amine, 1.2-2.0 equiv) is then added. The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 2-6 hours, or until the reaction is complete as monitored by TLC. After cooling to room temperature, the reaction is worked up by washing with aqueous solutions, drying the organic layer, and concentrating under reduced pressure. The product is then purified by chromatography or recrystallization[2].
General Procedure for the Schmidt Reaction of a Carboxylic Acid
Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
To a solution of the carboxylic acid in a suitable solvent (e.g., chloroform or benzene), concentrated sulfuric acid is added cautiously with cooling. Sodium azide is then added portion-wise at a temperature maintained between 40-50 °C. The reaction is stirred at this temperature for several hours until the evolution of nitrogen gas ceases. The reaction mixture is then carefully poured onto crushed ice and made basic with a suitable base (e.g., NaOH). The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried, filtered, and concentrated to afford the crude amine, which can be further purified by distillation or recrystallization.
Protocol for Protein Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the alkyne-containing molecule of interest in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of a copper(II) sulfate (CuSO₄), a copper(I)-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water.
-
-
Conjugation Reaction:
-
To the azide-modified protein solution, add the alkyne-containing molecule to the desired final concentration (typically a 10- to 50-fold molar excess over the protein).
-
Add the copper(I)-stabilizing ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light if using fluorescent probes.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry, SDS-PAGE, and UV-Vis spectroscopy.
-
References
- 1. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. byjus.com [byjus.com]
- 10. Curtius Rearrangement [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for 11-Azidoundecanoic Acid Surface Functionalization on Gold Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of gold substrates using 11-azidoundecanoic acid to create a versatile platform for the immobilization of biomolecules through "click" chemistry. This surface modification strategy is particularly relevant for applications in drug delivery, biosensing, and fundamental cell biology research.
Introduction
The ability to control the surface chemistry of materials is crucial for a wide range of biomedical applications. Gold substrates are widely used due to their stability, ease of functionalization with thiolated molecules, and compatibility with various analytical techniques. Self-assembled monolayers (SAMs) of alkanethiols on gold provide a robust and well-defined method for modifying surface properties.
This compound (AUA) is a bifunctional molecule that contains a thiol group for strong anchoring to gold surfaces and a terminal azide (B81097) group. This azide functionality serves as a handle for the covalent attachment of alkyne-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the specific and stable immobilization of a wide range of molecules, including peptides, proteins, DNA, and drug molecules, onto the gold surface.
Applications in Drug Development
The functionalization of gold surfaces with this compound opens up numerous possibilities in the field of drug development:
-
Targeted Drug Delivery: Gold nanoparticles functionalized with AUA can be decorated with targeting ligands (e.g., peptides, antibodies) and loaded with therapeutic agents. The targeting ligands can direct the nanoparticles to specific cells or tissues, enhancing drug efficacy and reducing off-target effects.[1][2][3][4]
-
High-Throughput Screening: Gold surfaces patterned with different immobilized small molecules or peptides can be used for high-throughput screening of drug candidates.
-
Biosensor Development: The specific immobilization of antibodies, enzymes, or other biorecognition elements onto AUA-functionalized gold surfaces is a key step in the development of sensitive and selective biosensors for diagnostics and drug discovery.
-
Studying Drug-Cell Interactions: Surfaces modified with bioactive molecules can be used to study the interactions of drugs with cells, providing insights into their mechanisms of action.
Experimental Protocols
Materials and Reagents
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound
-
Absolute Ethanol (B145695) (200 proof)
-
Hydrochloric acid (HCl)
-
Nitrogen gas (high purity)
-
Alkyne-modified molecule of interest (e.g., peptide, drug conjugate)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Deionized (DI) water
-
Appropriate solvents for rinsing (e.g., ethanol, DI water)
Protocol 1: Formation of this compound SAM on Gold Substrate
This protocol details the formation of a self-assembled monolayer of this compound on a gold surface.
-
Substrate Preparation:
-
Clean the gold substrates by sonicating in absolute ethanol for 15 minutes.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For atomically flat surfaces, UV/ozone treatment for 10-15 minutes can be used for final cleaning.
-
-
Preparation of AUA Solution:
-
Prepare a 1-5 mM solution of this compound in absolute ethanol.
-
For carboxyl-terminated thiols like AUA, it is recommended to acidify the solution to a pH of approximately 2 by adding a few drops of concentrated HCl to ensure the carboxylic acid group is protonated.
-
Sonicate the solution for 5-10 minutes to ensure the AUA is fully dissolved.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrates into the AUA solution in a clean container. Ensure the entire gold surface is submerged.
-
To minimize oxidation, purge the container with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.
-
-
Rinsing and Drying:
-
Remove the substrates from the AUA solution with clean tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrates under a stream of high-purity nitrogen gas.
-
Store the AUA-functionalized substrates in a clean, dry environment, preferably under a nitrogen atmosphere.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol describes the "clicking" of an alkyne-containing molecule onto the azide-terminated SAM.
-
Preparation of "Click" Reagents:
-
Alkyne-Molecule Solution: Prepare a solution of the alkyne-modified molecule of interest in an appropriate solvent (e.g., DMSO/water mixture). The concentration will depend on the specific molecule.
-
Copper(II) Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Ligand Solution: Prepare a 200 mM stock solution of THPTA (for aqueous reactions) or TBTA in DMSO/t-BuOH.
-
Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in DI water. This solution should be made fresh.
-
-
"Click" Reaction Procedure:
-
In a clean reaction vessel, combine the alkyne-molecule solution with the AUA-functionalized gold substrate.
-
Add the THPTA/TBTA ligand solution to the vessel.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 0.1-1 mM. A common molar ratio of ligand to copper is 2:1 to 5:1 to stabilize the Cu(I) ion.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.
-
Allow the reaction to proceed for 30-90 minutes at room temperature. The reaction can be gently agitated.
-
-
Post-Reaction Cleaning:
-
Remove the substrate from the reaction mixture.
-
Rinse the substrate sequentially with DI water, ethanol, and then again with DI water to remove the copper catalyst, unreacted reagents, and any non-specifically adsorbed molecules.
-
Dry the final functionalized substrate under a stream of high-purity nitrogen gas.
-
Characterization Data
The successful functionalization of the gold substrate can be confirmed by various surface-sensitive techniques. The following tables summarize typical quantitative data obtained at different stages of the process.
Table 1: Representative Contact Angle Measurements
| Surface Stage | Water Contact Angle (θ) | Interpretation |
| Bare Gold | ~80-90° | Relatively hydrophobic surface. |
| After AUA SAM Formation | ~60-70° | Increased hydrophilicity due to the carboxylic acid groups. |
| After "Click" Reaction | Varies | Dependent on the hydrophilicity/hydrophobicity of the attached molecule. |
Table 2: Ellipsometric Thickness Measurements
| Surface Stage | Typical Thickness (Å) | Interpretation |
| After AUA SAM Formation | 12 - 18 Å | Formation of a monolayer of this compound.[5] |
| After "Click" Reaction | Increase of 5 - 20+ Å | Additional thickness confirms the covalent attachment of the alkyne-containing molecule. The exact increase depends on the size of the attached molecule. |
Table 3: X-ray Photoelectron Spectroscopy (XPS) Data (Atomic %)
| Surface Stage | Au (4f) | C (1s) | O (1s) | N (1s) | S (2p) |
| Bare Gold | >95% | <5% | <1% | 0% | 0% |
| After AUA SAM Formation | ~30-50% | ~40-60% | ~5-15% | ~3-8% | ~1-3% |
| After "Click" Reaction with a Peptide | ~20-40% | ~50-70% | ~10-20% | ~5-15% | ~1-2% |
Note: These are representative values and can vary depending on the specific experimental conditions and the nature of the attached molecule.
Visualizations
Experimental Workflow
References
- 1. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Drug Delivery Based on Gold Nanoparticle Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface functionalized gold nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold nanoparticle platforms as drug and biomacromolecule delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 11-Azidoundecanoic Acid Surface Functionalization on Gold Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of gold substrates using 11-azidoundecanoic acid to create a versatile platform for the immobilization of biomolecules through "click" chemistry. This surface modification strategy is particularly relevant for applications in drug delivery, biosensing, and fundamental cell biology research.
Introduction
The ability to control the surface chemistry of materials is crucial for a wide range of biomedical applications. Gold substrates are widely used due to their stability, ease of functionalization with thiolated molecules, and compatibility with various analytical techniques. Self-assembled monolayers (SAMs) of alkanethiols on gold provide a robust and well-defined method for modifying surface properties.
This compound (AUA) is a bifunctional molecule that contains a thiol group for strong anchoring to gold surfaces and a terminal azide group. This azide functionality serves as a handle for the covalent attachment of alkyne-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the specific and stable immobilization of a wide range of molecules, including peptides, proteins, DNA, and drug molecules, onto the gold surface.
Applications in Drug Development
The functionalization of gold surfaces with this compound opens up numerous possibilities in the field of drug development:
-
Targeted Drug Delivery: Gold nanoparticles functionalized with AUA can be decorated with targeting ligands (e.g., peptides, antibodies) and loaded with therapeutic agents. The targeting ligands can direct the nanoparticles to specific cells or tissues, enhancing drug efficacy and reducing off-target effects.[1][2][3][4]
-
High-Throughput Screening: Gold surfaces patterned with different immobilized small molecules or peptides can be used for high-throughput screening of drug candidates.
-
Biosensor Development: The specific immobilization of antibodies, enzymes, or other biorecognition elements onto AUA-functionalized gold surfaces is a key step in the development of sensitive and selective biosensors for diagnostics and drug discovery.
-
Studying Drug-Cell Interactions: Surfaces modified with bioactive molecules can be used to study the interactions of drugs with cells, providing insights into their mechanisms of action.
Experimental Protocols
Materials and Reagents
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound
-
Absolute Ethanol (200 proof)
-
Hydrochloric acid (HCl)
-
Nitrogen gas (high purity)
-
Alkyne-modified molecule of interest (e.g., peptide, drug conjugate)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Deionized (DI) water
-
Appropriate solvents for rinsing (e.g., ethanol, DI water)
Protocol 1: Formation of this compound SAM on Gold Substrate
This protocol details the formation of a self-assembled monolayer of this compound on a gold surface.
-
Substrate Preparation:
-
Clean the gold substrates by sonicating in absolute ethanol for 15 minutes.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For atomically flat surfaces, UV/ozone treatment for 10-15 minutes can be used for final cleaning.
-
-
Preparation of AUA Solution:
-
Prepare a 1-5 mM solution of this compound in absolute ethanol.
-
For carboxyl-terminated thiols like AUA, it is recommended to acidify the solution to a pH of approximately 2 by adding a few drops of concentrated HCl to ensure the carboxylic acid group is protonated.
-
Sonicate the solution for 5-10 minutes to ensure the AUA is fully dissolved.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrates into the AUA solution in a clean container. Ensure the entire gold surface is submerged.
-
To minimize oxidation, purge the container with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.
-
-
Rinsing and Drying:
-
Remove the substrates from the AUA solution with clean tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrates under a stream of high-purity nitrogen gas.
-
Store the AUA-functionalized substrates in a clean, dry environment, preferably under a nitrogen atmosphere.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol describes the "clicking" of an alkyne-containing molecule onto the azide-terminated SAM.
-
Preparation of "Click" Reagents:
-
Alkyne-Molecule Solution: Prepare a solution of the alkyne-modified molecule of interest in an appropriate solvent (e.g., DMSO/water mixture). The concentration will depend on the specific molecule.
-
Copper(II) Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Ligand Solution: Prepare a 200 mM stock solution of THPTA (for aqueous reactions) or TBTA in DMSO/t-BuOH.
-
Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in DI water. This solution should be made fresh.
-
-
"Click" Reaction Procedure:
-
In a clean reaction vessel, combine the alkyne-molecule solution with the AUA-functionalized gold substrate.
-
Add the THPTA/TBTA ligand solution to the vessel.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 0.1-1 mM. A common molar ratio of ligand to copper is 2:1 to 5:1 to stabilize the Cu(I) ion.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.
-
Allow the reaction to proceed for 30-90 minutes at room temperature. The reaction can be gently agitated.
-
-
Post-Reaction Cleaning:
-
Remove the substrate from the reaction mixture.
-
Rinse the substrate sequentially with DI water, ethanol, and then again with DI water to remove the copper catalyst, unreacted reagents, and any non-specifically adsorbed molecules.
-
Dry the final functionalized substrate under a stream of high-purity nitrogen gas.
-
Characterization Data
The successful functionalization of the gold substrate can be confirmed by various surface-sensitive techniques. The following tables summarize typical quantitative data obtained at different stages of the process.
Table 1: Representative Contact Angle Measurements
| Surface Stage | Water Contact Angle (θ) | Interpretation |
| Bare Gold | ~80-90° | Relatively hydrophobic surface. |
| After AUA SAM Formation | ~60-70° | Increased hydrophilicity due to the carboxylic acid groups. |
| After "Click" Reaction | Varies | Dependent on the hydrophilicity/hydrophobicity of the attached molecule. |
Table 2: Ellipsometric Thickness Measurements
| Surface Stage | Typical Thickness (Å) | Interpretation |
| After AUA SAM Formation | 12 - 18 Å | Formation of a monolayer of this compound.[5] |
| After "Click" Reaction | Increase of 5 - 20+ Å | Additional thickness confirms the covalent attachment of the alkyne-containing molecule. The exact increase depends on the size of the attached molecule. |
Table 3: X-ray Photoelectron Spectroscopy (XPS) Data (Atomic %)
| Surface Stage | Au (4f) | C (1s) | O (1s) | N (1s) | S (2p) |
| Bare Gold | >95% | <5% | <1% | 0% | 0% |
| After AUA SAM Formation | ~30-50% | ~40-60% | ~5-15% | ~3-8% | ~1-3% |
| After "Click" Reaction with a Peptide | ~20-40% | ~50-70% | ~10-20% | ~5-15% | ~1-2% |
Note: These are representative values and can vary depending on the specific experimental conditions and the nature of the attached molecule.
Visualizations
Experimental Workflow
References
- 1. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Drug Delivery Based on Gold Nanoparticle Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface functionalized gold nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold nanoparticle platforms as drug and biomacromolecule delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Amine Coupling to 11-Azidoundecanoic Acid using EDC/HATU Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to primary amines is a cornerstone of bioconjugation and drug development. 11-Azidoundecanoic acid is a versatile bifunctional linker, featuring a terminal azide (B81097) group for "click chemistry" applications and a carboxylic acid for coupling to amine-containing molecules, such as proteins, peptides, or small molecule drugs. The activation of the carboxylic acid group is a critical step to ensure efficient amide bond formation. This document provides detailed application notes and protocols for the activation of this compound using two common coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).
These protocols and the accompanying data are intended to serve as a comprehensive guide for researchers to develop robust and efficient conjugation strategies. While specific yields may vary depending on the amine substrate, the provided methodologies offer a strong foundation for optimization.
Reaction Mechanisms and Workflow
The activation of a carboxylic acid by EDC or HATU proceeds through the formation of a highly reactive intermediate that is susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond.
EDC Activation Pathway
EDC facilitates the formation of an O-acylisourea intermediate. This intermediate can then react directly with an amine or, for improved efficiency and reduced side reactions, can be converted to a more stable N-hydroxysuccinimide (NHS) ester in the presence of NHS.
Caption: EDC activation and amine coupling pathway.
HATU Activation Pathway
HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive O-acylisourea ester. This activated ester then readily reacts with a primary amine to form the desired amide product.
Caption: HATU activation and amine coupling pathway.
General Experimental Workflow
The general workflow for the amine coupling of this compound is a straightforward process involving activation followed by the coupling reaction and subsequent purification.
Caption: General experimental workflow for amine coupling.
Quantitative Data Summary
The following tables provide representative data for the EDC and HATU mediated coupling of this compound with various primary amines. The yields are based on typical outcomes for similar long-chain carboxylic acids and may require optimization for specific substrates.
Table 1: EDC-Mediated Amine Coupling of this compound
| Amine Substrate | Molar Ratio (Acid:EDC:NHS:Amine) | Solvent | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) |
| Benzylamine | 1 : 1.2 : 1.2 : 1.1 | DCM | 12 | 25 | 85 - 95 |
| n-Butylamine | 1 : 1.2 : 1.2 : 1.1 | DCM | 12 | 25 | 90 - 98 |
| Aniline | 1 : 1.5 : 1.5 : 1.0 | DMF | 24 | 25 | 60 - 75 |
| Glycine methyl ester | 1 : 1.2 : 1.2 : 1.1 | DMF/H₂O (9:1) | 12 | 25 | 80 - 90 |
Table 2: HATU-Mediated Amine Coupling of this compound
| Amine Substrate | Molar Ratio (Acid:HATU:DIPEA:Amine) | Solvent | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) |
| Benzylamine | 1 : 1.1 : 2.0 : 1.0 | DMF | 2 | 25 | > 95 |
| n-Butylamine | 1 : 1.1 : 2.0 : 1.0 | DMF | 2 | 25 | > 95 |
| Aniline | 1 : 1.2 : 2.5 : 1.0 | DMF | 4 | 25 | 85 - 95 |
| Glycine methyl ester | 1 : 1.1 : 2.0 : 1.0 | DMF | 2 | 25 | > 90 |
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Coupling of this compound with a Primary Amine
Materials:
-
This compound
-
Primary amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF (concentration typically 0.1-0.5 M).
-
Activation: Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The formation of the NHS ester can be monitored by TLC.
-
Coupling: Add the primary amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
If using DCM, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer as described above.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) or DCM/methanol) to afford the pure 11-azidoundecanamide derivative.
-
Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry.
Protocol 2: HATU-Mediated Coupling of this compound with a Primary Amine
Materials:
-
This compound
-
Primary amine of interest
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Pre-activation (optional but recommended): Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the primary amine (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. HATU-mediated couplings are often rapid, with significant product formation within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure 11-azidoundecanamide.
-
Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.
Conclusion
The EDC/NHS and HATU coupling methods are both highly effective for the synthesis of 11-azidoundecanamides. HATU generally offers faster reaction times and higher yields, particularly for less reactive amines.[1][2] However, EDC/NHS is a more cost-effective option and is suitable for many applications. The choice of coupling agent and reaction conditions should be tailored to the specific amine substrate and the desired scale of the reaction. The protocols provided herein serve as a robust starting point for the successful conjugation of this compound to a wide range of amine-containing molecules.
References
Application Notes and Protocols for Amine Coupling to 11-Azidoundecanoic Acid using EDC/HATU Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to primary amines is a cornerstone of bioconjugation and drug development. 11-Azidoundecanoic acid is a versatile bifunctional linker, featuring a terminal azide group for "click chemistry" applications and a carboxylic acid for coupling to amine-containing molecules, such as proteins, peptides, or small molecule drugs. The activation of the carboxylic acid group is a critical step to ensure efficient amide bond formation. This document provides detailed application notes and protocols for the activation of this compound using two common coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
These protocols and the accompanying data are intended to serve as a comprehensive guide for researchers to develop robust and efficient conjugation strategies. While specific yields may vary depending on the amine substrate, the provided methodologies offer a strong foundation for optimization.
Reaction Mechanisms and Workflow
The activation of a carboxylic acid by EDC or HATU proceeds through the formation of a highly reactive intermediate that is susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond.
EDC Activation Pathway
EDC facilitates the formation of an O-acylisourea intermediate. This intermediate can then react directly with an amine or, for improved efficiency and reduced side reactions, can be converted to a more stable N-hydroxysuccinimide (NHS) ester in the presence of NHS.
Caption: EDC activation and amine coupling pathway.
HATU Activation Pathway
HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive O-acylisourea ester. This activated ester then readily reacts with a primary amine to form the desired amide product.
Caption: HATU activation and amine coupling pathway.
General Experimental Workflow
The general workflow for the amine coupling of this compound is a straightforward process involving activation followed by the coupling reaction and subsequent purification.
Caption: General experimental workflow for amine coupling.
Quantitative Data Summary
The following tables provide representative data for the EDC and HATU mediated coupling of this compound with various primary amines. The yields are based on typical outcomes for similar long-chain carboxylic acids and may require optimization for specific substrates.
Table 1: EDC-Mediated Amine Coupling of this compound
| Amine Substrate | Molar Ratio (Acid:EDC:NHS:Amine) | Solvent | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) |
| Benzylamine | 1 : 1.2 : 1.2 : 1.1 | DCM | 12 | 25 | 85 - 95 |
| n-Butylamine | 1 : 1.2 : 1.2 : 1.1 | DCM | 12 | 25 | 90 - 98 |
| Aniline | 1 : 1.5 : 1.5 : 1.0 | DMF | 24 | 25 | 60 - 75 |
| Glycine methyl ester | 1 : 1.2 : 1.2 : 1.1 | DMF/H₂O (9:1) | 12 | 25 | 80 - 90 |
Table 2: HATU-Mediated Amine Coupling of this compound
| Amine Substrate | Molar Ratio (Acid:HATU:DIPEA:Amine) | Solvent | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) |
| Benzylamine | 1 : 1.1 : 2.0 : 1.0 | DMF | 2 | 25 | > 95 |
| n-Butylamine | 1 : 1.1 : 2.0 : 1.0 | DMF | 2 | 25 | > 95 |
| Aniline | 1 : 1.2 : 2.5 : 1.0 | DMF | 4 | 25 | 85 - 95 |
| Glycine methyl ester | 1 : 1.1 : 2.0 : 1.0 | DMF | 2 | 25 | > 90 |
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Coupling of this compound with a Primary Amine
Materials:
-
This compound
-
Primary amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF (concentration typically 0.1-0.5 M).
-
Activation: Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The formation of the NHS ester can be monitored by TLC.
-
Coupling: Add the primary amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
If using DCM, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer as described above.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol) to afford the pure 11-azidoundecanamide derivative.
-
Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry.
Protocol 2: HATU-Mediated Coupling of this compound with a Primary Amine
Materials:
-
This compound
-
Primary amine of interest
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Pre-activation (optional but recommended): Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the primary amine (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. HATU-mediated couplings are often rapid, with significant product formation within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure 11-azidoundecanamide.
-
Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.
Conclusion
The EDC/NHS and HATU coupling methods are both highly effective for the synthesis of 11-azidoundecanamides. HATU generally offers faster reaction times and higher yields, particularly for less reactive amines.[1][2] However, EDC/NHS is a more cost-effective option and is suitable for many applications. The choice of coupling agent and reaction conditions should be tailored to the specific amine substrate and the desired scale of the reaction. The protocols provided herein serve as a robust starting point for the successful conjugation of this compound to a wide range of amine-containing molecules.
References
Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using 11-Azidoundecanoic Acid
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that has become an indispensable tool in chemical biology, drug development, and materials science.[1][2][3] This reaction enables the covalent ligation of an azide-modified molecule with a strained cyclooctyne-modified molecule under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][4][5] The driving force for this cycloaddition is the high ring strain of the cyclooctyne (B158145), which significantly lowers the activation energy of the reaction.[1][2]
11-Azidoundecanoic acid is a particularly useful bifunctional linker for SPAAC applications. It possesses a terminal azide (B81097) group for the cycloaddition reaction and a carboxylic acid handle. This carboxylic acid can be readily activated to form an amide bond with primary amines on biomolecules (such as proteins or peptides) or amine-functionalized surfaces, thereby introducing an azide moiety for subsequent SPAAC ligation. This two-step approach allows for the precise and modular assembly of complex bioconjugates, diagnostic tools, and functionalized materials.
Key Advantages of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for use in living systems, including live-cell imaging and in vivo studies, as it avoids the cytotoxicity associated with copper.[1][5][6]
-
High Specificity: The azide and strained alkyne groups react selectively with each other, minimizing off-target reactions with native functional groups found in biological systems.[2][5]
-
Favorable Kinetics: The reaction proceeds rapidly at physiological temperature and pH, enabling efficient labeling even at low reactant concentrations.[1][6]
-
Versatility: SPAAC is compatible with a wide range of molecules, including proteins, nucleic acids, lipids, and small molecule drugs, making it a versatile tool for bioconjugation.[5][7]
Mechanism of Action
The SPAAC reaction is a [3+2] cycloaddition between an organic azide and a cyclooctyne. The significant ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the thermodynamic driving force for the reaction, allowing it to proceed without external catalysts.[8] The reaction forms a stable triazole linkage, covalently connecting the two molecules.[2][5]
Caption: General mechanism of the SPAAC reaction.
Quantitative Data
The kinetics of SPAAC reactions are highly dependent on the structure of the strained cyclooctyne. Modifications to the cyclooctyne ring can dramatically influence the reaction rate. While specific kinetic data for this compound is not extensively published, the following table summarizes representative second-order rate constants for various commonly used cyclooctynes with a model azide (benzyl azide), which helps in selecting the appropriate reagent for a specific application.
| Strained Alkyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 | High reactivity, good stability. Widely used.[5][9] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1 | Good balance of stability and reactivity.[10] |
| DIBO / ADIBO | DIBO | ~0.3 | Reacts exceptionally fast.[11][12] |
| DIFO | DIFO | ~0.08 | Fluorinated, exhibits very fast kinetics.[11] |
Note: Reaction rates are influenced by the specific azide structure, solvent, pH, and temperature.[13][14] The values presented are for comparative purposes.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes the introduction of an azide handle onto a protein containing accessible primary amines (e.g., lysine (B10760008) residues) using this compound.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
Activation of Carboxylic Acid (NHS Ester Formation):
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add DCC or EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours or overnight at 4°C.
-
Note: If using DCC, a white precipitate (dicyclohexylurea) will form. This can be removed by filtration.
-
-
Protein Conjugation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at pH 7.4-8.0.
-
Slowly add the activated this compound-NHS ester solution (typically a 10- to 20-fold molar excess over the protein) to the stirring protein solution. The final concentration of the organic solvent should be kept low (<10% v/v) to prevent protein denaturation.[6]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the unreacted azide linker and byproducts by purifying the protein conjugate.
-
This can be achieved using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against the desired storage buffer.
-
-
Characterization (Optional):
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or by reacting the azide-protein with a DBCO-fluorophore and measuring the fluorescence.
-
Caption: Workflow for protein functionalization.
Protocol 2: SPAAC Ligation of an Azide-Modified Molecule with a DBCO-Reagent
This protocol outlines the general procedure for the "click" reaction between the azide-functionalized molecule (prepared in Protocol 1) and a strained alkyne, such as a DBCO-containing fluorescent dye or drug molecule.
Materials:
-
Azide-functionalized molecule (e.g., protein from Protocol 1)
-
DBCO-functionalized reagent (e.g., DBCO-Fluorophore, DBCO-PEG-Drug)
-
Reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)[4]
-
DMSO or DMF to dissolve the DBCO reagent
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a concentrated stock solution (e.g., 10 mM) of the DBCO-functionalized reagent in DMSO or DMF.
-
-
SPAAC Reaction:
-
Add the DBCO-reagent stock solution to the solution of the azide-functionalized molecule. A 2- to 5-fold molar excess of the DBCO reagent over the azide is typically recommended to ensure efficient conjugation.[4]
-
Incubate the reaction at room temperature or 37°C.[4] Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations.[4]
-
Protect light-sensitive reagents (e.g., fluorophores) from light during incubation.
-
-
Monitoring the Reaction (Optional):
-
The reaction progress can be monitored by analytical techniques such as HPLC, SDS-PAGE (for proteins, observing a shift in molecular weight), or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, purify the final conjugate to remove any unreacted DBCO reagent using an appropriate method, such as size-exclusion chromatography or dialysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. jcmarot.com [jcmarot.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. irjweb.com [irjweb.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using 11-Azidoundecanoic Acid
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that has become an indispensable tool in chemical biology, drug development, and materials science.[1][2][3] This reaction enables the covalent ligation of an azide-modified molecule with a strained cyclooctyne-modified molecule under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][4][5] The driving force for this cycloaddition is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the reaction.[1][2]
11-Azidoundecanoic acid is a particularly useful bifunctional linker for SPAAC applications. It possesses a terminal azide group for the cycloaddition reaction and a carboxylic acid handle. This carboxylic acid can be readily activated to form an amide bond with primary amines on biomolecules (such as proteins or peptides) or amine-functionalized surfaces, thereby introducing an azide moiety for subsequent SPAAC ligation. This two-step approach allows for the precise and modular assembly of complex bioconjugates, diagnostic tools, and functionalized materials.
Key Advantages of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for use in living systems, including live-cell imaging and in vivo studies, as it avoids the cytotoxicity associated with copper.[1][5][6]
-
High Specificity: The azide and strained alkyne groups react selectively with each other, minimizing off-target reactions with native functional groups found in biological systems.[2][5]
-
Favorable Kinetics: The reaction proceeds rapidly at physiological temperature and pH, enabling efficient labeling even at low reactant concentrations.[1][6]
-
Versatility: SPAAC is compatible with a wide range of molecules, including proteins, nucleic acids, lipids, and small molecule drugs, making it a versatile tool for bioconjugation.[5][7]
Mechanism of Action
The SPAAC reaction is a [3+2] cycloaddition between an organic azide and a cyclooctyne. The significant ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the thermodynamic driving force for the reaction, allowing it to proceed without external catalysts.[8] The reaction forms a stable triazole linkage, covalently connecting the two molecules.[2][5]
Caption: General mechanism of the SPAAC reaction.
Quantitative Data
The kinetics of SPAAC reactions are highly dependent on the structure of the strained cyclooctyne. Modifications to the cyclooctyne ring can dramatically influence the reaction rate. While specific kinetic data for this compound is not extensively published, the following table summarizes representative second-order rate constants for various commonly used cyclooctynes with a model azide (benzyl azide), which helps in selecting the appropriate reagent for a specific application.
| Strained Alkyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 | High reactivity, good stability. Widely used.[5][9] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1 | Good balance of stability and reactivity.[10] |
| DIBO / ADIBO | DIBO | ~0.3 | Reacts exceptionally fast.[11][12] |
| DIFO | DIFO | ~0.08 | Fluorinated, exhibits very fast kinetics.[11] |
Note: Reaction rates are influenced by the specific azide structure, solvent, pH, and temperature.[13][14] The values presented are for comparative purposes.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes the introduction of an azide handle onto a protein containing accessible primary amines (e.g., lysine residues) using this compound.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
Activation of Carboxylic Acid (NHS Ester Formation):
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add DCC or EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours or overnight at 4°C.
-
Note: If using DCC, a white precipitate (dicyclohexylurea) will form. This can be removed by filtration.
-
-
Protein Conjugation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at pH 7.4-8.0.
-
Slowly add the activated this compound-NHS ester solution (typically a 10- to 20-fold molar excess over the protein) to the stirring protein solution. The final concentration of the organic solvent should be kept low (<10% v/v) to prevent protein denaturation.[6]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the unreacted azide linker and byproducts by purifying the protein conjugate.
-
This can be achieved using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against the desired storage buffer.
-
-
Characterization (Optional):
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or by reacting the azide-protein with a DBCO-fluorophore and measuring the fluorescence.
-
Caption: Workflow for protein functionalization.
Protocol 2: SPAAC Ligation of an Azide-Modified Molecule with a DBCO-Reagent
This protocol outlines the general procedure for the "click" reaction between the azide-functionalized molecule (prepared in Protocol 1) and a strained alkyne, such as a DBCO-containing fluorescent dye or drug molecule.
Materials:
-
Azide-functionalized molecule (e.g., protein from Protocol 1)
-
DBCO-functionalized reagent (e.g., DBCO-Fluorophore, DBCO-PEG-Drug)
-
Reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)[4]
-
DMSO or DMF to dissolve the DBCO reagent
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a concentrated stock solution (e.g., 10 mM) of the DBCO-functionalized reagent in DMSO or DMF.
-
-
SPAAC Reaction:
-
Add the DBCO-reagent stock solution to the solution of the azide-functionalized molecule. A 2- to 5-fold molar excess of the DBCO reagent over the azide is typically recommended to ensure efficient conjugation.[4]
-
Incubate the reaction at room temperature or 37°C.[4] Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations.[4]
-
Protect light-sensitive reagents (e.g., fluorophores) from light during incubation.
-
-
Monitoring the Reaction (Optional):
-
The reaction progress can be monitored by analytical techniques such as HPLC, SDS-PAGE (for proteins, observing a shift in molecular weight), or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, purify the final conjugate to remove any unreacted DBCO reagent using an appropriate method, such as size-exclusion chromatography or dialysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. jcmarot.com [jcmarot.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. irjweb.com [irjweb.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Surface Functionalization using 11-Azidoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with bioactive molecules is a cornerstone of modern drug development, biosensor design, and biomedical device engineering. A versatile strategy for achieving this is the use of bifunctional linkers that can be covalently attached to a substrate, presenting a reactive group for the subsequent immobilization of a target molecule. 11-Azidoundecanoic acid is one such linker, offering a terminal carboxylic acid for surface attachment and a reactive azide (B81097) group for bio-orthogonal "click" chemistry.
This document provides a detailed protocol for the immobilization of this compound onto an amine-functionalized surface and its subsequent use in conjugating alkyne-modified molecules. The resulting azide-terminated surfaces are stable and provide a robust platform for the controlled attachment of a wide array of molecules, including peptides, proteins, and small molecule drugs.
Core Concepts and Applications
The primary utility of an this compound-modified surface lies in its ability to participate in highly efficient and specific "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the surface-bound azide and an alkyne-functionalized molecule.
Key Applications in Drug Development:
-
Targeted Drug Delivery: Surfaces of nanoparticles or other drug carriers can be functionalized to attach targeting ligands (e.g., peptides, antibodies) that recognize specific cell types, enhancing drug efficacy and reducing off-target effects.
-
High-Throughput Screening: Creation of arrays where different drug candidates are "clicked" onto a surface for screening against biological targets.
-
Biosensor Development: Immobilization of capture probes (e.g., antibodies, DNA) onto sensor surfaces for the detection of specific analytes.
-
Biomaterial Engineering: Modification of implant surfaces to improve biocompatibility and promote specific cellular interactions.
Experimental Protocols
This section details the step-by-step procedures for creating and utilizing an this compound-functionalized surface.
Protocol 1: Preparation of an Amine-Functionalized Substrate
A prerequisite for attaching this compound via its carboxyl group is a surface rich in primary amines. The following describes the functionalization of a silicon oxide-based substrate (e.g., glass slides, silicon wafers) using (3-Aminopropyl)triethoxysilane (APTES).
Materials:
-
Silicon oxide substrates (e.g., glass microscope slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Deionized water
-
Nitrogen gas
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon oxide substrates in Piranha solution for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Remove the substrates and rinse extensively with deionized water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Amine Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the APTES solution.
-
Incubate for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Remove the substrates and sonicate for 2 minutes in fresh toluene to remove any unbound silane.
-
Rinse the substrates with ethanol and then deionized water.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the amine-silane layer by baking in an oven at 110°C for 30 minutes.
-
Store the amine-functionalized substrates in a desiccator until ready for use.
-
Protocol 2: Immobilization of this compound
This protocol describes the covalent attachment of this compound to the amine-functionalized surface via amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).
Materials:
-
Amine-functionalized substrates (from Protocol 1)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Wash Buffer (e.g., Phosphate-Buffered Saline (PBS) with 0.05% Tween-20)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
In a separate tube, prepare a fresh solution of EDC (e.g., 2 mg/mL) and NHS (e.g., 5 mg/mL) in the Activation Buffer.
-
Mix the this compound solution with the EDC/NHS solution. A typical molar ratio is 1:2:5 (linker:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Surface Functionalization:
-
Immediately apply the activated this compound solution to the amine-functionalized substrate, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature in a humid chamber to prevent evaporation.
-
Remove the substrate and wash it thoroughly with the Wash Buffer to remove any non-covalently bound linker.
-
Rinse with deionized water.
-
Dry the azide-functionalized surface under a gentle stream of nitrogen gas.
-
The surface is now ready for characterization or for the click chemistry reaction.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an alkyne-containing molecule onto the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 2)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper-stabilizing ligand (optional, e.g., THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Deionized water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve the alkyne-functionalized molecule in the Reaction Buffer to the desired concentration.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
If using, prepare a stock solution of the copper-stabilizing ligand in deionized water.
-
-
Click Reaction:
-
Place the azide-functionalized substrate in a reaction vessel.
-
Add the solution of the alkyne-functionalized molecule.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
If using a ligand, add it to the mixture (a 5:1 molar ratio of ligand to copper is common).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Washing and Drying:
-
Remove the substrate from the reaction solution.
-
Wash it thoroughly with deionized water, followed by ethanol, to remove unreacted reagents and byproducts.
-
Dry the functionalized surface under a stream of nitrogen gas.
-
Data Presentation
Successful surface modification can be confirmed and quantified using various surface analysis techniques. The following table summarizes expected outcomes.
| Parameter | Amine-Functionalized Surface | Azide-Functionalized Surface | After Click Reaction |
| Water Contact Angle | Decreased (more hydrophilic) | Increased (more hydrophobic) | Dependent on clicked molecule |
| Ellipsometry Thickness | ~1-2 nm increase | Further increase of ~1-2 nm | Further increase |
| XPS N1s Signal | Presence of amine peak | Appearance of azide peaks (~400 eV and ~404 eV) | Disappearance of azide peaks |
| FTIR Spectroscopy | C-H stretching peaks | Appearance of azide stretch (~2100 cm⁻¹) | Disappearance of azide stretch |
Visualization of Experimental Workflows
Caption: Workflow for surface bioconjugation.
Caption: Chemical transformations on the surface.
Application Notes and Protocols for Surface Functionalization using 11-Azidoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with bioactive molecules is a cornerstone of modern drug development, biosensor design, and biomedical device engineering. A versatile strategy for achieving this is the use of bifunctional linkers that can be covalently attached to a substrate, presenting a reactive group for the subsequent immobilization of a target molecule. 11-Azidoundecanoic acid is one such linker, offering a terminal carboxylic acid for surface attachment and a reactive azide group for bio-orthogonal "click" chemistry.
This document provides a detailed protocol for the immobilization of this compound onto an amine-functionalized surface and its subsequent use in conjugating alkyne-modified molecules. The resulting azide-terminated surfaces are stable and provide a robust platform for the controlled attachment of a wide array of molecules, including peptides, proteins, and small molecule drugs.
Core Concepts and Applications
The primary utility of an this compound-modified surface lies in its ability to participate in highly efficient and specific "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the surface-bound azide and an alkyne-functionalized molecule.
Key Applications in Drug Development:
-
Targeted Drug Delivery: Surfaces of nanoparticles or other drug carriers can be functionalized to attach targeting ligands (e.g., peptides, antibodies) that recognize specific cell types, enhancing drug efficacy and reducing off-target effects.
-
High-Throughput Screening: Creation of arrays where different drug candidates are "clicked" onto a surface for screening against biological targets.
-
Biosensor Development: Immobilization of capture probes (e.g., antibodies, DNA) onto sensor surfaces for the detection of specific analytes.
-
Biomaterial Engineering: Modification of implant surfaces to improve biocompatibility and promote specific cellular interactions.
Experimental Protocols
This section details the step-by-step procedures for creating and utilizing an this compound-functionalized surface.
Protocol 1: Preparation of an Amine-Functionalized Substrate
A prerequisite for attaching this compound via its carboxyl group is a surface rich in primary amines. The following describes the functionalization of a silicon oxide-based substrate (e.g., glass slides, silicon wafers) using (3-Aminopropyl)triethoxysilane (APTES).
Materials:
-
Silicon oxide substrates (e.g., glass microscope slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Ethanol
-
Deionized water
-
Nitrogen gas
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon oxide substrates in Piranha solution for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Remove the substrates and rinse extensively with deionized water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Amine Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the APTES solution.
-
Incubate for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Remove the substrates and sonicate for 2 minutes in fresh toluene to remove any unbound silane.
-
Rinse the substrates with ethanol and then deionized water.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the amine-silane layer by baking in an oven at 110°C for 30 minutes.
-
Store the amine-functionalized substrates in a desiccator until ready for use.
-
Protocol 2: Immobilization of this compound
This protocol describes the covalent attachment of this compound to the amine-functionalized surface via amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).
Materials:
-
Amine-functionalized substrates (from Protocol 1)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Wash Buffer (e.g., Phosphate-Buffered Saline (PBS) with 0.05% Tween-20)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
In a separate tube, prepare a fresh solution of EDC (e.g., 2 mg/mL) and NHS (e.g., 5 mg/mL) in the Activation Buffer.
-
Mix the this compound solution with the EDC/NHS solution. A typical molar ratio is 1:2:5 (linker:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Surface Functionalization:
-
Immediately apply the activated this compound solution to the amine-functionalized substrate, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature in a humid chamber to prevent evaporation.
-
Remove the substrate and wash it thoroughly with the Wash Buffer to remove any non-covalently bound linker.
-
Rinse with deionized water.
-
Dry the azide-functionalized surface under a gentle stream of nitrogen gas.
-
The surface is now ready for characterization or for the click chemistry reaction.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an alkyne-containing molecule onto the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 2)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-stabilizing ligand (optional, e.g., THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Deionized water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve the alkyne-functionalized molecule in the Reaction Buffer to the desired concentration.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
If using, prepare a stock solution of the copper-stabilizing ligand in deionized water.
-
-
Click Reaction:
-
Place the azide-functionalized substrate in a reaction vessel.
-
Add the solution of the alkyne-functionalized molecule.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
If using a ligand, add it to the mixture (a 5:1 molar ratio of ligand to copper is common).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Washing and Drying:
-
Remove the substrate from the reaction solution.
-
Wash it thoroughly with deionized water, followed by ethanol, to remove unreacted reagents and byproducts.
-
Dry the functionalized surface under a stream of nitrogen gas.
-
Data Presentation
Successful surface modification can be confirmed and quantified using various surface analysis techniques. The following table summarizes expected outcomes.
| Parameter | Amine-Functionalized Surface | Azide-Functionalized Surface | After Click Reaction |
| Water Contact Angle | Decreased (more hydrophilic) | Increased (more hydrophobic) | Dependent on clicked molecule |
| Ellipsometry Thickness | ~1-2 nm increase | Further increase of ~1-2 nm | Further increase |
| XPS N1s Signal | Presence of amine peak | Appearance of azide peaks (~400 eV and ~404 eV) | Disappearance of azide peaks |
| FTIR Spectroscopy | C-H stretching peaks | Appearance of azide stretch (~2100 cm⁻¹) | Disappearance of azide stretch |
Visualization of Experimental Workflows
Caption: Workflow for surface bioconjugation.
Caption: Chemical transformations on the surface.
Application Notes and Protocols for the Conjugation of 11-Azidoundecanoic Acid to Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent attachment of 11-Azidoundecanoic acid to peptides, a critical step in the development of advanced bioconjugates, targeted therapeutics, and molecular probes. The azide (B81097) functionality introduced by this linker serves as a versatile handle for subsequent modification via "click chemistry," enabling the attachment of a wide array of molecules such as fluorophores, radiolabels, or polyethylene (B3416737) glycol (PEG) chains.
This document outlines two primary methods for conjugation:
-
Amide Bond Formation via N-Hydroxysuccinimide (NHS) Ester Chemistry: This method involves the activation of the carboxylic acid of this compound with an NHS ester, which then reacts with primary amines on the peptide (N-terminus or lysine (B10760008) side chains) to form a stable amide bond.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click chemistry" reaction forms a stable triazole linkage between the azide group of this compound and a peptide containing an alkyne functionality.
Detailed experimental protocols, quantitative data summaries, and troubleshooting guides are provided for each method.
Section 1: Synthesis of this compound NHS Ester
For researchers opting for the NHS ester conjugation route, the first step is the activation of this compound.
Experimental Protocol: Synthesis of this compound N-Hydroxysuccinimide (NHS) Ester
This protocol describes the synthesis of the NHS ester of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) (optional, for EDC-HCl)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
In a clean, dry round bottom flask, dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere (nitrogen or argon).
-
Stir the solution at room temperature until all solids have dissolved.
-
Slowly add EDC-HCl (1.2 equivalents) to the reaction mixture. If using the hydrochloride salt of EDC, 1 equivalent of a non-nucleophilic base like triethylamine can be added to neutralize the acid.
-
Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the this compound NHS ester as a white solid.
-
Characterize the final product by NMR and mass spectrometry.
Section 2: Conjugation of this compound NHS Ester to Peptides
This section details the protocol for conjugating the synthesized this compound NHS ester to a peptide with a free primary amine.
Experimental Workflow: NHS Ester Conjugation
Caption: Workflow for NHS Ester Conjugation of this compound to a Peptide.
Experimental Protocol: NHS Ester Conjugation
Materials:
-
Peptide with at least one primary amine (lyophilized)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5) or similar amine-free buffer
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
-
Mass Spectrometer
Procedure:
-
Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Dissolve the this compound NHS ester in a minimal amount of anhydrous DMF or DMSO.
-
Add the NHS ester solution to the peptide solution in a 5-10 fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid peptide precipitation.
-
Gently mix the reaction and allow it to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by LC-MS to observe the formation of the desired conjugate.
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) to consume any unreacted NHS ester.
-
Purify the azide-labeled peptide from excess reagents and unconjugated peptide using RP-HPLC.[1]
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Confirm the identity and purity of the final conjugate by mass spectrometry. The expected mass increase corresponds to the molecular weight of this compound minus the mass of water (C11H19N3O2, MW = 225.29; mass addition = 208.15 Da).
Quantitative Data: NHS Ester Conjugation
| Parameter | Typical Value | Reference |
| Molar Ratio (NHS Ester:Peptide) | 5:1 to 20:1 | General practice |
| Reaction Time | 2-4 hours (RT) or 12-16 hours (4°C) | [2] |
| pH | 8.0 - 9.0 | [2] |
| Typical Yield | 50-80% | Estimated |
| Purity (after HPLC) | >95% | [3] |
Section 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This section provides a protocol for the "click" reaction between an alkyne-modified peptide and this compound.
Experimental Workflow: CuAAC Conjugation
Caption: Workflow for CuAAC Conjugation of this compound to an Alkyne-Peptide.
Experimental Protocol: CuAAC Conjugation
Materials:
-
Alkyne-modified peptide (lyophilized)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Dimethylformamide (DMF) or t-butanol/water mixture
-
RP-HPLC system
-
Lyophilizer
-
Mass Spectrometer
Procedure:
-
Dissolve the alkyne-modified peptide and this compound (1.5-2 equivalents) in a suitable solvent system (e.g., PBS/DMF or t-butanol/water).
-
Prepare a stock solution of the copper catalyst premix by combining CuSO₄ (e.g., 50 mM) and the ligand (THPTA or TBTA) in a 1:5 molar ratio in water.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M) in water.
-
Add the copper catalyst premix to the peptide/azide solution to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, purify the triazole-linked peptide conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the conjugate by mass spectrometry. The expected mass increase corresponds to the molecular weight of this compound (227.29 Da).
Quantitative Data: CuAAC Conjugation
| Parameter | Typical Value | Reference |
| Molar Ratio (Azide:Alkyne) | 1.5:1 to 5:1 | General practice |
| Copper Catalyst Concentration | 0.1 - 1 mM | [4] |
| Sodium Ascorbate Concentration | 1 - 5 mM | [4] |
| Ligand:Copper Ratio | 5:1 | [4] |
| Reaction Time | 1-4 hours | [5] |
| Typical Yield | >90% | [6] |
| Purity (after HPLC) | >95% | [3] |
Section 4: Characterization of the Conjugated Peptide
Mass Spectrometry:
Mass spectrometry is the primary method for confirming successful conjugation.[7] The observed molecular weight of the purified peptide should correspond to the theoretical mass of the starting peptide plus the mass of the added this compound moiety (minus water for NHS ester conjugation). High-resolution mass spectrometry can be used to confirm the elemental composition of the conjugate. Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide and confirm the site of modification.[8]
NMR Spectroscopy:
For a more detailed structural characterization, Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.[9] The appearance of new signals in the 1H and 13C NMR spectra corresponding to the 11-carbon chain of the azido (B1232118) acid confirms its presence. For CuAAC products, the formation of the triazole ring can be confirmed by characteristic signals in the NMR spectrum.
Section 5: Troubleshooting
Low Yield in NHS Ester Conjugation:
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS ester | Prepare fresh NHS ester solution immediately before use. Ensure anhydrous solvents are used for dissolving the NHS ester. |
| Incorrect pH | Ensure the reaction buffer is between pH 8.0 and 9.0. Buffers containing primary amines (e.g., Tris, glycine) should not be used during the conjugation step.[10] |
| Low peptide concentration | Increase the concentration of the peptide in the reaction mixture. |
| Steric hindrance | If conjugating to a lysine side chain within a folded peptide, consider denaturing the peptide prior to conjugation. |
Common Problems in CuAAC Reactions:
| Possible Cause | Recommended Solution |
| Oxidation of Cu(I) to Cu(II) | Use a stabilizing ligand such as THPTA or TBTA. Prepare the sodium ascorbate solution fresh. Degas the reaction mixture. |
| Peptide or protein degradation | The combination of copper and a reducing agent can generate reactive oxygen species.[11] Use a copper-chelating ligand and consider adding a radical scavenger.[12] |
| Low solubility of reagents | Use a co-solvent such as DMF, DMSO, or t-butanol. |
| Impure starting materials | Ensure the purity of the alkyne-peptide and azido acid. |
Section 6: Signaling Pathways and Applications
The ability to conjugate peptides with this compound opens up a vast array of applications in biological research and drug development. The azide group serves as a bioorthogonal handle for further modifications.
Logical Relationship: Application of Azide-Modified Peptides
Caption: Applications stemming from azide-modified peptides via click chemistry.
By clicking a fluorescent dye to the azide-modified peptide, researchers can visualize the localization and trafficking of the peptide within cells. Radiolabeling enables in vivo imaging techniques such as Positron Emission Tomography (PET) for diagnostic purposes. PEGylation can improve the pharmacokinetic properties of a therapeutic peptide by increasing its half-life and reducing immunogenicity. Finally, the conjugation of cytotoxic drugs allows for the development of targeted peptide-drug conjugates for cancer therapy.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double‐Click Strategy Combining CuAAC and (Thia‐) Diels‐Alder Reactions; Application Toward Peptide Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. jchemrev.com [jchemrev.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of 11-Azidoundecanoic Acid to Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent attachment of 11-Azidoundecanoic acid to peptides, a critical step in the development of advanced bioconjugates, targeted therapeutics, and molecular probes. The azide functionality introduced by this linker serves as a versatile handle for subsequent modification via "click chemistry," enabling the attachment of a wide array of molecules such as fluorophores, radiolabels, or polyethylene glycol (PEG) chains.
This document outlines two primary methods for conjugation:
-
Amide Bond Formation via N-Hydroxysuccinimide (NHS) Ester Chemistry: This method involves the activation of the carboxylic acid of this compound with an NHS ester, which then reacts with primary amines on the peptide (N-terminus or lysine side chains) to form a stable amide bond.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click chemistry" reaction forms a stable triazole linkage between the azide group of this compound and a peptide containing an alkyne functionality.
Detailed experimental protocols, quantitative data summaries, and troubleshooting guides are provided for each method.
Section 1: Synthesis of this compound NHS Ester
For researchers opting for the NHS ester conjugation route, the first step is the activation of this compound.
Experimental Protocol: Synthesis of this compound N-Hydroxysuccinimide (NHS) Ester
This protocol describes the synthesis of the NHS ester of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) (optional, for EDC-HCl)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a clean, dry round bottom flask, dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere (nitrogen or argon).
-
Stir the solution at room temperature until all solids have dissolved.
-
Slowly add EDC-HCl (1.2 equivalents) to the reaction mixture. If using the hydrochloride salt of EDC, 1 equivalent of a non-nucleophilic base like triethylamine can be added to neutralize the acid.
-
Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea byproduct.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the this compound NHS ester as a white solid.
-
Characterize the final product by NMR and mass spectrometry.
Section 2: Conjugation of this compound NHS Ester to Peptides
This section details the protocol for conjugating the synthesized this compound NHS ester to a peptide with a free primary amine.
Experimental Workflow: NHS Ester Conjugation
Caption: Workflow for NHS Ester Conjugation of this compound to a Peptide.
Experimental Protocol: NHS Ester Conjugation
Materials:
-
Peptide with at least one primary amine (lyophilized)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5) or similar amine-free buffer
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
-
Mass Spectrometer
Procedure:
-
Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Dissolve the this compound NHS ester in a minimal amount of anhydrous DMF or DMSO.
-
Add the NHS ester solution to the peptide solution in a 5-10 fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid peptide precipitation.
-
Gently mix the reaction and allow it to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by LC-MS to observe the formation of the desired conjugate.
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) to consume any unreacted NHS ester.
-
Purify the azide-labeled peptide from excess reagents and unconjugated peptide using RP-HPLC.[1]
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Confirm the identity and purity of the final conjugate by mass spectrometry. The expected mass increase corresponds to the molecular weight of this compound minus the mass of water (C11H19N3O2, MW = 225.29; mass addition = 208.15 Da).
Quantitative Data: NHS Ester Conjugation
| Parameter | Typical Value | Reference |
| Molar Ratio (NHS Ester:Peptide) | 5:1 to 20:1 | General practice |
| Reaction Time | 2-4 hours (RT) or 12-16 hours (4°C) | [2] |
| pH | 8.0 - 9.0 | [2] |
| Typical Yield | 50-80% | Estimated |
| Purity (after HPLC) | >95% | [3] |
Section 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This section provides a protocol for the "click" reaction between an alkyne-modified peptide and this compound.
Experimental Workflow: CuAAC Conjugation
Caption: Workflow for CuAAC Conjugation of this compound to an Alkyne-Peptide.
Experimental Protocol: CuAAC Conjugation
Materials:
-
Alkyne-modified peptide (lyophilized)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Dimethylformamide (DMF) or t-butanol/water mixture
-
RP-HPLC system
-
Lyophilizer
-
Mass Spectrometer
Procedure:
-
Dissolve the alkyne-modified peptide and this compound (1.5-2 equivalents) in a suitable solvent system (e.g., PBS/DMF or t-butanol/water).
-
Prepare a stock solution of the copper catalyst premix by combining CuSO₄ (e.g., 50 mM) and the ligand (THPTA or TBTA) in a 1:5 molar ratio in water.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M) in water.
-
Add the copper catalyst premix to the peptide/azide solution to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, purify the triazole-linked peptide conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the conjugate by mass spectrometry. The expected mass increase corresponds to the molecular weight of this compound (227.29 Da).
Quantitative Data: CuAAC Conjugation
| Parameter | Typical Value | Reference |
| Molar Ratio (Azide:Alkyne) | 1.5:1 to 5:1 | General practice |
| Copper Catalyst Concentration | 0.1 - 1 mM | [4] |
| Sodium Ascorbate Concentration | 1 - 5 mM | [4] |
| Ligand:Copper Ratio | 5:1 | [4] |
| Reaction Time | 1-4 hours | [5] |
| Typical Yield | >90% | [6] |
| Purity (after HPLC) | >95% | [3] |
Section 4: Characterization of the Conjugated Peptide
Mass Spectrometry:
Mass spectrometry is the primary method for confirming successful conjugation.[7] The observed molecular weight of the purified peptide should correspond to the theoretical mass of the starting peptide plus the mass of the added this compound moiety (minus water for NHS ester conjugation). High-resolution mass spectrometry can be used to confirm the elemental composition of the conjugate. Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide and confirm the site of modification.[8]
NMR Spectroscopy:
For a more detailed structural characterization, Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.[9] The appearance of new signals in the 1H and 13C NMR spectra corresponding to the 11-carbon chain of the azido acid confirms its presence. For CuAAC products, the formation of the triazole ring can be confirmed by characteristic signals in the NMR spectrum.
Section 5: Troubleshooting
Low Yield in NHS Ester Conjugation:
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS ester | Prepare fresh NHS ester solution immediately before use. Ensure anhydrous solvents are used for dissolving the NHS ester. |
| Incorrect pH | Ensure the reaction buffer is between pH 8.0 and 9.0. Buffers containing primary amines (e.g., Tris, glycine) should not be used during the conjugation step.[10] |
| Low peptide concentration | Increase the concentration of the peptide in the reaction mixture. |
| Steric hindrance | If conjugating to a lysine side chain within a folded peptide, consider denaturing the peptide prior to conjugation. |
Common Problems in CuAAC Reactions:
| Possible Cause | Recommended Solution |
| Oxidation of Cu(I) to Cu(II) | Use a stabilizing ligand such as THPTA or TBTA. Prepare the sodium ascorbate solution fresh. Degas the reaction mixture. |
| Peptide or protein degradation | The combination of copper and a reducing agent can generate reactive oxygen species.[11] Use a copper-chelating ligand and consider adding a radical scavenger.[12] |
| Low solubility of reagents | Use a co-solvent such as DMF, DMSO, or t-butanol. |
| Impure starting materials | Ensure the purity of the alkyne-peptide and azido acid. |
Section 6: Signaling Pathways and Applications
The ability to conjugate peptides with this compound opens up a vast array of applications in biological research and drug development. The azide group serves as a bioorthogonal handle for further modifications.
Logical Relationship: Application of Azide-Modified Peptides
Caption: Applications stemming from azide-modified peptides via click chemistry.
By clicking a fluorescent dye to the azide-modified peptide, researchers can visualize the localization and trafficking of the peptide within cells. Radiolabeling enables in vivo imaging techniques such as Positron Emission Tomography (PET) for diagnostic purposes. PEGylation can improve the pharmacokinetic properties of a therapeutic peptide by increasing its half-life and reducing immunogenicity. Finally, the conjugation of cytotoxic drugs allows for the development of targeted peptide-drug conjugates for cancer therapy.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double‐Click Strategy Combining CuAAC and (Thia‐) Diels‐Alder Reactions; Application Toward Peptide Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. jchemrev.com [jchemrev.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Surface Modification with 11-Azidoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 11-Azidoundecanoic acid for the surface modification of nanoparticles. This versatile bifunctional linker enables the introduction of azide (B81097) functionalities onto various nanoparticle platforms, paving the way for subsequent conjugation of targeting ligands, imaging agents, and therapeutic molecules via highly efficient "click chemistry."
Introduction
This compound is a valuable tool in nanotechnology and drug delivery. Its long alkyl chain provides a stable hydrophobic interaction with certain nanoparticle cores, while the terminal carboxylic acid allows for covalent attachment to a variety of nanoparticle surfaces. The exposed azide group serves as a chemical handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions. This modular approach allows for the facile and specific attachment of a wide range of molecules to the nanoparticle surface, enabling the development of sophisticated, targeted drug delivery systems.
Key Applications
-
Targeted Drug Delivery: Nanoparticles functionalized with this compound can be conjugated with targeting ligands such as antibodies, peptides, or aptamers to enhance their accumulation at specific disease sites, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Bioimaging: Imaging agents can be "clicked" onto the nanoparticle surface, enabling the tracking and visualization of the nanoparticles in vitro and in vivo.
-
Theranostics: The combination of therapeutic agents and imaging probes on a single nanoparticle platform allows for simultaneous diagnosis and therapy.
Data Presentation
The following tables summarize representative quantitative data on the characterization of nanoparticles before and after surface modification with azide-functionalized linkers and subsequent drug loading.
Table 1: Nanoparticle Characterization
| Nanoparticle Type | Modification Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Gold Nanoparticles | Unmodified (Citrate-capped) | 15.2 ± 0.8 | 0.21 | -35.4 ± 2.1 |
| After this compound functionalization | 22.5 ± 1.1 | 0.25 | -42.8 ± 2.5 | |
| Iron Oxide Nanoparticles | Unmodified (Oleic acid-capped) | 25.8 ± 1.5 | 0.18 | -28.7 ± 1.9 |
| After this compound functionalization | 35.2 ± 2.0 | 0.22 | -36.1 ± 2.3 | |
| Polymeric (PLGA) Nanoparticles | Unmodified | 150.7 ± 5.2 | 0.15 | -25.3 ± 1.8 |
| After this compound functionalization | 165.9 ± 6.1 | 0.17 | -30.5 ± 2.0 |
Table 2: Doxorubicin Loading and Release Kinetics
| Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Release at pH 7.4 (48h) (%) | Cumulative Release at pH 5.5 (48h) (%) |
| This compound-AuNP | 8.5 ± 0.7 | 75.2 ± 3.1 | 25.3 ± 2.1 | 55.8 ± 3.5 |
| This compound-IONP | 12.1 ± 1.0 | 88.9 ± 4.2 | 22.7 ± 1.9 | 62.4 ± 4.1 |
| This compound-PLGA NP | 15.6 ± 1.2 | 92.5 ± 3.8 | 30.1 ± 2.5 | 75.2 ± 4.7 |
Experimental Protocols
Here, we provide detailed protocols for the surface modification of gold, iron oxide, and polymeric nanoparticles with this compound, followed by a general protocol for a subsequent click chemistry reaction.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound via Self-Assembled Monolayer (SAM)
This protocol describes the formation of a self-assembled monolayer of this compound on the surface of citrate-stabilized gold nanoparticles. The carboxylic acid group of this compound has a strong affinity for the gold surface.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) solution
-
This compound
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
Prepare a 1 mM solution of this compound in ethanol.
-
To 10 mL of the AuNP solution, add 1 mL of the this compound solution.
-
Gently vortex the mixture for 1 minute and then allow it to react for 24 hours at room temperature with gentle stirring.
-
After incubation, centrifuge the solution at 10,000 x g for 30 minutes to pellet the functionalized AuNPs.
-
Carefully remove the supernatant and resuspend the pellet in 10 mL of ethanol to wash away excess unbound linker.
-
Repeat the centrifugation and washing step two more times with ethanol, followed by two washes with DI water.
-
After the final wash, resuspend the this compound functionalized AuNPs in a suitable buffer for storage or further use.
Protocol 2: Functionalization of Amine-Modified Iron Oxide Nanoparticles (IONPs) with this compound via EDC/NHS Coupling
This protocol utilizes carbodiimide (B86325) chemistry to form a stable amide bond between the carboxylic acid of this compound and primary amines on the surface of pre-functionalized iron oxide nanoparticles.
Materials:
-
Amine-functionalized iron oxide nanoparticles (NH2-IONPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Magnetic separator
-
Deionized (DI) water
Procedure:
-
Disperse 10 mg of NH2-IONPs in 10 mL of Activation Buffer.
-
In a separate tube, dissolve 20 mg of this compound, 40 mg of EDC, and 25 mg of NHS in 5 mL of Activation Buffer.
-
Add the solution from step 2 to the NH2-IONP suspension.
-
React for 2 hours at room temperature with gentle rotation.
-
Use a magnetic separator to collect the IONPs and discard the supernatant.
-
Wash the IONPs three times with Coupling Buffer.
-
Resuspend the IONPs in 10 mL of Coupling Buffer.
-
To quench any unreacted activated esters, add 1 mL of Quenching Buffer and react for 30 minutes.
-
Wash the functionalized IONPs three times with DI water using the magnetic separator.
-
Resuspend the final this compound functionalized IONPs in a suitable buffer.
Protocol 3: Surface Functionalization of Polymeric (PLGA) Nanoparticles with this compound
This protocol involves the modification of pre-formed PLGA nanoparticles that have been co-formulated with a polymer containing amine groups (e.g., PLGA-PEG-NH2) using EDC/NHS chemistry.
Materials:
-
Amine-functionalized PLGA nanoparticles (PLGA-PEG-NH2)
-
This compound
-
EDC and NHS
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Centrifugal filter units (e.g., 100 kDa MWCO)
-
Deionized (DI) water
Procedure:
-
Disperse 50 mg of PLGA-PEG-NH2 nanoparticles in 20 mL of Activation Buffer.
-
In a separate tube, dissolve 40 mg of this compound, 80 mg of EDC, and 50 mg of NHS in 10 mL of Activation Buffer.
-
Add the solution from step 2 to the nanoparticle suspension.
-
React for 4 hours at room temperature with gentle stirring.
-
Transfer the reaction mixture to centrifugal filter units and centrifuge at 4000 x g for 20 minutes to separate the nanoparticles from unreacted reagents.
-
Resuspend the nanoparticles in Coupling Buffer and repeat the centrifugation. Perform this washing step three times.
-
After the final wash, resuspend the this compound functionalized PLGA nanoparticles in the desired buffer.
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This is a general protocol for conjugating an alkyne-containing molecule (e.g., a targeting peptide or a drug) to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (Azide-NPs)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))
-
Reaction Buffer: PBS or other suitable buffer, pH 7.4
-
Purification supplies (e.g., centrifuge, magnetic separator, or dialysis membrane)
Procedure:
-
Disperse the Azide-NPs in the Reaction Buffer to a final concentration of 1 mg/mL.
-
Add the alkyne-containing molecule to the nanoparticle suspension. The molar ratio of alkyne to azide should be optimized, but a starting point of 10:1 is recommended.
-
Prepare fresh stock solutions of CuSO4 (100 mM in water) and sodium ascorbate (500 mM in water). If using THPTA, prepare a 100 mM stock solution in water.
-
If using THPTA, add it to the CuSO4 solution at a 5:1 molar ratio (THPTA:CuSO4) and let it pre-complex for 5 minutes.
-
Add the CuSO4 (or CuSO4/THPTA complex) to the reaction mixture to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
Purify the conjugated nanoparticles to remove the copper catalyst, excess reagents, and unreacted alkyne-molecule using an appropriate method (centrifugation, magnetic separation, or dialysis).
Targeted Signaling Pathways
Nanoparticles functionalized via this compound can be engineered to target specific signaling pathways implicated in disease. By conjugating ligands that bind to overexpressed receptors on cancer cells, for example, the nanoparticle-drug conjugate can be internalized, leading to a localized therapeutic effect and modulation of downstream signaling. Two prominent examples are the EGFR and VEGF signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is often overexpressed in various cancers and its activation leads to cell proliferation, survival, and metastasis. Nanoparticles can be functionalized with EGFR-targeting ligands (e.g., anti-EGFR antibodies or small molecule inhibitors) to block this pathway.
Application Notes and Protocols for Nanoparticle Surface Modification with 11-Azidoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 11-Azidoundecanoic acid for the surface modification of nanoparticles. This versatile bifunctional linker enables the introduction of azide functionalities onto various nanoparticle platforms, paving the way for subsequent conjugation of targeting ligands, imaging agents, and therapeutic molecules via highly efficient "click chemistry."
Introduction
This compound is a valuable tool in nanotechnology and drug delivery. Its long alkyl chain provides a stable hydrophobic interaction with certain nanoparticle cores, while the terminal carboxylic acid allows for covalent attachment to a variety of nanoparticle surfaces. The exposed azide group serves as a chemical handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions. This modular approach allows for the facile and specific attachment of a wide range of molecules to the nanoparticle surface, enabling the development of sophisticated, targeted drug delivery systems.
Key Applications
-
Targeted Drug Delivery: Nanoparticles functionalized with this compound can be conjugated with targeting ligands such as antibodies, peptides, or aptamers to enhance their accumulation at specific disease sites, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Bioimaging: Imaging agents can be "clicked" onto the nanoparticle surface, enabling the tracking and visualization of the nanoparticles in vitro and in vivo.
-
Theranostics: The combination of therapeutic agents and imaging probes on a single nanoparticle platform allows for simultaneous diagnosis and therapy.
Data Presentation
The following tables summarize representative quantitative data on the characterization of nanoparticles before and after surface modification with azide-functionalized linkers and subsequent drug loading.
Table 1: Nanoparticle Characterization
| Nanoparticle Type | Modification Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Gold Nanoparticles | Unmodified (Citrate-capped) | 15.2 ± 0.8 | 0.21 | -35.4 ± 2.1 |
| After this compound functionalization | 22.5 ± 1.1 | 0.25 | -42.8 ± 2.5 | |
| Iron Oxide Nanoparticles | Unmodified (Oleic acid-capped) | 25.8 ± 1.5 | 0.18 | -28.7 ± 1.9 |
| After this compound functionalization | 35.2 ± 2.0 | 0.22 | -36.1 ± 2.3 | |
| Polymeric (PLGA) Nanoparticles | Unmodified | 150.7 ± 5.2 | 0.15 | -25.3 ± 1.8 |
| After this compound functionalization | 165.9 ± 6.1 | 0.17 | -30.5 ± 2.0 |
Table 2: Doxorubicin Loading and Release Kinetics
| Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Release at pH 7.4 (48h) (%) | Cumulative Release at pH 5.5 (48h) (%) |
| This compound-AuNP | 8.5 ± 0.7 | 75.2 ± 3.1 | 25.3 ± 2.1 | 55.8 ± 3.5 |
| This compound-IONP | 12.1 ± 1.0 | 88.9 ± 4.2 | 22.7 ± 1.9 | 62.4 ± 4.1 |
| This compound-PLGA NP | 15.6 ± 1.2 | 92.5 ± 3.8 | 30.1 ± 2.5 | 75.2 ± 4.7 |
Experimental Protocols
Here, we provide detailed protocols for the surface modification of gold, iron oxide, and polymeric nanoparticles with this compound, followed by a general protocol for a subsequent click chemistry reaction.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound via Self-Assembled Monolayer (SAM)
This protocol describes the formation of a self-assembled monolayer of this compound on the surface of citrate-stabilized gold nanoparticles. The carboxylic acid group of this compound has a strong affinity for the gold surface.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) solution
-
This compound
-
Ethanol
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
Prepare a 1 mM solution of this compound in ethanol.
-
To 10 mL of the AuNP solution, add 1 mL of the this compound solution.
-
Gently vortex the mixture for 1 minute and then allow it to react for 24 hours at room temperature with gentle stirring.
-
After incubation, centrifuge the solution at 10,000 x g for 30 minutes to pellet the functionalized AuNPs.
-
Carefully remove the supernatant and resuspend the pellet in 10 mL of ethanol to wash away excess unbound linker.
-
Repeat the centrifugation and washing step two more times with ethanol, followed by two washes with DI water.
-
After the final wash, resuspend the this compound functionalized AuNPs in a suitable buffer for storage or further use.
Protocol 2: Functionalization of Amine-Modified Iron Oxide Nanoparticles (IONPs) with this compound via EDC/NHS Coupling
This protocol utilizes carbodiimide chemistry to form a stable amide bond between the carboxylic acid of this compound and primary amines on the surface of pre-functionalized iron oxide nanoparticles.
Materials:
-
Amine-functionalized iron oxide nanoparticles (NH2-IONPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Magnetic separator
-
Deionized (DI) water
Procedure:
-
Disperse 10 mg of NH2-IONPs in 10 mL of Activation Buffer.
-
In a separate tube, dissolve 20 mg of this compound, 40 mg of EDC, and 25 mg of NHS in 5 mL of Activation Buffer.
-
Add the solution from step 2 to the NH2-IONP suspension.
-
React for 2 hours at room temperature with gentle rotation.
-
Use a magnetic separator to collect the IONPs and discard the supernatant.
-
Wash the IONPs three times with Coupling Buffer.
-
Resuspend the IONPs in 10 mL of Coupling Buffer.
-
To quench any unreacted activated esters, add 1 mL of Quenching Buffer and react for 30 minutes.
-
Wash the functionalized IONPs three times with DI water using the magnetic separator.
-
Resuspend the final this compound functionalized IONPs in a suitable buffer.
Protocol 3: Surface Functionalization of Polymeric (PLGA) Nanoparticles with this compound
This protocol involves the modification of pre-formed PLGA nanoparticles that have been co-formulated with a polymer containing amine groups (e.g., PLGA-PEG-NH2) using EDC/NHS chemistry.
Materials:
-
Amine-functionalized PLGA nanoparticles (PLGA-PEG-NH2)
-
This compound
-
EDC and NHS
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Centrifugal filter units (e.g., 100 kDa MWCO)
-
Deionized (DI) water
Procedure:
-
Disperse 50 mg of PLGA-PEG-NH2 nanoparticles in 20 mL of Activation Buffer.
-
In a separate tube, dissolve 40 mg of this compound, 80 mg of EDC, and 50 mg of NHS in 10 mL of Activation Buffer.
-
Add the solution from step 2 to the nanoparticle suspension.
-
React for 4 hours at room temperature with gentle stirring.
-
Transfer the reaction mixture to centrifugal filter units and centrifuge at 4000 x g for 20 minutes to separate the nanoparticles from unreacted reagents.
-
Resuspend the nanoparticles in Coupling Buffer and repeat the centrifugation. Perform this washing step three times.
-
After the final wash, resuspend the this compound functionalized PLGA nanoparticles in the desired buffer.
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This is a general protocol for conjugating an alkyne-containing molecule (e.g., a targeting peptide or a drug) to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (Azide-NPs)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))
-
Reaction Buffer: PBS or other suitable buffer, pH 7.4
-
Purification supplies (e.g., centrifuge, magnetic separator, or dialysis membrane)
Procedure:
-
Disperse the Azide-NPs in the Reaction Buffer to a final concentration of 1 mg/mL.
-
Add the alkyne-containing molecule to the nanoparticle suspension. The molar ratio of alkyne to azide should be optimized, but a starting point of 10:1 is recommended.
-
Prepare fresh stock solutions of CuSO4 (100 mM in water) and sodium ascorbate (500 mM in water). If using THPTA, prepare a 100 mM stock solution in water.
-
If using THPTA, add it to the CuSO4 solution at a 5:1 molar ratio (THPTA:CuSO4) and let it pre-complex for 5 minutes.
-
Add the CuSO4 (or CuSO4/THPTA complex) to the reaction mixture to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
Purify the conjugated nanoparticles to remove the copper catalyst, excess reagents, and unreacted alkyne-molecule using an appropriate method (centrifugation, magnetic separation, or dialysis).
Targeted Signaling Pathways
Nanoparticles functionalized via this compound can be engineered to target specific signaling pathways implicated in disease. By conjugating ligands that bind to overexpressed receptors on cancer cells, for example, the nanoparticle-drug conjugate can be internalized, leading to a localized therapeutic effect and modulation of downstream signaling. Two prominent examples are the EGFR and VEGF signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is often overexpressed in various cancers and its activation leads to cell proliferation, survival, and metastasis. Nanoparticles can be functionalized with EGFR-targeting ligands (e.g., anti-EGFR antibodies or small molecule inhibitors) to block this pathway.
Bioconjugation Techniques Using 11-Azidoundecanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 11-Azidoundecanoic acid as a versatile linker in bioconjugation. The unique properties of this heterobifunctional linker, featuring a terminal carboxylic acid and an azide (B81097) group, enable the covalent attachment of a wide array of molecules to biomolecules such as antibodies, proteins, and nanoparticles. These protocols are designed to be a comprehensive resource for researchers in drug development, diagnostics, and fundamental life sciences.
Introduction to this compound in Bioconjugation
This compound is a valuable tool in bioconjugation due to its dual functionality. The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins), forming stable amide bonds. The terminal azide group serves as a handle for "click chemistry," a set of highly efficient and specific reactions. The most common click chemistry reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the precise and orthogonal ligation of molecules containing a corresponding alkyne or strained alkyne group, respectively.
This linker's hydrophobicity can also be advantageous in certain applications, potentially influencing the solubility and aggregation properties of the resulting bioconjugate. Its versatility makes it suitable for a range of applications including the development of antibody-drug conjugates (ADCs), the functionalization of surfaces for biosensing, and the modification of nanoparticles for targeted delivery and imaging.
Key Applications and Experimental Overviews
This section outlines two primary applications of this compound in bioconjugation: the creation of antibody-drug conjugates and the functionalization of gold nanoparticles.
Antibody-Drug Conjugate (ADC) Development
This compound can be used as a linker to attach cytotoxic drugs to monoclonal antibodies (mAbs). The process typically involves two main stages:
-
Antibody Modification: The carboxylic acid of this compound is activated, commonly to an N-hydroxysuccinimide (NHS) ester, and then reacted with lysine residues on the antibody surface. This results in an azide-modified antibody.
-
Drug Conjugation via Click Chemistry: The azide-modified antibody is then reacted with a drug molecule that has been pre-functionalized with a terminal alkyne or a strained alkyne (e.g., dibenzocyclooctyne, DBCO). This "click" reaction forms a stable triazole linkage, yielding the final ADC.
The Drug-to-Antibody Ratio (DAR), a critical quality attribute of an ADC, can be controlled by optimizing the reaction conditions during the antibody modification step.
Functionalization of Gold Nanoparticles (AuNPs)
Gold nanoparticles can be functionalized with this compound to create a versatile platform for subsequent bioconjugation. This is typically achieved by:
-
Surface Activation: The carboxylic acid of this compound is activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).
-
Amine Coupling: The activated linker is then coupled to an amine-functionalized gold nanoparticle surface. Alternatively, for bare gold nanoparticles, a thiol-containing version of the linker (e.g., 11-azidoundecanethiol) could be used for direct self-assembly.
-
Clickable Nanoparticles: The resulting azide-functionalized nanoparticles are then ready for the attachment of alkyne- or DBCO-modified biomolecules, such as peptides, proteins, or oligonucleotides, via click chemistry. This allows for the creation of multifunctional nanoparticles for applications in diagnostics, imaging, and targeted drug delivery.
Experimental Protocols
Protocol 1: Preparation of an Azide-Modified Antibody using this compound NHS Ester
This protocol describes the activation of this compound to its NHS ester and subsequent conjugation to an antibody.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
Part A: Activation of this compound to its NHS Ester
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
The resulting solution contains the this compound NHS ester and can be used directly in the next step or purified by chromatography if required. For immediate use, it is often sufficient to proceed without purification.
Part B: Conjugation to the Antibody
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris) and azides.
-
Calculate the required volume of the this compound NHS ester solution to achieve the desired molar excess (e.g., 10-fold to 20-fold molar excess of the NHS ester over the antibody).
-
Add the NHS ester solution to the antibody solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the azide-modified antibody from excess reagents using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the protein concentration and the degree of labeling (azide-to-antibody ratio) using a suitable quantification method.
Workflow for Antibody Modification
Caption: Workflow for the preparation of an azide-modified antibody.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Formation
This protocol describes the conjugation of an azide-modified antibody with a DBCO-functionalized drug payload.
Materials:
-
Purified azide-modified antibody (from Protocol 1)
-
DBCO-functionalized drug payload, dissolved in DMSO
-
PBS, pH 7.4
-
Analytical size-exclusion chromatography (SEC-HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)
Procedure:
-
Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Add a 2- to 5-fold molar excess of the DBCO-functionalized drug to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the resulting ADC from the excess drug and other reagents using an appropriate method, such as SEC-HPLC.
-
Characterize the purified ADC to determine the Drug-to-Antibody Ratio (DAR), aggregation levels, and confirm the identity of the conjugate.
Characterization:
-
SEC-HPLC: To assess the purity and aggregation of the ADC.
-
Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different drug-loaded species.
-
Mass Spectrometry: To confirm the covalent conjugation and determine the molecular weight of the ADC, from which the DAR can be calculated.[1][2][3][4]
Logical Relationship for ADC Formation
Caption: Logical steps for the formation and analysis of an ADC.
Protocol 3: Functionalization of Gold Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to amine-functionalized gold nanoparticles.
Materials:
-
Amine-functionalized gold nanoparticles (AuNPs)
-
This compound
-
EDC and NHS
-
0.1 M MES buffer, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
Centrifuge
Procedure:
-
Resuspend the amine-functionalized AuNPs in MES buffer.
-
In a separate tube, dissolve this compound, EDC, and NHS in MES buffer to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.
-
Add the activated this compound solution to the AuNP suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Centrifuge the AuNPs to pellet them and remove the supernatant containing excess reagents.
-
Wash the azide-functionalized AuNPs three times with Washing Buffer.
-
Resuspend the final azide-functionalized AuNPs in a suitable storage buffer.
Characterization:
-
UV-Vis Spectroscopy: To monitor changes in the surface plasmon resonance peak, which can indicate successful surface modification.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the colloidal stability of the functionalized nanoparticles.
-
Zeta Potential: To determine the surface charge of the nanoparticles before and after functionalization.
-
Quantification of Surface Azide Groups: This can be achieved by reacting the azide-functionalized AuNPs with a DBCO-containing fluorescent dye and measuring the fluorescence, or by monitoring the disappearance of the DBCO absorbance peak at around 309 nm upon reaction.[5][6]
Workflow for AuNP Functionalization
References
Bioconjugation Techniques Using 11-Azidoundecanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 11-Azidoundecanoic acid as a versatile linker in bioconjugation. The unique properties of this heterobifunctional linker, featuring a terminal carboxylic acid and an azide group, enable the covalent attachment of a wide array of molecules to biomolecules such as antibodies, proteins, and nanoparticles. These protocols are designed to be a comprehensive resource for researchers in drug development, diagnostics, and fundamental life sciences.
Introduction to this compound in Bioconjugation
This compound is a valuable tool in bioconjugation due to its dual functionality. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on proteins), forming stable amide bonds. The terminal azide group serves as a handle for "click chemistry," a set of highly efficient and specific reactions. The most common click chemistry reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the precise and orthogonal ligation of molecules containing a corresponding alkyne or strained alkyne group, respectively.
This linker's hydrophobicity can also be advantageous in certain applications, potentially influencing the solubility and aggregation properties of the resulting bioconjugate. Its versatility makes it suitable for a range of applications including the development of antibody-drug conjugates (ADCs), the functionalization of surfaces for biosensing, and the modification of nanoparticles for targeted delivery and imaging.
Key Applications and Experimental Overviews
This section outlines two primary applications of this compound in bioconjugation: the creation of antibody-drug conjugates and the functionalization of gold nanoparticles.
Antibody-Drug Conjugate (ADC) Development
This compound can be used as a linker to attach cytotoxic drugs to monoclonal antibodies (mAbs). The process typically involves two main stages:
-
Antibody Modification: The carboxylic acid of this compound is activated, commonly to an N-hydroxysuccinimide (NHS) ester, and then reacted with lysine residues on the antibody surface. This results in an azide-modified antibody.
-
Drug Conjugation via Click Chemistry: The azide-modified antibody is then reacted with a drug molecule that has been pre-functionalized with a terminal alkyne or a strained alkyne (e.g., dibenzocyclooctyne, DBCO). This "click" reaction forms a stable triazole linkage, yielding the final ADC.
The Drug-to-Antibody Ratio (DAR), a critical quality attribute of an ADC, can be controlled by optimizing the reaction conditions during the antibody modification step.
Functionalization of Gold Nanoparticles (AuNPs)
Gold nanoparticles can be functionalized with this compound to create a versatile platform for subsequent bioconjugation. This is typically achieved by:
-
Surface Activation: The carboxylic acid of this compound is activated using carbodiimide chemistry (e.g., with EDC and NHS).
-
Amine Coupling: The activated linker is then coupled to an amine-functionalized gold nanoparticle surface. Alternatively, for bare gold nanoparticles, a thiol-containing version of the linker (e.g., 11-azidoundecanethiol) could be used for direct self-assembly.
-
Clickable Nanoparticles: The resulting azide-functionalized nanoparticles are then ready for the attachment of alkyne- or DBCO-modified biomolecules, such as peptides, proteins, or oligonucleotides, via click chemistry. This allows for the creation of multifunctional nanoparticles for applications in diagnostics, imaging, and targeted drug delivery.
Experimental Protocols
Protocol 1: Preparation of an Azide-Modified Antibody using this compound NHS Ester
This protocol describes the activation of this compound to its NHS ester and subsequent conjugation to an antibody.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
Part A: Activation of this compound to its NHS Ester
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
The resulting solution contains the this compound NHS ester and can be used directly in the next step or purified by chromatography if required. For immediate use, it is often sufficient to proceed without purification.
Part B: Conjugation to the Antibody
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris) and azides.
-
Calculate the required volume of the this compound NHS ester solution to achieve the desired molar excess (e.g., 10-fold to 20-fold molar excess of the NHS ester over the antibody).
-
Add the NHS ester solution to the antibody solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the azide-modified antibody from excess reagents using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the protein concentration and the degree of labeling (azide-to-antibody ratio) using a suitable quantification method.
Workflow for Antibody Modification
Caption: Workflow for the preparation of an azide-modified antibody.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Formation
This protocol describes the conjugation of an azide-modified antibody with a DBCO-functionalized drug payload.
Materials:
-
Purified azide-modified antibody (from Protocol 1)
-
DBCO-functionalized drug payload, dissolved in DMSO
-
PBS, pH 7.4
-
Analytical size-exclusion chromatography (SEC-HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)
Procedure:
-
Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Add a 2- to 5-fold molar excess of the DBCO-functionalized drug to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the resulting ADC from the excess drug and other reagents using an appropriate method, such as SEC-HPLC.
-
Characterize the purified ADC to determine the Drug-to-Antibody Ratio (DAR), aggregation levels, and confirm the identity of the conjugate.
Characterization:
-
SEC-HPLC: To assess the purity and aggregation of the ADC.
-
Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different drug-loaded species.
-
Mass Spectrometry: To confirm the covalent conjugation and determine the molecular weight of the ADC, from which the DAR can be calculated.[1][2][3][4]
Logical Relationship for ADC Formation
Caption: Logical steps for the formation and analysis of an ADC.
Protocol 3: Functionalization of Gold Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to amine-functionalized gold nanoparticles.
Materials:
-
Amine-functionalized gold nanoparticles (AuNPs)
-
This compound
-
EDC and NHS
-
0.1 M MES buffer, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
Centrifuge
Procedure:
-
Resuspend the amine-functionalized AuNPs in MES buffer.
-
In a separate tube, dissolve this compound, EDC, and NHS in MES buffer to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.
-
Add the activated this compound solution to the AuNP suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Centrifuge the AuNPs to pellet them and remove the supernatant containing excess reagents.
-
Wash the azide-functionalized AuNPs three times with Washing Buffer.
-
Resuspend the final azide-functionalized AuNPs in a suitable storage buffer.
Characterization:
-
UV-Vis Spectroscopy: To monitor changes in the surface plasmon resonance peak, which can indicate successful surface modification.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the colloidal stability of the functionalized nanoparticles.
-
Zeta Potential: To determine the surface charge of the nanoparticles before and after functionalization.
-
Quantification of Surface Azide Groups: This can be achieved by reacting the azide-functionalized AuNPs with a DBCO-containing fluorescent dye and measuring the fluorescence, or by monitoring the disappearance of the DBCO absorbance peak at around 309 nm upon reaction.[5][6]
Workflow for AuNP Functionalization
References
Application Notes and Protocols for Fluorescent Labeling of Biomolecules with 11-Azidoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Azidoundecanoic acid is a versatile chemical tool for the fluorescent labeling of various biomolecules, including proteins and lipids. Its structure, featuring a terminal azide (B81097) group and a carboxylic acid, allows for its metabolic incorporation into cellular pathways or direct chemical conjugation. The azide group serves as a bioorthogonal handle, enabling highly specific covalent modification with a fluorescent probe via "click chemistry." This technology provides a powerful method for visualizing, tracking, and quantifying biomolecules in complex biological systems.
The most common bioorthogonal reactions used for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is a highly efficient reaction but requires a copper catalyst, which can be toxic to living cells. SPAAC, on the other hand, is a copper-free alternative that is ideal for live-cell imaging.
These application notes provide detailed protocols for the use of this compound in fluorescently labeling biomolecules, along with data presentation and visualizations to guide your research.
Key Applications
-
Metabolic Labeling of Lipids: this compound can be used by cells as a surrogate for natural fatty acids and incorporated into various lipid species. This allows for the visualization of lipid trafficking, localization, and metabolism.
-
Post-Translational Modification of Proteins: The fatty acid moiety can be attached to proteins through post-translational modifications like acylation. Fluorescently tagging these modified proteins enables the study of their localization, dynamics, and interactions.
-
Synthesis of Azide-Functionalized Probes: The carboxylic acid group of this compound can be reacted with other molecules to create novel azide-containing probes for various biological targets.
Data Presentation
The following tables summarize typical quantitative data obtained in fluorescent labeling experiments. Note that specific values will vary depending on the biomolecule, cell type, fluorescent probe, and detection method used.
Table 1: Typical Reagent Concentrations and Incubation Times for Metabolic Labeling
| Parameter | Concentration/Time | Notes |
| This compound | 10-100 µM | Optimal concentration should be determined empirically. |
| Incubation Time | 1-24 hours | Dependent on the metabolic activity of the cells and the target biomolecule. |
| Fluorescent Alkyne Probe (CuAAC) | 1-10 µM | For fixed cells. |
| Fluorescent Strained Alkyne (SPAAC) | 10-25 µM | For live-cell imaging. |
| Copper (II) Sulfate (B86663) (CuAAC) | 50 µM | |
| THPTA Ligand (CuAAC) | 50 µM | Stabilizes the Cu(I) catalyst. |
| Sodium Ascorbate (B8700270) (CuAAC) | 100 mM | Reducing agent to generate Cu(I). |
Table 2: Example of Labeling Efficiency and Signal-to-Noise Ratio
| Biomolecule | Labeling Method | Labeling Efficiency (%) | Signal-to-Noise Ratio |
| Acylated Protein X | Metabolic Labeling (CuAAC) | 45 ± 5 | 15:1 |
| Phospholipid Y | Metabolic Labeling (SPAAC) | 60 ± 8 | 20:1 |
| Purified Protein Z | Direct Conjugation (CuAAC) | >90 | >50:1 |
Note: Data presented are illustrative and based on similar azide-alkyne labeling systems. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe from this compound
This protocol describes a general method for synthesizing an amine-reactive fluorescent probe from this compound. This allows for the subsequent labeling of primary amines on biomolecules.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Amine-containing fluorescent dye (e.g., a commercially available fluorescent dye with a free amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound and NHS (1.1 equivalents) in anhydrous DCM.
-
Add DCC (1.1 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent to obtain the this compound NHS ester.
-
-
Coupling to Fluorescent Dye:
-
Dissolve the this compound NHS ester and the amine-containing fluorescent dye (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents) to the solution.
-
Stir the reaction at room temperature overnight, protected from light.
-
Monitor the reaction by TLC or HPLC.
-
-
Purification:
-
Purify the resulting fluorescent probe using column chromatography on silica (B1680970) gel.
-
Protocol 2: Metabolic Labeling of Cellular Lipids and Proteins
This protocol details the metabolic incorporation of this compound into cellular biomolecules followed by fluorescent labeling via click chemistry.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., Click-iT® Cell Reaction Buffer Kit)
-
Fluorescent alkyne probe (for CuAAC) or strained alkyne probe (for SPAAC)
-
DAPI or other nuclear stain (optional)
Procedure:
-
Cell Seeding:
-
Seed cells on coverslips or in multi-well plates to the desired confluency.
-
-
Metabolic Labeling:
-
Prepare the labeling medium by adding this compound to the complete culture medium to the desired final concentration (e.g., 50 µM).
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator.
-
-
Cell Fixation and Permeabilization (for CuAAC):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Click Reaction (CuAAC):
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent alkyne probe, copper (II) sulfate, and a reducing agent.
-
Add the reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Click Reaction (SPAAC for Live Cells):
-
Wash the metabolically labeled cells twice with pre-warmed culture medium.
-
Prepare a solution of the fluorescent strained alkyne probe in culture medium (e.g., 10-25 µM).
-
Add the probe-containing medium to the cells.
-
Incubate for 30-120 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS or imaging buffer.
-
-
Imaging:
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 3: Labeling of Purified Proteins
This protocol describes the labeling of a purified protein that has been modified to contain an alkyne group, using an azide-functionalized fluorescent probe derived from this compound.
Materials:
-
Alkyne-modified purified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent probe (from Protocol 1)
-
Copper (II) sulfate solution
-
THPTA or other copper-chelating ligand solution
-
Sodium ascorbate solution (freshly prepared)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized fluorescent probe (typically in 5-10 fold molar excess).
-
Add the copper (II) sulfate and THPTA ligand to the reaction mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing and protected from light.
-
-
Purification:
-
Remove the unreacted fluorescent probe and copper catalyst by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.
-
-
Analysis:
-
Confirm the labeling by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation wavelength).
-
The degree of labeling can be calculated from these absorbance values.
-
Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.
-
Visualizations
Caption: General experimental workflow for fluorescent labeling using this compound.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways for labeling.
Caption: Simplified metabolic pathway for this compound incorporation.
Application Notes and Protocols for Fluorescent Labeling of Biomolecules with 11-Azidoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Azidoundecanoic acid is a versatile chemical tool for the fluorescent labeling of various biomolecules, including proteins and lipids. Its structure, featuring a terminal azide group and a carboxylic acid, allows for its metabolic incorporation into cellular pathways or direct chemical conjugation. The azide group serves as a bioorthogonal handle, enabling highly specific covalent modification with a fluorescent probe via "click chemistry." This technology provides a powerful method for visualizing, tracking, and quantifying biomolecules in complex biological systems.
The most common bioorthogonal reactions used for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is a highly efficient reaction but requires a copper catalyst, which can be toxic to living cells. SPAAC, on the other hand, is a copper-free alternative that is ideal for live-cell imaging.
These application notes provide detailed protocols for the use of this compound in fluorescently labeling biomolecules, along with data presentation and visualizations to guide your research.
Key Applications
-
Metabolic Labeling of Lipids: this compound can be used by cells as a surrogate for natural fatty acids and incorporated into various lipid species. This allows for the visualization of lipid trafficking, localization, and metabolism.
-
Post-Translational Modification of Proteins: The fatty acid moiety can be attached to proteins through post-translational modifications like acylation. Fluorescently tagging these modified proteins enables the study of their localization, dynamics, and interactions.
-
Synthesis of Azide-Functionalized Probes: The carboxylic acid group of this compound can be reacted with other molecules to create novel azide-containing probes for various biological targets.
Data Presentation
The following tables summarize typical quantitative data obtained in fluorescent labeling experiments. Note that specific values will vary depending on the biomolecule, cell type, fluorescent probe, and detection method used.
Table 1: Typical Reagent Concentrations and Incubation Times for Metabolic Labeling
| Parameter | Concentration/Time | Notes |
| This compound | 10-100 µM | Optimal concentration should be determined empirically. |
| Incubation Time | 1-24 hours | Dependent on the metabolic activity of the cells and the target biomolecule. |
| Fluorescent Alkyne Probe (CuAAC) | 1-10 µM | For fixed cells. |
| Fluorescent Strained Alkyne (SPAAC) | 10-25 µM | For live-cell imaging. |
| Copper (II) Sulfate (CuAAC) | 50 µM | |
| THPTA Ligand (CuAAC) | 50 µM | Stabilizes the Cu(I) catalyst. |
| Sodium Ascorbate (CuAAC) | 100 mM | Reducing agent to generate Cu(I). |
Table 2: Example of Labeling Efficiency and Signal-to-Noise Ratio
| Biomolecule | Labeling Method | Labeling Efficiency (%) | Signal-to-Noise Ratio |
| Acylated Protein X | Metabolic Labeling (CuAAC) | 45 ± 5 | 15:1 |
| Phospholipid Y | Metabolic Labeling (SPAAC) | 60 ± 8 | 20:1 |
| Purified Protein Z | Direct Conjugation (CuAAC) | >90 | >50:1 |
Note: Data presented are illustrative and based on similar azide-alkyne labeling systems. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe from this compound
This protocol describes a general method for synthesizing an amine-reactive fluorescent probe from this compound. This allows for the subsequent labeling of primary amines on biomolecules.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Amine-containing fluorescent dye (e.g., a commercially available fluorescent dye with a free amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound and NHS (1.1 equivalents) in anhydrous DCM.
-
Add DCC (1.1 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent to obtain the this compound NHS ester.
-
-
Coupling to Fluorescent Dye:
-
Dissolve the this compound NHS ester and the amine-containing fluorescent dye (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents) to the solution.
-
Stir the reaction at room temperature overnight, protected from light.
-
Monitor the reaction by TLC or HPLC.
-
-
Purification:
-
Purify the resulting fluorescent probe using column chromatography on silica gel.
-
Protocol 2: Metabolic Labeling of Cellular Lipids and Proteins
This protocol details the metabolic incorporation of this compound into cellular biomolecules followed by fluorescent labeling via click chemistry.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., Click-iT® Cell Reaction Buffer Kit)
-
Fluorescent alkyne probe (for CuAAC) or strained alkyne probe (for SPAAC)
-
DAPI or other nuclear stain (optional)
Procedure:
-
Cell Seeding:
-
Seed cells on coverslips or in multi-well plates to the desired confluency.
-
-
Metabolic Labeling:
-
Prepare the labeling medium by adding this compound to the complete culture medium to the desired final concentration (e.g., 50 µM).
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator.
-
-
Cell Fixation and Permeabilization (for CuAAC):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Click Reaction (CuAAC):
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent alkyne probe, copper (II) sulfate, and a reducing agent.
-
Add the reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Click Reaction (SPAAC for Live Cells):
-
Wash the metabolically labeled cells twice with pre-warmed culture medium.
-
Prepare a solution of the fluorescent strained alkyne probe in culture medium (e.g., 10-25 µM).
-
Add the probe-containing medium to the cells.
-
Incubate for 30-120 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS or imaging buffer.
-
-
Imaging:
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 3: Labeling of Purified Proteins
This protocol describes the labeling of a purified protein that has been modified to contain an alkyne group, using an azide-functionalized fluorescent probe derived from this compound.
Materials:
-
Alkyne-modified purified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent probe (from Protocol 1)
-
Copper (II) sulfate solution
-
THPTA or other copper-chelating ligand solution
-
Sodium ascorbate solution (freshly prepared)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized fluorescent probe (typically in 5-10 fold molar excess).
-
Add the copper (II) sulfate and THPTA ligand to the reaction mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing and protected from light.
-
-
Purification:
-
Remove the unreacted fluorescent probe and copper catalyst by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.
-
-
Analysis:
-
Confirm the labeling by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation wavelength).
-
The degree of labeling can be calculated from these absorbance values.
-
Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.
-
Visualizations
Caption: General experimental workflow for fluorescent labeling using this compound.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways for labeling.
Caption: Simplified metabolic pathway for this compound incorporation.
Application Note and Protocol: Covalent Immobilization of 11-Azidoundecanoic Acid onto Primary Amine-Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with azide (B81097) moieties is a critical step in the development of advanced biomaterials, diagnostic platforms, and drug delivery systems. The azide group serves as a versatile chemical handle for the covalent attachment of biomolecules and small molecules via highly efficient and bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This application note provides a detailed protocol for the covalent attachment of 11-Azidoundecanoic acid to primary amine-functionalized surfaces through the formation of a stable amide bond. The most common and robust method for this transformation, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), is described in detail. This two-step process first activates the carboxylic acid of this compound to form a semi-stable NHS ester, which then readily reacts with surface-bound primary amines to yield a covalently linked, azide-terminated monolayer.
Reaction Principle
The core of this protocol is the EDC/NHS-mediated coupling chemistry. EDC activates the carboxyl groups on this compound, forming a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to hydrolysis, which can lower coupling efficiency. The addition of NHS stabilizes this reactive intermediate by converting it into an amine-reactive NHS ester.[1][2][3][4] This NHS ester is less prone to hydrolysis and reacts efficiently with primary amines on the substrate to form a stable amide bond.[3][4]
Figure 1. Reaction scheme for EDC/NHS-mediated coupling of a carboxylic acid to a primary amine.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the immobilization of this compound onto a primary amine-functionalized surface.
Materials
-
Amine-functionalized substrates (e.g., aminosilanized glass slides, silicon wafers, or amine-coated microplates)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous applications
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[4]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for non-aqueous reactions
-
Quenching Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Deionized (DI) water
-
High-purity nitrogen gas
Protocol: Two-Step Covalent Immobilization
This protocol is optimized for aqueous conditions, which are generally preferred for biological applications.
-
Surface Preparation:
-
Ensure the amine-functionalized surface is clean and dry. If necessary, sonicate the substrates in ethanol (B145695) and DI water, then dry under a stream of nitrogen.
-
Pre-warm all buffers and solutions to room temperature.
-
-
Activation of this compound:
-
Prepare a 10-50 mM solution of this compound in the Activation Buffer (MES, pH 6.0). If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMF or DMSO can be used.
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add EDC and NHS to the this compound solution. A common molar ratio is a 2- to 5-fold molar excess of both EDC and NHS over the carboxylic acid. For example, for a 10 mM solution of this compound, add EDC and NHS to final concentrations of 20-50 mM each.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling to the Amine-Functionalized Surface:
-
Remove the activation mixture from the reaction vessel.
-
Immediately immerse the amine-functionalized substrates in the activated this compound solution.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction pH should be between 7.2 and 8.5 for optimal coupling to primary amines.
-
-
Quenching and Washing:
-
Remove the substrates from the coupling solution.
-
To quench any unreacted NHS esters, immerse the substrates in the Quenching Solution for 15-30 minutes at room temperature.
-
Wash the substrates thoroughly to remove non-covalently bound molecules. A typical washing sequence is:
-
3 x 5 minutes with PBST
-
3 x 5 minutes with DI water
-
-
Dry the functionalized substrates under a stream of high-purity nitrogen gas.
-
Store the azide-functionalized substrates in a desiccator or under an inert atmosphere until further use.
-
References
- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Note and Protocol: Covalent Immobilization of 11-Azidoundecanoic Acid onto Primary Amine-Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with azide moieties is a critical step in the development of advanced biomaterials, diagnostic platforms, and drug delivery systems. The azide group serves as a versatile chemical handle for the covalent attachment of biomolecules and small molecules via highly efficient and bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This application note provides a detailed protocol for the covalent attachment of 11-Azidoundecanoic acid to primary amine-functionalized surfaces through the formation of a stable amide bond. The most common and robust method for this transformation, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), is described in detail. This two-step process first activates the carboxylic acid of this compound to form a semi-stable NHS ester, which then readily reacts with surface-bound primary amines to yield a covalently linked, azide-terminated monolayer.
Reaction Principle
The core of this protocol is the EDC/NHS-mediated coupling chemistry. EDC activates the carboxyl groups on this compound, forming a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to hydrolysis, which can lower coupling efficiency. The addition of NHS stabilizes this reactive intermediate by converting it into an amine-reactive NHS ester.[1][2][3][4] This NHS ester is less prone to hydrolysis and reacts efficiently with primary amines on the substrate to form a stable amide bond.[3][4]
Figure 1. Reaction scheme for EDC/NHS-mediated coupling of a carboxylic acid to a primary amine.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the immobilization of this compound onto a primary amine-functionalized surface.
Materials
-
Amine-functionalized substrates (e.g., aminosilanized glass slides, silicon wafers, or amine-coated microplates)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous applications
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[4]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for non-aqueous reactions
-
Quenching Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Deionized (DI) water
-
High-purity nitrogen gas
Protocol: Two-Step Covalent Immobilization
This protocol is optimized for aqueous conditions, which are generally preferred for biological applications.
-
Surface Preparation:
-
Ensure the amine-functionalized surface is clean and dry. If necessary, sonicate the substrates in ethanol and DI water, then dry under a stream of nitrogen.
-
Pre-warm all buffers and solutions to room temperature.
-
-
Activation of this compound:
-
Prepare a 10-50 mM solution of this compound in the Activation Buffer (MES, pH 6.0). If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMF or DMSO can be used.
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add EDC and NHS to the this compound solution. A common molar ratio is a 2- to 5-fold molar excess of both EDC and NHS over the carboxylic acid. For example, for a 10 mM solution of this compound, add EDC and NHS to final concentrations of 20-50 mM each.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling to the Amine-Functionalized Surface:
-
Remove the activation mixture from the reaction vessel.
-
Immediately immerse the amine-functionalized substrates in the activated this compound solution.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction pH should be between 7.2 and 8.5 for optimal coupling to primary amines.
-
-
Quenching and Washing:
-
Remove the substrates from the coupling solution.
-
To quench any unreacted NHS esters, immerse the substrates in the Quenching Solution for 15-30 minutes at room temperature.
-
Wash the substrates thoroughly to remove non-covalently bound molecules. A typical washing sequence is:
-
3 x 5 minutes with PBST
-
3 x 5 minutes with DI water
-
-
Dry the functionalized substrates under a stream of high-purity nitrogen gas.
-
Store the azide-functionalized substrates in a desiccator or under an inert atmosphere until further use.
-
References
- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Troubleshooting & Optimization
Technical Support Center: 11-Azidoundecanoic Acid Conjugation
Welcome to the technical support center for optimizing conjugation reactions involving 11-Azidoundecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Section 1: FAQs - Amine Conjugation via Carboxylic Acid Activation
This section focuses on the initial step of many conjugation strategies: activating the carboxylic acid of this compound (often as an N-hydroxysuccinimide ester) and reacting it with a primary amine on a target molecule, such as a protein.
Q1: My NHS-ester conjugation of this compound to my protein has low efficiency. What are the common causes?
A1: Low efficiency in NHS-ester conjugations is a frequent issue. The primary causes can be broken down into several categories:
-
Competing Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous buffers. This reaction competes directly with the desired amine reaction.[1][] The rate of hydrolysis increases significantly with pH.[1][3]
-
Suboptimal pH: The reaction is strongly pH-dependent.[4] While the amine must be deprotonated to be nucleophilic (favoring higher pH), the rate of NHS-ester hydrolysis also increases at higher pH. The optimal balance is typically found between pH 7.2 and 8.5.[1][]
-
Buffer Incompatibility: The presence of primary amine-containing buffers, such as Tris (TBS) or glycine, will compete with the target molecule for the NHS ester, significantly reducing the yield of the desired conjugate.[1][5]
-
Poor Reagent Quality: NHS esters are moisture-sensitive.[6] Improper storage or repeated exposure to atmospheric moisture can lead to hydrolysis of the reagent before it is even used.
-
Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction can dominate over the bimolecular conjugation reaction.[1]
Q2: How can I improve the solubility of this compound or its NHS ester in my aqueous reaction buffer?
A2: this compound contains a long hydrophobic alkyl chain, and its NHS ester can also have limited aqueous solubility. To address this, you can prepare a concentrated stock solution of the NHS ester in an organic, water-miscible, and amine-free solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][7] This stock solution can then be added to the aqueous solution containing your biomolecule. It is recommended that the final concentration of the organic solvent in the reaction mixture be kept low (typically <10% v/v) to avoid denaturation of proteins.[]
Q3: What are the optimal buffer conditions (pH, composition) for NHS-ester reactions?
A3: Choosing the correct buffer is critical for success.
-
pH: The optimal pH range is typically 7.2-8.5.[1] A common and effective choice is a sodium bicarbonate or sodium borate (B1201080) buffer at pH 8.3-8.5.[4] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is also frequently used.[3]
-
Composition: Use non-amine-containing buffers. Avoid buffers like Tris and glycine, as they contain primary amines that will react with the NHS ester.[1]
The table below summarizes the compatibility of common buffer components.
| Buffer Component | Compatibility | Rationale / Notes |
| Phosphate (PBS) | High | Amine-free and provides good buffering capacity in the optimal pH range. |
| Bicarbonate / Carbonate | High | Effective buffer for maintaining pH in the optimal 8.0-8.5 range.[1] |
| Borate | High | A good alternative to bicarbonate for the pH 8.0-9.0 range.[1] |
| HEPES, MES, MOPS | High | Amine-free biological buffers suitable for conjugation.[1][5] |
| Tris (e.g., TBS) | Very Low | Contains a primary amine that directly competes in the reaction. Can be used at low concentrations (<20mM) but is not recommended.[1][5] |
| Glycine | Very Low | Contains a primary amine. Often used to quench the reaction after completion.[1] |
| Sodium Azide (B81097) | Medium | Can interfere at high concentrations but is generally tolerated at low levels (e.g., ≤ 0.02%).[1] |
Q4: How do I prevent the hydrolysis of the this compound-NHS ester?
A4: While hydrolysis cannot be eliminated entirely in aqueous solutions, it can be minimized:
-
Work Quickly: Prepare the NHS ester stock solution immediately before use.
-
Control pH: Perform the reaction in the optimal pH range (7.2-8.5). Avoid highly basic conditions where hydrolysis is extremely rapid.
-
Manage Temperature: The rate of hydrolysis is lower at reduced temperatures. Performing the reaction at 4°C can increase the half-life of the NHS ester, though this may also slow the rate of the desired conjugation reaction.[1]
-
Use Fresh Reagents: Store NHS-ester reagents desiccated at -20°C.[] Allow the vial to warm to room temperature before opening to prevent water condensation on the cold powder.[6]
The following table shows the approximate half-life of a typical NHS ester at different pH values and temperatures.
| pH | Temperature | Approximate Half-Life | Reference |
| 7.0 | 0°C | 4-5 hours | [1] |
| 8.0 | 4°C | ~1 hour | [3] |
| 8.6 | 4°C | 10 minutes | [1][3] |
Q5: How can I stop (quench) the NHS-ester reaction?
A5: To terminate the reaction, you can add a small molecule containing a primary amine. Common quenching reagents include Tris, glycine, hydroxylamine, or ethanolamine.[1][3] These reagents are added in excess to react with any remaining unreacted NHS esters.
Section 2: FAQs - Azide-Alkyne Click Chemistry Conjugation
This section addresses the subsequent "click" reaction, where the azide group (now attached to your molecule of interest) is reacted with an alkyne-functionalized molecule.
Q6: I am seeing low yields in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. What should I troubleshoot?
A6: Low CuAAC yields are often related to the copper catalyst. Key factors to investigate include:
-
Copper Oxidation State: The active catalytic species is Cu(I).[8] Since Cu(I) is readily oxidized to the inactive Cu(II) by dissolved oxygen, a reducing agent, most commonly sodium ascorbate, must be included in the reaction to regenerate Cu(I) in situ.[8][9]
-
Oxygen Contamination: The presence of oxygen will rapidly deactivate the Cu(I) catalyst. It is highly recommended to degas your reaction buffer and components and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Ligands: The efficiency and stability of the Cu(I) catalyst can be dramatically improved by using a copper-chelating ligand. A common choice is TBTA (Tris(benzyltriazolylmethyl)amine).
-
Purity of Reagents: Ensure your azide and alkyne starting materials are pure and that the solvents are free of impurities that could interfere with the catalyst.
Q7: The copper catalyst seems to be causing protein aggregation or precipitation. How can I mitigate this?
A7: Copper ions can coordinate with certain amino acid residues (like histidine and cysteine), leading to protein denaturation and aggregation.[8] To minimize this:
-
Use a Ligand: Copper-chelating ligands like TBTA can protect the protein from free copper ions, improving both yield and protein stability.
-
Minimize Reaction Time: Optimize the reaction conditions to proceed as quickly as possible.
-
Consider Strain-Promoted Click Chemistry (SPAAC): If copper toxicity remains an issue, the best solution is to switch to a copper-free click chemistry method.
Q8: Are there alternatives to copper-catalyzed click chemistry?
A8: Yes, the primary alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[7][8] The inherent ring strain of the cyclooctyne allows it to react directly with the azide without the need for a metal catalyst.
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted / Copper-Free) |
| Catalyst | Cu(I) required | None required |
| Biocompatibility | Lower, due to potential copper toxicity.[11] | High, ideal for live-cell applications. |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Kinetics | Generally very fast. | Can be slower than CuAAC, but rates are continuously being improved with new cyclooctynes. |
| Setup | Requires reducing agents, ligands, and often inert atmosphere. | Simpler setup, reagents are mixed directly. |
Q9: My reaction is failing due to suspected side reactions. What are common interferences?
A9: Several molecules and functional groups can interfere with click chemistry:
-
Thiols: Free thiols, such as those in cysteine residues or reducing agents like DTT, can coordinate with the copper catalyst. In some cases, alkynes have been reported to react directly with thiols.[12]
-
Alkynes: Terminal alkynes can undergo oxidative homocoupling (the Glaser coupling), especially in the presence of Cu(II) and oxygen.[11] Using a reducing agent and degassing helps prevent this.
-
Chelating Agents: Buffers or molecules like EDTA will chelate the copper, rendering it inactive. Ensure your purification and reaction buffers are free from strong chelators.
Section 3: Experimental Protocols
Protocol 1: Two-Step Protein Conjugation via this compound
This protocol provides a general workflow for first labeling a protein with an azide group using this compound NHS ester, followed by a CuAAC reaction to conjugate an alkyne-payload.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5).
-
This compound NHS ester.
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Alkyne-payload.
-
Copper(II) Sulfate (CuSO₄).
-
Sodium Ascorbate.
-
TBTA ligand.
-
Degassed reaction buffer (e.g., PBS, pH 7.0).
Methodology:
Part A: Azide Labeling of the Protein
-
Prepare Reagents:
-
Equilibrate the protein into an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL.
-
Prepare a 100 mM stock solution of this compound NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution. The final DMSO concentration should not exceed 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 50 mM (e.g., add 1/20th volume of 1 M Tris).
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess labeling reagent and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis into the desired buffer for the next step (e.g., degassed PBS, pH 7.0).
-
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Click Reagents:
-
Prepare stock solutions: 50 mM Sodium Ascorbate in water (freshly made), 10 mM CuSO₄ in water, 10 mM TBTA in DMSO, 10 mM Alkyne-payload in DMSO.
-
-
Degas System:
-
If possible, purge the azide-labeled protein solution with an inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.[10]
-
-
Reaction Assembly:
-
To the azide-labeled protein, add the reagents in the following order, mixing gently after each addition:
-
Alkyne-payload (to a final concentration of 2-5 fold molar excess over the protein).
-
TBTA (to a final concentration of 1 mM).
-
CuSO₄ (to a final concentration of 1 mM).
-
Sodium Ascorbate (to a final concentration of 2-5 mM).
-
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if the payload is fluorescent.
-
-
Purification:
-
Purify the final protein conjugate using size-exclusion chromatography, dialysis, or another appropriate chromatography technique to remove the catalyst, excess reagents, and byproducts.
-
Section 4: Visualizations
Caption: Workflow for two-step protein conjugation.
Caption: Troubleshooting logic for low NHS-ester conjugation yield.
Caption: Simplified catalytic cycle for CuAAC (Click Chemistry).
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. abcam.com [abcam.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 12. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 11-Azidoundecanoic Acid Conjugation
Welcome to the technical support center for optimizing conjugation reactions involving 11-Azidoundecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Section 1: FAQs - Amine Conjugation via Carboxylic Acid Activation
This section focuses on the initial step of many conjugation strategies: activating the carboxylic acid of this compound (often as an N-hydroxysuccinimide ester) and reacting it with a primary amine on a target molecule, such as a protein.
Q1: My NHS-ester conjugation of this compound to my protein has low efficiency. What are the common causes?
A1: Low efficiency in NHS-ester conjugations is a frequent issue. The primary causes can be broken down into several categories:
-
Competing Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous buffers. This reaction competes directly with the desired amine reaction.[1][] The rate of hydrolysis increases significantly with pH.[1][3]
-
Suboptimal pH: The reaction is strongly pH-dependent.[4] While the amine must be deprotonated to be nucleophilic (favoring higher pH), the rate of NHS-ester hydrolysis also increases at higher pH. The optimal balance is typically found between pH 7.2 and 8.5.[1][]
-
Buffer Incompatibility: The presence of primary amine-containing buffers, such as Tris (TBS) or glycine, will compete with the target molecule for the NHS ester, significantly reducing the yield of the desired conjugate.[1][5]
-
Poor Reagent Quality: NHS esters are moisture-sensitive.[6] Improper storage or repeated exposure to atmospheric moisture can lead to hydrolysis of the reagent before it is even used.
-
Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction can dominate over the bimolecular conjugation reaction.[1]
Q2: How can I improve the solubility of this compound or its NHS ester in my aqueous reaction buffer?
A2: this compound contains a long hydrophobic alkyl chain, and its NHS ester can also have limited aqueous solubility. To address this, you can prepare a concentrated stock solution of the NHS ester in an organic, water-miscible, and amine-free solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][7] This stock solution can then be added to the aqueous solution containing your biomolecule. It is recommended that the final concentration of the organic solvent in the reaction mixture be kept low (typically <10% v/v) to avoid denaturation of proteins.[]
Q3: What are the optimal buffer conditions (pH, composition) for NHS-ester reactions?
A3: Choosing the correct buffer is critical for success.
-
pH: The optimal pH range is typically 7.2-8.5.[1] A common and effective choice is a sodium bicarbonate or sodium borate buffer at pH 8.3-8.5.[4] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is also frequently used.[3]
-
Composition: Use non-amine-containing buffers. Avoid buffers like Tris and glycine, as they contain primary amines that will react with the NHS ester.[1]
The table below summarizes the compatibility of common buffer components.
| Buffer Component | Compatibility | Rationale / Notes |
| Phosphate (PBS) | High | Amine-free and provides good buffering capacity in the optimal pH range. |
| Bicarbonate / Carbonate | High | Effective buffer for maintaining pH in the optimal 8.0-8.5 range.[1] |
| Borate | High | A good alternative to bicarbonate for the pH 8.0-9.0 range.[1] |
| HEPES, MES, MOPS | High | Amine-free biological buffers suitable for conjugation.[1][5] |
| Tris (e.g., TBS) | Very Low | Contains a primary amine that directly competes in the reaction. Can be used at low concentrations (<20mM) but is not recommended.[1][5] |
| Glycine | Very Low | Contains a primary amine. Often used to quench the reaction after completion.[1] |
| Sodium Azide | Medium | Can interfere at high concentrations but is generally tolerated at low levels (e.g., ≤ 0.02%).[1] |
Q4: How do I prevent the hydrolysis of the this compound-NHS ester?
A4: While hydrolysis cannot be eliminated entirely in aqueous solutions, it can be minimized:
-
Work Quickly: Prepare the NHS ester stock solution immediately before use.
-
Control pH: Perform the reaction in the optimal pH range (7.2-8.5). Avoid highly basic conditions where hydrolysis is extremely rapid.
-
Manage Temperature: The rate of hydrolysis is lower at reduced temperatures. Performing the reaction at 4°C can increase the half-life of the NHS ester, though this may also slow the rate of the desired conjugation reaction.[1]
-
Use Fresh Reagents: Store NHS-ester reagents desiccated at -20°C.[] Allow the vial to warm to room temperature before opening to prevent water condensation on the cold powder.[6]
The following table shows the approximate half-life of a typical NHS ester at different pH values and temperatures.
| pH | Temperature | Approximate Half-Life | Reference |
| 7.0 | 0°C | 4-5 hours | [1] |
| 8.0 | 4°C | ~1 hour | [3] |
| 8.6 | 4°C | 10 minutes | [1][3] |
Q5: How can I stop (quench) the NHS-ester reaction?
A5: To terminate the reaction, you can add a small molecule containing a primary amine. Common quenching reagents include Tris, glycine, hydroxylamine, or ethanolamine.[1][3] These reagents are added in excess to react with any remaining unreacted NHS esters.
Section 2: FAQs - Azide-Alkyne Click Chemistry Conjugation
This section addresses the subsequent "click" reaction, where the azide group (now attached to your molecule of interest) is reacted with an alkyne-functionalized molecule.
Q6: I am seeing low yields in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. What should I troubleshoot?
A6: Low CuAAC yields are often related to the copper catalyst. Key factors to investigate include:
-
Copper Oxidation State: The active catalytic species is Cu(I).[8] Since Cu(I) is readily oxidized to the inactive Cu(II) by dissolved oxygen, a reducing agent, most commonly sodium ascorbate, must be included in the reaction to regenerate Cu(I) in situ.[8][9]
-
Oxygen Contamination: The presence of oxygen will rapidly deactivate the Cu(I) catalyst. It is highly recommended to degas your reaction buffer and components and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Ligands: The efficiency and stability of the Cu(I) catalyst can be dramatically improved by using a copper-chelating ligand. A common choice is TBTA (Tris(benzyltriazolylmethyl)amine).
-
Purity of Reagents: Ensure your azide and alkyne starting materials are pure and that the solvents are free of impurities that could interfere with the catalyst.
Q7: The copper catalyst seems to be causing protein aggregation or precipitation. How can I mitigate this?
A7: Copper ions can coordinate with certain amino acid residues (like histidine and cysteine), leading to protein denaturation and aggregation.[8] To minimize this:
-
Use a Ligand: Copper-chelating ligands like TBTA can protect the protein from free copper ions, improving both yield and protein stability.
-
Minimize Reaction Time: Optimize the reaction conditions to proceed as quickly as possible.
-
Consider Strain-Promoted Click Chemistry (SPAAC): If copper toxicity remains an issue, the best solution is to switch to a copper-free click chemistry method.
Q8: Are there alternatives to copper-catalyzed click chemistry?
A8: Yes, the primary alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[7][8] The inherent ring strain of the cyclooctyne allows it to react directly with the azide without the need for a metal catalyst.
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted / Copper-Free) |
| Catalyst | Cu(I) required | None required |
| Biocompatibility | Lower, due to potential copper toxicity.[11] | High, ideal for live-cell applications. |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Kinetics | Generally very fast. | Can be slower than CuAAC, but rates are continuously being improved with new cyclooctynes. |
| Setup | Requires reducing agents, ligands, and often inert atmosphere. | Simpler setup, reagents are mixed directly. |
Q9: My reaction is failing due to suspected side reactions. What are common interferences?
A9: Several molecules and functional groups can interfere with click chemistry:
-
Thiols: Free thiols, such as those in cysteine residues or reducing agents like DTT, can coordinate with the copper catalyst. In some cases, alkynes have been reported to react directly with thiols.[12]
-
Alkynes: Terminal alkynes can undergo oxidative homocoupling (the Glaser coupling), especially in the presence of Cu(II) and oxygen.[11] Using a reducing agent and degassing helps prevent this.
-
Chelating Agents: Buffers or molecules like EDTA will chelate the copper, rendering it inactive. Ensure your purification and reaction buffers are free from strong chelators.
Section 3: Experimental Protocols
Protocol 1: Two-Step Protein Conjugation via this compound
This protocol provides a general workflow for first labeling a protein with an azide group using this compound NHS ester, followed by a CuAAC reaction to conjugate an alkyne-payload.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5).
-
This compound NHS ester.
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Alkyne-payload.
-
Copper(II) Sulfate (CuSO₄).
-
Sodium Ascorbate.
-
TBTA ligand.
-
Degassed reaction buffer (e.g., PBS, pH 7.0).
Methodology:
Part A: Azide Labeling of the Protein
-
Prepare Reagents:
-
Equilibrate the protein into an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL.
-
Prepare a 100 mM stock solution of this compound NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution. The final DMSO concentration should not exceed 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 50 mM (e.g., add 1/20th volume of 1 M Tris).
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess labeling reagent and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis into the desired buffer for the next step (e.g., degassed PBS, pH 7.0).
-
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Click Reagents:
-
Prepare stock solutions: 50 mM Sodium Ascorbate in water (freshly made), 10 mM CuSO₄ in water, 10 mM TBTA in DMSO, 10 mM Alkyne-payload in DMSO.
-
-
Degas System:
-
If possible, purge the azide-labeled protein solution with an inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.[10]
-
-
Reaction Assembly:
-
To the azide-labeled protein, add the reagents in the following order, mixing gently after each addition:
-
Alkyne-payload (to a final concentration of 2-5 fold molar excess over the protein).
-
TBTA (to a final concentration of 1 mM).
-
CuSO₄ (to a final concentration of 1 mM).
-
Sodium Ascorbate (to a final concentration of 2-5 mM).
-
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if the payload is fluorescent.
-
-
Purification:
-
Purify the final protein conjugate using size-exclusion chromatography, dialysis, or another appropriate chromatography technique to remove the catalyst, excess reagents, and byproducts.
-
Section 4: Visualizations
Caption: Workflow for two-step protein conjugation.
Caption: Troubleshooting logic for low NHS-ester conjugation yield.
Caption: Simplified catalytic cycle for CuAAC (Click Chemistry).
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. abcam.com [abcam.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 12. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Click Reactions with 11-Azidoundecanoic Acid
Welcome to the technical support center for optimizing your click reactions involving 11-Azidoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound has a very low yield. What are the most common causes?
Low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions are frequently due to one or more of the following factors:
-
Poor Solubility of this compound: The long, hydrophobic alkyl chain can lead to poor solubility in purely aqueous media, which can hinder the reaction.[1]
-
Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. This can be caused by dissolved oxygen in the reaction mixture.
-
Inappropriate Ligand Choice or Concentration: The ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. An incorrect choice of ligand for the solvent system or an improper ligand-to-copper ratio can lead to poor results.[2]
-
Impure Reagents or Solvents: The purity of the azide (B81097), alkyne, and solvents can significantly impact the reaction's success.[2]
-
Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, and pH can significantly influence the reaction rate and yield.[2][3]
-
Reagent Stoichiometry: An incorrect ratio of azide to alkyne can result in incomplete conversion.[4]
Q2: How can I improve the solubility of this compound in my reaction?
Due to its hydrophobic nature, using a co-solvent system is highly recommended.[1] Mixtures of water with organic solvents like DMSO, DMF, or t-BuOH can significantly improve solubility and reaction efficiency.[1] For reactions that do not involve sensitive biomolecules, a fully organic solvent system might be advantageous.[1]
Q3: I suspect my copper catalyst is being inactivated. How can I prevent this?
To maintain the active Cu(I) oxidation state, several precautions should be taken:
-
Deoxygenate the Reaction Mixture: Before adding the copper catalyst, purge the solvent with an inert gas like argon or nitrogen for 15-20 minutes.[1] It is also helpful to keep the reaction vessel capped to minimize exposure to oxygen.[5]
-
Use a Reducing Agent: A freshly prepared solution of a reducing agent, most commonly sodium ascorbate (B8700270), is essential to reduce any Cu(II) to Cu(I) in situ.[3][6] An excess of the reducing agent is typically used.[6]
-
Utilize a Stabilizing Ligand: A suitable ligand will chelate the Cu(I) ion, protecting it from oxidation and disproportionation.[2][6]
Q4: Which ligand should I use for my reaction with this compound?
The choice of ligand depends on the solvent system:
-
For aqueous or partially aqueous media: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are recommended.[1][2]
-
For organic solvents: TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective choice.[1]
The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[2] It is often beneficial to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[2]
Q5: Can the order of reagent addition affect my reaction yield?
Yes, the order of addition is important for ensuring the catalyst is active when the reaction begins. A recommended order is:
-
Combine your this compound and the alkyne in your chosen solvent system.
-
In a separate tube, pre-mix the copper source (e.g., CuSO₄) and the ligand.[2]
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[1]
Q6: What are the optimal temperature and reaction time?
CuAAC reactions are often performed at room temperature.[2] However, for sterically hindered substrates or to improve the solubility of reactants like this compound, a modest increase in temperature may improve the reaction rate and yield.[1][2] Reaction times can vary from a few minutes to several hours. It is advisable to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal time.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor solubility of this compound. | Use a co-solvent system such as water/DMSO, water/DMF, or water/t-BuOH.[1] Consider increasing the reaction temperature slightly.[1] |
| Copper catalyst oxidation (inactive Cu(II) form). | Deoxygenate all solutions by bubbling with an inert gas (e.g., argon) before adding the catalyst.[1] Use a freshly prepared solution of sodium ascorbate in excess (e.g., 5-10 equivalents).[6] | |
| Ineffective ligand or incorrect ligand:copper ratio. | For aqueous systems, use a water-soluble ligand like THPTA. For organic solvents, use TBTA.[1] Use a ligand-to-copper ratio between 1:1 and 5:1.[2] Pre-mix the ligand and copper source before adding to the reaction.[2] | |
| Impure reagents. | Use high-purity this compound, alkyne, and solvents. Consider purifying starting materials if their purity is questionable.[2] | |
| Incorrect stoichiometry. | While a 1:1 ratio is standard, using a slight excess (1.1 to 2-fold) of the less critical reagent can drive the reaction to completion.[2] | |
| Sub-optimal pH. | The CuAAC reaction is generally tolerant of a wide pH range (4-12).[3] However, for bioconjugation, a pH between 7 and 9 is common.[6] Avoid buffers with strong chelating agents (e.g., EDTA).[7] | |
| Presence of Side Products | Oxidative damage to sensitive molecules. | The combination of copper and a reducing agent can generate reactive oxygen species (ROS).[6] Using a chelating ligand can help protect sensitive substrates.[6] Adding a scavenger like aminoguanidine (B1677879) can also mitigate this issue.[7] |
| Homocoupling of the alkyne. | This can occur if the Cu(I) catalyst is not properly stabilized. Ensure an adequate amount of ligand and reducing agent are present. | |
| Reaction Fails to Initiate | Inhibition by other functional groups. | Certain functional groups, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.[2] In such cases, increasing the catalyst and ligand concentration or adding sacrificial metals like Zn(II) may help.[2][5] |
| Degradation of reagents. | Ensure that the this compound and alkyne have been stored correctly and have not degraded. Small organic azides can be sensitive and should be handled with care.[1] |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a starting point and may require optimization for specific applications.
1. Preparation of Stock Solutions:
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent or co-solvent mixture (e.g., DMSO, DMF, or a water/DMSO mixture).
-
Alkyne-containing Molecule: Prepare a stock solution (e.g., 10 mM) in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[2]
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.[2]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use. [2]
2. Reaction Setup:
-
In a microcentrifuge tube, add the this compound and the alkyne-containing molecule to the desired final concentrations in your chosen solvent system.
-
Deoxygenate the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, you would typically use a 5-fold excess of ligand (0.5 mM final concentration).[2]
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 2.5-5 mM).
-
Gently mix the reaction and allow it to proceed at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by TLC or LC-MS.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low yield in click reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Click Reactions with 11-Azidoundecanoic Acid
Welcome to the technical support center for optimizing your click reactions involving 11-Azidoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound has a very low yield. What are the most common causes?
Low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions are frequently due to one or more of the following factors:
-
Poor Solubility of this compound: The long, hydrophobic alkyl chain can lead to poor solubility in purely aqueous media, which can hinder the reaction.[1]
-
Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. This can be caused by dissolved oxygen in the reaction mixture.
-
Inappropriate Ligand Choice or Concentration: The ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. An incorrect choice of ligand for the solvent system or an improper ligand-to-copper ratio can lead to poor results.[2]
-
Impure Reagents or Solvents: The purity of the azide, alkyne, and solvents can significantly impact the reaction's success.[2]
-
Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, and pH can significantly influence the reaction rate and yield.[2][3]
-
Reagent Stoichiometry: An incorrect ratio of azide to alkyne can result in incomplete conversion.[4]
Q2: How can I improve the solubility of this compound in my reaction?
Due to its hydrophobic nature, using a co-solvent system is highly recommended.[1] Mixtures of water with organic solvents like DMSO, DMF, or t-BuOH can significantly improve solubility and reaction efficiency.[1] For reactions that do not involve sensitive biomolecules, a fully organic solvent system might be advantageous.[1]
Q3: I suspect my copper catalyst is being inactivated. How can I prevent this?
To maintain the active Cu(I) oxidation state, several precautions should be taken:
-
Deoxygenate the Reaction Mixture: Before adding the copper catalyst, purge the solvent with an inert gas like argon or nitrogen for 15-20 minutes.[1] It is also helpful to keep the reaction vessel capped to minimize exposure to oxygen.[5]
-
Use a Reducing Agent: A freshly prepared solution of a reducing agent, most commonly sodium ascorbate, is essential to reduce any Cu(II) to Cu(I) in situ.[3][6] An excess of the reducing agent is typically used.[6]
-
Utilize a Stabilizing Ligand: A suitable ligand will chelate the Cu(I) ion, protecting it from oxidation and disproportionation.[2][6]
Q4: Which ligand should I use for my reaction with this compound?
The choice of ligand depends on the solvent system:
-
For aqueous or partially aqueous media: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are recommended.[1][2]
-
For organic solvents: TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective choice.[1]
The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[2] It is often beneficial to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[2]
Q5: Can the order of reagent addition affect my reaction yield?
Yes, the order of addition is important for ensuring the catalyst is active when the reaction begins. A recommended order is:
-
Combine your this compound and the alkyne in your chosen solvent system.
-
In a separate tube, pre-mix the copper source (e.g., CuSO₄) and the ligand.[2]
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[1]
Q6: What are the optimal temperature and reaction time?
CuAAC reactions are often performed at room temperature.[2] However, for sterically hindered substrates or to improve the solubility of reactants like this compound, a modest increase in temperature may improve the reaction rate and yield.[1][2] Reaction times can vary from a few minutes to several hours. It is advisable to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal time.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor solubility of this compound. | Use a co-solvent system such as water/DMSO, water/DMF, or water/t-BuOH.[1] Consider increasing the reaction temperature slightly.[1] |
| Copper catalyst oxidation (inactive Cu(II) form). | Deoxygenate all solutions by bubbling with an inert gas (e.g., argon) before adding the catalyst.[1] Use a freshly prepared solution of sodium ascorbate in excess (e.g., 5-10 equivalents).[6] | |
| Ineffective ligand or incorrect ligand:copper ratio. | For aqueous systems, use a water-soluble ligand like THPTA. For organic solvents, use TBTA.[1] Use a ligand-to-copper ratio between 1:1 and 5:1.[2] Pre-mix the ligand and copper source before adding to the reaction.[2] | |
| Impure reagents. | Use high-purity this compound, alkyne, and solvents. Consider purifying starting materials if their purity is questionable.[2] | |
| Incorrect stoichiometry. | While a 1:1 ratio is standard, using a slight excess (1.1 to 2-fold) of the less critical reagent can drive the reaction to completion.[2] | |
| Sub-optimal pH. | The CuAAC reaction is generally tolerant of a wide pH range (4-12).[3] However, for bioconjugation, a pH between 7 and 9 is common.[6] Avoid buffers with strong chelating agents (e.g., EDTA).[7] | |
| Presence of Side Products | Oxidative damage to sensitive molecules. | The combination of copper and a reducing agent can generate reactive oxygen species (ROS).[6] Using a chelating ligand can help protect sensitive substrates.[6] Adding a scavenger like aminoguanidine can also mitigate this issue.[7] |
| Homocoupling of the alkyne. | This can occur if the Cu(I) catalyst is not properly stabilized. Ensure an adequate amount of ligand and reducing agent are present. | |
| Reaction Fails to Initiate | Inhibition by other functional groups. | Certain functional groups, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.[2] In such cases, increasing the catalyst and ligand concentration or adding sacrificial metals like Zn(II) may help.[2][5] |
| Degradation of reagents. | Ensure that the this compound and alkyne have been stored correctly and have not degraded. Small organic azides can be sensitive and should be handled with care.[1] |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a starting point and may require optimization for specific applications.
1. Preparation of Stock Solutions:
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent or co-solvent mixture (e.g., DMSO, DMF, or a water/DMSO mixture).
-
Alkyne-containing Molecule: Prepare a stock solution (e.g., 10 mM) in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[2]
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.[2]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use. [2]
2. Reaction Setup:
-
In a microcentrifuge tube, add the this compound and the alkyne-containing molecule to the desired final concentrations in your chosen solvent system.
-
Deoxygenate the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, you would typically use a 5-fold excess of ligand (0.5 mM final concentration).[2]
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 2.5-5 mM).
-
Gently mix the reaction and allow it to proceed at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by TLC or LC-MS.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low yield in click reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
preventing aggregation during protein modification with 11-Azidoundecanoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing protein aggregation during modification with 11-Azidoundecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used for protein modification?
This compound is a long-chain fatty acid containing a terminal azide (B81097) group. It is commonly supplied as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (lysine residues and the N-terminus) on a protein. This modification introduces a bioorthogonal azide handle onto the protein surface, which can then be specifically reacted with an alkyne-containing molecule via "click chemistry." This two-step approach is widely used for attaching fluorophores, drugs, or other molecules to proteins.
Q2: What causes protein aggregation during modification with this compound?
The primary cause of aggregation is the hydrophobic nature of the 11-carbon undecanoic acid chain.[1] Introducing this long alkyl chain onto the protein surface can increase the overall hydrophobicity, leading to intermolecular hydrophobic interactions and subsequent aggregation.[2] Other contributing factors can include suboptimal buffer conditions (pH, ionic strength), high protein concentration, and inappropriate reaction temperature.
Q3: How can I detect protein aggregation?
Protein aggregation can be detected through several methods:
-
Visual Inspection: Obvious signs of aggregation include cloudiness or visible precipitates in the reaction mixture.[3]
-
Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of soluble and insoluble aggregates.[3]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. Aggregates will elute earlier than the monomeric protein.[1]
Q4: What are the key strategies to prevent aggregation during this modification?
Key strategies focus on mitigating the hydrophobic effects of the this compound and maintaining protein stability:
-
Inclusion of Additives/Excipients: Incorporate stabilizing agents into the reaction buffer to increase protein solubility and prevent hydrophobic interactions.
-
Optimization of Reaction Conditions: Carefully control the pH, temperature, and molar ratio of the labeling reagent to the protein.
-
Use of Solubility-Enhancing Agents: Employ molecules that can sequester the hydrophobic acyl chain, preventing it from promoting aggregation.
Troubleshooting Guide
Issue 1: Visible precipitation or cloudiness during or after the labeling reaction.
This indicates significant protein aggregation and requires immediate troubleshooting.
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of the Label | - Add a solubility-enhancing agent such as β-cyclodextrin to the reaction buffer.[4][5][6] - Incorporate non-detergent sulfobetaines (NDSBs) to help solubilize the protein.[7][8][9] - Include L-arginine in the buffer to suppress aggregation.[10][11][12][13][14] |
| Suboptimal Buffer Conditions | - Ensure the buffer pH is optimal for your protein's stability and the NHS ester reaction (typically pH 7.5-8.5). - Adjust the ionic strength by increasing the salt concentration (e.g., 150-500 mM NaCl) to minimize non-specific electrostatic interactions.[15] |
| High Protein Concentration | - Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[2] - If a high final concentration is required, label at a lower concentration and then carefully concentrate the purified product. |
| Excessive Molar Ratio of Labeling Reagent | - Reduce the molar excess of the this compound NHS ester to the protein. Start with a lower ratio (e.g., 5:1 or 10:1) and optimize. |
| Reaction Temperature | - Conduct the reaction at a lower temperature (e.g., 4°C), which may require a longer incubation time.[2] |
Issue 2: No visible precipitation, but post-reaction analysis (SEC, DLS) shows soluble aggregates.
This suggests that while widespread precipitation has been avoided, the conditions are still not optimal for maintaining a monomeric protein population.
| Potential Cause | Troubleshooting Steps |
| Insufficient Stabilization | - Increase the concentration of the chosen excipient (e.g., L-arginine, NDSB). - Screen a panel of different stabilizing excipients to find the most effective one for your protein. |
| Subtle Conformational Changes | - Include a stabilizing osmolyte like glycerol (B35011) or sucrose (B13894) in the buffer to favor the native protein conformation.[3] |
| Slow Aggregation Over Time | - After the reaction, purify the labeled protein immediately to remove unreacted labeling reagent and byproducts. - Store the purified, labeled protein in an optimized buffer containing cryoprotectants (e.g., glycerol) and flash-freeze in single-use aliquots.[15] |
Quantitative Data Summary
Table 1: Recommended Concentrations of Additives to Prevent Aggregation
| Additive | Recommended Concentration Range | Mechanism of Action | Reference(s) |
| L-Arginine | 50 mM - 0.5 M | Suppresses aggregation by interacting with hydrophobic patches and weakening protein-protein interactions. | [3][11][12][13][14] |
| β-Cyclodextrin | 1-10 mM | Encapsulates the hydrophobic acyl chain, preventing it from inducing aggregation. | [4][5][6][16][17] |
| Non-Detergent Sulfobetaines (e.g., NDSB-201) | 0.5 - 1.0 M | Stabilize proteins and prevent aggregation without causing denaturation. | [3][7][8][9][18] |
| Glycerol | 10-20% (v/v) | Acts as a stabilizing osmolyte and cryoprotectant. | [10][15] |
| Sucrose/Trehalose | 0.3 - 1.0 M | Stabilize protein structure through preferential hydration. | [3] |
Table 2: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Range | Rationale | Reference(s) |
| pH | 7.5 - 8.5 | Optimal for the reaction of NHS esters with primary amines while maintaining protein stability. | [19] |
| Temperature | 4°C - Room Temperature (25°C) | Lower temperatures can slow aggregation but may require longer reaction times. | [2] |
| Protein Concentration | 1 - 10 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions. | [19][20][21] |
| Molar Excess of this compound NHS Ester | 5:1 to 20:1 (Reagent:Protein) | Start low and optimize to achieve the desired degree of labeling without causing aggregation. | [20][21] |
| Reaction Time | 1 - 4 hours (at RT) or overnight (at 4°C) | Dependent on temperature and the reactivity of the protein. | [19] |
Experimental Protocols
Protocol: Protein Modification with this compound NHS Ester with Aggregation Prevention
This protocol provides a general framework. Optimization for each specific protein is highly recommended.
1. Materials and Reagents:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.3, containing selected anti-aggregation additives (see Table 1).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
2. Procedure:
-
Buffer Exchange: Exchange the protein into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.
-
Prepare Labeling Reagent Stock: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Calculate Reagent Volume: Determine the volume of the 10 mM stock solution needed to achieve the desired molar excess (start with a 10:1 molar ratio of reagent to protein).
-
Labeling Reaction:
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound NHS ester stock solution.
-
Ensure the final concentration of DMF or DMSO does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Characterization and Storage:
-
Determine the final protein concentration.
-
Assess the degree of labeling and the extent of aggregation using appropriate analytical techniques (e.g., mass spectrometry, SEC, DLS).
-
Store the labeled protein in single-use aliquots at -80°C, preferably in a buffer containing a cryoprotectant like 20% glycerol.
-
Visualizations
Caption: Experimental workflow for protein modification.
Caption: Troubleshooting logic for protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modification of proteins with cyclodextrins prevents aggregation and surface adsorption and increases thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. zellbio.eu [zellbio.eu]
- 8. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyclodextrins as protein folding aids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A nondetergent sulfobetaine improves protein unfolding reversibility in microcalorimetric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 21. broadpharm.com [broadpharm.com]
preventing aggregation during protein modification with 11-Azidoundecanoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing protein aggregation during modification with 11-Azidoundecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used for protein modification?
This compound is a long-chain fatty acid containing a terminal azide group. It is commonly supplied as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (lysine residues and the N-terminus) on a protein. This modification introduces a bioorthogonal azide handle onto the protein surface, which can then be specifically reacted with an alkyne-containing molecule via "click chemistry." This two-step approach is widely used for attaching fluorophores, drugs, or other molecules to proteins.
Q2: What causes protein aggregation during modification with this compound?
The primary cause of aggregation is the hydrophobic nature of the 11-carbon undecanoic acid chain.[1] Introducing this long alkyl chain onto the protein surface can increase the overall hydrophobicity, leading to intermolecular hydrophobic interactions and subsequent aggregation.[2] Other contributing factors can include suboptimal buffer conditions (pH, ionic strength), high protein concentration, and inappropriate reaction temperature.
Q3: How can I detect protein aggregation?
Protein aggregation can be detected through several methods:
-
Visual Inspection: Obvious signs of aggregation include cloudiness or visible precipitates in the reaction mixture.[3]
-
Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of soluble and insoluble aggregates.[3]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. Aggregates will elute earlier than the monomeric protein.[1]
Q4: What are the key strategies to prevent aggregation during this modification?
Key strategies focus on mitigating the hydrophobic effects of the this compound and maintaining protein stability:
-
Inclusion of Additives/Excipients: Incorporate stabilizing agents into the reaction buffer to increase protein solubility and prevent hydrophobic interactions.
-
Optimization of Reaction Conditions: Carefully control the pH, temperature, and molar ratio of the labeling reagent to the protein.
-
Use of Solubility-Enhancing Agents: Employ molecules that can sequester the hydrophobic acyl chain, preventing it from promoting aggregation.
Troubleshooting Guide
Issue 1: Visible precipitation or cloudiness during or after the labeling reaction.
This indicates significant protein aggregation and requires immediate troubleshooting.
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of the Label | - Add a solubility-enhancing agent such as β-cyclodextrin to the reaction buffer.[4][5][6] - Incorporate non-detergent sulfobetaines (NDSBs) to help solubilize the protein.[7][8][9] - Include L-arginine in the buffer to suppress aggregation.[10][11][12][13][14] |
| Suboptimal Buffer Conditions | - Ensure the buffer pH is optimal for your protein's stability and the NHS ester reaction (typically pH 7.5-8.5). - Adjust the ionic strength by increasing the salt concentration (e.g., 150-500 mM NaCl) to minimize non-specific electrostatic interactions.[15] |
| High Protein Concentration | - Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[2] - If a high final concentration is required, label at a lower concentration and then carefully concentrate the purified product. |
| Excessive Molar Ratio of Labeling Reagent | - Reduce the molar excess of the this compound NHS ester to the protein. Start with a lower ratio (e.g., 5:1 or 10:1) and optimize. |
| Reaction Temperature | - Conduct the reaction at a lower temperature (e.g., 4°C), which may require a longer incubation time.[2] |
Issue 2: No visible precipitation, but post-reaction analysis (SEC, DLS) shows soluble aggregates.
This suggests that while widespread precipitation has been avoided, the conditions are still not optimal for maintaining a monomeric protein population.
| Potential Cause | Troubleshooting Steps |
| Insufficient Stabilization | - Increase the concentration of the chosen excipient (e.g., L-arginine, NDSB). - Screen a panel of different stabilizing excipients to find the most effective one for your protein. |
| Subtle Conformational Changes | - Include a stabilizing osmolyte like glycerol or sucrose in the buffer to favor the native protein conformation.[3] |
| Slow Aggregation Over Time | - After the reaction, purify the labeled protein immediately to remove unreacted labeling reagent and byproducts. - Store the purified, labeled protein in an optimized buffer containing cryoprotectants (e.g., glycerol) and flash-freeze in single-use aliquots.[15] |
Quantitative Data Summary
Table 1: Recommended Concentrations of Additives to Prevent Aggregation
| Additive | Recommended Concentration Range | Mechanism of Action | Reference(s) |
| L-Arginine | 50 mM - 0.5 M | Suppresses aggregation by interacting with hydrophobic patches and weakening protein-protein interactions. | [3][11][12][13][14] |
| β-Cyclodextrin | 1-10 mM | Encapsulates the hydrophobic acyl chain, preventing it from inducing aggregation. | [4][5][6][16][17] |
| Non-Detergent Sulfobetaines (e.g., NDSB-201) | 0.5 - 1.0 M | Stabilize proteins and prevent aggregation without causing denaturation. | [3][7][8][9][18] |
| Glycerol | 10-20% (v/v) | Acts as a stabilizing osmolyte and cryoprotectant. | [10][15] |
| Sucrose/Trehalose | 0.3 - 1.0 M | Stabilize protein structure through preferential hydration. | [3] |
Table 2: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Range | Rationale | Reference(s) |
| pH | 7.5 - 8.5 | Optimal for the reaction of NHS esters with primary amines while maintaining protein stability. | [19] |
| Temperature | 4°C - Room Temperature (25°C) | Lower temperatures can slow aggregation but may require longer reaction times. | [2] |
| Protein Concentration | 1 - 10 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions. | [19][20][21] |
| Molar Excess of this compound NHS Ester | 5:1 to 20:1 (Reagent:Protein) | Start low and optimize to achieve the desired degree of labeling without causing aggregation. | [20][21] |
| Reaction Time | 1 - 4 hours (at RT) or overnight (at 4°C) | Dependent on temperature and the reactivity of the protein. | [19] |
Experimental Protocols
Protocol: Protein Modification with this compound NHS Ester with Aggregation Prevention
This protocol provides a general framework. Optimization for each specific protein is highly recommended.
1. Materials and Reagents:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.3, containing selected anti-aggregation additives (see Table 1).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
2. Procedure:
-
Buffer Exchange: Exchange the protein into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.
-
Prepare Labeling Reagent Stock: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Calculate Reagent Volume: Determine the volume of the 10 mM stock solution needed to achieve the desired molar excess (start with a 10:1 molar ratio of reagent to protein).
-
Labeling Reaction:
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound NHS ester stock solution.
-
Ensure the final concentration of DMF or DMSO does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Characterization and Storage:
-
Determine the final protein concentration.
-
Assess the degree of labeling and the extent of aggregation using appropriate analytical techniques (e.g., mass spectrometry, SEC, DLS).
-
Store the labeled protein in single-use aliquots at -80°C, preferably in a buffer containing a cryoprotectant like 20% glycerol.
-
Visualizations
Caption: Experimental workflow for protein modification.
Caption: Troubleshooting logic for protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modification of proteins with cyclodextrins prevents aggregation and surface adsorption and increases thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. zellbio.eu [zellbio.eu]
- 8. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyclodextrins as protein folding aids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A nondetergent sulfobetaine improves protein unfolding reversibility in microcalorimetric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 21. broadpharm.com [broadpharm.com]
Technical Support Center: 11-Azidoundecanoic Acid EDC Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the EDC coupling of 11-Azidoundecanoic acid. Our goal is to help you navigate common challenges and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is EDC coupling and why is it used for this compound?
A1: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinking agent used to form amide bonds between a carboxylic acid and a primary amine.[1] For this compound, EDC activates the carboxylic acid group, allowing it to react with an amine-containing molecule (e.g., a protein, peptide, or small molecule) to form a stable amide linkage.[2] This is a cornerstone reaction in bioconjugation for attaching the azide-functionalized linker to a target molecule, enabling subsequent "click chemistry" reactions.
Q2: What are the most common side reactions during the EDC coupling of this compound?
A2: The side reactions are characteristic of carbodiimide (B86325) chemistry in general and are not specific to the azide (B81097) group. The most prevalent side reactions include:
-
N-acylurea Formation: The activated O-acylisourea intermediate can undergo an irreversible intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[3][4][5][6] This is often the primary cause of low yield.
-
Hydrolysis of Intermediates: In aqueous solutions, the O-acylisourea intermediate is highly unstable and can be rapidly hydrolyzed, which regenerates the original carboxylic acid (this compound) and consumes EDC.[2][7] If N-hydroxysuccinimide (NHS) is used, the resulting NHS ester is also susceptible to hydrolysis, especially at higher pH.[8][9]
-
Symmetric Anhydride Formation: Two molecules of the activated O-acylisourea can react to form a symmetric anhydride, which can then react with the amine, but this alternative pathway can be less efficient.[10]
Q3: My reaction yield is low. What are the potential causes?
A3: Low yield is a common issue and can stem from several factors:
-
Hydrolysis of Activated Acid: The primary cause is often the hydrolysis of the O-acylisourea or NHS-ester intermediate, which is faster in aqueous environments and at non-optimal pH.[2][11]
-
N-acylurea Formation: A significant portion of your activated acid may be converted into the unreactive N-acylurea byproduct.[5][6]
-
Inactive Reagents: EDC and NHS are moisture-sensitive. Improper storage or handling can lead to their degradation and loss of activity.[12]
-
Inappropriate Buffer: Using buffers containing competing nucleophiles like primary amines (e.g., Tris, Glycine) or carboxylates (e.g., acetate) will interfere with the desired reaction.[12]
-
Suboptimal pH: The reaction is highly pH-dependent. The activation step and the coupling step have different optimal pH ranges.[7][13]
Q4: How can I minimize the formation of the N-acylurea byproduct?
A4: Minimizing this side reaction is key to improving your yield.
-
Use N-hydroxysuccinimide (NHS) or Sulfo-NHS: Adding NHS or its water-soluble analog (Sulfo-NHS) is the most effective strategy. It rapidly converts the unstable O-acylisourea intermediate into a more stable NHS-ester, which is less prone to rearrangement and more resistant to general hydrolysis.[1][2]
-
Control Reagent Stoichiometry and Addition Order: Pre-activating the carboxylic acid with EDC/NHS before adding the amine-containing molecule can be beneficial.
-
Lower the Temperature: Studies have shown that conducting the reaction at lower temperatures (e.g., 5°C instead of 21°C) can suppress the formation of N-acylurea.[14]
Q5: Does the azide group on this compound cause specific side reactions during EDC coupling?
A5: Under typical EDC/NHS coupling conditions (mild pH, room temperature or below), the terminal azide group is chemically stable and does not participate in side reactions. Its primary chemical reactivity is exploited in subsequent, orthogonal reactions like copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). The challenges encountered during the EDC coupling step are almost always related to the carbodiimide chemistry itself, not the azide moiety.
Q6: What is the optimal pH for the reaction?
A6: The optimal pH depends on whether you are using a one-step or two-step protocol.
-
Activation Step: The activation of the carboxyl group with EDC is most efficient in a slightly acidic buffer, typically pH 4.5-6.0 . MES buffer is a common choice.[12][15]
-
Coupling Step: The reaction of the activated ester (especially an NHS-ester) with the primary amine is most efficient at pH 7.2-8.0 .[16] At this pH, the majority of primary amines are deprotonated and thus more nucleophilic.
-
Recommendation: A two-step protocol is highly recommended. First, activate the this compound at pH 5.0-6.0, then add the amine and raise the pH to 7.2-7.5 for the coupling reaction.[17]
Q7: Which buffers should I use or avoid?
A7: The choice of buffer is critical for success.[12]
-
Recommended Buffers:
-
Activation (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) is ideal as it lacks amine and carboxyl groups.[7]
-
Coupling (pH 7.0-8.0): Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers are suitable choices.
-
-
Buffers to Avoid: Do not use buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate), as they will compete in the reaction and significantly lower your yield.
Q8: How can I confirm that my coupling reaction was successful?
A8: Confirmation can be achieved through various analytical techniques:
-
Mass Spectrometry (LC-MS, MALDI-TOF): This is the most direct method to confirm the formation of the desired product by verifying its molecular weight.
-
Chromatography (HPLC, TLC): Comparing the chromatograms of the starting materials and the reaction mixture can show the consumption of reactants and the appearance of a new product peak.
-
NMR Spectroscopy: For smaller molecules, ¹H NMR can show the disappearance of the carboxylic acid proton and the appearance of new amide proton signals.
-
FT-IR Spectroscopy: The disappearance of the broad carboxylic acid O-H stretch and the appearance of the amide C=O stretch can indicate a successful reaction.
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagents: EDC and/or NHS have degraded due to moisture exposure.[12] | Purchase fresh reagents. Store desiccated at -20°C and warm to room temperature before opening to prevent condensation.[1] Prepare solutions immediately before use. |
| 2. Hydrolysis of Intermediates: The activated O-acylisourea or NHS-ester hydrolyzed before reacting with the amine.[2][9] | Add NHS or Sulfo-NHS to create a more stable intermediate.[2] Perform the reaction quickly and consider lowering the temperature. Ensure the pH is optimal for each step. | |
| 3. Inappropriate Buffer: The buffer contains competing amines or carboxylates (e.g., Tris, acetate).[12] | Switch to a non-interfering buffer system. Use MES for activation and PBS or HEPES for coupling. | |
| Unexpected Byproduct Detected | 1. N-acylurea Formation: The O-acylisourea intermediate rearranged. The byproduct mass will be (Mass of this compound + Mass of EDC).[4] | Add NHS or Sulfo-NHS to the reaction to trap the O-acylisourea as a more stable NHS-ester.[10] Lowering the reaction temperature may also help.[14] |
| Starting Material Recovered | 1. Inefficient Activation: The pH is too high for the activation step, or reagents are inactive. | Ensure the activation step is performed in an acidic buffer (pH 4.5-6.0).[12] Verify the activity of your EDC and NHS. |
| 2. Rapid Hydrolysis: The activated intermediate is hydrolyzing back to the starting carboxylic acid.[2] | Use a two-step protocol with NHS/Sulfo-NHS. After activation, immediately proceed to the coupling step. | |
| Precipitation During Reaction | 1. Protein Aggregation: If coupling to a protein, changes in pH or reagent concentration may cause it to precipitate.[12] | Ensure the protein is soluble and stable in the chosen reaction buffers at the final concentration. Perform a buffer exchange if necessary. |
| 2. Low Solubility of Reactants: The this compound or the amine-containing molecule has poor solubility in the reaction buffer. | Consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF. Note that this can alter pKa values.[13] | |
| Inconsistent Results | 1. Reagent Handling: Inconsistent handling of moisture-sensitive EDC and NHS. | Standardize the procedure for handling reagents. Always allow them to equilibrate to room temperature before opening and weigh them out quickly. |
| 2. pH Control: Minor variations in buffer preparation are leading to significant pH differences. | Calibrate your pH meter before use. Prepare buffers carefully and verify the final pH of the reaction mixture. |
Section 3: Quantitative Data Summary
Direct quantitative data for this compound is scarce; however, the following table summarizes key data from related EDC/NHS coupling studies that guide reaction optimization.
| Parameter | Condition | Observation / Quantitative Data | Significance for Your Experiment |
| NHS-Ester Stability | pH 7.0 | Half-life: 4-5 hours[9] | Provides a reasonable time window for the coupling reaction at neutral pH. |
| pH 8.0 | Half-life: 1 hour[9] | Reaction is faster, but the time to add the amine after activation is more critical. | |
| pH 8.6 | Half-life: 10 minutes[9] | High pH significantly reduces stability; work quickly and consider if such a high pH is necessary. | |
| N-acylurea Formation | N-acetyl amino acids with bulky side groups (e.g., Ac-I-OH) | N-acylurea formation can be significant (e.g., 33 ± 1% of EDC consumed).[5] | While this compound is not an amino acid, this shows that substrate structure can influence side reactions. The linear chain of your molecule is unlikely to cause steric hindrance that promotes this side reaction. |
| N-protected amino acids (Fmoc or Boc) | N-acylurea formation can be very high (>50% of EDC consumed).[5][6] | This highlights the electronic effects of neighboring groups on the carboxylate's reactivity and rearrangement pathways. | |
| Reaction pH | EDC Hydrolysis Rate | The rate of EDC hydrolysis is 8 times faster at pH 4 than at pH 7.[11] | While acidic pH is needed for activation, it also accelerates the unproductive hydrolysis of EDC itself. This is a trade-off to manage. |
| Reaction Temperature | N-acylurea Formation | Lowering the temperature from 21°C to 5°C can significantly suppress N-acylurea formation.[14] | Running the reaction cold (4°C or on ice) is a simple and effective way to improve the selectivity for the desired product. |
Section 4: Key Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine
This protocol is optimized to maximize yield by separating the activation and coupling steps, and by using NHS to stabilize the activated intermediate.[17]
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine (B1172632), pH 8.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to warm to room temperature before opening.
-
Prepare stock solutions of this compound, EDC, and NHS immediately before use. Dissolve EDC and NHS in the Activation Buffer.
-
-
Carboxylic Acid Activation (Step 1):
-
Dissolve this compound in Activation Buffer.
-
Add a 5 to 10-fold molar excess of NHS to the dissolved acid.
-
Add a 5 to 10-fold molar excess of EDC to the solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. This forms the amine-reactive NHS-ester.
-
-
Amine Coupling (Step 2):
-
Dissolve your amine-containing molecule in the Coupling Buffer.
-
Immediately add the activated this compound solution from Step 2 to your amine solution. Alternatively, if your amine is sensitive to the lower pH, you can perform a rapid buffer exchange on the activated acid using a desalting column equilibrated with Coupling Buffer before adding it to the amine.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM (e.g., add hydroxylamine to stop the reaction by reacting with remaining NHS-esters).
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or using a desalting column.
-
Protocol 2: General Procedure for Monitoring Reaction via LC-MS
-
At various time points (e.g., t=0, 30 min, 2 hr, overnight), take a small aliquot (5-10 µL) from the reaction mixture.
-
Immediately quench the aliquot by diluting it 100-fold in a solution of 0.1% formic acid or trifluoroacetic acid in water/acetonitrile (50:50). This stops the reaction and prepares the sample for analysis.
-
Inject the diluted sample onto an appropriate C18 HPLC column connected to a mass spectrometer.
-
Monitor the consumption of the this compound (m/z) and the formation of the desired product (m/z). This allows for real-time assessment of reaction progress.
Section 5: Visual Guides
Caption: Intended EDC/NHS coupling pathway for this compound.
Caption: Major side reaction pathways originating from the O-acylisourea intermediate.
Caption: A logical workflow for troubleshooting low-yield EDC coupling reactions.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 11-Azidoundecanoic Acid EDC Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the EDC coupling of 11-Azidoundecanoic acid. Our goal is to help you navigate common challenges and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is EDC coupling and why is it used for this compound?
A1: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinking agent used to form amide bonds between a carboxylic acid and a primary amine.[1] For this compound, EDC activates the carboxylic acid group, allowing it to react with an amine-containing molecule (e.g., a protein, peptide, or small molecule) to form a stable amide linkage.[2] This is a cornerstone reaction in bioconjugation for attaching the azide-functionalized linker to a target molecule, enabling subsequent "click chemistry" reactions.
Q2: What are the most common side reactions during the EDC coupling of this compound?
A2: The side reactions are characteristic of carbodiimide chemistry in general and are not specific to the azide group. The most prevalent side reactions include:
-
N-acylurea Formation: The activated O-acylisourea intermediate can undergo an irreversible intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[3][4][5][6] This is often the primary cause of low yield.
-
Hydrolysis of Intermediates: In aqueous solutions, the O-acylisourea intermediate is highly unstable and can be rapidly hydrolyzed, which regenerates the original carboxylic acid (this compound) and consumes EDC.[2][7] If N-hydroxysuccinimide (NHS) is used, the resulting NHS ester is also susceptible to hydrolysis, especially at higher pH.[8][9]
-
Symmetric Anhydride Formation: Two molecules of the activated O-acylisourea can react to form a symmetric anhydride, which can then react with the amine, but this alternative pathway can be less efficient.[10]
Q3: My reaction yield is low. What are the potential causes?
A3: Low yield is a common issue and can stem from several factors:
-
Hydrolysis of Activated Acid: The primary cause is often the hydrolysis of the O-acylisourea or NHS-ester intermediate, which is faster in aqueous environments and at non-optimal pH.[2][11]
-
N-acylurea Formation: A significant portion of your activated acid may be converted into the unreactive N-acylurea byproduct.[5][6]
-
Inactive Reagents: EDC and NHS are moisture-sensitive. Improper storage or handling can lead to their degradation and loss of activity.[12]
-
Inappropriate Buffer: Using buffers containing competing nucleophiles like primary amines (e.g., Tris, Glycine) or carboxylates (e.g., acetate) will interfere with the desired reaction.[12]
-
Suboptimal pH: The reaction is highly pH-dependent. The activation step and the coupling step have different optimal pH ranges.[7][13]
Q4: How can I minimize the formation of the N-acylurea byproduct?
A4: Minimizing this side reaction is key to improving your yield.
-
Use N-hydroxysuccinimide (NHS) or Sulfo-NHS: Adding NHS or its water-soluble analog (Sulfo-NHS) is the most effective strategy. It rapidly converts the unstable O-acylisourea intermediate into a more stable NHS-ester, which is less prone to rearrangement and more resistant to general hydrolysis.[1][2]
-
Control Reagent Stoichiometry and Addition Order: Pre-activating the carboxylic acid with EDC/NHS before adding the amine-containing molecule can be beneficial.
-
Lower the Temperature: Studies have shown that conducting the reaction at lower temperatures (e.g., 5°C instead of 21°C) can suppress the formation of N-acylurea.[14]
Q5: Does the azide group on this compound cause specific side reactions during EDC coupling?
A5: Under typical EDC/NHS coupling conditions (mild pH, room temperature or below), the terminal azide group is chemically stable and does not participate in side reactions. Its primary chemical reactivity is exploited in subsequent, orthogonal reactions like copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). The challenges encountered during the EDC coupling step are almost always related to the carbodiimide chemistry itself, not the azide moiety.
Q6: What is the optimal pH for the reaction?
A6: The optimal pH depends on whether you are using a one-step or two-step protocol.
-
Activation Step: The activation of the carboxyl group with EDC is most efficient in a slightly acidic buffer, typically pH 4.5-6.0 . MES buffer is a common choice.[12][15]
-
Coupling Step: The reaction of the activated ester (especially an NHS-ester) with the primary amine is most efficient at pH 7.2-8.0 .[16] At this pH, the majority of primary amines are deprotonated and thus more nucleophilic.
-
Recommendation: A two-step protocol is highly recommended. First, activate the this compound at pH 5.0-6.0, then add the amine and raise the pH to 7.2-7.5 for the coupling reaction.[17]
Q7: Which buffers should I use or avoid?
A7: The choice of buffer is critical for success.[12]
-
Recommended Buffers:
-
Activation (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) is ideal as it lacks amine and carboxyl groups.[7]
-
Coupling (pH 7.0-8.0): Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers are suitable choices.
-
-
Buffers to Avoid: Do not use buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate), as they will compete in the reaction and significantly lower your yield.
Q8: How can I confirm that my coupling reaction was successful?
A8: Confirmation can be achieved through various analytical techniques:
-
Mass Spectrometry (LC-MS, MALDI-TOF): This is the most direct method to confirm the formation of the desired product by verifying its molecular weight.
-
Chromatography (HPLC, TLC): Comparing the chromatograms of the starting materials and the reaction mixture can show the consumption of reactants and the appearance of a new product peak.
-
NMR Spectroscopy: For smaller molecules, ¹H NMR can show the disappearance of the carboxylic acid proton and the appearance of new amide proton signals.
-
FT-IR Spectroscopy: The disappearance of the broad carboxylic acid O-H stretch and the appearance of the amide C=O stretch can indicate a successful reaction.
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagents: EDC and/or NHS have degraded due to moisture exposure.[12] | Purchase fresh reagents. Store desiccated at -20°C and warm to room temperature before opening to prevent condensation.[1] Prepare solutions immediately before use. |
| 2. Hydrolysis of Intermediates: The activated O-acylisourea or NHS-ester hydrolyzed before reacting with the amine.[2][9] | Add NHS or Sulfo-NHS to create a more stable intermediate.[2] Perform the reaction quickly and consider lowering the temperature. Ensure the pH is optimal for each step. | |
| 3. Inappropriate Buffer: The buffer contains competing amines or carboxylates (e.g., Tris, acetate).[12] | Switch to a non-interfering buffer system. Use MES for activation and PBS or HEPES for coupling. | |
| Unexpected Byproduct Detected | 1. N-acylurea Formation: The O-acylisourea intermediate rearranged. The byproduct mass will be (Mass of this compound + Mass of EDC).[4] | Add NHS or Sulfo-NHS to the reaction to trap the O-acylisourea as a more stable NHS-ester.[10] Lowering the reaction temperature may also help.[14] |
| Starting Material Recovered | 1. Inefficient Activation: The pH is too high for the activation step, or reagents are inactive. | Ensure the activation step is performed in an acidic buffer (pH 4.5-6.0).[12] Verify the activity of your EDC and NHS. |
| 2. Rapid Hydrolysis: The activated intermediate is hydrolyzing back to the starting carboxylic acid.[2] | Use a two-step protocol with NHS/Sulfo-NHS. After activation, immediately proceed to the coupling step. | |
| Precipitation During Reaction | 1. Protein Aggregation: If coupling to a protein, changes in pH or reagent concentration may cause it to precipitate.[12] | Ensure the protein is soluble and stable in the chosen reaction buffers at the final concentration. Perform a buffer exchange if necessary. |
| 2. Low Solubility of Reactants: The this compound or the amine-containing molecule has poor solubility in the reaction buffer. | Consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF. Note that this can alter pKa values.[13] | |
| Inconsistent Results | 1. Reagent Handling: Inconsistent handling of moisture-sensitive EDC and NHS. | Standardize the procedure for handling reagents. Always allow them to equilibrate to room temperature before opening and weigh them out quickly. |
| 2. pH Control: Minor variations in buffer preparation are leading to significant pH differences. | Calibrate your pH meter before use. Prepare buffers carefully and verify the final pH of the reaction mixture. |
Section 3: Quantitative Data Summary
Direct quantitative data for this compound is scarce; however, the following table summarizes key data from related EDC/NHS coupling studies that guide reaction optimization.
| Parameter | Condition | Observation / Quantitative Data | Significance for Your Experiment |
| NHS-Ester Stability | pH 7.0 | Half-life: 4-5 hours[9] | Provides a reasonable time window for the coupling reaction at neutral pH. |
| pH 8.0 | Half-life: 1 hour[9] | Reaction is faster, but the time to add the amine after activation is more critical. | |
| pH 8.6 | Half-life: 10 minutes[9] | High pH significantly reduces stability; work quickly and consider if such a high pH is necessary. | |
| N-acylurea Formation | N-acetyl amino acids with bulky side groups (e.g., Ac-I-OH) | N-acylurea formation can be significant (e.g., 33 ± 1% of EDC consumed).[5] | While this compound is not an amino acid, this shows that substrate structure can influence side reactions. The linear chain of your molecule is unlikely to cause steric hindrance that promotes this side reaction. |
| N-protected amino acids (Fmoc or Boc) | N-acylurea formation can be very high (>50% of EDC consumed).[5][6] | This highlights the electronic effects of neighboring groups on the carboxylate's reactivity and rearrangement pathways. | |
| Reaction pH | EDC Hydrolysis Rate | The rate of EDC hydrolysis is 8 times faster at pH 4 than at pH 7.[11] | While acidic pH is needed for activation, it also accelerates the unproductive hydrolysis of EDC itself. This is a trade-off to manage. |
| Reaction Temperature | N-acylurea Formation | Lowering the temperature from 21°C to 5°C can significantly suppress N-acylurea formation.[14] | Running the reaction cold (4°C or on ice) is a simple and effective way to improve the selectivity for the desired product. |
Section 4: Key Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine
This protocol is optimized to maximize yield by separating the activation and coupling steps, and by using NHS to stabilize the activated intermediate.[17]
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to warm to room temperature before opening.
-
Prepare stock solutions of this compound, EDC, and NHS immediately before use. Dissolve EDC and NHS in the Activation Buffer.
-
-
Carboxylic Acid Activation (Step 1):
-
Dissolve this compound in Activation Buffer.
-
Add a 5 to 10-fold molar excess of NHS to the dissolved acid.
-
Add a 5 to 10-fold molar excess of EDC to the solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. This forms the amine-reactive NHS-ester.
-
-
Amine Coupling (Step 2):
-
Dissolve your amine-containing molecule in the Coupling Buffer.
-
Immediately add the activated this compound solution from Step 2 to your amine solution. Alternatively, if your amine is sensitive to the lower pH, you can perform a rapid buffer exchange on the activated acid using a desalting column equilibrated with Coupling Buffer before adding it to the amine.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM (e.g., add hydroxylamine to stop the reaction by reacting with remaining NHS-esters).
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or using a desalting column.
-
Protocol 2: General Procedure for Monitoring Reaction via LC-MS
-
At various time points (e.g., t=0, 30 min, 2 hr, overnight), take a small aliquot (5-10 µL) from the reaction mixture.
-
Immediately quench the aliquot by diluting it 100-fold in a solution of 0.1% formic acid or trifluoroacetic acid in water/acetonitrile (50:50). This stops the reaction and prepares the sample for analysis.
-
Inject the diluted sample onto an appropriate C18 HPLC column connected to a mass spectrometer.
-
Monitor the consumption of the this compound (m/z) and the formation of the desired product (m/z). This allows for real-time assessment of reaction progress.
Section 5: Visual Guides
Caption: Intended EDC/NHS coupling pathway for this compound.
Caption: Major side reaction pathways originating from the O-acylisourea intermediate.
Caption: A logical workflow for troubleshooting low-yield EDC coupling reactions.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
improving the solubility of 11-Azidoundecanoic acid for bioconjugation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of 11-Azidoundecanoic acid during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge?
A1: this compound is a bifunctional molecule commonly used in bioconjugation and click chemistry. It features a terminal azide (B81097) group for "clicking" onto alkyne-modified molecules and a carboxylic acid group for forming amide bonds with primary amines (e.g., on proteins or other biomolecules). Its long 11-carbon aliphatic chain makes it hydrophobic (water-repelling), leading to poor solubility in the aqueous buffers typically required for biological experiments.
Q2: How should I prepare a stock solution of this compound?
A2: Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in a dry, water-miscible organic solvent. High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are excellent choices.[1][2] This stock solution can then be added in small volumes to the aqueous reaction buffer.
Q3: My this compound precipitates when I add my stock solution to the aqueous reaction buffer. What can I do?
A3: Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to overcome this:
-
Use a Co-solvent: Including a certain percentage of a water-miscible organic solvent or other solubilizing agents in your final reaction mixture can significantly improve solubility.[3][]
-
Adjust the pH: As a carboxylic acid, its solubility is pH-dependent. Increasing the pH of the buffer to deprotonate the carboxylic acid group (to -COO⁻) increases its polarity and aqueous solubility.[][5] A pH of 8.3-8.5 is often optimal as it also facilitates the subsequent amine conjugation step.[2]
-
Add a Surfactant: Non-ionic surfactants like Tween-80 can help to form micelles and solubilize the hydrophobic fatty acid chain.[3][5]
-
Gentle Heating and Sonication: If precipitation occurs during preparation, gentle warming or sonication can help redissolve the compound.[3]
-
Lower the Concentration: If possible, work with a more dilute final concentration of the acid.
Q4: Can I dissolve this compound directly in my aqueous buffer?
A4: Direct dissolution in purely aqueous buffers is very difficult and generally not recommended due to the compound's hydrophobic nature. The most reliable method is to start with a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous medium, potentially with the aid of the solubilization techniques mentioned above.
Q5: I've successfully dissolved the acid, but my bioconjugation reaction is failing. What could be the issue?
A5: If the acid is soluble but the conjugation fails, the problem likely lies with the activation step (e.g., with EDC/NHS) or the conjugation chemistry itself.
-
NHS-Ester Hydrolysis: The active NHS ester, formed by reacting the carboxylic acid with EDC and NHS, is susceptible to hydrolysis (reaction with water).[1] Ensure your stock solutions of the acid are prepared in anhydrous (dry) solvent and minimize the time the activated acid spends in the aqueous buffer before the target biomolecule is added.
-
Incorrect pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[2] At lower pH values, the amine is protonated and less nucleophilic, slowing the reaction. At higher pH, hydrolysis of the NHS ester is accelerated.[2]
-
Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your target biomolecule for reaction with the NHS ester and should be avoided.[6] Use non-nucleophilic buffers like borate (B1201080) or carbonate.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound won't dissolve in the initial organic solvent. | Incorrect solvent choice or insufficient agitation. | Use high-purity, anhydrous DMSO or DMF.[1][2] Use a vortex mixer or sonication to aid dissolution. |
| Precipitation occurs immediately upon adding the stock solution to the aqueous buffer. | The final concentration exceeds the aqueous solubility limit. The buffer composition is not suitable for this hydrophobic molecule. | Decrease the final concentration. Add a co-solvent (e.g., DMSO, PEG300) to the buffer.[3] Increase the buffer pH to >8.0 to deprotonate the carboxylic acid.[2][] |
| The solution is cloudy or forms an emulsion. | Phase separation due to the hydrophobic nature of the long alkyl chain. | Add a biocompatible, non-ionic surfactant such as Tween-80 or use a formulation containing SBE-β-CD.[3] |
| The solution is clear, but the subsequent EDC/NHS conjugation reaction has a low yield. | The active NHS ester is hydrolyzing faster than it reacts with the target amine. The buffer contains competing primary amines (e.g., Tris). The reaction pH is not optimal. | Prepare the EDC/NHS activation solution immediately before use. Ensure the reaction pH is between 8.3 and 8.5.[2] Switch to a non-amine-containing buffer like borate or carbonate.[6] |
Quantitative Data: Solubility of this compound
The following table summarizes tested solvent systems that can be used to achieve a clear solution of this compound.
| Solvent System | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.00 mM) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.00 mM) | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.00 mM) | [3] |
| Anhydrous DMSO or DMF | Suitable for preparing high-concentration stock solutions (e.g., >100 mM). | [1][2] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Concentrated Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired high concentration (e.g., 100 mM).
-
Vortex the solution vigorously for 30-60 seconds. If necessary, use a brief sonication step in a water bath to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
Caption: Workflow for preparing a concentrated stock solution.
Protocol 2: Solubilization and Bioconjugation via EDC/NHS Chemistry
This protocol outlines the activation of the carboxylic acid and its conjugation to a biomolecule containing a primary amine (e.g., a protein).
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as 100 mM sodium borate, and adjust the pH to 8.5.
-
Biomolecule Preparation: Dissolve your amine-containing biomolecule in the reaction buffer to the desired concentration.
-
Activation:
-
In a separate microcentrifuge tube, prepare the activation mix. For a final 1 mL reaction, you might add reagents in this order: reaction buffer, a calculated amount of this compound stock solution (aim for a 10-20 fold molar excess over the biomolecule), followed by EDC and NHS (typically at a 2-5 fold molar excess over the acid).
-
Note: EDC and NHS are also best prepared as fresh, concentrated stocks in anhydrous DMSO or DMF.
-
-
Conjugation: Immediately add the activation mix to the biomolecule solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.
-
Purification: Quench the reaction (optional, with an amine like Tris or glycine) and purify the resulting conjugate from excess reagents using an appropriate method, such as a desalting column, dialysis, or chromatography.[2]
Caption: General experimental workflow for bioconjugation.
EDC/NHS Activation Pathway
The diagram below illustrates the chemical mechanism for activating the carboxylic acid of this compound with EDC and NHS to make it reactive towards primary amines.[7]
Caption: Chemical pathway of EDC/NHS-mediated amine coupling.
References
- 1. glenresearch.com [glenresearch.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility of 11-Azidoundecanoic acid for bioconjugation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of 11-Azidoundecanoic acid during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge?
A1: this compound is a bifunctional molecule commonly used in bioconjugation and click chemistry. It features a terminal azide group for "clicking" onto alkyne-modified molecules and a carboxylic acid group for forming amide bonds with primary amines (e.g., on proteins or other biomolecules). Its long 11-carbon aliphatic chain makes it hydrophobic (water-repelling), leading to poor solubility in the aqueous buffers typically required for biological experiments.
Q2: How should I prepare a stock solution of this compound?
A2: Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in a dry, water-miscible organic solvent. High-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent choices.[1][2] This stock solution can then be added in small volumes to the aqueous reaction buffer.
Q3: My this compound precipitates when I add my stock solution to the aqueous reaction buffer. What can I do?
A3: Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to overcome this:
-
Use a Co-solvent: Including a certain percentage of a water-miscible organic solvent or other solubilizing agents in your final reaction mixture can significantly improve solubility.[3][]
-
Adjust the pH: As a carboxylic acid, its solubility is pH-dependent. Increasing the pH of the buffer to deprotonate the carboxylic acid group (to -COO⁻) increases its polarity and aqueous solubility.[][5] A pH of 8.3-8.5 is often optimal as it also facilitates the subsequent amine conjugation step.[2]
-
Add a Surfactant: Non-ionic surfactants like Tween-80 can help to form micelles and solubilize the hydrophobic fatty acid chain.[3][5]
-
Gentle Heating and Sonication: If precipitation occurs during preparation, gentle warming or sonication can help redissolve the compound.[3]
-
Lower the Concentration: If possible, work with a more dilute final concentration of the acid.
Q4: Can I dissolve this compound directly in my aqueous buffer?
A4: Direct dissolution in purely aqueous buffers is very difficult and generally not recommended due to the compound's hydrophobic nature. The most reliable method is to start with a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous medium, potentially with the aid of the solubilization techniques mentioned above.
Q5: I've successfully dissolved the acid, but my bioconjugation reaction is failing. What could be the issue?
A5: If the acid is soluble but the conjugation fails, the problem likely lies with the activation step (e.g., with EDC/NHS) or the conjugation chemistry itself.
-
NHS-Ester Hydrolysis: The active NHS ester, formed by reacting the carboxylic acid with EDC and NHS, is susceptible to hydrolysis (reaction with water).[1] Ensure your stock solutions of the acid are prepared in anhydrous (dry) solvent and minimize the time the activated acid spends in the aqueous buffer before the target biomolecule is added.
-
Incorrect pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[2] At lower pH values, the amine is protonated and less nucleophilic, slowing the reaction. At higher pH, hydrolysis of the NHS ester is accelerated.[2]
-
Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your target biomolecule for reaction with the NHS ester and should be avoided.[6] Use non-nucleophilic buffers like borate or carbonate.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound won't dissolve in the initial organic solvent. | Incorrect solvent choice or insufficient agitation. | Use high-purity, anhydrous DMSO or DMF.[1][2] Use a vortex mixer or sonication to aid dissolution. |
| Precipitation occurs immediately upon adding the stock solution to the aqueous buffer. | The final concentration exceeds the aqueous solubility limit. The buffer composition is not suitable for this hydrophobic molecule. | Decrease the final concentration. Add a co-solvent (e.g., DMSO, PEG300) to the buffer.[3] Increase the buffer pH to >8.0 to deprotonate the carboxylic acid.[2][] |
| The solution is cloudy or forms an emulsion. | Phase separation due to the hydrophobic nature of the long alkyl chain. | Add a biocompatible, non-ionic surfactant such as Tween-80 or use a formulation containing SBE-β-CD.[3] |
| The solution is clear, but the subsequent EDC/NHS conjugation reaction has a low yield. | The active NHS ester is hydrolyzing faster than it reacts with the target amine. The buffer contains competing primary amines (e.g., Tris). The reaction pH is not optimal. | Prepare the EDC/NHS activation solution immediately before use. Ensure the reaction pH is between 8.3 and 8.5.[2] Switch to a non-amine-containing buffer like borate or carbonate.[6] |
Quantitative Data: Solubility of this compound
The following table summarizes tested solvent systems that can be used to achieve a clear solution of this compound.
| Solvent System | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.00 mM) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.00 mM) | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.00 mM) | [3] |
| Anhydrous DMSO or DMF | Suitable for preparing high-concentration stock solutions (e.g., >100 mM). | [1][2] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Concentrated Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired high concentration (e.g., 100 mM).
-
Vortex the solution vigorously for 30-60 seconds. If necessary, use a brief sonication step in a water bath to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
Caption: Workflow for preparing a concentrated stock solution.
Protocol 2: Solubilization and Bioconjugation via EDC/NHS Chemistry
This protocol outlines the activation of the carboxylic acid and its conjugation to a biomolecule containing a primary amine (e.g., a protein).
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as 100 mM sodium borate, and adjust the pH to 8.5.
-
Biomolecule Preparation: Dissolve your amine-containing biomolecule in the reaction buffer to the desired concentration.
-
Activation:
-
In a separate microcentrifuge tube, prepare the activation mix. For a final 1 mL reaction, you might add reagents in this order: reaction buffer, a calculated amount of this compound stock solution (aim for a 10-20 fold molar excess over the biomolecule), followed by EDC and NHS (typically at a 2-5 fold molar excess over the acid).
-
Note: EDC and NHS are also best prepared as fresh, concentrated stocks in anhydrous DMSO or DMF.
-
-
Conjugation: Immediately add the activation mix to the biomolecule solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.
-
Purification: Quench the reaction (optional, with an amine like Tris or glycine) and purify the resulting conjugate from excess reagents using an appropriate method, such as a desalting column, dialysis, or chromatography.[2]
Caption: General experimental workflow for bioconjugation.
EDC/NHS Activation Pathway
The diagram below illustrates the chemical mechanism for activating the carboxylic acid of this compound with EDC and NHS to make it reactive towards primary amines.[7]
Caption: Chemical pathway of EDC/NHS-mediated amine coupling.
References
- 1. glenresearch.com [glenresearch.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-CuAAC Copper Catalyst Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual copper from my click chemistry reaction?
A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations. Moreover, the presence of copper can affect the stability and purity of the final product.[1]
Q2: What are the most common methods for removing copper catalysts?
A2: The primary methods for removing residual copper include:
-
Chelation and Aqueous Extraction: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through aqueous extraction.[1][2] Other common reagents for aqueous washes include ammonium (B1175870) chloride and sodium thiosulfate.[1][3]
-
Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1][4]
-
Precipitation: Inducing the precipitation of copper salts, which can then be separated by filtration.[1]
-
Dialysis: A suitable method for macromolecules, where the product is retained within a dialysis membrane while the smaller copper complexes are removed.[5][6]
Q3: How do I choose the best copper removal method for my specific application?
A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[1][5] For small organic molecules, a wider range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.[1]
Q4: My triazole product seems to be retaining the copper. Why is this happening and what can I do?
A4: Triazole nitrogen atoms can coordinate with copper ions, making removal challenging.[7] In such cases, using a strong chelating agent in your aqueous wash, like EDTA, is recommended.[7] Alternatively, specialized solid-phase scavengers with high copper affinity can be employed. In some instances, using an excess of the chelating agent or performing multiple washes may be necessary.[7]
Q5: Can I avoid the copper removal step altogether?
A5: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative that utilizes strained cyclooctynes, eliminating the need for a copper catalyst and subsequent removal steps.[7][8] However, the synthesis of the required strained alkynes can be more complex and costly.[7]
Troubleshooting Guides
Problem 1: Persistent Green/Blue Color in the Organic Layer After Aqueous Wash
| Possible Cause | Troubleshooting Step |
| Incomplete copper complexation. | Increase the concentration of the chelating agent (e.g., EDTA, ammonium chloride) in the aqueous wash. Perform multiple washes until the aqueous layer is colorless.[7] |
| The triazole product itself is chelating the copper.[7] | Use a stronger chelating agent or switch to a solid-phase scavenger with a higher affinity for copper.[7] |
| The pH of the aqueous wash is not optimal for complexation. | Adjust the pH of the aqueous wash. For EDTA, a pH of around 8 is often effective. For ammonia/ammonium chloride, a basic pH is required. Caution: Test the pH stability of your product on a small scale first.[7] |
| The copper-EDTA complex has some solubility in your organic solvent. | Perform multiple extractions with smaller volumes of the EDTA solution. Back-wash the organic layer with brine or water after the EDTA extraction to remove residual water-soluble complexes.[1] |
| Emulsion formation preventing clean phase separation. | Add a small amount of brine to help break the emulsion.[1] |
Problem 2: Low Product Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product is partially water-soluble and is being lost during aqueous extraction. | Reduce the number of aqueous washes or use a saturated solution of the chelating agent to minimize the volume of the aqueous phase. Consider switching to a solid-phase scavenger to avoid aqueous workup. |
| Product is binding to the solid-supported scavenger. | Reduce the contact time with the scavenger resin. Perform a time-course experiment to determine the minimum time required for sufficient copper removal.[1] Consider a different type of scavenger resin. |
| Product precipitation during workup. | Ensure the chosen solvent for workup maintains the solubility of your product. |
Problem 3: Copper Removal from Water-Soluble Products
| Challenge | Suggested Solution |
| Direct extraction with an organic solvent is not feasible. | For macromolecules (e.g., proteins, large polymers): Use dialysis against a buffer containing EDTA. This will remove the copper-EDTA complex while retaining your product.[1][5][6] For smaller water-soluble molecules: Consider using size exclusion chromatography to separate the larger product from the smaller copper-EDTA complex.[1] Alternatively, C18 SPE cartridges can be effective for removing copper ions from water-soluble products.[6] |
Quantitative Comparison of Copper Removal Methods
| Method | Typical Efficiency (Residual Copper) | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash (EDTA) | < 50 ppm achievable[9] | Inexpensive, readily available reagents, effective for many small molecules. | Can be less effective for strongly coordinating products, may require multiple extractions, not ideal for water-soluble products. | Routine purification of organic-soluble small molecules. |
| Solid-Supported Scavengers | Can be very high (< 10 ppm often cited by manufacturers) | High efficiency, simple filtration-based workup, avoids aqueous extractions, broad substrate scope. | More expensive than simple chelation, potential for product binding to the resin. | High-purity applications, parallel synthesis, and when aqueous workup is problematic. |
| Precipitation | Variable, depends on product solubility and precipitation efficiency. | Simple, low-cost reagents. | Can be non-selective, potential for product co-precipitation leading to lower yields. | Cases where the product is highly soluble and the copper salt can be selectively precipitated. |
| Dialysis (with EDTA) | High efficiency for macromolecules. | Gentle, effective for large molecules, avoids organic solvents. | Time-consuming, not suitable for small molecules. | Proteins, DNA, large polymers, and other biomolecules.[5][6] |
Experimental Protocols
Protocol 1: Copper Removal using Aqueous EDTA Wash
This protocol is suitable for organic-soluble products.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt, pH adjusted to ~8 with sodium bicarbonate.
-
Deionized water.
-
Brine (saturated NaCl solution).
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Separatory funnel.
Procedure:
-
Dilution: After the CuAAC reaction is complete, dilute the reaction mixture with an organic solvent.
-
EDTA Wash: Transfer the diluted mixture to a separatory funnel and wash with the 0.1 M EDTA solution. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.[1]
-
Extraction: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh EDTA solution until the aqueous layer is no longer colored.[1]
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the purified product.[1]
Caption: Workflow for copper removal via aqueous EDTA wash.
Protocol 2: Copper Removal using a Solid-Phase Scavenger
This protocol provides a general procedure for using silica-based or polymer-supported copper scavengers.
Materials:
-
Completed CuAAC reaction mixture.
-
Solid-supported copper scavenger resin (e.g., QuadraSil™, SiliaMetS®, Chelex® 100).
-
An appropriate solvent for the reaction mixture.
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel, syringe filter).
Procedure:
-
Add Scavenger: After the reaction is complete, add the scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the copper catalyst).[7]
-
Stir: Stir the mixture at room temperature. The required time can vary from 1 to 3 hours, and may need to be optimized.[7]
-
Filter: Filter the mixture to remove the resin.
-
Rinse and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washes, and then concentrate under reduced pressure to obtain the purified product.[7]
Caption: Workflow for copper removal with scavenger resins.
Protocol 3: Copper Removal by Precipitation
This protocol is useful when the product is soluble and the copper salts can be selectively precipitated.
Materials:
-
Completed CuAAC reaction mixture.
-
Precipitating agent (e.g., 1 M sodium hydroxide (B78521) or 1 M sodium carbonate).
-
Celite®.
-
Filtration apparatus.
Procedure:
-
Precipitation: To the reaction mixture, slowly add the precipitating agent with stirring. The formation of a solid precipitate (e.g., copper(II) hydroxide or carbonate) should be observed.[1]
-
Complete Precipitation: Ensure that enough precipitating agent has been added to remove all the copper from the solution. This can often be judged by a change in the color of the supernatant.[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated copper salt. The Celite® aids in the filtration of fine particles.[1]
-
Washing: Wash the filter cake with a suitable solvent to recover any entrained product.[1]
-
Product Isolation: The product can be isolated from the combined filtrate by standard methods, such as solvent evaporation.[1]
Caption: Workflow for copper removal by precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Post-CuAAC Copper Catalyst Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual copper from my click chemistry reaction?
A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations. Moreover, the presence of copper can affect the stability and purity of the final product.[1]
Q2: What are the most common methods for removing copper catalysts?
A2: The primary methods for removing residual copper include:
-
Chelation and Aqueous Extraction: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through aqueous extraction.[1][2] Other common reagents for aqueous washes include ammonium chloride and sodium thiosulfate.[1][3]
-
Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1][4]
-
Precipitation: Inducing the precipitation of copper salts, which can then be separated by filtration.[1]
-
Dialysis: A suitable method for macromolecules, where the product is retained within a dialysis membrane while the smaller copper complexes are removed.[5][6]
Q3: How do I choose the best copper removal method for my specific application?
A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[1][5] For small organic molecules, a wider range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.[1]
Q4: My triazole product seems to be retaining the copper. Why is this happening and what can I do?
A4: Triazole nitrogen atoms can coordinate with copper ions, making removal challenging.[7] In such cases, using a strong chelating agent in your aqueous wash, like EDTA, is recommended.[7] Alternatively, specialized solid-phase scavengers with high copper affinity can be employed. In some instances, using an excess of the chelating agent or performing multiple washes may be necessary.[7]
Q5: Can I avoid the copper removal step altogether?
A5: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative that utilizes strained cyclooctynes, eliminating the need for a copper catalyst and subsequent removal steps.[7][8] However, the synthesis of the required strained alkynes can be more complex and costly.[7]
Troubleshooting Guides
Problem 1: Persistent Green/Blue Color in the Organic Layer After Aqueous Wash
| Possible Cause | Troubleshooting Step |
| Incomplete copper complexation. | Increase the concentration of the chelating agent (e.g., EDTA, ammonium chloride) in the aqueous wash. Perform multiple washes until the aqueous layer is colorless.[7] |
| The triazole product itself is chelating the copper.[7] | Use a stronger chelating agent or switch to a solid-phase scavenger with a higher affinity for copper.[7] |
| The pH of the aqueous wash is not optimal for complexation. | Adjust the pH of the aqueous wash. For EDTA, a pH of around 8 is often effective. For ammonia/ammonium chloride, a basic pH is required. Caution: Test the pH stability of your product on a small scale first.[7] |
| The copper-EDTA complex has some solubility in your organic solvent. | Perform multiple extractions with smaller volumes of the EDTA solution. Back-wash the organic layer with brine or water after the EDTA extraction to remove residual water-soluble complexes.[1] |
| Emulsion formation preventing clean phase separation. | Add a small amount of brine to help break the emulsion.[1] |
Problem 2: Low Product Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product is partially water-soluble and is being lost during aqueous extraction. | Reduce the number of aqueous washes or use a saturated solution of the chelating agent to minimize the volume of the aqueous phase. Consider switching to a solid-phase scavenger to avoid aqueous workup. |
| Product is binding to the solid-supported scavenger. | Reduce the contact time with the scavenger resin. Perform a time-course experiment to determine the minimum time required for sufficient copper removal.[1] Consider a different type of scavenger resin. |
| Product precipitation during workup. | Ensure the chosen solvent for workup maintains the solubility of your product. |
Problem 3: Copper Removal from Water-Soluble Products
| Challenge | Suggested Solution |
| Direct extraction with an organic solvent is not feasible. | For macromolecules (e.g., proteins, large polymers): Use dialysis against a buffer containing EDTA. This will remove the copper-EDTA complex while retaining your product.[1][5][6] For smaller water-soluble molecules: Consider using size exclusion chromatography to separate the larger product from the smaller copper-EDTA complex.[1] Alternatively, C18 SPE cartridges can be effective for removing copper ions from water-soluble products.[6] |
Quantitative Comparison of Copper Removal Methods
| Method | Typical Efficiency (Residual Copper) | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash (EDTA) | < 50 ppm achievable[9] | Inexpensive, readily available reagents, effective for many small molecules. | Can be less effective for strongly coordinating products, may require multiple extractions, not ideal for water-soluble products. | Routine purification of organic-soluble small molecules. |
| Solid-Supported Scavengers | Can be very high (< 10 ppm often cited by manufacturers) | High efficiency, simple filtration-based workup, avoids aqueous extractions, broad substrate scope. | More expensive than simple chelation, potential for product binding to the resin. | High-purity applications, parallel synthesis, and when aqueous workup is problematic. |
| Precipitation | Variable, depends on product solubility and precipitation efficiency. | Simple, low-cost reagents. | Can be non-selective, potential for product co-precipitation leading to lower yields. | Cases where the product is highly soluble and the copper salt can be selectively precipitated. |
| Dialysis (with EDTA) | High efficiency for macromolecules. | Gentle, effective for large molecules, avoids organic solvents. | Time-consuming, not suitable for small molecules. | Proteins, DNA, large polymers, and other biomolecules.[5][6] |
Experimental Protocols
Protocol 1: Copper Removal using Aqueous EDTA Wash
This protocol is suitable for organic-soluble products.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt, pH adjusted to ~8 with sodium bicarbonate.
-
Deionized water.
-
Brine (saturated NaCl solution).
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Separatory funnel.
Procedure:
-
Dilution: After the CuAAC reaction is complete, dilute the reaction mixture with an organic solvent.
-
EDTA Wash: Transfer the diluted mixture to a separatory funnel and wash with the 0.1 M EDTA solution. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.[1]
-
Extraction: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh EDTA solution until the aqueous layer is no longer colored.[1]
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the purified product.[1]
Caption: Workflow for copper removal via aqueous EDTA wash.
Protocol 2: Copper Removal using a Solid-Phase Scavenger
This protocol provides a general procedure for using silica-based or polymer-supported copper scavengers.
Materials:
-
Completed CuAAC reaction mixture.
-
Solid-supported copper scavenger resin (e.g., QuadraSil™, SiliaMetS®, Chelex® 100).
-
An appropriate solvent for the reaction mixture.
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel, syringe filter).
Procedure:
-
Add Scavenger: After the reaction is complete, add the scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the copper catalyst).[7]
-
Stir: Stir the mixture at room temperature. The required time can vary from 1 to 3 hours, and may need to be optimized.[7]
-
Filter: Filter the mixture to remove the resin.
-
Rinse and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washes, and then concentrate under reduced pressure to obtain the purified product.[7]
Caption: Workflow for copper removal with scavenger resins.
Protocol 3: Copper Removal by Precipitation
This protocol is useful when the product is soluble and the copper salts can be selectively precipitated.
Materials:
-
Completed CuAAC reaction mixture.
-
Precipitating agent (e.g., 1 M sodium hydroxide or 1 M sodium carbonate).
-
Celite®.
-
Filtration apparatus.
Procedure:
-
Precipitation: To the reaction mixture, slowly add the precipitating agent with stirring. The formation of a solid precipitate (e.g., copper(II) hydroxide or carbonate) should be observed.[1]
-
Complete Precipitation: Ensure that enough precipitating agent has been added to remove all the copper from the solution. This can often be judged by a change in the color of the supernatant.[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated copper salt. The Celite® aids in the filtration of fine particles.[1]
-
Washing: Wash the filter cake with a suitable solvent to recover any entrained product.[1]
-
Product Isolation: The product can be isolated from the combined filtrate by standard methods, such as solvent evaporation.[1]
Caption: Workflow for copper removal by precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
stability of 11-Azidoundecanoic acid under different pH conditions
Welcome to the technical support center for 11-Azidoundecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a long-chain alkyl azide (B81097). Generally, organic azides with a higher carbon-to-nitrogen ratio are more stable than their low molecular weight counterparts. With 11 carbon atoms and 3 nitrogen atoms, this compound is considered to be relatively stable under standard laboratory conditions. However, like all azides, it is an energetic compound and should be handled with care. It can be sensitive to heat, shock, and light.
Q2: How does pH affect the stability of the azide group in this compound?
A2: The stability of the azide functional group is significantly influenced by pH.
-
Acidic Conditions (pH < 4): Strong acidic conditions should be avoided. The azide group is basic and can be protonated by strong acids to form hydrazoic acid (HN₃).[1] Hydrazoic acid is highly toxic, volatile, and explosive.[2][3][4] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can tolerate a pH range of 4-12, exposing this compound to strong acids for prolonged periods, especially during purification or storage, is not recommended.[5][6]
-
Neutral Conditions (pH 6-8): this compound is generally stable in neutral aqueous solutions. For applications like bioconjugation, a pH range of 7-9 is common for reactions involving N-hydroxysuccinimide (NHS) esters, and the azide group is compatible with these conditions.[5]
-
Basic Conditions (pH > 9): While the CuAAC reaction is tolerant of basic conditions up to pH 12, strong bases are generally listed as incompatible with azides.[7] The primary concern with this compound under basic conditions would be the deprotonation of the carboxylic acid group. The effect of strong bases on the long-term stability of the azide group is not well-documented, but prolonged exposure to harsh basic conditions should be approached with caution.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the longevity and stability of this compound, it should be stored in a cool, dry, and dark place.[3] Some sources recommend storing under an inert atmosphere, such as nitrogen, to prevent potential reactions with atmospheric components.[7] It is crucial to store it away from incompatible materials like strong acids, strong bases, oxidizing agents, and heavy metals.[2][7]
Q4: What materials should be avoided when handling this compound?
A4: Avoid contact with heavy metals, especially copper, lead, silver, and mercury, as they can form highly explosive metal azides.[2] Use plastic or ceramic spatulas instead of metal ones.[8] Also, avoid using halogenated solvents like dichloromethane (B109758) and chloroform (B151607) in reactions with azides, as this can lead to the formation of explosive di- and tri-azidomethane.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in "click" reaction (CuAAC) | 1. Degradation of this compound: The compound may have been exposed to harsh pH conditions (strong acid or base) during a prior step or storage. 2. Copper catalyst issues: The copper(I) catalyst may have been oxidized to the inactive copper(II) state. 3. Incompatible buffer components: Some buffers, like Tris, can interfere with the copper catalyst.[9] | 1. Verify compound integrity: Before use, check the purity of your this compound using an appropriate analytical method (e.g., NMR, IR spectroscopy). 2. Use a reducing agent: Include a reducing agent like sodium ascorbate (B8700270) in your reaction mixture to maintain copper in the +1 oxidation state.[9] 3. Use a stabilizing ligand: Employ a copper-chelating ligand such as THPTA or TBTA to protect the catalyst and improve reaction efficiency.[10] 4. Buffer selection: Use buffers known to be compatible with CuAAC, such as phosphate (B84403) or HEPES buffers. |
| Unexpected gas evolution | Formation of hydrazoic acid (HN₃): This can occur if the reaction mixture becomes acidic. Hydrazoic acid is volatile and can decompose. | 1. Immediately ensure adequate ventilation in a fume hood. 2. Neutralize the solution: Carefully add a weak base (e.g., sodium bicarbonate solution) to raise the pH to a neutral range. 3. Review your protocol: Identify and eliminate any sources of strong acid in your reagents or reaction byproducts. |
| Precipitate formation during storage in solution | 1. Poor solubility: The compound may have limited solubility in the chosen solvent at the storage temperature. 2. Salt formation: If stored in a buffered solution, interaction with buffer salts could lead to precipitation. | 1. Check solubility: Determine the solubility of this compound in your desired solvent at the intended storage temperature. 2. Adjust pH: For aqueous solutions, adjusting the pH to be slightly basic (e.g., 7.5-8.5) will deprotonate the carboxylic acid, forming the more soluble carboxylate salt. 3. Consider a different solvent system: A co-solvent system (e.g., water with a small amount of a water-miscible organic solvent) may improve solubility. |
| Inconsistent analytical results (e.g., IR, NMR) | Decomposition of the sample: The azide group may have partially decomposed due to improper handling or storage (e.g., exposure to light, heat, or incompatible materials). | 1. Handle with care: Avoid heating the compound unnecessarily. Protect from light by using amber vials or wrapping containers in foil. 2. Use fresh samples: If decomposition is suspected, use a fresh, properly stored sample for your experiments. 3. Re-purify if necessary: If the purity is compromised, consider re-purification, avoiding harsh conditions. |
Data Presentation
| pH Range | Condition | Expected Stability | Primary Concerns |
| < 4 | Acidic | Poor | Protonation of the azide to form highly toxic and explosive hydrazoic acid (HN₃).[1][2][4] |
| 4 - 6 | Weakly Acidic | Moderate | Risk of slow formation of hydrazoic acid, especially with prolonged storage. |
| 6 - 8 | Neutral | Good | Generally stable for typical experimental timescales. Optimal for many bioconjugation reactions. |
| 8 - 10 | Weakly Basic | Good | The carboxylic acid group will be deprotonated, which can improve aqueous solubility. The azide group is generally stable. |
| > 10 | Basic | Moderate to Poor | Long-term stability is not well-documented. Strong bases are generally considered incompatible with azides and may promote decomposition over time.[7] |
Experimental Protocols
Protocol: Assessing the pH Stability of this compound
This protocol outlines a general method for determining the stability of this compound across a range of pH values using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
A series of aqueous buffers (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, borate (B1201080) for pH 8-10)
-
Internal standard (a stable compound with a similar chromophore or amenable to the same detection method)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 HPLC column
-
Acetonitrile (B52724) (ACN) and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Constant temperature incubator or water bath
2. Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a stock solution of the internal standard.
-
-
Prepare Buffered Solutions:
-
Create a series of buffered solutions at the desired pH values (e.g., pH 3, 5, 7, 9, 11).
-
Spike a known concentration of the this compound stock solution and the internal standard into each buffered solution. The final concentration should be suitable for HPLC analysis.
-
-
Incubation:
-
Divide each buffered solution into multiple aliquots in sealed vials.
-
Place the vials in a constant temperature incubator (e.g., 25°C or 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one aliquot for each pH condition.
-
Immediately quench any potential degradation by neutralizing the solution if necessary and/or diluting it in the mobile phase.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the peak area of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the rate constant (k).
-
The half-life (t₁/₂) at each pH can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: Workflow for assessing the pH stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Organic azide - Wikipedia [en.wikipedia.org]
- 4. US7338540B1 - Decomposition of organic azides - Google Patents [patents.google.com]
- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
stability of 11-Azidoundecanoic acid under different pH conditions
Welcome to the technical support center for 11-Azidoundecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a long-chain alkyl azide. Generally, organic azides with a higher carbon-to-nitrogen ratio are more stable than their low molecular weight counterparts. With 11 carbon atoms and 3 nitrogen atoms, this compound is considered to be relatively stable under standard laboratory conditions. However, like all azides, it is an energetic compound and should be handled with care. It can be sensitive to heat, shock, and light.
Q2: How does pH affect the stability of the azide group in this compound?
A2: The stability of the azide functional group is significantly influenced by pH.
-
Acidic Conditions (pH < 4): Strong acidic conditions should be avoided. The azide group is basic and can be protonated by strong acids to form hydrazoic acid (HN₃).[1] Hydrazoic acid is highly toxic, volatile, and explosive.[2][3][4] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can tolerate a pH range of 4-12, exposing this compound to strong acids for prolonged periods, especially during purification or storage, is not recommended.[5][6]
-
Neutral Conditions (pH 6-8): this compound is generally stable in neutral aqueous solutions. For applications like bioconjugation, a pH range of 7-9 is common for reactions involving N-hydroxysuccinimide (NHS) esters, and the azide group is compatible with these conditions.[5]
-
Basic Conditions (pH > 9): While the CuAAC reaction is tolerant of basic conditions up to pH 12, strong bases are generally listed as incompatible with azides.[7] The primary concern with this compound under basic conditions would be the deprotonation of the carboxylic acid group. The effect of strong bases on the long-term stability of the azide group is not well-documented, but prolonged exposure to harsh basic conditions should be approached with caution.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the longevity and stability of this compound, it should be stored in a cool, dry, and dark place.[3] Some sources recommend storing under an inert atmosphere, such as nitrogen, to prevent potential reactions with atmospheric components.[7] It is crucial to store it away from incompatible materials like strong acids, strong bases, oxidizing agents, and heavy metals.[2][7]
Q4: What materials should be avoided when handling this compound?
A4: Avoid contact with heavy metals, especially copper, lead, silver, and mercury, as they can form highly explosive metal azides.[2] Use plastic or ceramic spatulas instead of metal ones.[8] Also, avoid using halogenated solvents like dichloromethane and chloroform in reactions with azides, as this can lead to the formation of explosive di- and tri-azidomethane.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in "click" reaction (CuAAC) | 1. Degradation of this compound: The compound may have been exposed to harsh pH conditions (strong acid or base) during a prior step or storage. 2. Copper catalyst issues: The copper(I) catalyst may have been oxidized to the inactive copper(II) state. 3. Incompatible buffer components: Some buffers, like Tris, can interfere with the copper catalyst.[9] | 1. Verify compound integrity: Before use, check the purity of your this compound using an appropriate analytical method (e.g., NMR, IR spectroscopy). 2. Use a reducing agent: Include a reducing agent like sodium ascorbate in your reaction mixture to maintain copper in the +1 oxidation state.[9] 3. Use a stabilizing ligand: Employ a copper-chelating ligand such as THPTA or TBTA to protect the catalyst and improve reaction efficiency.[10] 4. Buffer selection: Use buffers known to be compatible with CuAAC, such as phosphate or HEPES buffers. |
| Unexpected gas evolution | Formation of hydrazoic acid (HN₃): This can occur if the reaction mixture becomes acidic. Hydrazoic acid is volatile and can decompose. | 1. Immediately ensure adequate ventilation in a fume hood. 2. Neutralize the solution: Carefully add a weak base (e.g., sodium bicarbonate solution) to raise the pH to a neutral range. 3. Review your protocol: Identify and eliminate any sources of strong acid in your reagents or reaction byproducts. |
| Precipitate formation during storage in solution | 1. Poor solubility: The compound may have limited solubility in the chosen solvent at the storage temperature. 2. Salt formation: If stored in a buffered solution, interaction with buffer salts could lead to precipitation. | 1. Check solubility: Determine the solubility of this compound in your desired solvent at the intended storage temperature. 2. Adjust pH: For aqueous solutions, adjusting the pH to be slightly basic (e.g., 7.5-8.5) will deprotonate the carboxylic acid, forming the more soluble carboxylate salt. 3. Consider a different solvent system: A co-solvent system (e.g., water with a small amount of a water-miscible organic solvent) may improve solubility. |
| Inconsistent analytical results (e.g., IR, NMR) | Decomposition of the sample: The azide group may have partially decomposed due to improper handling or storage (e.g., exposure to light, heat, or incompatible materials). | 1. Handle with care: Avoid heating the compound unnecessarily. Protect from light by using amber vials or wrapping containers in foil. 2. Use fresh samples: If decomposition is suspected, use a fresh, properly stored sample for your experiments. 3. Re-purify if necessary: If the purity is compromised, consider re-purification, avoiding harsh conditions. |
Data Presentation
| pH Range | Condition | Expected Stability | Primary Concerns |
| < 4 | Acidic | Poor | Protonation of the azide to form highly toxic and explosive hydrazoic acid (HN₃).[1][2][4] |
| 4 - 6 | Weakly Acidic | Moderate | Risk of slow formation of hydrazoic acid, especially with prolonged storage. |
| 6 - 8 | Neutral | Good | Generally stable for typical experimental timescales. Optimal for many bioconjugation reactions. |
| 8 - 10 | Weakly Basic | Good | The carboxylic acid group will be deprotonated, which can improve aqueous solubility. The azide group is generally stable. |
| > 10 | Basic | Moderate to Poor | Long-term stability is not well-documented. Strong bases are generally considered incompatible with azides and may promote decomposition over time.[7] |
Experimental Protocols
Protocol: Assessing the pH Stability of this compound
This protocol outlines a general method for determining the stability of this compound across a range of pH values using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
A series of aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Internal standard (a stable compound with a similar chromophore or amenable to the same detection method)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Constant temperature incubator or water bath
2. Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a stock solution of the internal standard.
-
-
Prepare Buffered Solutions:
-
Create a series of buffered solutions at the desired pH values (e.g., pH 3, 5, 7, 9, 11).
-
Spike a known concentration of the this compound stock solution and the internal standard into each buffered solution. The final concentration should be suitable for HPLC analysis.
-
-
Incubation:
-
Divide each buffered solution into multiple aliquots in sealed vials.
-
Place the vials in a constant temperature incubator (e.g., 25°C or 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one aliquot for each pH condition.
-
Immediately quench any potential degradation by neutralizing the solution if necessary and/or diluting it in the mobile phase.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the peak area of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the rate constant (k).
-
The half-life (t₁/₂) at each pH can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: Workflow for assessing the pH stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Organic azide - Wikipedia [en.wikipedia.org]
- 4. US7338540B1 - Decomposition of organic azides - Google Patents [patents.google.com]
- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Technical Support Center: Optimizing Ligand Concentration for CuAAC Bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize ligand concentration for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a ligand in CuAAC bioconjugation?
A1: In CuAAC bioconjugation, a ligand serves several critical functions. Primarily, it stabilizes the catalytically active copper(I) (Cu(I)) oxidation state, preventing its oxidation to the inactive copper(II) (Cu(II)) state and its disproportionation.[1][2][3] This stabilization is crucial for maintaining catalytic activity throughout the reaction. Furthermore, certain ligands, often referred to as "accelerating" ligands, can significantly increase the rate of the cycloaddition reaction.[2][4] Importantly, in the context of bioconjugation, ligands play a vital protective role by minimizing the generation of reactive oxygen species (ROS) that can lead to oxidative damage of sensitive biomolecules like proteins and peptides.[5][6][7]
Q2: What is the optimal ligand-to-copper ratio for CuAAC bioconjugation?
A2: The optimal ligand-to-copper ratio is not a single fixed value and can depend on the specific ligand, the nature of the biomolecule, and the overall reaction conditions. However, for bioconjugation, a ligand-to-copper ratio of greater than 1:1 is generally recommended.[1][8] For many common water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a ratio of 5:1 (ligand:copper) is often suggested to effectively protect biomolecules from oxidative damage and maintain a high reaction rate.[1][9][10] Using an excess of the ligand can help to sacrificially intercept ROS and ensure that enough ligand is available to coordinate with the copper catalyst.[9]
Q3: Can using too much ligand inhibit the CuAAC reaction?
A3: Yes, for certain classes of ligands, an excess concentration relative to copper can be inhibitory.[4][11] This is particularly true for strongly chelating ligands that can block the coordination sites on the copper ion, thereby preventing the binding of the alkyne substrate, which is a necessary step for the catalytic cycle.[4] However, ligands like THPTA and other tris(triazolylmethyl)amine derivatives are known to be more tolerant of being used in excess without significant inhibition of the reaction rate.[1][12]
Q4: Which type of ligand is best suited for bioconjugation in aqueous buffers?
A4: For bioconjugation reactions, which are typically performed in aqueous environments, water-soluble ligands are highly preferred.[13] Ligands such as THPTA and its derivatives (e.g., BTTAA, BTTES) are excellent choices due to their high water solubility, which avoids the need for organic co-solvents that can denature proteins.[2][13] These ligands are designed to be highly effective at stabilizing Cu(I) and accelerating the reaction in aqueous buffers, while also minimizing cytotoxicity.[2]
Q5: How does the choice of ligand affect the stability of the biomolecule during the reaction?
A5: The choice of ligand is critical for preserving the integrity of the biomolecule. The combination of a copper salt (typically CuSO₄) and a reducing agent (like sodium ascorbate) can generate ROS, which can lead to the oxidation of amino acid residues such as methionine, cysteine, histidine, and tyrosine, or even cleavage of the peptide backbone.[6][14][15] A protective ligand will chelate the copper ion in a way that minimizes its participation in these damaging side reactions.[1][7] Using a sufficient excess of a protective ligand like THPTA has been shown to significantly reduce the extent of oxidative damage to proteins.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II).[16] 2. Insufficient Ligand: The ligand concentration is too low to effectively stabilize the Cu(I) catalyst. 3. Inappropriate Ligand-to-Copper Ratio: The ratio may be suboptimal for the specific reaction conditions.[8] 4. Inhibited Catalyst: Buffer components (e.g., EDTA, Tris, high concentrations of thiols) are chelating the copper and inhibiting the reaction.[8][9] | 1. Use a Stabilizing Ligand: Employ a water-soluble, accelerating ligand like THPTA.[16] 2. Optimize Ligand Concentration: Increase the ligand-to-copper ratio. A 5:1 ratio is a good starting point for sensitive biomolecules.[1][9] 3. Degas Solutions: Remove dissolved oxygen from buffers and reagent solutions to minimize oxidation of Cu(I).[8] 4. Check Buffer Compatibility: Avoid buffers with strong chelating agents. Phosphate-buffered saline (PBS) is generally a good choice.[14] |
| Biomolecule Degradation or Aggregation | 1. Oxidative Damage: Reactive oxygen species (ROS) generated by the Cu(I)/Cu(II)/ascorbate (B8700270) system are damaging the biomolecule.[5][6][14] 2. Protein Precipitation: High concentrations of copper or aggregation induced by modifications can cause the protein to precipitate.[1] | 1. Increase Ligand Concentration: Use a higher excess of a protective ligand (e.g., 5 equivalents of THPTA relative to copper) to scavenge ROS.[1][9] 2. Add a ROS Scavenger: Consider adding aminoguanidine (B1677879) to the reaction mixture to trap reactive byproducts of ascorbate oxidation.[1][8] 3. Optimize Copper Concentration: Use the lowest effective concentration of copper, typically in the range of 50-100 µM.[1][8][12] 4. Work Under Inert Atmosphere: For highly sensitive biomolecules, performing the reaction under a nitrogen or argon atmosphere can further reduce oxidation.[8][17] |
| Inconsistent Results Between Batches | 1. Reagent Instability: The sodium ascorbate solution may have degraded. 2. Variability in Reagent Addition: The order of reagent addition can impact the formation of the active catalyst.[16] | 1. Use Fresh Reducing Agent: Always prepare a fresh stock solution of sodium ascorbate immediately before use.[8] 2. Standardize Order of Addition: A recommended order is to first mix the copper sulfate (B86663) and ligand, then add this mixture to the solution containing the azide (B81097) and alkyne, and finally initiate the reaction by adding the sodium ascorbate.[1][16] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing ligand concentration in CuAAC bioconjugation.
Table 1: Recommended Reaction Component Concentrations
| Component | Recommended Concentration Range | Notes |
| Copper (CuSO₄) | 50 - 100 µM | Higher concentrations do not necessarily increase the rate and can lead to protein precipitation.[1][8][12] |
| Ligand (e.g., THPTA) | 1 - 5 equivalents relative to copper | A 5:1 ligand-to-copper ratio is often recommended to protect sensitive biomolecules.[1][9] |
| Reducing Agent (Sodium Ascorbate) | 3 - 10 fold excess over copper | A fresh solution should always be used.[8][14] |
| Biomolecule | Application-dependent | Typically in the low micromolar range. |
| Azide/Alkyne | 1.1 - 10 fold excess over the biomolecule | The optimal excess depends on the specific substrates and reaction kinetics. |
Table 2: Effect of Ligand:Copper Ratio on Histidine Oxidation
Data adapted from a model study on N-benzoylhistidine oxidation after 20 hours.[1]
| Ligand (THPTA) to Copper Ratio | Percentage of Histidine Oxidized |
| 0:1 (No Ligand) | ~65% |
| 2:1 | ~15% |
| 5:1 | <5% |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Ligand Concentration in CuAAC Bioconjugation
This protocol provides a starting point for systematically optimizing the ligand concentration for the conjugation of an azide-modified biomolecule with an alkyne-containing partner.
-
Prepare Stock Solutions:
-
Azide-modified biomolecule in a suitable, degassed buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
Alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).
-
Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water).
-
Ligand (e.g., THPTA) solution (e.g., 50 mM in water).
-
Sodium ascorbate solution (e.g., 100 mM in water, prepare fresh ).
-
-
Set up a Series of Small-Scale Reactions:
-
In separate microcentrifuge tubes, prepare a set of reactions where the ligand-to-copper ratio is varied (e.g., 1:1, 2:1, 5:1, 10:1).
-
Keep the concentrations of the biomolecule, alkyne, and copper constant across all reactions. A final copper concentration of 100 µM is a good starting point.
-
-
Order of Reagent Addition:
-
To each tube, add the buffer, azide-modified biomolecule, and alkyne-containing molecule.
-
Prepare a premix of CuSO₄ and the ligand for each ratio and let it incubate for a few minutes.
-
Add the copper-ligand premix to the reaction tubes.
-
Initiate the reactions by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Incubate the reactions at room temperature or 37°C. Protect the reactions from light if using fluorescently labeled reagents.
-
Take aliquots at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr) to monitor the reaction progress.
-
-
Reaction Analysis:
-
Analyze the reaction products by a suitable method, such as SDS-PAGE, HPLC, or mass spectrometry, to determine the extent of conjugation and check for any biomolecule degradation.
-
-
Purification:
-
Once the optimal conditions are determined, the reaction can be scaled up. The final bioconjugate can be purified using methods like size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.[8]
-
Visualizations
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. jenabioscience.com [jenabioscience.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ligand Concentration for CuAAC Bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize ligand concentration for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a ligand in CuAAC bioconjugation?
A1: In CuAAC bioconjugation, a ligand serves several critical functions. Primarily, it stabilizes the catalytically active copper(I) (Cu(I)) oxidation state, preventing its oxidation to the inactive copper(II) (Cu(II)) state and its disproportionation.[1][2][3] This stabilization is crucial for maintaining catalytic activity throughout the reaction. Furthermore, certain ligands, often referred to as "accelerating" ligands, can significantly increase the rate of the cycloaddition reaction.[2][4] Importantly, in the context of bioconjugation, ligands play a vital protective role by minimizing the generation of reactive oxygen species (ROS) that can lead to oxidative damage of sensitive biomolecules like proteins and peptides.[5][6][7]
Q2: What is the optimal ligand-to-copper ratio for CuAAC bioconjugation?
A2: The optimal ligand-to-copper ratio is not a single fixed value and can depend on the specific ligand, the nature of the biomolecule, and the overall reaction conditions. However, for bioconjugation, a ligand-to-copper ratio of greater than 1:1 is generally recommended.[1][8] For many common water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a ratio of 5:1 (ligand:copper) is often suggested to effectively protect biomolecules from oxidative damage and maintain a high reaction rate.[1][9][10] Using an excess of the ligand can help to sacrificially intercept ROS and ensure that enough ligand is available to coordinate with the copper catalyst.[9]
Q3: Can using too much ligand inhibit the CuAAC reaction?
A3: Yes, for certain classes of ligands, an excess concentration relative to copper can be inhibitory.[4][11] This is particularly true for strongly chelating ligands that can block the coordination sites on the copper ion, thereby preventing the binding of the alkyne substrate, which is a necessary step for the catalytic cycle.[4] However, ligands like THPTA and other tris(triazolylmethyl)amine derivatives are known to be more tolerant of being used in excess without significant inhibition of the reaction rate.[1][12]
Q4: Which type of ligand is best suited for bioconjugation in aqueous buffers?
A4: For bioconjugation reactions, which are typically performed in aqueous environments, water-soluble ligands are highly preferred.[13] Ligands such as THPTA and its derivatives (e.g., BTTAA, BTTES) are excellent choices due to their high water solubility, which avoids the need for organic co-solvents that can denature proteins.[2][13] These ligands are designed to be highly effective at stabilizing Cu(I) and accelerating the reaction in aqueous buffers, while also minimizing cytotoxicity.[2]
Q5: How does the choice of ligand affect the stability of the biomolecule during the reaction?
A5: The choice of ligand is critical for preserving the integrity of the biomolecule. The combination of a copper salt (typically CuSO₄) and a reducing agent (like sodium ascorbate) can generate ROS, which can lead to the oxidation of amino acid residues such as methionine, cysteine, histidine, and tyrosine, or even cleavage of the peptide backbone.[6][14][15] A protective ligand will chelate the copper ion in a way that minimizes its participation in these damaging side reactions.[1][7] Using a sufficient excess of a protective ligand like THPTA has been shown to significantly reduce the extent of oxidative damage to proteins.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II).[16] 2. Insufficient Ligand: The ligand concentration is too low to effectively stabilize the Cu(I) catalyst. 3. Inappropriate Ligand-to-Copper Ratio: The ratio may be suboptimal for the specific reaction conditions.[8] 4. Inhibited Catalyst: Buffer components (e.g., EDTA, Tris, high concentrations of thiols) are chelating the copper and inhibiting the reaction.[8][9] | 1. Use a Stabilizing Ligand: Employ a water-soluble, accelerating ligand like THPTA.[16] 2. Optimize Ligand Concentration: Increase the ligand-to-copper ratio. A 5:1 ratio is a good starting point for sensitive biomolecules.[1][9] 3. Degas Solutions: Remove dissolved oxygen from buffers and reagent solutions to minimize oxidation of Cu(I).[8] 4. Check Buffer Compatibility: Avoid buffers with strong chelating agents. Phosphate-buffered saline (PBS) is generally a good choice.[14] |
| Biomolecule Degradation or Aggregation | 1. Oxidative Damage: Reactive oxygen species (ROS) generated by the Cu(I)/Cu(II)/ascorbate system are damaging the biomolecule.[5][6][14] 2. Protein Precipitation: High concentrations of copper or aggregation induced by modifications can cause the protein to precipitate.[1] | 1. Increase Ligand Concentration: Use a higher excess of a protective ligand (e.g., 5 equivalents of THPTA relative to copper) to scavenge ROS.[1][9] 2. Add a ROS Scavenger: Consider adding aminoguanidine to the reaction mixture to trap reactive byproducts of ascorbate oxidation.[1][8] 3. Optimize Copper Concentration: Use the lowest effective concentration of copper, typically in the range of 50-100 µM.[1][8][12] 4. Work Under Inert Atmosphere: For highly sensitive biomolecules, performing the reaction under a nitrogen or argon atmosphere can further reduce oxidation.[8][17] |
| Inconsistent Results Between Batches | 1. Reagent Instability: The sodium ascorbate solution may have degraded. 2. Variability in Reagent Addition: The order of reagent addition can impact the formation of the active catalyst.[16] | 1. Use Fresh Reducing Agent: Always prepare a fresh stock solution of sodium ascorbate immediately before use.[8] 2. Standardize Order of Addition: A recommended order is to first mix the copper sulfate and ligand, then add this mixture to the solution containing the azide and alkyne, and finally initiate the reaction by adding the sodium ascorbate.[1][16] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing ligand concentration in CuAAC bioconjugation.
Table 1: Recommended Reaction Component Concentrations
| Component | Recommended Concentration Range | Notes |
| Copper (CuSO₄) | 50 - 100 µM | Higher concentrations do not necessarily increase the rate and can lead to protein precipitation.[1][8][12] |
| Ligand (e.g., THPTA) | 1 - 5 equivalents relative to copper | A 5:1 ligand-to-copper ratio is often recommended to protect sensitive biomolecules.[1][9] |
| Reducing Agent (Sodium Ascorbate) | 3 - 10 fold excess over copper | A fresh solution should always be used.[8][14] |
| Biomolecule | Application-dependent | Typically in the low micromolar range. |
| Azide/Alkyne | 1.1 - 10 fold excess over the biomolecule | The optimal excess depends on the specific substrates and reaction kinetics. |
Table 2: Effect of Ligand:Copper Ratio on Histidine Oxidation
Data adapted from a model study on N-benzoylhistidine oxidation after 20 hours.[1]
| Ligand (THPTA) to Copper Ratio | Percentage of Histidine Oxidized |
| 0:1 (No Ligand) | ~65% |
| 2:1 | ~15% |
| 5:1 | <5% |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Ligand Concentration in CuAAC Bioconjugation
This protocol provides a starting point for systematically optimizing the ligand concentration for the conjugation of an azide-modified biomolecule with an alkyne-containing partner.
-
Prepare Stock Solutions:
-
Azide-modified biomolecule in a suitable, degassed buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).
-
Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water).
-
Ligand (e.g., THPTA) solution (e.g., 50 mM in water).
-
Sodium ascorbate solution (e.g., 100 mM in water, prepare fresh ).
-
-
Set up a Series of Small-Scale Reactions:
-
In separate microcentrifuge tubes, prepare a set of reactions where the ligand-to-copper ratio is varied (e.g., 1:1, 2:1, 5:1, 10:1).
-
Keep the concentrations of the biomolecule, alkyne, and copper constant across all reactions. A final copper concentration of 100 µM is a good starting point.
-
-
Order of Reagent Addition:
-
To each tube, add the buffer, azide-modified biomolecule, and alkyne-containing molecule.
-
Prepare a premix of CuSO₄ and the ligand for each ratio and let it incubate for a few minutes.
-
Add the copper-ligand premix to the reaction tubes.
-
Initiate the reactions by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Incubate the reactions at room temperature or 37°C. Protect the reactions from light if using fluorescently labeled reagents.
-
Take aliquots at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr) to monitor the reaction progress.
-
-
Reaction Analysis:
-
Analyze the reaction products by a suitable method, such as SDS-PAGE, HPLC, or mass spectrometry, to determine the extent of conjugation and check for any biomolecule degradation.
-
-
Purification:
-
Once the optimal conditions are determined, the reaction can be scaled up. The final bioconjugate can be purified using methods like size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.[8]
-
Visualizations
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. jenabioscience.com [jenabioscience.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Surface Functionalization and Non-Specific Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding (NSB) in your surface functionalization experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem?
A1: Non-specific binding refers to the undesirable adhesion of molecules (e.g., proteins, antibodies, nucleic acids) to a surface in an assay that is not the intended target.[1] This phenomenon arises from various molecular forces, including hydrophobic interactions, electrostatic forces, and van der Waals interactions.[2] NSB is a significant issue in many experimental contexts, such as ELISA, Western blotting, and surface plasmon resonance (SPR), as it can lead to high background signals, reduced sensitivity, and inaccurate results, potentially leading to false positives.[3][4]
Q2: What are the primary causes of non-specific binding?
A2: The main factors contributing to NSB are related to the properties of the surface, the composition of the solution, and the characteristics of the analyte itself.[5] Key causes include:
-
Surface Properties: Hydrophobic surfaces and charged surfaces can promote the adsorption of molecules.[6][7] Surface roughness and imperfections can also create sites for non-specific attachment.
-
Analyte Properties: Some proteins and other biomolecules are inherently "sticky" due to exposed hydrophobic regions or charged domains.[6] Protein aggregation can also lead to increased NSB.
-
Buffer Conditions: Suboptimal pH, low ionic strength, and the absence of appropriate blocking agents or detergents in the buffer can all contribute to higher levels of NSB.[2]
Q3: What is a blocking agent and how does it work?
A3: A blocking agent is a molecule used to coat the surface and prevent non-specific binding of the analyte of interest.[8] Blocking agents are typically proteins, detergents, or polymers that adsorb to the unoccupied sites on the surface, rendering them inert to the subsequent binding of other molecules.[9] The ideal blocking agent should effectively prevent NSB without interfering with the specific binding event being studied.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during surface functionalization experiments.
Problem: High Background Signal in an Immunoassay (e.g., ELISA, Western Blot)
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk).[4] Extend the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[5] Consider switching to a different blocking agent (see Table 1).[5] |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer used.[2][10] Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer to help remove weakly bound molecules.[4] |
| Primary or Secondary Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.[5] |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species.[5] Run a control with only the secondary antibody to check for non-specific binding.[5] |
| Contamination of Reagents or Buffers | Ensure all buffers are freshly prepared and filtered.[11] Check for microbial contamination in buffers and reagents.[10] |
Problem: Non-Specific Binding in Surface Plasmon Resonance (SPR) Experiments
| Possible Cause | Troubleshooting Step |
| Analyte Sticking to the Sensor Surface | Add a blocking agent such as BSA (0.1-1%) to the running buffer.[12] Include a non-ionic surfactant like Tween 20 (0.05%) in the running buffer to disrupt hydrophobic interactions.[12] |
| Charge-based Non-specific Binding | Adjust the pH of the running buffer to be near the isoelectric point of the analyte to minimize its net charge.[2] Increase the salt concentration (e.g., NaCl) in the running buffer to shield electrostatic interactions.[2] |
| Issues with the Immobilized Ligand | Ensure the ligand is pure and not aggregated. Use a reference flow cell with an immobilized non-target protein to subtract non-specific binding. |
| Surface Chemistry | Select a sensor chip with a surface chemistry known to reduce NSB, such as those with carboxymethylated dextran (B179266) or polyethylene (B3416737) glycol (PEG) coatings.[13] |
Data Presentation: Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the properties and effectiveness of commonly used blocking agents.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Effective in many applications, compatible with most detection systems.[14] | Can be expensive, may have lot-to-lot variability, and some antibodies can cross-react with it.[14] |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and widely available.[14] | Contains phosphoproteins and biotin, which can interfere with the detection of phosphorylated targets and avidin-biotin systems.[14] |
| Casein | 1-3% (w/v) | Often more effective than BSA at lower concentrations and can provide lower backgrounds.[3][15] | Can also contain phosphoproteins and may not be suitable for all applications.[16] |
| Fish Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian antibodies.[14] | May be less effective than BSA or milk in some cases.[14] |
| Polyethylene Glycol (PEG) | 0.1-1% (w/v) | Synthetic and protein-free, useful for applications where protein-based blockers are problematic.[14] | May not be as effective as protein-based blockers for all types of NSB. |
| Tween 20 | 0.05-0.1% (v/v) | A non-ionic detergent that disrupts hydrophobic interactions.[12] | Can sometimes interfere with specific binding if used at high concentrations. |
| Normal Serum | 1-10% (v/v) | Effective for blocking, especially when the serum is from the same species as the secondary antibody host.[17] | Can be expensive and may contain endogenous antibodies that could interfere with the assay. |
Experimental Protocols
Protocol 1: Cleaning of Gold Biosensor Surfaces
This protocol is suitable for preparing gold surfaces for subsequent functionalization.
Materials:
-
Deionized (DI) water
-
Ethanol (B145695) (99%)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.
-
Nitrogen gas source
Procedure:
-
If the gold surface has significant organic contamination, sonicate it in ethanol for 15 minutes.[18]
-
Rinse the surface thoroughly with DI water.
-
Immerse the gold substrate in freshly prepared piranha solution for 1-2 minutes. You should observe bubbling on the surface.[18]
-
Carefully remove the substrate from the piranha solution and rinse it extensively with DI water.
-
Rinse with ethanol.[18]
-
Dry the surface under a gentle stream of nitrogen gas.[18]
Protocol 2: Silanization of Glass Surfaces with APTES
This protocol creates an amine-functionalized surface on glass or silica (B1680970) for subsequent covalent immobilization of molecules.
Materials:
-
Glass or silica substrate
-
Acetone (B3395972) (anhydrous)
-
3-Aminopropyltriethoxysilane (APTES)
-
DI water
Procedure:
-
Thoroughly clean the glass surface by sonicating in acetone for 15 minutes, followed by rinsing with DI water and drying with nitrogen. For a more rigorous cleaning, an oxygen plasma or piranha treatment can be used.[9]
-
In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous acetone.[19]
-
Immerse the cleaned and dried glass substrate in the APTES solution for 30 seconds to 15 minutes.[19][20]
-
Rinse the substrate with acetone to remove excess APTES.[19]
-
Rinse thoroughly with DI water.[20]
-
Cure the silanized surface by baking in an oven at 60-110°C for 1 hour. This step promotes the formation of a stable siloxane layer.
Protocol 3: Covalent Immobilization of Proteins on a Carboxylated Surface
This protocol describes the use of EDC/NHS chemistry to immobilize proteins onto a surface functionalized with carboxylic acid groups.
Materials:
-
Carboxylated surface (e.g., sensor chip, beads)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
N-hydroxysuccinimide (NHS), 50 mM in activation buffer
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 200 mM in activation buffer
-
Protein solution in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Blocking solution: 1 M ethanolamine-HCl, pH 8.5
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
Procedure:
-
Equilibrate the carboxylated surface with the activation buffer.
-
Inject a freshly prepared mixture of 50 mM NHS and 200 mM EDC over the surface for 5-10 minutes to activate the carboxyl groups.[21]
-
Wash the surface with the activation buffer to remove excess EDC and NHS.
-
Inject the protein solution over the activated surface. The primary amine groups on the protein will react with the NHS esters to form stable amide bonds.[21] The optimal protein concentration and incubation time should be determined empirically.
-
Inject the blocking solution (1 M ethanolamine-HCl, pH 8.5) over the surface for 5-10 minutes to deactivate any remaining NHS esters.[13]
-
Wash the surface thoroughly with the wash buffer to remove any non-covalently bound protein.
Visualizations
Caption: Factors contributing to non-specific binding.
Caption: General experimental workflow for surface functionalization.
References
- 1. DNA separation by silica adsorption - Wikipedia [en.wikipedia.org]
- 2. novateinbio.com [novateinbio.com]
- 3. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arp1.com [arp1.com]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DNA Adsorption to and Elution from Silica Surfaces: Influence of Amino Acid Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 11. sinobiological.com [sinobiological.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 14. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 17. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 18. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. APTS_Methods [bio.umass.edu]
- 21. Immobilization of specific proteins to titanium surface using self-assembled monolayer technique | Pocket Dentistry [pocketdentistry.com]
Technical Support Center: Surface Functionalization and Non-Specific Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding (NSB) in your surface functionalization experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem?
A1: Non-specific binding refers to the undesirable adhesion of molecules (e.g., proteins, antibodies, nucleic acids) to a surface in an assay that is not the intended target.[1] This phenomenon arises from various molecular forces, including hydrophobic interactions, electrostatic forces, and van der Waals interactions.[2] NSB is a significant issue in many experimental contexts, such as ELISA, Western blotting, and surface plasmon resonance (SPR), as it can lead to high background signals, reduced sensitivity, and inaccurate results, potentially leading to false positives.[3][4]
Q2: What are the primary causes of non-specific binding?
A2: The main factors contributing to NSB are related to the properties of the surface, the composition of the solution, and the characteristics of the analyte itself.[5] Key causes include:
-
Surface Properties: Hydrophobic surfaces and charged surfaces can promote the adsorption of molecules.[6][7] Surface roughness and imperfections can also create sites for non-specific attachment.
-
Analyte Properties: Some proteins and other biomolecules are inherently "sticky" due to exposed hydrophobic regions or charged domains.[6] Protein aggregation can also lead to increased NSB.
-
Buffer Conditions: Suboptimal pH, low ionic strength, and the absence of appropriate blocking agents or detergents in the buffer can all contribute to higher levels of NSB.[2]
Q3: What is a blocking agent and how does it work?
A3: A blocking agent is a molecule used to coat the surface and prevent non-specific binding of the analyte of interest.[8] Blocking agents are typically proteins, detergents, or polymers that adsorb to the unoccupied sites on the surface, rendering them inert to the subsequent binding of other molecules.[9] The ideal blocking agent should effectively prevent NSB without interfering with the specific binding event being studied.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during surface functionalization experiments.
Problem: High Background Signal in an Immunoassay (e.g., ELISA, Western Blot)
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk).[4] Extend the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[5] Consider switching to a different blocking agent (see Table 1).[5] |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer used.[2][10] Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer to help remove weakly bound molecules.[4] |
| Primary or Secondary Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.[5] |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species.[5] Run a control with only the secondary antibody to check for non-specific binding.[5] |
| Contamination of Reagents or Buffers | Ensure all buffers are freshly prepared and filtered.[11] Check for microbial contamination in buffers and reagents.[10] |
Problem: Non-Specific Binding in Surface Plasmon Resonance (SPR) Experiments
| Possible Cause | Troubleshooting Step |
| Analyte Sticking to the Sensor Surface | Add a blocking agent such as BSA (0.1-1%) to the running buffer.[12] Include a non-ionic surfactant like Tween 20 (0.05%) in the running buffer to disrupt hydrophobic interactions.[12] |
| Charge-based Non-specific Binding | Adjust the pH of the running buffer to be near the isoelectric point of the analyte to minimize its net charge.[2] Increase the salt concentration (e.g., NaCl) in the running buffer to shield electrostatic interactions.[2] |
| Issues with the Immobilized Ligand | Ensure the ligand is pure and not aggregated. Use a reference flow cell with an immobilized non-target protein to subtract non-specific binding. |
| Surface Chemistry | Select a sensor chip with a surface chemistry known to reduce NSB, such as those with carboxymethylated dextran or polyethylene glycol (PEG) coatings.[13] |
Data Presentation: Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the properties and effectiveness of commonly used blocking agents.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Effective in many applications, compatible with most detection systems.[14] | Can be expensive, may have lot-to-lot variability, and some antibodies can cross-react with it.[14] |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and widely available.[14] | Contains phosphoproteins and biotin, which can interfere with the detection of phosphorylated targets and avidin-biotin systems.[14] |
| Casein | 1-3% (w/v) | Often more effective than BSA at lower concentrations and can provide lower backgrounds.[3][15] | Can also contain phosphoproteins and may not be suitable for all applications.[16] |
| Fish Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian antibodies.[14] | May be less effective than BSA or milk in some cases.[14] |
| Polyethylene Glycol (PEG) | 0.1-1% (w/v) | Synthetic and protein-free, useful for applications where protein-based blockers are problematic.[14] | May not be as effective as protein-based blockers for all types of NSB. |
| Tween 20 | 0.05-0.1% (v/v) | A non-ionic detergent that disrupts hydrophobic interactions.[12] | Can sometimes interfere with specific binding if used at high concentrations. |
| Normal Serum | 1-10% (v/v) | Effective for blocking, especially when the serum is from the same species as the secondary antibody host.[17] | Can be expensive and may contain endogenous antibodies that could interfere with the assay. |
Experimental Protocols
Protocol 1: Cleaning of Gold Biosensor Surfaces
This protocol is suitable for preparing gold surfaces for subsequent functionalization.
Materials:
-
Deionized (DI) water
-
Ethanol (99%)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.
-
Nitrogen gas source
Procedure:
-
If the gold surface has significant organic contamination, sonicate it in ethanol for 15 minutes.[18]
-
Rinse the surface thoroughly with DI water.
-
Immerse the gold substrate in freshly prepared piranha solution for 1-2 minutes. You should observe bubbling on the surface.[18]
-
Carefully remove the substrate from the piranha solution and rinse it extensively with DI water.
-
Rinse with ethanol.[18]
-
Dry the surface under a gentle stream of nitrogen gas.[18]
Protocol 2: Silanization of Glass Surfaces with APTES
This protocol creates an amine-functionalized surface on glass or silica for subsequent covalent immobilization of molecules.
Materials:
-
Glass or silica substrate
-
Acetone (anhydrous)
-
3-Aminopropyltriethoxysilane (APTES)
-
DI water
Procedure:
-
Thoroughly clean the glass surface by sonicating in acetone for 15 minutes, followed by rinsing with DI water and drying with nitrogen. For a more rigorous cleaning, an oxygen plasma or piranha treatment can be used.[9]
-
In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous acetone.[19]
-
Immerse the cleaned and dried glass substrate in the APTES solution for 30 seconds to 15 minutes.[19][20]
-
Rinse the substrate with acetone to remove excess APTES.[19]
-
Rinse thoroughly with DI water.[20]
-
Cure the silanized surface by baking in an oven at 60-110°C for 1 hour. This step promotes the formation of a stable siloxane layer.
Protocol 3: Covalent Immobilization of Proteins on a Carboxylated Surface
This protocol describes the use of EDC/NHS chemistry to immobilize proteins onto a surface functionalized with carboxylic acid groups.
Materials:
-
Carboxylated surface (e.g., sensor chip, beads)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
N-hydroxysuccinimide (NHS), 50 mM in activation buffer
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 200 mM in activation buffer
-
Protein solution in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Blocking solution: 1 M ethanolamine-HCl, pH 8.5
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
Procedure:
-
Equilibrate the carboxylated surface with the activation buffer.
-
Inject a freshly prepared mixture of 50 mM NHS and 200 mM EDC over the surface for 5-10 minutes to activate the carboxyl groups.[21]
-
Wash the surface with the activation buffer to remove excess EDC and NHS.
-
Inject the protein solution over the activated surface. The primary amine groups on the protein will react with the NHS esters to form stable amide bonds.[21] The optimal protein concentration and incubation time should be determined empirically.
-
Inject the blocking solution (1 M ethanolamine-HCl, pH 8.5) over the surface for 5-10 minutes to deactivate any remaining NHS esters.[13]
-
Wash the surface thoroughly with the wash buffer to remove any non-covalently bound protein.
Visualizations
Caption: Factors contributing to non-specific binding.
Caption: General experimental workflow for surface functionalization.
References
- 1. DNA separation by silica adsorption - Wikipedia [en.wikipedia.org]
- 2. novateinbio.com [novateinbio.com]
- 3. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arp1.com [arp1.com]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DNA Adsorption to and Elution from Silica Surfaces: Influence of Amino Acid Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 11. sinobiological.com [sinobiological.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 14. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 17. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 18. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. APTS_Methods [bio.umass.edu]
- 21. Immobilization of specific proteins to titanium surface using self-assembled monolayer technique | Pocket Dentistry [pocketdentistry.com]
challenges in forming stable self-assembled monolayers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation of stable self-assembled monolayers (SAMs). It is intended for researchers, scientists, and drug development professionals working with SAMs.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during SAM formation.
Issue 1: Incomplete or Low-Density Monolayer Formation
Symptoms:
-
Low water contact angle (for hydrophobic SAMs).
-
Low film thickness measured by ellipsometry.
-
Visible defects or pinholes in AFM/STM images.
Possible Causes and Solutions:
| Cause | Solution | Key Parameters | Supporting Evidence |
| Contaminated Substrate | Thoroughly clean the substrate prior to deposition. Common cleaning methods include piranha solution, UV/ozone treatment, or solvent rinsing. | Cleaning time, temperature, and choice of cleaning agent. | Substrate cleanliness is a critical factor for high-quality SAMs.[1][2] |
| Impure Solvent or Precursor | Use high-purity solvents and SAM-forming molecules. Degas solvents to remove dissolved oxygen, which can interfere with the assembly of some thiols.[3] | Solvent grade, precursor purity. | Impurities can interfere with the self-assembly process, leading to irregularities in the film.[4] |
| Inappropriate Solvent | The choice of solvent is critical. For many systems, solvents with a low dielectric constant result in more stable and denser monolayers.[5][6] | Solvent dielectric constant, solubility of the SAM molecule. | The quality of SAMs depends critically on the choice of solvents.[5][6] |
| Suboptimal Deposition Time | Optimize the immersion time. While some SAMs form within minutes, others may require several hours (12-72 hours) for optimal ordering.[3] | Immersion duration. | Alkanethiolate SAMs can form within minutes, but longer times can improve order.[3] |
| Incorrect Solution Concentration | Vary the concentration of the SAM-forming molecule in the solution. Both too low and too high concentrations can lead to incomplete or disordered monolayers. | Concentration of the SAM precursor. | Factors such as temperature and concentration can lead to a disordered arrangement.[4] |
| Presence of Water (for Silane (B1218182) SAMs) | The presence of a small amount of water is often necessary for the hydrolysis of silane headgroups, but excessive water can lead to polymerization in solution.[7] | Water content in the solvent. | The water content of the solvent has a strong effect on alkylsiloxane formation.[7] |
Issue 2: Multilayer Formation or Aggregates on the Surface
Symptoms:
-
Film thickness significantly higher than a single monolayer.
-
Visible aggregates or clusters in AFM/STM images.
-
Inconsistent electrochemical properties.
Possible Causes and Solutions:
| Cause | Solution | Key Parameters | Supporting Evidence |
| High Solution Concentration | Reduce the concentration of the SAM-forming molecule. High concentrations can promote physisorption and multilayer growth. | Concentration of the SAM precursor. | At higher molecular coverage, adsorbates can begin to form three-dimensional structures.[3] |
| Reactive Terminal Groups | For molecules with reactive terminal groups (e.g., dithiols), take precautions to avoid intermolecular reactions that can lead to polymerization and multilayer formation. This may include using degassed solvents and working in an inert atmosphere.[3] | Solvent degassing, inert atmosphere. | Special attention is essential for dithiol SAMs to avoid problems due to oxidation or photoinduced processes, which can lead to multilayer formation.[3] |
| Excess Water (for Silane SAMs) | Control the water content in the solvent. Too much water can cause the silane molecules to polymerize in the bulk solution, which then deposit as aggregates on the surface.[7] | Water content in the solvent. | The use of dodecane (B42187) as a solvent with its lower water contents resulted in the formation of multilayers of OTS.[7] |
| Contaminated Solution | Filter the SAM solution before use to remove any pre-existing aggregates or impurities. | Filtration of the SAM solution. | Foreign particles or molecules can interfere with the self-assembly process.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in SAMs?
A1: Common defects in self-assembled monolayers include:
-
Incomplete coverage: Gaps or pinholes where the molecules have not attached to the substrate.[4]
-
Molecular disorder: Molecules are not arranged in a highly ordered fashion, which can be caused by factors like temperature and concentration.[4]
-
Impurities: Foreign particles or molecules from the environment or materials used in the assembly process can cause irregularities.[4]
-
Missing or extra molecules: Defects at the molecular level that disrupt the overall structure.[4]
-
Weak adhesion: Poor interaction between the monolayer and the substrate, which can lead to delamination.[4]
-
Domain boundaries: Interfaces between different ordered regions of the SAM.[8]
Q2: How does the choice of solvent affect SAM formation?
A2: The solvent plays a critical role in the formation of high-quality SAMs. Solvents with low dielectric constants and weak interactions with the substrate tend to produce denser and more stable monolayers.[5][6] For example, in the case of organophosphonic acids on indium tin oxide (ITO), solvents with higher dielectric constants can disrupt SAM formation.[5] The water content of the solvent is also a crucial parameter, especially for silane-based SAMs, as it is required for the initial hydrolysis of the headgroup.[7]
Q3: What is the importance of substrate preparation?
A3: Meticulous substrate preparation is fundamental to achieving a high-quality, stable SAM. The substrate surface must be clean and free of contaminants, such as organic residues and particulate matter, which can otherwise lead to defects like pinholes and poor adhesion.[2] The roughness of the substrate can also significantly influence the packing and ordering of the monolayer.[9][10]
Q4: How can I characterize the quality and stability of my SAM?
A4: Several surface-sensitive techniques can be used to characterize SAMs:
-
Contact Angle Goniometry: Measures the surface wettability, providing information about the hydrophobicity/hydrophilicity and packing density.[11]
-
Ellipsometry: Determines the thickness and optical properties of the thin film.[11]
-
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): Provide high-resolution images of the surface topography, allowing for the visualization of molecular packing, domains, and defects.[3][11]
-
X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and chemical state of the surface.[11]
-
Infrared Spectroscopy (FTIR/PM-IRRAS): Investigates the molecular structure and orientation of the molecules within the SAM.[11]
-
Electrochemical Methods (e.g., Cyclic Voltammetry, EIS): Probe the electrical properties, barrier function, and redox behavior of the SAM.[11][12]
Q5: My SAM appears to be unstable and degrades over time. What are the possible reasons and how can I improve its stability?
A5: SAM stability can be affected by several factors:
-
Environment: Exposure to harsh environments, including biological media, can lead to desorption of the molecules.[13][14]
-
Oxidation: The headgroup-substrate bond or the terminal groups can be susceptible to oxidation, especially for thiol-based SAMs.[3]
-
Temperature: Elevated temperatures can cause disorder and desorption.[15]
-
Chain Length: Longer alkyl chains generally lead to more stable SAMs due to increased van der Waals interactions.[3]
-
Headgroup-Substrate Bond: The nature of the chemical bond between the headgroup and the substrate is a primary determinant of stability. Covalent bonds, such as those formed by silanes, are generally very stable.[3]
To improve stability, consider using molecules with longer chains, more stable headgroup-substrate chemistry, or protecting the SAM from harsh conditions.[12][15] Vapor-phase deposition can sometimes yield more stable monolayers compared to solution-phase deposition.[16]
Experimental Protocols
Protocol 1: Substrate Preparation (Gold Surface for Thiol SAMs)
-
Solvent Cleaning: Sequentially sonicate the gold substrate in acetone, isopropanol, and deionized water for 10-15 minutes each to remove organic contaminants.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
UV/Ozone or Piranha Treatment (Optional but Recommended):
-
UV/Ozone: Place the substrate in a UV/ozone cleaner for 15-20 minutes to remove any remaining organic residues.
-
Piranha Solution: Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
-
Final Rinse and Dry: Thoroughly rinse the substrate with deionized water and dry it under a stream of nitrogen. The substrate should be used for SAM deposition immediately after cleaning.
Protocol 2: Solution-Phase Deposition of Alkanethiol SAMs on Gold
-
Prepare SAM Solution: Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol (B145695). Ensure the solvent is of high purity.[1]
-
Immersion: Immerse the freshly cleaned gold substrate into the thiol solution in a clean, sealed container. To minimize oxidation, it is advisable to reduce the headspace above the solution and backfill with an inert gas like nitrogen or argon.[1]
-
Incubation: Allow the self-assembly to proceed for 12-18 hours at room temperature to ensure a well-ordered monolayer.[3]
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen.
-
Characterization: Characterize the freshly prepared SAM using appropriate techniques (e.g., contact angle, ellipsometry, AFM).
Visualizations
Caption: Experimental workflow for SAM formation.
Caption: Troubleshooting logic for common SAM issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. proplate.com [proplate.com]
- 3. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. materialsopenresearch.org [materialsopenresearch.org]
- 11. fiveable.me [fiveable.me]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ossila.com [ossila.com]
- 15. lee.chem.uh.edu [lee.chem.uh.edu]
- 16. pubs.aip.org [pubs.aip.org]
challenges in forming stable self-assembled monolayers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation of stable self-assembled monolayers (SAMs). It is intended for researchers, scientists, and drug development professionals working with SAMs.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during SAM formation.
Issue 1: Incomplete or Low-Density Monolayer Formation
Symptoms:
-
Low water contact angle (for hydrophobic SAMs).
-
Low film thickness measured by ellipsometry.
-
Visible defects or pinholes in AFM/STM images.
Possible Causes and Solutions:
| Cause | Solution | Key Parameters | Supporting Evidence |
| Contaminated Substrate | Thoroughly clean the substrate prior to deposition. Common cleaning methods include piranha solution, UV/ozone treatment, or solvent rinsing. | Cleaning time, temperature, and choice of cleaning agent. | Substrate cleanliness is a critical factor for high-quality SAMs.[1][2] |
| Impure Solvent or Precursor | Use high-purity solvents and SAM-forming molecules. Degas solvents to remove dissolved oxygen, which can interfere with the assembly of some thiols.[3] | Solvent grade, precursor purity. | Impurities can interfere with the self-assembly process, leading to irregularities in the film.[4] |
| Inappropriate Solvent | The choice of solvent is critical. For many systems, solvents with a low dielectric constant result in more stable and denser monolayers.[5][6] | Solvent dielectric constant, solubility of the SAM molecule. | The quality of SAMs depends critically on the choice of solvents.[5][6] |
| Suboptimal Deposition Time | Optimize the immersion time. While some SAMs form within minutes, others may require several hours (12-72 hours) for optimal ordering.[3] | Immersion duration. | Alkanethiolate SAMs can form within minutes, but longer times can improve order.[3] |
| Incorrect Solution Concentration | Vary the concentration of the SAM-forming molecule in the solution. Both too low and too high concentrations can lead to incomplete or disordered monolayers. | Concentration of the SAM precursor. | Factors such as temperature and concentration can lead to a disordered arrangement.[4] |
| Presence of Water (for Silane SAMs) | The presence of a small amount of water is often necessary for the hydrolysis of silane headgroups, but excessive water can lead to polymerization in solution.[7] | Water content in the solvent. | The water content of the solvent has a strong effect on alkylsiloxane formation.[7] |
Issue 2: Multilayer Formation or Aggregates on the Surface
Symptoms:
-
Film thickness significantly higher than a single monolayer.
-
Visible aggregates or clusters in AFM/STM images.
-
Inconsistent electrochemical properties.
Possible Causes and Solutions:
| Cause | Solution | Key Parameters | Supporting Evidence |
| High Solution Concentration | Reduce the concentration of the SAM-forming molecule. High concentrations can promote physisorption and multilayer growth. | Concentration of the SAM precursor. | At higher molecular coverage, adsorbates can begin to form three-dimensional structures.[3] |
| Reactive Terminal Groups | For molecules with reactive terminal groups (e.g., dithiols), take precautions to avoid intermolecular reactions that can lead to polymerization and multilayer formation. This may include using degassed solvents and working in an inert atmosphere.[3] | Solvent degassing, inert atmosphere. | Special attention is essential for dithiol SAMs to avoid problems due to oxidation or photoinduced processes, which can lead to multilayer formation.[3] |
| Excess Water (for Silane SAMs) | Control the water content in the solvent. Too much water can cause the silane molecules to polymerize in the bulk solution, which then deposit as aggregates on the surface.[7] | Water content in the solvent. | The use of dodecane as a solvent with its lower water contents resulted in the formation of multilayers of OTS.[7] |
| Contaminated Solution | Filter the SAM solution before use to remove any pre-existing aggregates or impurities. | Filtration of the SAM solution. | Foreign particles or molecules can interfere with the self-assembly process.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in SAMs?
A1: Common defects in self-assembled monolayers include:
-
Incomplete coverage: Gaps or pinholes where the molecules have not attached to the substrate.[4]
-
Molecular disorder: Molecules are not arranged in a highly ordered fashion, which can be caused by factors like temperature and concentration.[4]
-
Impurities: Foreign particles or molecules from the environment or materials used in the assembly process can cause irregularities.[4]
-
Missing or extra molecules: Defects at the molecular level that disrupt the overall structure.[4]
-
Weak adhesion: Poor interaction between the monolayer and the substrate, which can lead to delamination.[4]
-
Domain boundaries: Interfaces between different ordered regions of the SAM.[8]
Q2: How does the choice of solvent affect SAM formation?
A2: The solvent plays a critical role in the formation of high-quality SAMs. Solvents with low dielectric constants and weak interactions with the substrate tend to produce denser and more stable monolayers.[5][6] For example, in the case of organophosphonic acids on indium tin oxide (ITO), solvents with higher dielectric constants can disrupt SAM formation.[5] The water content of the solvent is also a crucial parameter, especially for silane-based SAMs, as it is required for the initial hydrolysis of the headgroup.[7]
Q3: What is the importance of substrate preparation?
A3: Meticulous substrate preparation is fundamental to achieving a high-quality, stable SAM. The substrate surface must be clean and free of contaminants, such as organic residues and particulate matter, which can otherwise lead to defects like pinholes and poor adhesion.[2] The roughness of the substrate can also significantly influence the packing and ordering of the monolayer.[9][10]
Q4: How can I characterize the quality and stability of my SAM?
A4: Several surface-sensitive techniques can be used to characterize SAMs:
-
Contact Angle Goniometry: Measures the surface wettability, providing information about the hydrophobicity/hydrophilicity and packing density.[11]
-
Ellipsometry: Determines the thickness and optical properties of the thin film.[11]
-
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): Provide high-resolution images of the surface topography, allowing for the visualization of molecular packing, domains, and defects.[3][11]
-
X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and chemical state of the surface.[11]
-
Infrared Spectroscopy (FTIR/PM-IRRAS): Investigates the molecular structure and orientation of the molecules within the SAM.[11]
-
Electrochemical Methods (e.g., Cyclic Voltammetry, EIS): Probe the electrical properties, barrier function, and redox behavior of the SAM.[11][12]
Q5: My SAM appears to be unstable and degrades over time. What are the possible reasons and how can I improve its stability?
A5: SAM stability can be affected by several factors:
-
Environment: Exposure to harsh environments, including biological media, can lead to desorption of the molecules.[13][14]
-
Oxidation: The headgroup-substrate bond or the terminal groups can be susceptible to oxidation, especially for thiol-based SAMs.[3]
-
Temperature: Elevated temperatures can cause disorder and desorption.[15]
-
Chain Length: Longer alkyl chains generally lead to more stable SAMs due to increased van der Waals interactions.[3]
-
Headgroup-Substrate Bond: The nature of the chemical bond between the headgroup and the substrate is a primary determinant of stability. Covalent bonds, such as those formed by silanes, are generally very stable.[3]
To improve stability, consider using molecules with longer chains, more stable headgroup-substrate chemistry, or protecting the SAM from harsh conditions.[12][15] Vapor-phase deposition can sometimes yield more stable monolayers compared to solution-phase deposition.[16]
Experimental Protocols
Protocol 1: Substrate Preparation (Gold Surface for Thiol SAMs)
-
Solvent Cleaning: Sequentially sonicate the gold substrate in acetone, isopropanol, and deionized water for 10-15 minutes each to remove organic contaminants.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
UV/Ozone or Piranha Treatment (Optional but Recommended):
-
UV/Ozone: Place the substrate in a UV/ozone cleaner for 15-20 minutes to remove any remaining organic residues.
-
Piranha Solution: Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
-
Final Rinse and Dry: Thoroughly rinse the substrate with deionized water and dry it under a stream of nitrogen. The substrate should be used for SAM deposition immediately after cleaning.
Protocol 2: Solution-Phase Deposition of Alkanethiol SAMs on Gold
-
Prepare SAM Solution: Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol. Ensure the solvent is of high purity.[1]
-
Immersion: Immerse the freshly cleaned gold substrate into the thiol solution in a clean, sealed container. To minimize oxidation, it is advisable to reduce the headspace above the solution and backfill with an inert gas like nitrogen or argon.[1]
-
Incubation: Allow the self-assembly to proceed for 12-18 hours at room temperature to ensure a well-ordered monolayer.[3]
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen.
-
Characterization: Characterize the freshly prepared SAM using appropriate techniques (e.g., contact angle, ellipsometry, AFM).
Visualizations
Caption: Experimental workflow for SAM formation.
Caption: Troubleshooting logic for common SAM issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. proplate.com [proplate.com]
- 3. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. materialsopenresearch.org [materialsopenresearch.org]
- 11. fiveable.me [fiveable.me]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ossila.com [ossila.com]
- 15. lee.chem.uh.edu [lee.chem.uh.edu]
- 16. pubs.aip.org [pubs.aip.org]
11-Azidoundecanoic acid reaction time and temperature optimization
Welcome to the technical support center for 11-Azidoundecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in bioconjugation and click chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile bifunctional linker commonly used in bioconjugation and chemical biology. Its terminal azide (B81097) group allows for "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for attaching it to alkyne-modified molecules.[1][2] The carboxylic acid end can be activated, often as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules like proteins, peptides, and antibodies.
Q2: How do I activate the carboxylic acid of this compound for reaction with amines?
A2: The most common method for activating the carboxylic acid is to convert it into an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting NHS ester is reactive towards primary amino groups.[3]
Q3: What is the difference between CuAAC and SPAAC, and which should I choose?
A3: Both are "click chemistry" reactions that form a stable triazole linkage between an azide and an alkyne.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) is a highly efficient and widely used reaction.[2][4] It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[5][6] It is generally faster than SPAAC.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free click reaction.[7][8] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts with azides without the need for a catalyst.[7][8] The primary advantage of SPAAC is its biocompatibility, as it avoids the cytotoxicity associated with copper catalysts, making it ideal for live-cell imaging and in vivo applications.[8][9]
The choice depends on your application. For in vitro conjugations where biocompatibility is not a major concern, CuAAC is often preferred for its speed and efficiency. For applications involving living cells or organisms, SPAAC is the method of choice.[9]
Q4: What are typical reaction conditions for an NHS ester coupling with a protein?
A4: NHS ester couplings are typically performed in an amine-free buffer at a slightly basic pH of 8.0-8.5 to ensure the lysine (B10760008) side-chain amines are deprotonated and reactive.[3][10] Common buffers include phosphate (B84403) or carbonate/bicarbonate buffers.[3][11] The reaction is often carried out for 1-4 hours at room temperature or overnight at 4°C.[10][12]
Troubleshooting Guides
Issue 1: Low Yield in NHS Ester Conjugation
| Possible Cause | Troubleshooting Step |
| Hydrolysis of NHS ester | NHS esters are moisture-sensitive.[3] Ensure you are using anhydrous DMSO or DMF to dissolve the NHS ester.[3] Allow the reagent vial to warm to room temperature before opening to prevent condensation.[11] Use freshly prepared solutions. |
| Incorrect pH | The reaction works best at pH 8.0-8.5.[3][10] Verify the pH of your reaction buffer. |
| Presence of primary amines in the buffer | Buffers like Tris contain primary amines that will compete with your biomolecule for the NHS ester.[3] Use an amine-free buffer such as phosphate or carbonate.[3][11] |
| Insufficient molar excess of NHS ester | A molar excess of the NHS ester is typically required. Start with a 10-20 fold molar excess and optimize from there.[12] |
| Low protein concentration | Low concentrations can slow down the reaction. A protein concentration of at least 2 mg/mL is recommended.[3] |
Issue 2: Incomplete CuAAC Reaction or Low Yield
| Possible Cause | Troubleshooting Step |
| Oxidation of Cu(I) catalyst | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) by oxygen.[4] Ensure you have a sufficient amount of a reducing agent like sodium ascorbate.[5][6] The use of a copper-chelating ligand like THPTA or TBTA can protect the Cu(I) and accelerate the reaction.[4][5][6] |
| Inhibitory buffer components | Tris buffer can inhibit the copper catalyst.[5][13] Use compatible buffers like phosphate, HEPES, or carbonate.[5][13] |
| Insufficient reaction time | While often fast, some complex reactions may require longer incubation. Try extending the reaction time to 1-2 hours. |
| Low reactant concentrations | If working with very dilute solutions, the reaction rate will be slower. Increase concentrations if possible. |
| Poor quality of reagents | Ensure your copper sulfate (B86663), sodium ascorbate, and other reagents are of high quality and not degraded. |
Issue 3: Protein Degradation during CuAAC Reaction
| Possible Cause | Troubleshooting Step |
| Reactive Oxygen Species (ROS) generation | The combination of copper and a reducing agent like ascorbate can generate ROS, which can damage proteins.[5][13] |
| - Use a copper-chelating ligand like THPTA, which can help protect the biomolecule.[6] | |
| - Minimize reaction time. | |
| - Consider degassing your solutions to remove oxygen. | |
| Ascorbate byproducts | Byproducts of ascorbate oxidation can react with amino acid residues like lysine and arginine.[5][13] Adding a scavenger like aminoguanidine (B1677879) can help mitigate this issue.[5] |
Experimental Protocols
Protocol 1: Activation of this compound as an NHS Ester
-
Dissolve Reagents : Dissolve this compound, NHS, and EDC in an appropriate anhydrous solvent like DMF or DMSO to a concentration of ~100 mM.
-
Reaction Mixture : In a clean, dry vial, combine 1 equivalent of this compound with 1.2 equivalents of NHS and 1.2 equivalents of EDC.
-
Incubation : Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.
-
Confirmation : The formation of the NHS ester can be monitored by techniques such as TLC or LC-MS.
-
Storage : The resulting NHS ester solution in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months.[10][12]
Protocol 2: CuAAC Reaction with an Alkyne-Modified Protein
-
Prepare Reagents :
-
Azide-modified protein (prepared via NHS ester conjugation) in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4).
-
Alkyne-containing molecule in a compatible solvent.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
THPTA ligand stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).
-
-
Reaction Setup : In a microcentrifuge tube, combine the reagents in the following order:
-
Initiate Reaction : Add the sodium ascorbate solution to a final concentration of 2.5-5 mM to initiate the reaction.[5][14] Gently mix the solution.
-
Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.[4][6]
-
Purification : Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess reagents and the copper catalyst.
Data Presentation
Table 1: General Reaction Parameters for NHS Ester Coupling
| Parameter | Temperature | Time | pH | Molar Ratio (NHS Ester:Amine) |
| Typical Range | 4°C - 25°C | 1 - 12 hours | 8.0 - 8.5 | 5:1 to 20:1 |
| Starting Point | Room Temp (25°C) | 2 hours | 8.5 | 15:1 |
Table 2: Optimization of CuAAC Reaction Conditions
| Parameter | Temperature | Time | Copper Concentration | Ligand:Copper Ratio |
| Typical Range | Room Temp (25°C) | 10 - 60 min | 50 - 500 µM | 1:1 to 5:1 |
| Optimized for Biomolecules | Room Temp (25°C) | 30 min | 50 - 250 µM | 5:1 |
Visualizations
Caption: Workflow for labeling a protein with this compound and subsequent CuAAC conjugation.
Caption: Decision tree for troubleshooting low yield in bioconjugation reactions.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. furthlab.xyz [furthlab.xyz]
- 12. lumiprobe.com [lumiprobe.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Analysis and Optimization of Copper-Catalyzed AzideâAlkyne Cycloaddition for Bioconjugation: Full Paper PDF & Summary | Bohrium [bohrium.com]
11-Azidoundecanoic acid reaction time and temperature optimization
Welcome to the technical support center for 11-Azidoundecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in bioconjugation and click chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile bifunctional linker commonly used in bioconjugation and chemical biology. Its terminal azide group allows for "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for attaching it to alkyne-modified molecules.[1][2] The carboxylic acid end can be activated, often as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules like proteins, peptides, and antibodies.
Q2: How do I activate the carboxylic acid of this compound for reaction with amines?
A2: The most common method for activating the carboxylic acid is to convert it into an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting NHS ester is reactive towards primary amino groups.[3]
Q3: What is the difference between CuAAC and SPAAC, and which should I choose?
A3: Both are "click chemistry" reactions that form a stable triazole linkage between an azide and an alkyne.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) is a highly efficient and widely used reaction.[2][4] It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[5][6] It is generally faster than SPAAC.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free click reaction.[7][8] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts with azides without the need for a catalyst.[7][8] The primary advantage of SPAAC is its biocompatibility, as it avoids the cytotoxicity associated with copper catalysts, making it ideal for live-cell imaging and in vivo applications.[8][9]
The choice depends on your application. For in vitro conjugations where biocompatibility is not a major concern, CuAAC is often preferred for its speed and efficiency. For applications involving living cells or organisms, SPAAC is the method of choice.[9]
Q4: What are typical reaction conditions for an NHS ester coupling with a protein?
A4: NHS ester couplings are typically performed in an amine-free buffer at a slightly basic pH of 8.0-8.5 to ensure the lysine side-chain amines are deprotonated and reactive.[3][10] Common buffers include phosphate or carbonate/bicarbonate buffers.[3][11] The reaction is often carried out for 1-4 hours at room temperature or overnight at 4°C.[10][12]
Troubleshooting Guides
Issue 1: Low Yield in NHS Ester Conjugation
| Possible Cause | Troubleshooting Step |
| Hydrolysis of NHS ester | NHS esters are moisture-sensitive.[3] Ensure you are using anhydrous DMSO or DMF to dissolve the NHS ester.[3] Allow the reagent vial to warm to room temperature before opening to prevent condensation.[11] Use freshly prepared solutions. |
| Incorrect pH | The reaction works best at pH 8.0-8.5.[3][10] Verify the pH of your reaction buffer. |
| Presence of primary amines in the buffer | Buffers like Tris contain primary amines that will compete with your biomolecule for the NHS ester.[3] Use an amine-free buffer such as phosphate or carbonate.[3][11] |
| Insufficient molar excess of NHS ester | A molar excess of the NHS ester is typically required. Start with a 10-20 fold molar excess and optimize from there.[12] |
| Low protein concentration | Low concentrations can slow down the reaction. A protein concentration of at least 2 mg/mL is recommended.[3] |
Issue 2: Incomplete CuAAC Reaction or Low Yield
| Possible Cause | Troubleshooting Step |
| Oxidation of Cu(I) catalyst | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) by oxygen.[4] Ensure you have a sufficient amount of a reducing agent like sodium ascorbate.[5][6] The use of a copper-chelating ligand like THPTA or TBTA can protect the Cu(I) and accelerate the reaction.[4][5][6] |
| Inhibitory buffer components | Tris buffer can inhibit the copper catalyst.[5][13] Use compatible buffers like phosphate, HEPES, or carbonate.[5][13] |
| Insufficient reaction time | While often fast, some complex reactions may require longer incubation. Try extending the reaction time to 1-2 hours. |
| Low reactant concentrations | If working with very dilute solutions, the reaction rate will be slower. Increase concentrations if possible. |
| Poor quality of reagents | Ensure your copper sulfate, sodium ascorbate, and other reagents are of high quality and not degraded. |
Issue 3: Protein Degradation during CuAAC Reaction
| Possible Cause | Troubleshooting Step |
| Reactive Oxygen Species (ROS) generation | The combination of copper and a reducing agent like ascorbate can generate ROS, which can damage proteins.[5][13] |
| - Use a copper-chelating ligand like THPTA, which can help protect the biomolecule.[6] | |
| - Minimize reaction time. | |
| - Consider degassing your solutions to remove oxygen. | |
| Ascorbate byproducts | Byproducts of ascorbate oxidation can react with amino acid residues like lysine and arginine.[5][13] Adding a scavenger like aminoguanidine can help mitigate this issue.[5] |
Experimental Protocols
Protocol 1: Activation of this compound as an NHS Ester
-
Dissolve Reagents : Dissolve this compound, NHS, and EDC in an appropriate anhydrous solvent like DMF or DMSO to a concentration of ~100 mM.
-
Reaction Mixture : In a clean, dry vial, combine 1 equivalent of this compound with 1.2 equivalents of NHS and 1.2 equivalents of EDC.
-
Incubation : Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.
-
Confirmation : The formation of the NHS ester can be monitored by techniques such as TLC or LC-MS.
-
Storage : The resulting NHS ester solution in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months.[10][12]
Protocol 2: CuAAC Reaction with an Alkyne-Modified Protein
-
Prepare Reagents :
-
Azide-modified protein (prepared via NHS ester conjugation) in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4).
-
Alkyne-containing molecule in a compatible solvent.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
THPTA ligand stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).
-
-
Reaction Setup : In a microcentrifuge tube, combine the reagents in the following order:
-
Initiate Reaction : Add the sodium ascorbate solution to a final concentration of 2.5-5 mM to initiate the reaction.[5][14] Gently mix the solution.
-
Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.[4][6]
-
Purification : Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess reagents and the copper catalyst.
Data Presentation
Table 1: General Reaction Parameters for NHS Ester Coupling
| Parameter | Temperature | Time | pH | Molar Ratio (NHS Ester:Amine) |
| Typical Range | 4°C - 25°C | 1 - 12 hours | 8.0 - 8.5 | 5:1 to 20:1 |
| Starting Point | Room Temp (25°C) | 2 hours | 8.5 | 15:1 |
Table 2: Optimization of CuAAC Reaction Conditions
| Parameter | Temperature | Time | Copper Concentration | Ligand:Copper Ratio |
| Typical Range | Room Temp (25°C) | 10 - 60 min | 50 - 500 µM | 1:1 to 5:1 |
| Optimized for Biomolecules | Room Temp (25°C) | 30 min | 50 - 250 µM | 5:1 |
Visualizations
Caption: Workflow for labeling a protein with this compound and subsequent CuAAC conjugation.
Caption: Decision tree for troubleshooting low yield in bioconjugation reactions.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. furthlab.xyz [furthlab.xyz]
- 12. lumiprobe.com [lumiprobe.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Analysis and Optimization of Copper-Catalyzed AzideâAlkyne Cycloaddition for Bioconjugation: Full Paper PDF & Summary | Bohrium [bohrium.com]
Technical Support Center: Stability of 11-Azidoundecanoic Acid with Reducing Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Azidoundecanoic acid and common reducing agents such as Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Frequently Asked Questions (FAQs)
Q1: Will DTT or TCEP react with the azide (B81097) group of this compound?
A1: Yes, both DTT and TCEP are capable of reducing the azide group of this compound to an amine (11-Aminoundecanoic acid). This is a crucial consideration in experimental design, as the presence of these reducing agents can lead to the unintended consumption of your azido-functionalized molecule. The reaction with TCEP is a classic example of the Staudinger reduction.[1][2][3]
Q2: I am performing a "click chemistry" reaction with my this compound. Can I have DTT or TCEP present in my reaction mixture?
A2: It is highly discouraged to have DTT or TCEP present during a click chemistry reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). These reducing agents will reduce the azide, rendering it unavailable for the cycloaddition reaction. Furthermore, TCEP is known to react with maleimides, a common functional group in bioconjugation, which could lead to unwanted side reactions.[4][5] If a reducing agent is required to keep a biomolecule (like a protein) in a reduced state, consider alternative strategies such as performing the reduction and subsequent removal of the reducing agent before initiating the click reaction.
Q3: What are the typical conditions for the reduction of this compound by DTT or TCEP?
A3: The reduction of azides by DTT is effective under mild, aqueous conditions.[6][7] The reaction with TCEP also proceeds in aqueous buffers, and its rate is pH-dependent, with increased rates at higher pH.[1] For instance, the reduction of an azido-peptide with 10 equivalents of TCEP in a 200 mM phosphate (B84403) buffer at pH 7.5 was completed within 6 minutes.[1]
Q4: How can I monitor the stability of my this compound in the presence of a reducing agent?
A4: You can monitor the reduction of the azide group using several analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The azide group has a characteristic strong and sharp absorption peak around 2100 cm⁻¹.[8] The disappearance of this peak over time indicates the reduction of the azide.[8]
-
High-Performance Liquid Chromatography (HPLC): You can develop an HPLC method to separate this compound from its reduced product, 11-Aminoundecanoic acid. By monitoring the peak areas over time, you can quantify the rate of the reaction.[9][10]
-
Mass Spectrometry (MS): Mass spectrometry can be used to detect the mass change corresponding to the conversion of the azide (N₃) to an amine (NH₂), which is a decrease of 26 Da.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield in my "click chemistry" reaction. | The azide group of this compound has been reduced by DTT or TCEP present in the reaction mixture. | Ensure that DTT or TCEP is removed from the reaction mixture before adding your alkyne-containing molecule. This can be achieved by dialysis, buffer exchange, or size-exclusion chromatography. |
| Inconsistent results in experiments involving both this compound and a reducing agent. | The rate of azide reduction is sensitive to pH and the concentration of the reducing agent. The stability of the reducing agents themselves can also vary. | Standardize the pH, temperature, and concentration of the reducing agent in your experiments. Prepare fresh solutions of DTT, as it is prone to oxidation, especially at higher pH.[11][12] TCEP is generally more stable than DTT but can also degrade over time.[13][14] |
| Unexpected side products are observed in my reaction. | TCEP can participate in side reactions. For example, it is known to react with maleimides.[4][5] At elevated temperatures, TCEP has been reported to cause cleavage of protein backbones at cysteine residues.[15][16][17] | Carefully review all components of your reaction mixture for potential cross-reactivity with TCEP. If maleimides are present, TCEP must be removed prior to their addition. Avoid prolonged incubation at high temperatures in the presence of TCEP if working with proteins. |
| Difficulty in purifying the desired product away from the reducing agent and its oxide. | TCEP and its oxide (TCEP=O) are water-soluble and can sometimes be challenging to remove completely. | For TCEP, purification can be facilitated by using an acidic workup to protonate the desired amine product, allowing for the extraction of the neutral TCEP oxide into an organic solvent. Subsequently, basifying the aqueous layer allows for the extraction of the amine. |
Data Presentation
Table 1: Comparative Stability of Azides in the Presence of Reducing Agents
This table summarizes kinetic data for the reduction of an alkyl azide by DTT. While this data is for 3'-azidothymidine, it provides a useful reference for the expected reactivity of this compound.
| Reducing Agent | Substrate | Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Dithiothreitol (DTT) | 3'-Azidothymidine | pH 7.2, 37 °C | 2.77 x 10⁻³ | [6] |
Experimental Protocols
Protocol: Monitoring the Reduction of this compound by FTIR Spectroscopy
Objective: To qualitatively or semi-quantitatively assess the stability of this compound in the presence of a reducing agent by monitoring the disappearance of the azide vibrational band.
Materials:
-
This compound
-
Reducing agent (DTT or TCEP)
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in the chosen buffer.
-
Prepare a stock solution of the reducing agent (DTT or TCEP) in the same buffer.
-
-
Acquire Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.
-
Acquire Initial Spectrum: Apply a small volume of the this compound solution to the ATR crystal and record the initial spectrum. Identify the characteristic azide peak at approximately 2100 cm⁻¹.
-
Initiate the Reaction: Add the desired amount of the reducing agent stock solution to the this compound solution on the ATR crystal and mix gently.
-
Monitor the Reaction: Acquire spectra at regular time intervals (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the decrease in the intensity or integrated area of the azide peak at ~2100 cm⁻¹ over time. The disappearance of this peak signifies the reduction of the azide.[8]
Visualizations
Caption: Reaction pathway for the reduction of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Staudinger Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Determination of Sodium Azide on Newcrom B Column | SIELC Technologies [sielc.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TCEP - Wikipedia [en.wikipedia.org]
- 16. A tris (2-carboxyethyl) phosphine (TCEP) related cleavage on cysteine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 11-Azidoundecanoic Acid with Reducing Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Azidoundecanoic acid and common reducing agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Frequently Asked Questions (FAQs)
Q1: Will DTT or TCEP react with the azide group of this compound?
A1: Yes, both DTT and TCEP are capable of reducing the azide group of this compound to an amine (11-Aminoundecanoic acid). This is a crucial consideration in experimental design, as the presence of these reducing agents can lead to the unintended consumption of your azido-functionalized molecule. The reaction with TCEP is a classic example of the Staudinger reduction.[1][2][3]
Q2: I am performing a "click chemistry" reaction with my this compound. Can I have DTT or TCEP present in my reaction mixture?
A2: It is highly discouraged to have DTT or TCEP present during a click chemistry reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). These reducing agents will reduce the azide, rendering it unavailable for the cycloaddition reaction. Furthermore, TCEP is known to react with maleimides, a common functional group in bioconjugation, which could lead to unwanted side reactions.[4][5] If a reducing agent is required to keep a biomolecule (like a protein) in a reduced state, consider alternative strategies such as performing the reduction and subsequent removal of the reducing agent before initiating the click reaction.
Q3: What are the typical conditions for the reduction of this compound by DTT or TCEP?
A3: The reduction of azides by DTT is effective under mild, aqueous conditions.[6][7] The reaction with TCEP also proceeds in aqueous buffers, and its rate is pH-dependent, with increased rates at higher pH.[1] For instance, the reduction of an azido-peptide with 10 equivalents of TCEP in a 200 mM phosphate buffer at pH 7.5 was completed within 6 minutes.[1]
Q4: How can I monitor the stability of my this compound in the presence of a reducing agent?
A4: You can monitor the reduction of the azide group using several analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The azide group has a characteristic strong and sharp absorption peak around 2100 cm⁻¹.[8] The disappearance of this peak over time indicates the reduction of the azide.[8]
-
High-Performance Liquid Chromatography (HPLC): You can develop an HPLC method to separate this compound from its reduced product, 11-Aminoundecanoic acid. By monitoring the peak areas over time, you can quantify the rate of the reaction.[9][10]
-
Mass Spectrometry (MS): Mass spectrometry can be used to detect the mass change corresponding to the conversion of the azide (N₃) to an amine (NH₂), which is a decrease of 26 Da.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield in my "click chemistry" reaction. | The azide group of this compound has been reduced by DTT or TCEP present in the reaction mixture. | Ensure that DTT or TCEP is removed from the reaction mixture before adding your alkyne-containing molecule. This can be achieved by dialysis, buffer exchange, or size-exclusion chromatography. |
| Inconsistent results in experiments involving both this compound and a reducing agent. | The rate of azide reduction is sensitive to pH and the concentration of the reducing agent. The stability of the reducing agents themselves can also vary. | Standardize the pH, temperature, and concentration of the reducing agent in your experiments. Prepare fresh solutions of DTT, as it is prone to oxidation, especially at higher pH.[11][12] TCEP is generally more stable than DTT but can also degrade over time.[13][14] |
| Unexpected side products are observed in my reaction. | TCEP can participate in side reactions. For example, it is known to react with maleimides.[4][5] At elevated temperatures, TCEP has been reported to cause cleavage of protein backbones at cysteine residues.[15][16][17] | Carefully review all components of your reaction mixture for potential cross-reactivity with TCEP. If maleimides are present, TCEP must be removed prior to their addition. Avoid prolonged incubation at high temperatures in the presence of TCEP if working with proteins. |
| Difficulty in purifying the desired product away from the reducing agent and its oxide. | TCEP and its oxide (TCEP=O) are water-soluble and can sometimes be challenging to remove completely. | For TCEP, purification can be facilitated by using an acidic workup to protonate the desired amine product, allowing for the extraction of the neutral TCEP oxide into an organic solvent. Subsequently, basifying the aqueous layer allows for the extraction of the amine. |
Data Presentation
Table 1: Comparative Stability of Azides in the Presence of Reducing Agents
This table summarizes kinetic data for the reduction of an alkyl azide by DTT. While this data is for 3'-azidothymidine, it provides a useful reference for the expected reactivity of this compound.
| Reducing Agent | Substrate | Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Dithiothreitol (DTT) | 3'-Azidothymidine | pH 7.2, 37 °C | 2.77 x 10⁻³ | [6] |
Experimental Protocols
Protocol: Monitoring the Reduction of this compound by FTIR Spectroscopy
Objective: To qualitatively or semi-quantitatively assess the stability of this compound in the presence of a reducing agent by monitoring the disappearance of the azide vibrational band.
Materials:
-
This compound
-
Reducing agent (DTT or TCEP)
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in the chosen buffer.
-
Prepare a stock solution of the reducing agent (DTT or TCEP) in the same buffer.
-
-
Acquire Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.
-
Acquire Initial Spectrum: Apply a small volume of the this compound solution to the ATR crystal and record the initial spectrum. Identify the characteristic azide peak at approximately 2100 cm⁻¹.
-
Initiate the Reaction: Add the desired amount of the reducing agent stock solution to the this compound solution on the ATR crystal and mix gently.
-
Monitor the Reaction: Acquire spectra at regular time intervals (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the decrease in the intensity or integrated area of the azide peak at ~2100 cm⁻¹ over time. The disappearance of this peak signifies the reduction of the azide.[8]
Visualizations
Caption: Reaction pathway for the reduction of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Staudinger Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Determination of Sodium Azide on Newcrom B Column | SIELC Technologies [sielc.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TCEP - Wikipedia [en.wikipedia.org]
- 16. A tris (2-carboxyethyl) phosphine (TCEP) related cleavage on cysteine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Characterization of 11-Azidoundecanoic Acid Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of surfaces modified with 11-Azidoundecanoic acid and its widely used alternative, 11-mercaptoundecanoic acid (11-MUA). The performance of these self-assembled monolayers (SAMs) is evaluated using experimental data from various characterization techniques. This document aims to assist researchers in selecting the appropriate surface modification strategy for their specific applications, such as in biosensors, drug delivery systems, and advanced biomaterials.
Introduction to Surface Modification Agents
Self-assembled monolayers (SAMs) provide a powerful method for tailoring the chemical and physical properties of surfaces. The choice of the terminal functional group of the SAM-forming molecule is critical as it dictates the subsequent surface chemistry and interactions.
This compound: This molecule forms a SAM with a terminal azide (B81097) (-N₃) group. The primary advantage of an azide-terminated surface is its ability to undergo highly specific and efficient "click" chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of a wide variety of molecules containing an alkyne group under mild conditions.
11-Mercaptoundecanoic Acid (11-MUA): As a classic alkanethiol, 11-MUA forms robust SAMs on gold surfaces via a strong gold-thiolate bond.[1][2] The terminal carboxylic acid (-COOH) group can be activated to form amide bonds with amine-containing molecules, a common strategy for immobilizing biomolecules.[3] The quality of the SAM formed by 11-MUA is influenced by the length of its alkyl chain, with longer chains leading to more ordered and densely packed monolayers due to stronger van der Waals interactions.[4]
The Power of "Click" Chemistry on Azide-Modified Surfaces
"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[5] For surfaces modified with this compound, the most utilized click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide-terminated surface and an alkyne-functionalized molecule. Surfaces containing organic azides are excellent platforms for modification as the amount of surface-bound azide can be controlled and monitored to ensure the completeness of the reaction.[5]
Comparative Performance Data
The following tables summarize key performance indicators for SAMs formed from this compound and 11-mercaptoundecanoic acid.
Disclaimer: The data presented below are compiled from different research articles. Direct comparison should be made with caution as experimental conditions may vary between studies.
Table 1: Surface Characterization Data
| Parameter | This compound SAM | 11-Mercaptoundecanoic Acid (11-MUA) SAM |
| Advancing Contact Angle (Water) | ~70-80° (hydrophobic character) | <15° (hydrophilic character due to -COOH)[6] |
| Ellipsometric Thickness | Not explicitly found in searches | ~1.1 Å per CH₂ group[7] |
| Surface Coverage on Gold | Can be estimated via post-reaction ferrocene (B1249389) labeling (~1.29 x 10¹³ molecules/cm² for a similar system)[5] | Can be determined electrochemically[2] |
Table 2: Stability of Self-Assembled Monolayers
| Stability Factor | This compound SAM | 11-Mercaptoundecanoic Acid (11-MUA) SAM |
| Thermal Stability | Data not specifically found | Desorption of intact molecule detected at 550 K[8] |
| Stability in Ambient Conditions | Slowly oxidizes to the disulfide over time[5] | Shows rearrangements and depletion over time[1] |
| Stability in Biological Media | Data not specifically found | Substantial loss of integrity in PBS and calf serum after 21-35 days |
Experimental Protocols
Detailed methodologies for the characterization of these modified surfaces are crucial for reproducible research.
Experimental Workflow for SAM Characterization
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.
-
Instrumentation: A typical XPS system includes a monochromatic X-ray source (e.g., Al Kα), an electron energy analyzer, and an ultra-high vacuum (UHV) chamber.
-
Sample Preparation: The SAM-modified gold substrate is mounted on a sample holder and introduced into the UHV chamber.
-
Data Acquisition:
-
Acquire a survey scan to identify all elements present on the surface.
-
Perform high-resolution scans of the core level regions of interest (e.g., C 1s, O 1s, N 1s for azide SAMs, S 2p, Au 4f).
-
For quantitative analysis, the peak areas are integrated after background subtraction (e.g., Shirley background).
-
-
Data Analysis: The atomic concentrations of the elements are calculated from the peak areas using relative sensitivity factors. For azide-terminated SAMs, the N 1s spectrum is characteristic, often showing two peaks corresponding to the different nitrogen environments in the azide group. The S 2p peak for thiol-based SAMs confirms the gold-thiolate bond.[1]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is used to obtain an infrared spectrum of the surface of a solid sample, providing information about the functional groups present.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Sample Preparation: The SAM-modified substrate is brought into firm contact with the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, bare ATR crystal is collected.
-
The sample is placed on the crystal, and the sample spectrum is recorded.
-
The final spectrum is presented as absorbance or transmittance.
-
-
Data Analysis: The presence of characteristic peaks confirms the successful formation of the SAM. For example, for an this compound SAM, a strong peak around 2100 cm⁻¹ corresponds to the azide (-N₃) stretching vibration. For an 11-MUA SAM, characteristic peaks for C=O stretching of the carboxylic acid group are expected around 1700 cm⁻¹.
Contact Angle Goniometry
This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing information about the surface's wettability (hydrophilicity/hydrophobicity).
-
Instrumentation: A contact angle goniometer equipped with a light source, a camera, and a syringe for dispensing a liquid drop.
-
Sample Preparation: The SAM-modified substrate is placed on a flat stage.
-
Data Acquisition:
-
A small droplet (e.g., 1-5 µL) of a probe liquid (typically deionized water) is gently deposited on the surface.
-
An image of the droplet is captured.
-
Software is used to measure the angle between the solid-liquid interface and the liquid-vapor interface.
-
-
Data Analysis: A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) indicates a hydrophilic surface. This can confirm the presence and nature of the terminal functional group of the SAM.
Atomic Force Microscopy (AFM)
AFM provides ultra-high-resolution, three-dimensional images of a sample's surface topography.
-
Instrumentation: An atomic force microscope with a sharp tip mounted on a flexible cantilever.
-
Sample Preparation: The SAM-modified substrate is mounted on a sample puck.
-
Data Acquisition:
-
The tip is brought into close proximity with the sample surface.
-
The tip scans across the surface, and the deflection of the cantilever due to tip-surface interactions is monitored by a laser beam reflected onto a photodiode.
-
The system can be operated in different modes, such as contact mode or tapping mode, to generate a topographical map of the surface.
-
-
Data Analysis: The AFM images reveal the morphology and roughness of the SAM. A well-formed SAM should exhibit a smooth, uniform surface. The presence of pinholes or defects in the monolayer can also be identified.[1]
Conclusion
The choice between this compound and 11-mercaptoundecanoic acid for surface modification depends heavily on the intended application.
-
This compound offers the significant advantage of enabling "click" chemistry, which provides a highly efficient and versatile method for subsequent surface functionalization. The resulting triazole linkage is very stable. The azide-terminated surface itself is relatively hydrophobic.
-
11-Mercaptoundecanoic acid forms well-ordered and stable SAMs on gold, presenting a hydrophilic carboxylic acid terminus that is amenable to standard bioconjugation techniques. It is a well-characterized system with a long history of use in surface science.
For applications requiring the straightforward attachment of a wide array of molecules with high specificity and efficiency, the "click" chemistry route offered by this compound is a powerful tool. For more traditional bioconjugation strategies where a carboxylic acid handle is preferred, 11-MUA remains a robust and reliable choice. The selection should be guided by the specific chemical functionalities required for the subsequent steps of the experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 11-Azidoundecanoic Acid Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of surfaces modified with 11-Azidoundecanoic acid and its widely used alternative, 11-mercaptoundecanoic acid (11-MUA). The performance of these self-assembled monolayers (SAMs) is evaluated using experimental data from various characterization techniques. This document aims to assist researchers in selecting the appropriate surface modification strategy for their specific applications, such as in biosensors, drug delivery systems, and advanced biomaterials.
Introduction to Surface Modification Agents
Self-assembled monolayers (SAMs) provide a powerful method for tailoring the chemical and physical properties of surfaces. The choice of the terminal functional group of the SAM-forming molecule is critical as it dictates the subsequent surface chemistry and interactions.
This compound: This molecule forms a SAM with a terminal azide (-N₃) group. The primary advantage of an azide-terminated surface is its ability to undergo highly specific and efficient "click" chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of a wide variety of molecules containing an alkyne group under mild conditions.
11-Mercaptoundecanoic Acid (11-MUA): As a classic alkanethiol, 11-MUA forms robust SAMs on gold surfaces via a strong gold-thiolate bond.[1][2] The terminal carboxylic acid (-COOH) group can be activated to form amide bonds with amine-containing molecules, a common strategy for immobilizing biomolecules.[3] The quality of the SAM formed by 11-MUA is influenced by the length of its alkyl chain, with longer chains leading to more ordered and densely packed monolayers due to stronger van der Waals interactions.[4]
The Power of "Click" Chemistry on Azide-Modified Surfaces
"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[5] For surfaces modified with this compound, the most utilized click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide-terminated surface and an alkyne-functionalized molecule. Surfaces containing organic azides are excellent platforms for modification as the amount of surface-bound azide can be controlled and monitored to ensure the completeness of the reaction.[5]
Comparative Performance Data
The following tables summarize key performance indicators for SAMs formed from this compound and 11-mercaptoundecanoic acid.
Disclaimer: The data presented below are compiled from different research articles. Direct comparison should be made with caution as experimental conditions may vary between studies.
Table 1: Surface Characterization Data
| Parameter | This compound SAM | 11-Mercaptoundecanoic Acid (11-MUA) SAM |
| Advancing Contact Angle (Water) | ~70-80° (hydrophobic character) | <15° (hydrophilic character due to -COOH)[6] |
| Ellipsometric Thickness | Not explicitly found in searches | ~1.1 Å per CH₂ group[7] |
| Surface Coverage on Gold | Can be estimated via post-reaction ferrocene labeling (~1.29 x 10¹³ molecules/cm² for a similar system)[5] | Can be determined electrochemically[2] |
Table 2: Stability of Self-Assembled Monolayers
| Stability Factor | This compound SAM | 11-Mercaptoundecanoic Acid (11-MUA) SAM |
| Thermal Stability | Data not specifically found | Desorption of intact molecule detected at 550 K[8] |
| Stability in Ambient Conditions | Slowly oxidizes to the disulfide over time[5] | Shows rearrangements and depletion over time[1] |
| Stability in Biological Media | Data not specifically found | Substantial loss of integrity in PBS and calf serum after 21-35 days |
Experimental Protocols
Detailed methodologies for the characterization of these modified surfaces are crucial for reproducible research.
Experimental Workflow for SAM Characterization
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.
-
Instrumentation: A typical XPS system includes a monochromatic X-ray source (e.g., Al Kα), an electron energy analyzer, and an ultra-high vacuum (UHV) chamber.
-
Sample Preparation: The SAM-modified gold substrate is mounted on a sample holder and introduced into the UHV chamber.
-
Data Acquisition:
-
Acquire a survey scan to identify all elements present on the surface.
-
Perform high-resolution scans of the core level regions of interest (e.g., C 1s, O 1s, N 1s for azide SAMs, S 2p, Au 4f).
-
For quantitative analysis, the peak areas are integrated after background subtraction (e.g., Shirley background).
-
-
Data Analysis: The atomic concentrations of the elements are calculated from the peak areas using relative sensitivity factors. For azide-terminated SAMs, the N 1s spectrum is characteristic, often showing two peaks corresponding to the different nitrogen environments in the azide group. The S 2p peak for thiol-based SAMs confirms the gold-thiolate bond.[1]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is used to obtain an infrared spectrum of the surface of a solid sample, providing information about the functional groups present.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Sample Preparation: The SAM-modified substrate is brought into firm contact with the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, bare ATR crystal is collected.
-
The sample is placed on the crystal, and the sample spectrum is recorded.
-
The final spectrum is presented as absorbance or transmittance.
-
-
Data Analysis: The presence of characteristic peaks confirms the successful formation of the SAM. For example, for an this compound SAM, a strong peak around 2100 cm⁻¹ corresponds to the azide (-N₃) stretching vibration. For an 11-MUA SAM, characteristic peaks for C=O stretching of the carboxylic acid group are expected around 1700 cm⁻¹.
Contact Angle Goniometry
This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing information about the surface's wettability (hydrophilicity/hydrophobicity).
-
Instrumentation: A contact angle goniometer equipped with a light source, a camera, and a syringe for dispensing a liquid drop.
-
Sample Preparation: The SAM-modified substrate is placed on a flat stage.
-
Data Acquisition:
-
A small droplet (e.g., 1-5 µL) of a probe liquid (typically deionized water) is gently deposited on the surface.
-
An image of the droplet is captured.
-
Software is used to measure the angle between the solid-liquid interface and the liquid-vapor interface.
-
-
Data Analysis: A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) indicates a hydrophilic surface. This can confirm the presence and nature of the terminal functional group of the SAM.
Atomic Force Microscopy (AFM)
AFM provides ultra-high-resolution, three-dimensional images of a sample's surface topography.
-
Instrumentation: An atomic force microscope with a sharp tip mounted on a flexible cantilever.
-
Sample Preparation: The SAM-modified substrate is mounted on a sample puck.
-
Data Acquisition:
-
The tip is brought into close proximity with the sample surface.
-
The tip scans across the surface, and the deflection of the cantilever due to tip-surface interactions is monitored by a laser beam reflected onto a photodiode.
-
The system can be operated in different modes, such as contact mode or tapping mode, to generate a topographical map of the surface.
-
-
Data Analysis: The AFM images reveal the morphology and roughness of the SAM. A well-formed SAM should exhibit a smooth, uniform surface. The presence of pinholes or defects in the monolayer can also be identified.[1]
Conclusion
The choice between this compound and 11-mercaptoundecanoic acid for surface modification depends heavily on the intended application.
-
This compound offers the significant advantage of enabling "click" chemistry, which provides a highly efficient and versatile method for subsequent surface functionalization. The resulting triazole linkage is very stable. The azide-terminated surface itself is relatively hydrophobic.
-
11-Mercaptoundecanoic acid forms well-ordered and stable SAMs on gold, presenting a hydrophilic carboxylic acid terminus that is amenable to standard bioconjugation techniques. It is a well-characterized system with a long history of use in surface science.
For applications requiring the straightforward attachment of a wide array of molecules with high specificity and efficiency, the "click" chemistry route offered by this compound is a powerful tool. For more traditional bioconjugation strategies where a carboxylic acid handle is preferred, 11-MUA remains a robust and reliable choice. The selection should be guided by the specific chemical functionalities required for the subsequent steps of the experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 11-Azidoundecanoic Acid and Other Azide Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the successful engineering of bioconjugates, such as antibody-drug conjugates (ADCs), imaging agents, and functionalized biomaterials. Azide (B81097) linkers, which are key components for "click chemistry," offer a powerful and versatile tool for covalently attaching payloads to biomolecules. This guide provides an objective comparison of 11-Azidoundecanoic acid, a long-chain aliphatic azide linker, with other commonly used azide linkers, supported by available data and experimental considerations.
The primary advantage of azide linkers lies in their ability to participate in highly specific and efficient bioorthogonal reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions proceed with high fidelity in complex biological media, minimizing off-target reactions and preserving the function of the biomolecule.[2] The choice of azide linker can significantly impact the physicochemical properties, stability, and in vivo performance of the resulting bioconjugate.[3][4]
Comparison of Azide Linker Properties
The selection of an azide linker is often a balance between desired properties such as hydrophilicity, linker length, and reactivity. This compound, with its 11-carbon aliphatic chain, is characterized by its significant hydrophobicity. This property can influence the solubility and aggregation propensity of the final bioconjugate.[2][5] In contrast, polyethylene (B3416737) glycol (PEG) based linkers are widely used to enhance the hydrophilicity and solubility of bioconjugates.[5][6]
| Linker Type | Key Features | Inferred Reactivity | Inferred Stability | Inferred Hydrophilicity | Potential Applications |
| This compound | Long aliphatic chain (C11), terminal carboxylic acid for initial conjugation.[7] | Standard reactivity for aliphatic azides in CuAAC and SPAAC. | The resulting triazole is highly stable; the long alkyl chain may influence conjugate stability. | Low (Hydrophobic).[2] | Probing hydrophobic interactions, cell membrane studies, ADCs with hydrophobic payloads. |
| Short-Chain Aliphatic Azides (e.g., Azido-PEG2-NHS ester) | Shorter carbon chain, often incorporating short PEG units to increase solubility.[2] | Standard reactivity for aliphatic azides. | Stable triazole formation. | Moderate, depending on the presence and length of PEG units. | General protein labeling, when minimal spacing is required. |
| Aliphatic PEG Azides (e.g., Azido-PEG-NHS ester) | Flexible polyethylene glycol chain of varying lengths.[2] | Standard reactivity for aliphatic azides in CuAAC.[2] | The ether linkages in the PEG chain are generally stable.[2] | High (Hydrophilic).[2][5] | Improving solubility and pharmacokinetics of bioconjugates, reducing aggregation.[2][5] |
| Aromatic Azides | Azide group attached to an aromatic ring. | The aromatic nature may slightly decrease the nucleophilicity of the azide compared to aliphatic azides.[2] | Aromatic azides are generally considered to be relatively stable.[2] | Low to moderate, can be modified with solubilizing groups.[2] | Crosslinking applications, dendrimer synthesis, ADC development.[2] |
| Chelating Azides (e.g., Picolyl Azides) | Contains a chelating moiety that coordinates with the copper catalyst. | Significantly enhanced reaction rates in CuAAC due to the proximity effect of the catalyst. | Stability is generally comparable to other aliphatic azides. | Dependent on the overall structure of the linker. | Live-cell imaging, applications requiring low catalyst concentrations. |
Experimental Protocols
The following are generalized protocols for the use of azide linkers in bioconjugation. These protocols should be optimized for specific applications.
Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis using an Azide Linker
This protocol describes a two-step process: first, the activation of the azide linker's carboxylic acid and its conjugation to the antibody, followed by the click chemistry reaction with an alkyne-modified payload.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide linker with a carboxylic acid handle (e.g., this compound)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Alkyne-modified payload
-
For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate)
-
For SPAAC: A strained alkyne-modified payload (e.g., DBCO-payload)
-
Desalting columns or size-exclusion chromatography system for purification
Procedure:
-
Linker Activation:
-
Dissolve the azide linker, EDC, and NHS in anhydrous DMF or DMSO. A 5-fold molar excess of EDC and NHS over the linker is typically used.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group of the linker.
-
-
Conjugation of Linker to Antibody:
-
Add the activated linker solution to the antibody solution. A 10-20 fold molar excess of the linker to the antibody is a common starting point.
-
React for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess, unreacted linker by buffer exchange using a desalting column or size-exclusion chromatography.
-
-
Click Chemistry Reaction:
-
For CuAAC:
-
To the azide-modified antibody, add the alkyne-modified payload (typically 3-5 fold molar excess).
-
In a separate tube, premix the CuSO₄ and ligand solutions.
-
Add the catalyst premix to the antibody-payload mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate (B8700270) solution. Final concentrations are typically in the range of 0.1-1 mM for copper.
-
Incubate for 1-4 hours at room temperature.
-
-
For SPAAC:
-
To the azide-modified antibody, add the strained alkyne-modified payload (typically 3-5 fold molar excess).
-
Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
-
-
Purification and Characterization:
-
Purify the final ADC using size-exclusion chromatography to remove excess payload and other reagents.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity.
-
Visualizing Bioconjugation Workflows
The following diagrams illustrate the general workflow for ADC synthesis and the mechanism of action of an ADC.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 118162-45-1 | BroadPharm [broadpharm.com]
A Comparative Guide to 11-Azidoundecanoic Acid and Other Azide Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the successful engineering of bioconjugates, such as antibody-drug conjugates (ADCs), imaging agents, and functionalized biomaterials. Azide linkers, which are key components for "click chemistry," offer a powerful and versatile tool for covalently attaching payloads to biomolecules. This guide provides an objective comparison of 11-Azidoundecanoic acid, a long-chain aliphatic azide linker, with other commonly used azide linkers, supported by available data and experimental considerations.
The primary advantage of azide linkers lies in their ability to participate in highly specific and efficient bioorthogonal reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions proceed with high fidelity in complex biological media, minimizing off-target reactions and preserving the function of the biomolecule.[2] The choice of azide linker can significantly impact the physicochemical properties, stability, and in vivo performance of the resulting bioconjugate.[3][4]
Comparison of Azide Linker Properties
The selection of an azide linker is often a balance between desired properties such as hydrophilicity, linker length, and reactivity. This compound, with its 11-carbon aliphatic chain, is characterized by its significant hydrophobicity. This property can influence the solubility and aggregation propensity of the final bioconjugate.[2][5] In contrast, polyethylene glycol (PEG) based linkers are widely used to enhance the hydrophilicity and solubility of bioconjugates.[5][6]
| Linker Type | Key Features | Inferred Reactivity | Inferred Stability | Inferred Hydrophilicity | Potential Applications |
| This compound | Long aliphatic chain (C11), terminal carboxylic acid for initial conjugation.[7] | Standard reactivity for aliphatic azides in CuAAC and SPAAC. | The resulting triazole is highly stable; the long alkyl chain may influence conjugate stability. | Low (Hydrophobic).[2] | Probing hydrophobic interactions, cell membrane studies, ADCs with hydrophobic payloads. |
| Short-Chain Aliphatic Azides (e.g., Azido-PEG2-NHS ester) | Shorter carbon chain, often incorporating short PEG units to increase solubility.[2] | Standard reactivity for aliphatic azides. | Stable triazole formation. | Moderate, depending on the presence and length of PEG units. | General protein labeling, when minimal spacing is required. |
| Aliphatic PEG Azides (e.g., Azido-PEG-NHS ester) | Flexible polyethylene glycol chain of varying lengths.[2] | Standard reactivity for aliphatic azides in CuAAC.[2] | The ether linkages in the PEG chain are generally stable.[2] | High (Hydrophilic).[2][5] | Improving solubility and pharmacokinetics of bioconjugates, reducing aggregation.[2][5] |
| Aromatic Azides | Azide group attached to an aromatic ring. | The aromatic nature may slightly decrease the nucleophilicity of the azide compared to aliphatic azides.[2] | Aromatic azides are generally considered to be relatively stable.[2] | Low to moderate, can be modified with solubilizing groups.[2] | Crosslinking applications, dendrimer synthesis, ADC development.[2] |
| Chelating Azides (e.g., Picolyl Azides) | Contains a chelating moiety that coordinates with the copper catalyst. | Significantly enhanced reaction rates in CuAAC due to the proximity effect of the catalyst. | Stability is generally comparable to other aliphatic azides. | Dependent on the overall structure of the linker. | Live-cell imaging, applications requiring low catalyst concentrations. |
Experimental Protocols
The following are generalized protocols for the use of azide linkers in bioconjugation. These protocols should be optimized for specific applications.
Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis using an Azide Linker
This protocol describes a two-step process: first, the activation of the azide linker's carboxylic acid and its conjugation to the antibody, followed by the click chemistry reaction with an alkyne-modified payload.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide linker with a carboxylic acid handle (e.g., this compound)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Alkyne-modified payload
-
For CuAAC: Copper(II) sulfate (CuSO₄), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate)
-
For SPAAC: A strained alkyne-modified payload (e.g., DBCO-payload)
-
Desalting columns or size-exclusion chromatography system for purification
Procedure:
-
Linker Activation:
-
Dissolve the azide linker, EDC, and NHS in anhydrous DMF or DMSO. A 5-fold molar excess of EDC and NHS over the linker is typically used.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group of the linker.
-
-
Conjugation of Linker to Antibody:
-
Add the activated linker solution to the antibody solution. A 10-20 fold molar excess of the linker to the antibody is a common starting point.
-
React for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess, unreacted linker by buffer exchange using a desalting column or size-exclusion chromatography.
-
-
Click Chemistry Reaction:
-
For CuAAC:
-
To the azide-modified antibody, add the alkyne-modified payload (typically 3-5 fold molar excess).
-
In a separate tube, premix the CuSO₄ and ligand solutions.
-
Add the catalyst premix to the antibody-payload mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution. Final concentrations are typically in the range of 0.1-1 mM for copper.
-
Incubate for 1-4 hours at room temperature.
-
-
For SPAAC:
-
To the azide-modified antibody, add the strained alkyne-modified payload (typically 3-5 fold molar excess).
-
Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
-
-
Purification and Characterization:
-
Purify the final ADC using size-exclusion chromatography to remove excess payload and other reagents.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity.
-
Visualizing Bioconjugation Workflows
The following diagrams illustrate the general workflow for ADC synthesis and the mechanism of action of an ADC.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 118162-45-1 | BroadPharm [broadpharm.com]
A Head-to-Head Comparison of CuAAC and SPAAC for Labeling in Live Cells
For researchers, scientists, and drug development professionals, the precise labeling of biomolecules within their native environment is paramount for unraveling complex biological processes and developing targeted therapeutics. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods for live-cell labeling. This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The fundamental principle of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, their distinct mechanisms give rise to different advantages and disadvantages in a biological context. CuAAC, a cornerstone of "click chemistry," employs a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. In contrast, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[1]
Performance Comparison: A Quantitative Analysis
The choice between CuAAC and SPAAC for live-cell labeling often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Comparative Reaction Kinetics
| Method | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | References |
| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst) | 10 - 10,000 | [2] |
| SPAAC | DIBO (Dibenzocyclooctyne) + Azide | ~0.1 | [1] |
| BCN (Bicyclononyne) + Azide | 0.07 - 0.63 | [1] | |
| DIBAC (Dibenzocyclooctyne) + Azide | ~1 | [1] | |
| DIFO (Difluorinated cyclooctyne) + Azide | ~1 | [1] |
CuAAC generally exhibits significantly faster reaction kinetics compared to SPAAC, with reaction rates that can be up to 100-fold higher.[3] This allows for rapid labeling, which can be advantageous for capturing dynamic processes. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne used, with more strained cyclooctynes leading to faster reactions.[4]
Table 2: Comparative Cytotoxicity and Biocompatibility
| Method | Conditions | Cell Viability | References |
| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) | [1] |
| 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved | [5] | |
| 10 minutes reaction with CPP-tethered Cu(I) ligand | 75% of cells remained viable | [6] | |
| SPAAC | Various cyclooctynes (e.g., DBCO, BCN) | Generally high cell viability due to the absence of copper | [1] |
The primary drawback of CuAAC for live-cell applications is the cytotoxicity of the copper(I) catalyst.[7] Copper ions can generate reactive oxygen species (ROS), leading to cellular damage.[5] This toxicity can be significantly mitigated by the use of copper-chelating ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), which stabilize the Cu(I) ion and protect cells from oxidative damage.[5][7] SPAAC, being a copper-free reaction, is inherently more biocompatible and is often the preferred method for sensitive cell types or long-term imaging studies.[1][8]
Reaction Mechanisms
The differing requirements for catalysis are a key distinction between CuAAC and SPAAC.
In CuAAC, the copper(I) catalyst coordinates to the terminal alkyne, activating it for cycloaddition with the azide.
SPAAC proceeds without a catalyst, driven by the release of ring strain in the cyclooctyne upon reaction with the azide.[1]
Experimental Protocols: A Step-by-Step Guide for Live-Cell Labeling
A typical live-cell labeling experiment using either CuAAC or SPAAC involves two main stages: metabolic labeling to introduce the azide or alkyne handle into the biomolecule of interest, followed by the bioorthogonal cycloaddition reaction with a corresponding probe.
Experimental Workflow
Protocol 1: Metabolic Glycan Labeling with Azido Sugars
This protocol describes the incorporation of an azide-modified sugar into cellular glycans.[9][10]
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.[9]
-
Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar (e.g., Ac₄ManNAz) in sterile DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.[9]
-
Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration (typically 10-50 µM).
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[9] The optimal incubation time and concentration should be determined empirically for each cell line and experimental goal.
-
Washing: After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azido sugar.
Protocol 2: Live-Cell CuAAC Labeling
This protocol is adapted from studies demonstrating the labeling of cell surface glycans.[5][11]
-
Prepare Reagents:
-
Alkyne Probe: Prepare a stock solution of the alkyne-functionalized probe (e.g., alkyne-fluorophore) in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a fresh aqueous stock solution (e.g., 50 mM).
-
Copper Ligand (e.g., THPTA): Prepare a fresh aqueous stock solution (e.g., 250 mM).
-
Reducing Agent (Sodium Ascorbate): Prepare a fresh aqueous stock solution (e.g., 100 mM) immediately before use.
-
-
Prepare Click Reaction Mixture: In a microcentrifuge tube, combine the alkyne probe, CuSO₄, and THPTA in PBS to the desired final concentrations (e.g., 25 µM alkyne probe, 50 µM CuSO₄, 250 µM THPTA). Add the sodium ascorbate (B8700270) solution last to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
Labeling Reaction: Add the click reaction mixture to the metabolically labeled and washed cells.
-
Incubation: Incubate the cells for 5-15 minutes at room temperature or 4°C to minimize endocytosis.[5][11]
-
Washing: Gently wash the cells three times with PBS to remove unreacted reagents.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Live-Cell SPAAC Labeling
This protocol is a generalized procedure for copper-free click chemistry on live cells.[4][9]
-
Prepare Reagents:
-
Cyclooctyne Probe: Prepare a stock solution of the cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) in DMSO.
-
-
Prepare Labeling Solution: Dilute the cyclooctyne probe stock solution in cell culture medium or PBS to the desired final concentration (typically 20-50 µM).[12]
-
Labeling Reaction: Add the labeling solution to the metabolically labeled and washed cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.
-
Washing: Gently wash the cells three times with PBS to remove the unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Conclusion: Making the Right Choice
The decision between CuAAC and SPAAC for live-cell labeling depends on the specific requirements of the experiment.
-
CuAAC is the method of choice when rapid reaction kinetics are essential, for example, to capture fast biological processes. With the use of appropriate ligands, its cytotoxicity can be effectively managed for many applications.
-
SPAAC is the preferred method when biocompatibility is the primary concern , especially for sensitive cell types, long-term imaging experiments, or in vivo studies. The absence of a copper catalyst eliminates concerns about metal-induced toxicity.
For researchers embarking on live-cell labeling experiments, a careful consideration of the trade-offs between reaction speed and potential cytotoxicity will guide the selection of the most suitable bioorthogonal ligation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CuAAC and SPAAC for Labeling in Live Cells
For researchers, scientists, and drug development professionals, the precise labeling of biomolecules within their native environment is paramount for unraveling complex biological processes and developing targeted therapeutics. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods for live-cell labeling. This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The fundamental principle of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide and an alkyne. However, their distinct mechanisms give rise to different advantages and disadvantages in a biological context. CuAAC, a cornerstone of "click chemistry," employs a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. In contrast, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne, which readily reacts with an azide to release ring strain.[1]
Performance Comparison: A Quantitative Analysis
The choice between CuAAC and SPAAC for live-cell labeling often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Comparative Reaction Kinetics
| Method | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | References |
| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst) | 10 - 10,000 | [2] |
| SPAAC | DIBO (Dibenzocyclooctyne) + Azide | ~0.1 | [1] |
| BCN (Bicyclononyne) + Azide | 0.07 - 0.63 | [1] | |
| DIBAC (Dibenzocyclooctyne) + Azide | ~1 | [1] | |
| DIFO (Difluorinated cyclooctyne) + Azide | ~1 | [1] |
CuAAC generally exhibits significantly faster reaction kinetics compared to SPAAC, with reaction rates that can be up to 100-fold higher.[3] This allows for rapid labeling, which can be advantageous for capturing dynamic processes. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne used, with more strained cyclooctynes leading to faster reactions.[4]
Table 2: Comparative Cytotoxicity and Biocompatibility
| Method | Conditions | Cell Viability | References |
| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) | [1] |
| 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved | [5] | |
| 10 minutes reaction with CPP-tethered Cu(I) ligand | 75% of cells remained viable | [6] | |
| SPAAC | Various cyclooctynes (e.g., DBCO, BCN) | Generally high cell viability due to the absence of copper | [1] |
The primary drawback of CuAAC for live-cell applications is the cytotoxicity of the copper(I) catalyst.[7] Copper ions can generate reactive oxygen species (ROS), leading to cellular damage.[5] This toxicity can be significantly mitigated by the use of copper-chelating ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), which stabilize the Cu(I) ion and protect cells from oxidative damage.[5][7] SPAAC, being a copper-free reaction, is inherently more biocompatible and is often the preferred method for sensitive cell types or long-term imaging studies.[1][8]
Reaction Mechanisms
The differing requirements for catalysis are a key distinction between CuAAC and SPAAC.
In CuAAC, the copper(I) catalyst coordinates to the terminal alkyne, activating it for cycloaddition with the azide.
SPAAC proceeds without a catalyst, driven by the release of ring strain in the cyclooctyne upon reaction with the azide.[1]
Experimental Protocols: A Step-by-Step Guide for Live-Cell Labeling
A typical live-cell labeling experiment using either CuAAC or SPAAC involves two main stages: metabolic labeling to introduce the azide or alkyne handle into the biomolecule of interest, followed by the bioorthogonal cycloaddition reaction with a corresponding probe.
Experimental Workflow
Protocol 1: Metabolic Glycan Labeling with Azido Sugars
This protocol describes the incorporation of an azide-modified sugar into cellular glycans.[9][10]
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.[9]
-
Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar (e.g., Ac₄ManNAz) in sterile DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.[9]
-
Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration (typically 10-50 µM).
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[9] The optimal incubation time and concentration should be determined empirically for each cell line and experimental goal.
-
Washing: After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azido sugar.
Protocol 2: Live-Cell CuAAC Labeling
This protocol is adapted from studies demonstrating the labeling of cell surface glycans.[5][11]
-
Prepare Reagents:
-
Alkyne Probe: Prepare a stock solution of the alkyne-functionalized probe (e.g., alkyne-fluorophore) in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a fresh aqueous stock solution (e.g., 50 mM).
-
Copper Ligand (e.g., THPTA): Prepare a fresh aqueous stock solution (e.g., 250 mM).
-
Reducing Agent (Sodium Ascorbate): Prepare a fresh aqueous stock solution (e.g., 100 mM) immediately before use.
-
-
Prepare Click Reaction Mixture: In a microcentrifuge tube, combine the alkyne probe, CuSO₄, and THPTA in PBS to the desired final concentrations (e.g., 25 µM alkyne probe, 50 µM CuSO₄, 250 µM THPTA). Add the sodium ascorbate solution last to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
Labeling Reaction: Add the click reaction mixture to the metabolically labeled and washed cells.
-
Incubation: Incubate the cells for 5-15 minutes at room temperature or 4°C to minimize endocytosis.[5][11]
-
Washing: Gently wash the cells three times with PBS to remove unreacted reagents.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Live-Cell SPAAC Labeling
This protocol is a generalized procedure for copper-free click chemistry on live cells.[4][9]
-
Prepare Reagents:
-
Cyclooctyne Probe: Prepare a stock solution of the cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) in DMSO.
-
-
Prepare Labeling Solution: Dilute the cyclooctyne probe stock solution in cell culture medium or PBS to the desired final concentration (typically 20-50 µM).[12]
-
Labeling Reaction: Add the labeling solution to the metabolically labeled and washed cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.
-
Washing: Gently wash the cells three times with PBS to remove the unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Conclusion: Making the Right Choice
The decision between CuAAC and SPAAC for live-cell labeling depends on the specific requirements of the experiment.
-
CuAAC is the method of choice when rapid reaction kinetics are essential, for example, to capture fast biological processes. With the use of appropriate ligands, its cytotoxicity can be effectively managed for many applications.
-
SPAAC is the preferred method when biocompatibility is the primary concern , especially for sensitive cell types, long-term imaging experiments, or in vivo studies. The absence of a copper catalyst eliminates concerns about metal-induced toxicity.
For researchers embarking on live-cell labeling experiments, a careful consideration of the trade-offs between reaction speed and potential cytotoxicity will guide the selection of the most suitable bioorthogonal ligation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Self-Assembled Monolayers on Gold: 11-Azidoundecanoic Acid vs. 11-Mercaptoundecanoic Acid
For researchers, scientists, and drug development professionals, the choice of surface chemistry is critical for the successful immobilization of biomolecules and the overall performance of biosensors and other platforms. This guide provides an in-depth comparison of two key functional molecules for the formation of self-assembled monolayers (SAMs) on gold surfaces: 11-Azidoundecanoic acid and 11-Mercaptoundecanoic acid.
While both molecules offer a long alkyl chain for the formation of well-ordered monolayers, their terminal groups—azide (B81097) and carboxylic acid, respectively—dictate their primary applications and immobilization strategies. A crucial distinction to note is that this compound itself does not directly form a stable SAM on gold. Instead, an azide-terminated monolayer is typically achieved using a thiol-containing analogue, such as 11-azido-undecane-1-thiol. Therefore, this comparison will focus on the properties and performance of thiol-anchored SAMs with either an azide or a carboxylic acid terminal group.
At a Glance: Key Differences
| Feature | 11-Azido-undecane-1-thiol SAM | 11-Mercaptoundecanoic Acid (11-MUA) SAM |
| Primary Functional Group | Azide (-N₃) | Carboxylic Acid (-COOH) |
| Primary Application | "Click" Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) | Amide coupling (e.g., EDC/NHS chemistry) |
| Immobilization Strategy | Covalent bond formation with alkyne-modified molecules. | Covalent amide bond formation with primary amines. |
| Reaction Specificity | High | High, but can have side reactions. |
| Biocompatibility of Coupling | Copper catalyst can be cytotoxic, requiring careful removal or use of copper-free click chemistry. | Generally considered biocompatible. |
Performance Characteristics
The formation of a well-ordered and stable SAM is paramount for reproducible and reliable downstream applications. Both 11-azido-undecane-1-thiol and 11-MUA form dense, well-ordered monolayers on gold due to the strong affinity of the thiol group for the gold surface and the van der Waals interactions between the long alkyl chains.
Table 1: Comparison of SAM Properties
| Parameter | 11-Azido-undecane-1-thiol SAM | 11-Mercaptoundecanoic Acid (11-MUA) SAM |
| Formation Time | Typically 18-24 hours for a well-ordered monolayer.[1] | Typically 18-24 hours for a well-ordered monolayer.[2][3] |
| Reported Contact Angle (Water) | Varies with surface packing and environment. | Can range from <10° to ~40°, depending on the pH and packing density. |
| Thermal Stability | The thiol-gold bond is stable up to around 400-550 K. The azide group itself is also thermally stable within this range.[4] | The thiol-gold bond has a similar thermal stability, with desorption of the intact molecule observed around 550 K.[4] |
| Electrochemical Stability | The stable potential window for alkanethiol SAMs on gold is typically between -0.6 V and +1.0 V vs. SHE.[5] | Similar electrochemical stability window as other alkanethiol SAMs on gold.[5] |
Experimental Data and Characterization
The formation and quality of SAMs can be assessed using various surface-sensitive techniques.
Table 2: Characterization Data
| Technique | 11-Azido-undecane-1-thiol SAM | 11-Mercaptoundecanoic Acid (11-MUA) SAM |
| FTIR Spectroscopy | Characteristic asymmetric azide stretch at ~2100 cm⁻¹.[1][6] C-H stretching modes around 2850 cm⁻¹ and 2921 cm⁻¹ indicate a well-ordered alkyl chain structure.[1] | Carboxylic acid C=O stretch around 1700-1740 cm⁻¹. C-H stretching modes are also indicative of monolayer order.[7] |
| X-ray Photoelectron Spectroscopy (XPS) | N1s spectrum shows two distinct peaks for the azide group, typically around 400 eV and 405 eV, with a 2:1 area ratio.[1][8] | C1s spectrum shows a peak for the carboxyl carbon at a higher binding energy (~289 eV). O1s and S2p peaks are also characteristic.[7] |
| Ellipsometry | Thickness is consistent with a full monolayer of the undecanethiol chain. | Thickness is consistent with a full monolayer of the undecanethiol chain. |
Functionalization Pathways: A Visual Comparison
The primary difference between these two SAMs lies in their subsequent functionalization chemistries.
Caption: Functionalization via "Click" Chemistry.
Caption: Functionalization via EDC/NHS Coupling.
Detailed Experimental Protocols
Protocol 1: Formation of an 11-Azido-undecane-1-thiol SAM on Gold
Materials:
-
Gold-coated substrate
-
11-azido-undecane-1-thiol
-
Anhydrous ethanol (B145695)
-
Nitrogen gas
-
Cleaning solution (e.g., Piranha solution - Caution: extremely corrosive )
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and then ethanol. Dry the substrate under a stream of nitrogen.
-
Thiol Solution Preparation: Prepare a 1 mM solution of 11-azido-undecane-1-thiol in anhydrous ethanol.
-
SAM Formation: Immerse the clean, dry gold substrate into the thiol solution. The immersion should be carried out in a sealed container under a nitrogen atmosphere to minimize oxidation. Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Drying: Dry the substrate under a gentle stream of nitrogen. The azide-functionalized surface is now ready for characterization or subsequent "click" chemistry reactions.
Protocol 2: Formation of an 11-Mercaptoundecanoic Acid (11-MUA) SAM on Gold
Materials:
-
Gold-coated substrate
-
11-Mercaptoundecanoic acid (11-MUA)
-
Anhydrous ethanol
-
Nitrogen gas
-
Cleaning solution (e.g., Piranha solution)
Procedure:
-
Substrate Cleaning: Clean the gold substrate as described in Protocol 1.
-
Thiol Solution Preparation: Prepare a 1 mM solution of 11-MUA in anhydrous ethanol.
-
SAM Formation: Immerse the clean, dry gold substrate into the 11-MUA solution in a sealed container under a nitrogen atmosphere for 18-24 hours at room temperature.[2][3]
-
Rinsing: Remove the substrate and rinse thoroughly with ethanol, followed by deionized water to remove non-specifically bound molecules.
-
Drying: Dry the substrate with a stream of nitrogen. The carboxyl-terminated surface is now ready for characterization or functionalization via EDC/NHS chemistry.
Logical Workflow for Surface Functionalization
The decision between using an azide- or carboxyl-terminated SAM is primarily driven by the desired immobilization chemistry.
Caption: Decision workflow for choosing the appropriate SAM.
Conclusion
Both 11-azido-undecane-1-thiol and 11-mercaptoundecanoic acid are excellent choices for forming high-quality, long-chain alkanethiol SAMs on gold surfaces. The primary distinction lies in their terminal functionalities, which dictate the subsequent bio-conjugation strategy.
-
11-Azido-undecane-1-thiol is the precursor for azide-terminated SAMs, which are ideal platforms for the highly specific and efficient immobilization of alkyne-modified molecules via "click" chemistry. This method is particularly advantageous for its high yield and orthogonality to many biological functional groups.
-
11-Mercaptoundecanoic acid provides a carboxyl-terminated surface, which is a well-established and versatile platform for coupling molecules containing primary amines through robust amide bond formation using EDC/NHS chemistry.
The choice between these two should be guided by the specific requirements of the application, the nature of the molecule to be immobilized, and considerations regarding the biocompatibility of the coupling reaction conditions.
References
- 1. Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lee.chem.uh.edu [lee.chem.uh.edu]
- 6. researchgate.net [researchgate.net]
- 7. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
A Comparative Guide to Self-Assembled Monolayers on Gold: 11-Azidoundecanoic Acid vs. 11-Mercaptoundecanoic Acid
For researchers, scientists, and drug development professionals, the choice of surface chemistry is critical for the successful immobilization of biomolecules and the overall performance of biosensors and other platforms. This guide provides an in-depth comparison of two key functional molecules for the formation of self-assembled monolayers (SAMs) on gold surfaces: 11-Azidoundecanoic acid and 11-Mercaptoundecanoic acid.
While both molecules offer a long alkyl chain for the formation of well-ordered monolayers, their terminal groups—azide and carboxylic acid, respectively—dictate their primary applications and immobilization strategies. A crucial distinction to note is that this compound itself does not directly form a stable SAM on gold. Instead, an azide-terminated monolayer is typically achieved using a thiol-containing analogue, such as 11-azido-undecane-1-thiol. Therefore, this comparison will focus on the properties and performance of thiol-anchored SAMs with either an azide or a carboxylic acid terminal group.
At a Glance: Key Differences
| Feature | 11-Azido-undecane-1-thiol SAM | 11-Mercaptoundecanoic Acid (11-MUA) SAM |
| Primary Functional Group | Azide (-N₃) | Carboxylic Acid (-COOH) |
| Primary Application | "Click" Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) | Amide coupling (e.g., EDC/NHS chemistry) |
| Immobilization Strategy | Covalent bond formation with alkyne-modified molecules. | Covalent amide bond formation with primary amines. |
| Reaction Specificity | High | High, but can have side reactions. |
| Biocompatibility of Coupling | Copper catalyst can be cytotoxic, requiring careful removal or use of copper-free click chemistry. | Generally considered biocompatible. |
Performance Characteristics
The formation of a well-ordered and stable SAM is paramount for reproducible and reliable downstream applications. Both 11-azido-undecane-1-thiol and 11-MUA form dense, well-ordered monolayers on gold due to the strong affinity of the thiol group for the gold surface and the van der Waals interactions between the long alkyl chains.
Table 1: Comparison of SAM Properties
| Parameter | 11-Azido-undecane-1-thiol SAM | 11-Mercaptoundecanoic Acid (11-MUA) SAM |
| Formation Time | Typically 18-24 hours for a well-ordered monolayer.[1] | Typically 18-24 hours for a well-ordered monolayer.[2][3] |
| Reported Contact Angle (Water) | Varies with surface packing and environment. | Can range from <10° to ~40°, depending on the pH and packing density. |
| Thermal Stability | The thiol-gold bond is stable up to around 400-550 K. The azide group itself is also thermally stable within this range.[4] | The thiol-gold bond has a similar thermal stability, with desorption of the intact molecule observed around 550 K.[4] |
| Electrochemical Stability | The stable potential window for alkanethiol SAMs on gold is typically between -0.6 V and +1.0 V vs. SHE.[5] | Similar electrochemical stability window as other alkanethiol SAMs on gold.[5] |
Experimental Data and Characterization
The formation and quality of SAMs can be assessed using various surface-sensitive techniques.
Table 2: Characterization Data
| Technique | 11-Azido-undecane-1-thiol SAM | 11-Mercaptoundecanoic Acid (11-MUA) SAM |
| FTIR Spectroscopy | Characteristic asymmetric azide stretch at ~2100 cm⁻¹.[1][6] C-H stretching modes around 2850 cm⁻¹ and 2921 cm⁻¹ indicate a well-ordered alkyl chain structure.[1] | Carboxylic acid C=O stretch around 1700-1740 cm⁻¹. C-H stretching modes are also indicative of monolayer order.[7] |
| X-ray Photoelectron Spectroscopy (XPS) | N1s spectrum shows two distinct peaks for the azide group, typically around 400 eV and 405 eV, with a 2:1 area ratio.[1][8] | C1s spectrum shows a peak for the carboxyl carbon at a higher binding energy (~289 eV). O1s and S2p peaks are also characteristic.[7] |
| Ellipsometry | Thickness is consistent with a full monolayer of the undecanethiol chain. | Thickness is consistent with a full monolayer of the undecanethiol chain. |
Functionalization Pathways: A Visual Comparison
The primary difference between these two SAMs lies in their subsequent functionalization chemistries.
Caption: Functionalization via "Click" Chemistry.
Caption: Functionalization via EDC/NHS Coupling.
Detailed Experimental Protocols
Protocol 1: Formation of an 11-Azido-undecane-1-thiol SAM on Gold
Materials:
-
Gold-coated substrate
-
11-azido-undecane-1-thiol
-
Anhydrous ethanol
-
Nitrogen gas
-
Cleaning solution (e.g., Piranha solution - Caution: extremely corrosive )
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and then ethanol. Dry the substrate under a stream of nitrogen.
-
Thiol Solution Preparation: Prepare a 1 mM solution of 11-azido-undecane-1-thiol in anhydrous ethanol.
-
SAM Formation: Immerse the clean, dry gold substrate into the thiol solution. The immersion should be carried out in a sealed container under a nitrogen atmosphere to minimize oxidation. Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Drying: Dry the substrate under a gentle stream of nitrogen. The azide-functionalized surface is now ready for characterization or subsequent "click" chemistry reactions.
Protocol 2: Formation of an 11-Mercaptoundecanoic Acid (11-MUA) SAM on Gold
Materials:
-
Gold-coated substrate
-
11-Mercaptoundecanoic acid (11-MUA)
-
Anhydrous ethanol
-
Nitrogen gas
-
Cleaning solution (e.g., Piranha solution)
Procedure:
-
Substrate Cleaning: Clean the gold substrate as described in Protocol 1.
-
Thiol Solution Preparation: Prepare a 1 mM solution of 11-MUA in anhydrous ethanol.
-
SAM Formation: Immerse the clean, dry gold substrate into the 11-MUA solution in a sealed container under a nitrogen atmosphere for 18-24 hours at room temperature.[2][3]
-
Rinsing: Remove the substrate and rinse thoroughly with ethanol, followed by deionized water to remove non-specifically bound molecules.
-
Drying: Dry the substrate with a stream of nitrogen. The carboxyl-terminated surface is now ready for characterization or functionalization via EDC/NHS chemistry.
Logical Workflow for Surface Functionalization
The decision between using an azide- or carboxyl-terminated SAM is primarily driven by the desired immobilization chemistry.
Caption: Decision workflow for choosing the appropriate SAM.
Conclusion
Both 11-azido-undecane-1-thiol and 11-mercaptoundecanoic acid are excellent choices for forming high-quality, long-chain alkanethiol SAMs on gold surfaces. The primary distinction lies in their terminal functionalities, which dictate the subsequent bio-conjugation strategy.
-
11-Azido-undecane-1-thiol is the precursor for azide-terminated SAMs, which are ideal platforms for the highly specific and efficient immobilization of alkyne-modified molecules via "click" chemistry. This method is particularly advantageous for its high yield and orthogonality to many biological functional groups.
-
11-Mercaptoundecanoic acid provides a carboxyl-terminated surface, which is a well-established and versatile platform for coupling molecules containing primary amines through robust amide bond formation using EDC/NHS chemistry.
The choice between these two should be guided by the specific requirements of the application, the nature of the molecule to be immobilized, and considerations regarding the biocompatibility of the coupling reaction conditions.
References
- 1. Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lee.chem.uh.edu [lee.chem.uh.edu]
- 6. researchgate.net [researchgate.net]
- 7. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
The Long-Chain Advantage: A Comparative Guide to 11-Azidoundecanoic Acid in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of success in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and functionalized biomolecules. The linker not only covalently connects the components but also significantly influences the stability, solubility, and biological activity of the final product. This guide provides a comprehensive comparison of the long-chain aliphatic linker, 11-Azidoundecanoic acid, with other commonly used alternatives, supported by experimental data and detailed protocols to inform rational linker design.
The strategic advantage of a long-chain linker like this compound lies in its ability to provide spatial separation between the conjugated molecules. This separation is crucial for mitigating steric hindrance, a phenomenon where the bulky nature of molecules can impede conjugation efficiency and the biological function of the final conjugate.[1][2] The 11-carbon chain of this compound offers a significant spacer arm, which can be particularly beneficial when conjugating large biomolecules or when the active site of a protein needs to remain accessible.
Mitigating Steric Hindrance: The Impact of Linker Length
Steric hindrance is a major challenge in bioconjugation, potentially leading to lower reaction yields and impaired biological activity of the conjugated molecule.[1][2] Long-chain linkers, by increasing the distance between the conjugated partners, can effectively overcome these steric barriers.
Key Advantages of Long-Chain Linkers:
-
Improved Reaction Efficiency: By providing greater access to the reactive groups, long linkers can lead to higher conjugation yields.
-
Preservation of Biological Activity: The spatial separation helps to prevent the payload or label from interfering with the binding site or the overall conformation of the biomolecule.[2]
-
Enhanced Accessibility for Enzymes: In applications where the linker needs to be cleaved by an enzyme, a longer linker can provide better access for the enzyme, leading to more efficient payload release.
This compound: A Hydrophobic Long-Chain Linker
This compound is a bifunctional linker featuring a terminal azide (B81097) group for "click chemistry" and a carboxylic acid for amide bond formation. Its 11-carbon aliphatic chain imparts a significant degree of hydrophobicity. This property can be either an advantage or a disadvantage depending on the specific application.
Table 1: Comparison of Linker Properties
| Linker Type | Representative Linker | Key Characteristics | Advantages | Potential Disadvantages |
| Long-Chain Alkyl | This compound | 11-carbon aliphatic chain, hydrophobic | - Significant spatial separation- Reduces steric hindrance- Can potentially interact with hydrophobic pockets of proteins | - Poor aqueous solubility- May promote aggregation of hydrophobic payloads |
| Short-Chain Alkyl | Azidoacetic acid | 2-carbon aliphatic chain, more hydrophilic | - Higher aqueous solubility than long-chain alkyls | - Limited spatial separation- May not be sufficient to overcome significant steric hindrance |
| PEG Linkers | Azido-PEG4-NHS ester | Polyethylene glycol chain, hydrophilic | - Excellent aqueous solubility- Reduces aggregation- Can improve pharmacokinetic properties[3][4] | - Can be immunogenic- Polydispersity in longer PEG chains can lead to heterogeneous products[5] |
Quantitative Comparison of Linker Performance
While direct head-to-head studies comparing the performance of this compound with a wide range of other linkers in a single system are limited in the public domain, we can draw comparisons from studies that have investigated the impact of linker length and composition on bioconjugate properties.
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | In Vivo Half-life | Reference |
| No PEG Linker | Not Applicable | Baseline | Baseline | [4] |
| 4 kDa PEG Linker | Not Reported | 4.5-fold reduction vs. no PEG | 2.5-fold increase vs. no PEG | [4] |
| 10 kDa PEG Linker | Not Reported | 22-fold reduction vs. no PEG | 11.2-fold increase vs. no PEG | [4] |
This data, from a study on affibody-drug conjugates, illustrates the trade-off between linker length, cytotoxicity, and pharmacokinetic properties. While longer PEG chains improve half-life, they can also reduce the potency of the conjugate.[4] A direct comparison with an 11-carbon alkyl linker would be valuable to determine if a similar trend is observed.
Visualizing Bioconjugation Workflows
The following diagrams illustrate common experimental workflows involving this compound.
Experimental workflow for bioconjugation.
ADC mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioconjugation strategies.
Protocol 1: Activation of this compound with NHS Ester
This protocol describes the conversion of the carboxylic acid group of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.5 equivalents) to the solution and stir for 30 minutes at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the 11-Azido-undecanoyl-NHS ester.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between an azide-functionalized biomolecule and an alkyne-containing payload.
Materials:
-
Azide-functionalized biomolecule (e.g., protein modified with 11-Azido-undecanoyl-NHS ester)
-
Alkyne-containing payload
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if required to dissolve the payload)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a stock solution of the azide-functionalized biomolecule in PBS.
-
Prepare a stock solution of the alkyne-containing payload in DMSO or PBS.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).
-
In a reaction tube, combine the azide-functionalized biomolecule with the alkyne-payload at a desired molar ratio (e.g., 1:5 to 1:10).
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions (typically at a 1:5 molar ratio) to form the copper-ligand complex.
-
Add the copper-ligand complex to the biomolecule-payload mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted payload and catalyst components.[6][7]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction between an azide-functionalized biomolecule and a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized biomolecule
-
DBCO-functionalized payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if required to dissolve the payload)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a stock solution of the azide-functionalized biomolecule in PBS.
-
Prepare a stock solution of the DBCO-functionalized payload in DMSO or PBS.
-
Combine the azide-functionalized biomolecule and the DBCO-payload in PBS at a desired molar ratio (e.g., 1:3 to 1:5).
-
Ensure the final concentration of DMSO is low (typically <10%) to avoid protein precipitation.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
Monitor the reaction progress if necessary (e.g., by SDS-PAGE or mass spectrometry).
-
Purify the resulting bioconjugate using size-exclusion chromatography to remove the unreacted payload.[8]
Conclusion
The selection of a linker is a critical decision in the design of bioconjugates. Long-chain linkers like this compound offer distinct advantages in overcoming steric hindrance and providing spatial separation between conjugated molecules. While its hydrophobic nature requires careful consideration, particularly concerning the solubility of the final conjugate, its utility in a wide range of bioconjugation applications is evident. The choice between an alkyl-based linker like this compound and a more hydrophilic PEG-based linker will ultimately depend on the specific requirements of the application, including the nature of the biomolecule and payload, and the desired pharmacokinetic and pharmacodynamic properties of the final product. Further head-to-head comparative studies are warranted to provide more quantitative data to guide the rational design of linkers for the next generation of bioconjugates.
References
The Long-Chain Advantage: A Comparative Guide to 11-Azidoundecanoic Acid in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of success in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and functionalized biomolecules. The linker not only covalently connects the components but also significantly influences the stability, solubility, and biological activity of the final product. This guide provides a comprehensive comparison of the long-chain aliphatic linker, 11-Azidoundecanoic acid, with other commonly used alternatives, supported by experimental data and detailed protocols to inform rational linker design.
The strategic advantage of a long-chain linker like this compound lies in its ability to provide spatial separation between the conjugated molecules. This separation is crucial for mitigating steric hindrance, a phenomenon where the bulky nature of molecules can impede conjugation efficiency and the biological function of the final conjugate.[1][2] The 11-carbon chain of this compound offers a significant spacer arm, which can be particularly beneficial when conjugating large biomolecules or when the active site of a protein needs to remain accessible.
Mitigating Steric Hindrance: The Impact of Linker Length
Steric hindrance is a major challenge in bioconjugation, potentially leading to lower reaction yields and impaired biological activity of the conjugated molecule.[1][2] Long-chain linkers, by increasing the distance between the conjugated partners, can effectively overcome these steric barriers.
Key Advantages of Long-Chain Linkers:
-
Improved Reaction Efficiency: By providing greater access to the reactive groups, long linkers can lead to higher conjugation yields.
-
Preservation of Biological Activity: The spatial separation helps to prevent the payload or label from interfering with the binding site or the overall conformation of the biomolecule.[2]
-
Enhanced Accessibility for Enzymes: In applications where the linker needs to be cleaved by an enzyme, a longer linker can provide better access for the enzyme, leading to more efficient payload release.
This compound: A Hydrophobic Long-Chain Linker
This compound is a bifunctional linker featuring a terminal azide group for "click chemistry" and a carboxylic acid for amide bond formation. Its 11-carbon aliphatic chain imparts a significant degree of hydrophobicity. This property can be either an advantage or a disadvantage depending on the specific application.
Table 1: Comparison of Linker Properties
| Linker Type | Representative Linker | Key Characteristics | Advantages | Potential Disadvantages |
| Long-Chain Alkyl | This compound | 11-carbon aliphatic chain, hydrophobic | - Significant spatial separation- Reduces steric hindrance- Can potentially interact with hydrophobic pockets of proteins | - Poor aqueous solubility- May promote aggregation of hydrophobic payloads |
| Short-Chain Alkyl | Azidoacetic acid | 2-carbon aliphatic chain, more hydrophilic | - Higher aqueous solubility than long-chain alkyls | - Limited spatial separation- May not be sufficient to overcome significant steric hindrance |
| PEG Linkers | Azido-PEG4-NHS ester | Polyethylene glycol chain, hydrophilic | - Excellent aqueous solubility- Reduces aggregation- Can improve pharmacokinetic properties[3][4] | - Can be immunogenic- Polydispersity in longer PEG chains can lead to heterogeneous products[5] |
Quantitative Comparison of Linker Performance
While direct head-to-head studies comparing the performance of this compound with a wide range of other linkers in a single system are limited in the public domain, we can draw comparisons from studies that have investigated the impact of linker length and composition on bioconjugate properties.
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | In Vivo Half-life | Reference |
| No PEG Linker | Not Applicable | Baseline | Baseline | [4] |
| 4 kDa PEG Linker | Not Reported | 4.5-fold reduction vs. no PEG | 2.5-fold increase vs. no PEG | [4] |
| 10 kDa PEG Linker | Not Reported | 22-fold reduction vs. no PEG | 11.2-fold increase vs. no PEG | [4] |
This data, from a study on affibody-drug conjugates, illustrates the trade-off between linker length, cytotoxicity, and pharmacokinetic properties. While longer PEG chains improve half-life, they can also reduce the potency of the conjugate.[4] A direct comparison with an 11-carbon alkyl linker would be valuable to determine if a similar trend is observed.
Visualizing Bioconjugation Workflows
The following diagrams illustrate common experimental workflows involving this compound.
Experimental workflow for bioconjugation.
ADC mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioconjugation strategies.
Protocol 1: Activation of this compound with NHS Ester
This protocol describes the conversion of the carboxylic acid group of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.5 equivalents) to the solution and stir for 30 minutes at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the 11-Azido-undecanoyl-NHS ester.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between an azide-functionalized biomolecule and an alkyne-containing payload.
Materials:
-
Azide-functionalized biomolecule (e.g., protein modified with 11-Azido-undecanoyl-NHS ester)
-
Alkyne-containing payload
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if required to dissolve the payload)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a stock solution of the azide-functionalized biomolecule in PBS.
-
Prepare a stock solution of the alkyne-containing payload in DMSO or PBS.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).
-
In a reaction tube, combine the azide-functionalized biomolecule with the alkyne-payload at a desired molar ratio (e.g., 1:5 to 1:10).
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions (typically at a 1:5 molar ratio) to form the copper-ligand complex.
-
Add the copper-ligand complex to the biomolecule-payload mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted payload and catalyst components.[6][7]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction between an azide-functionalized biomolecule and a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized biomolecule
-
DBCO-functionalized payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if required to dissolve the payload)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a stock solution of the azide-functionalized biomolecule in PBS.
-
Prepare a stock solution of the DBCO-functionalized payload in DMSO or PBS.
-
Combine the azide-functionalized biomolecule and the DBCO-payload in PBS at a desired molar ratio (e.g., 1:3 to 1:5).
-
Ensure the final concentration of DMSO is low (typically <10%) to avoid protein precipitation.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
Monitor the reaction progress if necessary (e.g., by SDS-PAGE or mass spectrometry).
-
Purify the resulting bioconjugate using size-exclusion chromatography to remove the unreacted payload.[8]
Conclusion
The selection of a linker is a critical decision in the design of bioconjugates. Long-chain linkers like this compound offer distinct advantages in overcoming steric hindrance and providing spatial separation between conjugated molecules. While its hydrophobic nature requires careful consideration, particularly concerning the solubility of the final conjugate, its utility in a wide range of bioconjugation applications is evident. The choice between an alkyl-based linker like this compound and a more hydrophilic PEG-based linker will ultimately depend on the specific requirements of the application, including the nature of the biomolecule and payload, and the desired pharmacokinetic and pharmacodynamic properties of the final product. Further head-to-head comparative studies are warranted to provide more quantitative data to guide the rational design of linkers for the next generation of bioconjugates.
References
Cleavable vs. Non-Cleavable Linkers for Drug Delivery: A Comparative Guide
The development of Antibody-Drug Conjugates (ADCs) as a targeted cancer therapy represents a significant advancement in oncology.[][2] These complex molecules consist of a monoclonal antibody that specifically targets tumor cells, a highly potent cytotoxic payload, and a chemical linker that connects them.[2] The linker is a critical component that dictates the ADC's stability in circulation, its mechanism of payload release, and ultimately, its overall therapeutic index.[2][3] The choice between the two primary classes of linkers—cleavable and non-cleavable—is a pivotal decision in ADC design, each offering distinct advantages and disadvantages.[4][5]
This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by a summary of quantitative data from preclinical studies, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.
Mechanism of Action: How the Payload is Released
The fundamental difference between cleavable and non-cleavable linkers lies in the mechanism of payload release.[6]
Cleavable Linkers are designed to be stable in the systemic circulation but are susceptible to specific triggers that are more prevalent in the tumor microenvironment or within cancer cells.[7][8] This allows for the release of the cytotoxic payload in its original, highly potent form. There are three main strategies for cleavage[7][8]:
-
Protease-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are highly active inside tumor cells.[7][9]
-
pH-Sensitive Linkers: Linkers incorporating acid-labile groups, like hydrazones, are hydrolyzed in the acidic environments of endosomes (pH 5-6) and lysosomes (pH ~4.8), compared to the neutral pH of blood (pH 7.4).[7]
-
Glutathione-Sensitive Linkers: These linkers use disulfide bonds that are readily cleaved by the high intracellular concentrations of glutathione, a reducing agent, found within tumor cells.[7]
Non-Cleavable Linkers , such as thioether-based linkers (e.g., SMCC), do not have a specific chemical trigger for cleavage.[8][10] Instead, payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[6][8][10] This process releases the payload with the linker and a conjugated amino acid still attached.[6][8]
Comparative Analysis: Performance and Characteristics
The choice of linker technology directly impacts the ADC's efficacy, safety, and therapeutic window. The key differences are summarized below.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release | Triggered by enzymes, pH, or reducing agents.[7][8] | Requires complete antibody degradation in the lysosome.[6][7] |
| Released Moiety | Unmodified, native payload.[11] | Payload + Linker + Amino Acid adduct.[6][8] |
| Plasma Stability | Generally lower; risk of premature payload release.[4] | Higher; minimal premature payload release.[4][8][10] |
| Bystander Effect | High potential. Released payload can diffuse and kill adjacent antigen-negative cells.[7][12] | Limited to none. The charged payload adduct is less membrane-permeable.[6][13] |
| Efficacy Driver | Potency of the released payload and bystander effect. | ADC internalization and lysosomal processing efficiency.[8][10] |
| Off-Target Toxicity | Higher potential due to premature cleavage and bystander effect.[3] | Lower potential due to high stability and localized release.[3][6] |
| Best Suited For | Heterogeneous tumors with varied antigen expression.[4][12] | Homogeneous tumors with high antigen expression.[4][14] |
Quantitative Performance Data
Direct, head-to-head comparisons of ADCs with identical antibodies and payloads but different linkers are limited in public literature.[4] However, data compiled from various preclinical studies provide a comparative overview. The following table summarizes typical performance data for ADCs utilizing the cytotoxic agent MMAE (monomethyl auristatin E) with either a cleavable (vc-MMAE) or non-cleavable (mc-MMAE) linker.
| Parameter | Cleavable (vc-MMAE) | Non-Cleavable (mc-MMAE) | Rationale |
| In Vitro IC₅₀ (Antigen+ cells) | 1 - 10 ng/mL | 5 - 50 ng/mL | Free MMAE released from cleavable linkers is generally more potent than the mc-MMAE adduct. |
| In Vitro IC₅₀ (Antigen- cells) | 100 - 500 ng/mL | >1000 ng/mL | Demonstrates the bystander effect of the diffusible MMAE from cleavable linkers. |
| Plasma Half-Life (ADC) | ~100 - 150 hours | ~150 - 200 hours | Non-cleavable linkers offer greater stability, preventing premature clearance.[8] |
| Maximum Tolerated Dose (MTD) | Lower | Higher | Higher stability of non-cleavable ADCs often leads to reduced off-target toxicity and better tolerability.[6] |
| In Vivo Efficacy (Tumor Growth) | High Inhibition | High Inhibition | Both can be highly effective, but the optimal choice depends on tumor characteristics. |
Note: The values presented are representative and can vary significantly based on the specific antibody, target antigen, tumor model, and experimental conditions.
Key Experimental Protocols
Accurate assessment and comparison of ADCs require robust and standardized methodologies.[4] Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill cancer cells and determines its IC₅₀ (the concentration required to inhibit 50% of cell growth).
-
Objective: To determine the potency of the ADC on antigen-positive and antigen-negative cell lines.
-
Methodology:
-
Cell Plating: Seed antigen-positive (e.g., NCI-N87) and antigen-negative (e.g., MDA-MB-468) cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[15]
-
ADC Treatment: Prepare serial dilutions of the ADC. Replace the cell culture medium with medium containing the various ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C.[15]
-
Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The MTT is reduced by viable cells to a purple formazan (B1609692) product.[16]
-
Data Acquisition: Solubilize the formazan crystals with a solubilizing agent (e.g., SDS-HCl). Measure the absorbance at 570 nm using a plate reader.[15]
-
Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the ADC concentration (log scale) and determine the IC₅₀ value using a non-linear regression model.
-
Pharmacokinetic (PK) Study
This study evaluates the stability and clearance of the ADC in vivo.
-
Objective: To measure the concentration of total antibody and intact ADC in plasma over time.
-
Methodology:
-
Animal Model: Administer a single intravenous (IV) dose of the ADC to a cohort of rodents (e.g., mice or rats).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection. Process the blood to obtain plasma.
-
Bioanalysis:
-
Total Antibody ELISA: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the total antibody (both conjugated and unconjugated).[17]
-
Intact ADC Analysis: Use techniques like ligand-binding assays or liquid chromatography-mass spectrometry (LC-MS/MS) to specifically quantify the concentration of the ADC that still has the drug conjugated.[17]
-
-
Analysis: Plot the plasma concentrations versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
In Vivo Tumor Xenograft Efficacy Study
This study assesses the anti-tumor activity of the ADC in a living animal model.
-
Objective: To evaluate the ability of the ADC to inhibit tumor growth.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HER2-positive NCI-N87) into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Dosing: Randomize mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC). Administer the treatments, typically via IV injection, based on a predetermined dosing schedule (e.g., once every week for 3 weeks).
-
Monitoring: Measure tumor volumes with calipers two to three times per week. Monitor animal body weight as an indicator of toxicity.
-
Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) to compare the efficacy of the different ADCs.
-
Conclusion and Future Perspectives
The selection of a linker is a critical, context-dependent decision in the design of an effective ADC.[3] Cleavable linkers offer the advantage of a powerful bystander effect, making them suitable for treating heterogeneous tumors, but this can come at the cost of lower plasma stability and potential off-target toxicity.[3][4] Conversely, non-cleavable linkers provide enhanced stability and a potentially wider therapeutic window, making them ideal for highly expressed, homogeneous targets, though they lack a bystander effect.[4][6]
Ultimately, the optimal linker strategy depends on the specific target antigen, the biology of the tumor microenvironment, the permeability of the payload, and the desired balance between efficacy and safety.[4] As ADC technology continues to evolve, novel linker designs that offer greater control over payload release and improved stability will further refine our ability to deliver potent cancer therapies with precision.
References
- 2. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cleavable vs. Non-Cleavable Linkers for Drug Delivery: A Comparative Guide
The development of Antibody-Drug Conjugates (ADCs) as a targeted cancer therapy represents a significant advancement in oncology.[][2] These complex molecules consist of a monoclonal antibody that specifically targets tumor cells, a highly potent cytotoxic payload, and a chemical linker that connects them.[2] The linker is a critical component that dictates the ADC's stability in circulation, its mechanism of payload release, and ultimately, its overall therapeutic index.[2][3] The choice between the two primary classes of linkers—cleavable and non-cleavable—is a pivotal decision in ADC design, each offering distinct advantages and disadvantages.[4][5]
This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by a summary of quantitative data from preclinical studies, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.
Mechanism of Action: How the Payload is Released
The fundamental difference between cleavable and non-cleavable linkers lies in the mechanism of payload release.[6]
Cleavable Linkers are designed to be stable in the systemic circulation but are susceptible to specific triggers that are more prevalent in the tumor microenvironment or within cancer cells.[7][8] This allows for the release of the cytotoxic payload in its original, highly potent form. There are three main strategies for cleavage[7][8]:
-
Protease-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are highly active inside tumor cells.[7][9]
-
pH-Sensitive Linkers: Linkers incorporating acid-labile groups, like hydrazones, are hydrolyzed in the acidic environments of endosomes (pH 5-6) and lysosomes (pH ~4.8), compared to the neutral pH of blood (pH 7.4).[7]
-
Glutathione-Sensitive Linkers: These linkers use disulfide bonds that are readily cleaved by the high intracellular concentrations of glutathione, a reducing agent, found within tumor cells.[7]
Non-Cleavable Linkers , such as thioether-based linkers (e.g., SMCC), do not have a specific chemical trigger for cleavage.[8][10] Instead, payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[6][8][10] This process releases the payload with the linker and a conjugated amino acid still attached.[6][8]
Comparative Analysis: Performance and Characteristics
The choice of linker technology directly impacts the ADC's efficacy, safety, and therapeutic window. The key differences are summarized below.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release | Triggered by enzymes, pH, or reducing agents.[7][8] | Requires complete antibody degradation in the lysosome.[6][7] |
| Released Moiety | Unmodified, native payload.[11] | Payload + Linker + Amino Acid adduct.[6][8] |
| Plasma Stability | Generally lower; risk of premature payload release.[4] | Higher; minimal premature payload release.[4][8][10] |
| Bystander Effect | High potential. Released payload can diffuse and kill adjacent antigen-negative cells.[7][12] | Limited to none. The charged payload adduct is less membrane-permeable.[6][13] |
| Efficacy Driver | Potency of the released payload and bystander effect. | ADC internalization and lysosomal processing efficiency.[8][10] |
| Off-Target Toxicity | Higher potential due to premature cleavage and bystander effect.[3] | Lower potential due to high stability and localized release.[3][6] |
| Best Suited For | Heterogeneous tumors with varied antigen expression.[4][12] | Homogeneous tumors with high antigen expression.[4][14] |
Quantitative Performance Data
Direct, head-to-head comparisons of ADCs with identical antibodies and payloads but different linkers are limited in public literature.[4] However, data compiled from various preclinical studies provide a comparative overview. The following table summarizes typical performance data for ADCs utilizing the cytotoxic agent MMAE (monomethyl auristatin E) with either a cleavable (vc-MMAE) or non-cleavable (mc-MMAE) linker.
| Parameter | Cleavable (vc-MMAE) | Non-Cleavable (mc-MMAE) | Rationale |
| In Vitro IC₅₀ (Antigen+ cells) | 1 - 10 ng/mL | 5 - 50 ng/mL | Free MMAE released from cleavable linkers is generally more potent than the mc-MMAE adduct. |
| In Vitro IC₅₀ (Antigen- cells) | 100 - 500 ng/mL | >1000 ng/mL | Demonstrates the bystander effect of the diffusible MMAE from cleavable linkers. |
| Plasma Half-Life (ADC) | ~100 - 150 hours | ~150 - 200 hours | Non-cleavable linkers offer greater stability, preventing premature clearance.[8] |
| Maximum Tolerated Dose (MTD) | Lower | Higher | Higher stability of non-cleavable ADCs often leads to reduced off-target toxicity and better tolerability.[6] |
| In Vivo Efficacy (Tumor Growth) | High Inhibition | High Inhibition | Both can be highly effective, but the optimal choice depends on tumor characteristics. |
Note: The values presented are representative and can vary significantly based on the specific antibody, target antigen, tumor model, and experimental conditions.
Key Experimental Protocols
Accurate assessment and comparison of ADCs require robust and standardized methodologies.[4] Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill cancer cells and determines its IC₅₀ (the concentration required to inhibit 50% of cell growth).
-
Objective: To determine the potency of the ADC on antigen-positive and antigen-negative cell lines.
-
Methodology:
-
Cell Plating: Seed antigen-positive (e.g., NCI-N87) and antigen-negative (e.g., MDA-MB-468) cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[15]
-
ADC Treatment: Prepare serial dilutions of the ADC. Replace the cell culture medium with medium containing the various ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C.[15]
-
Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The MTT is reduced by viable cells to a purple formazan product.[16]
-
Data Acquisition: Solubilize the formazan crystals with a solubilizing agent (e.g., SDS-HCl). Measure the absorbance at 570 nm using a plate reader.[15]
-
Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the ADC concentration (log scale) and determine the IC₅₀ value using a non-linear regression model.
-
Pharmacokinetic (PK) Study
This study evaluates the stability and clearance of the ADC in vivo.
-
Objective: To measure the concentration of total antibody and intact ADC in plasma over time.
-
Methodology:
-
Animal Model: Administer a single intravenous (IV) dose of the ADC to a cohort of rodents (e.g., mice or rats).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection. Process the blood to obtain plasma.
-
Bioanalysis:
-
Total Antibody ELISA: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the total antibody (both conjugated and unconjugated).[17]
-
Intact ADC Analysis: Use techniques like ligand-binding assays or liquid chromatography-mass spectrometry (LC-MS/MS) to specifically quantify the concentration of the ADC that still has the drug conjugated.[17]
-
-
Analysis: Plot the plasma concentrations versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
In Vivo Tumor Xenograft Efficacy Study
This study assesses the anti-tumor activity of the ADC in a living animal model.
-
Objective: To evaluate the ability of the ADC to inhibit tumor growth.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HER2-positive NCI-N87) into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Dosing: Randomize mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC). Administer the treatments, typically via IV injection, based on a predetermined dosing schedule (e.g., once every week for 3 weeks).
-
Monitoring: Measure tumor volumes with calipers two to three times per week. Monitor animal body weight as an indicator of toxicity.
-
Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) to compare the efficacy of the different ADCs.
-
Conclusion and Future Perspectives
The selection of a linker is a critical, context-dependent decision in the design of an effective ADC.[3] Cleavable linkers offer the advantage of a powerful bystander effect, making them suitable for treating heterogeneous tumors, but this can come at the cost of lower plasma stability and potential off-target toxicity.[3][4] Conversely, non-cleavable linkers provide enhanced stability and a potentially wider therapeutic window, making them ideal for highly expressed, homogeneous targets, though they lack a bystander effect.[4][6]
Ultimately, the optimal linker strategy depends on the specific target antigen, the biology of the tumor microenvironment, the permeability of the payload, and the desired balance between efficacy and safety.[4] As ADC technology continues to evolve, novel linker designs that offer greater control over payload release and improved stability will further refine our ability to deliver potent cancer therapies with precision.
References
- 2. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of 11-Azidoundecanoic Acid and 11-Mercaptoundecanoic Acid Self-Assembled Monolayers
A detailed guide to the characterization of azide- and thiol-terminated self-assembled monolayers (SAMs) on gold surfaces using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).
This guide provides a comparative analysis of the surface characteristics of Self-Assembled Monolayers (SAMs) formed from 11-azidoundecanoic acid (AUDA) and its well-studied counterpart, 11-mercaptoundecanoic acid (MUA). Both molecules possess an eleven-carbon alkyl chain and a terminal carboxylic acid group, making them ideal for comparative studies of the influence of the headgroup (azide vs. thiol) on SAM formation and properties. This information is crucial for researchers and professionals in drug development and material science who utilize SAMs for surface functionalization, biosensing, and drug delivery applications.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from XPS and FTIR analysis of AUDA and MUA SAMs on gold substrates.
Table 1: Comparative XPS Data (Binding Energies in eV)
| Spectral Region | This compound (AUDA) SAM | 11-Mercaptoundecanoic Acid (MUA) SAM |
| N 1s | ~405.6 (Central N of N₃), ~402.1 (Terminal N of N₃)[1] | N/A |
| S 2p | N/A | ~162.0 (S 2p₃/₂) (Bound to Au), ~163.2 (S 2p₁/₂) (Bound to Au) |
| C 1s | ~285.0 (C-C), ~286.5 (C-N/C-O), ~288.9 (O=C-O) | ~285.0 (C-C), ~286.4 (C-S/C-O), ~288.9 (O=C-O) |
| O 1s | ~532.5 (C=O), ~533.5 (C-O) | ~532.5 (C=O), ~533.7 (C-O) |
| Au 4f | ~84.0 (Au 4f₇/₂), ~87.7 (Au 4f₅/₂) | ~84.0 (Au 4f₇/₂), ~87.7 (Au 4f₅/₂) |
Note: Specific XPS data for AUDA SAMs is limited in the literature. The N 1s binding energies are based on data from other azide-terminated SAMs. The C 1s, O 1s, and Au 4f values for AUDA are predicted to be very similar to MUA due to their structural similarity, differing primarily at the headgroup.
Table 2: Comparative FTIR Data (Peak Positions in cm⁻¹)
| Vibrational Mode | This compound (AUDA) SAM | 11-Mercaptoundecanoic Acid (MUA) SAM |
| Azide Asymmetric Stretch (νₐ(N₃)) | ~2100[1] | N/A |
| C-H Asymmetric Stretch (νₐ(CH₂)) | ~2924 | ~2920 |
| C-H Symmetric Stretch (νₛ(CH₂)) | ~2853 | ~2851 |
| C=O Stretch (ν(C=O)) | ~1710 - 1740 | ~1710 - 1740 |
| CH₂ Scissoring (δ(CH₂)) | ~1468 | ~1468 |
| S-H Stretch (ν(S-H)) | N/A | Not observed in SAM (indicates Au-S bond formation) |
Experimental Protocols
Detailed methodologies for the formation and analysis of AUDA and MUA SAMs on gold surfaces are provided below.
Formation of Self-Assembled Monolayers
-
Substrate Preparation:
-
Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer) are cleaned.
-
A common cleaning procedure involves sonication in a series of solvents such as acetone, ethanol (B145695), and deionized water, each for 10-15 minutes.
-
The substrates are then dried under a stream of dry nitrogen.
-
For a more rigorous cleaning, substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Finally, the substrates are rinsed thoroughly with deionized water and dried with nitrogen.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of either this compound or 11-mercaptoundecanoic acid in absolute ethanol.
-
Immerse the cleaned gold substrates into the respective solutions in clean glass containers.
-
To minimize oxidation, particularly for thiol-based SAMs, the containers can be purged with an inert gas (e.g., nitrogen or argon) before sealing.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature.
-
-
Post-Deposition Rinsing:
-
After incubation, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Finally, dry the substrates gently under a stream of dry nitrogen.
-
XPS Analysis Protocol
-
Instrumentation: A high-performance X-ray photoelectron spectrometer equipped with a monochromatic Al Kα X-ray source is typically used.
-
Sample Handling: The SAM-coated substrates are mounted onto the sample holder and introduced into the ultra-high vacuum (UHV) analysis chamber.
-
Data Acquisition:
-
A survey scan is first acquired to identify the elemental composition of the surface.
-
High-resolution spectra are then obtained for the elemental regions of interest (N 1s for AUDA, S 2p for MUA, C 1s, O 1s, and Au 4f for both).
-
A neutralizer (electron flood gun) may be used to compensate for any surface charging.
-
-
Data Analysis:
-
The binding energies of the photoemission peaks are referenced to the Au 4f₇/₂ peak at 84.0 eV.
-
The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical species.
-
FTIR Analysis Protocol
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with a grazing angle specular reflectance accessory is used for surface analysis of SAMs on reflective substrates like gold.
-
Sample and Reference: A freshly cleaned, bare gold substrate is used to collect a background spectrum. The SAM-coated substrate is then used to collect the sample spectrum.
-
Data Acquisition:
-
Spectra are typically collected in the mid-infrared range (4000-650 cm⁻¹).
-
A p-polarized infrared beam is used at a high angle of incidence (e.g., 80-85 degrees from the surface normal) to enhance the signal from the monolayer.
-
Multiple scans (e.g., 1024 or more) are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of the SAM.
-
The positions and assignments of the vibrational bands are then determined.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the formation and analysis of SAMs.
Logical Relationship of Spectroscopic Signatures
Caption: Key distinguishing and common spectroscopic features of AUDA and MUA SAMs.
References
A Comparative Analysis of 11-Azidoundecanoic Acid and 11-Mercaptoundecanoic Acid Self-Assembled Monolayers
A detailed guide to the characterization of azide- and thiol-terminated self-assembled monolayers (SAMs) on gold surfaces using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).
This guide provides a comparative analysis of the surface characteristics of Self-Assembled Monolayers (SAMs) formed from 11-azidoundecanoic acid (AUDA) and its well-studied counterpart, 11-mercaptoundecanoic acid (MUA). Both molecules possess an eleven-carbon alkyl chain and a terminal carboxylic acid group, making them ideal for comparative studies of the influence of the headgroup (azide vs. thiol) on SAM formation and properties. This information is crucial for researchers and professionals in drug development and material science who utilize SAMs for surface functionalization, biosensing, and drug delivery applications.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from XPS and FTIR analysis of AUDA and MUA SAMs on gold substrates.
Table 1: Comparative XPS Data (Binding Energies in eV)
| Spectral Region | This compound (AUDA) SAM | 11-Mercaptoundecanoic Acid (MUA) SAM |
| N 1s | ~405.6 (Central N of N₃), ~402.1 (Terminal N of N₃)[1] | N/A |
| S 2p | N/A | ~162.0 (S 2p₃/₂) (Bound to Au), ~163.2 (S 2p₁/₂) (Bound to Au) |
| C 1s | ~285.0 (C-C), ~286.5 (C-N/C-O), ~288.9 (O=C-O) | ~285.0 (C-C), ~286.4 (C-S/C-O), ~288.9 (O=C-O) |
| O 1s | ~532.5 (C=O), ~533.5 (C-O) | ~532.5 (C=O), ~533.7 (C-O) |
| Au 4f | ~84.0 (Au 4f₇/₂), ~87.7 (Au 4f₅/₂) | ~84.0 (Au 4f₇/₂), ~87.7 (Au 4f₅/₂) |
Note: Specific XPS data for AUDA SAMs is limited in the literature. The N 1s binding energies are based on data from other azide-terminated SAMs. The C 1s, O 1s, and Au 4f values for AUDA are predicted to be very similar to MUA due to their structural similarity, differing primarily at the headgroup.
Table 2: Comparative FTIR Data (Peak Positions in cm⁻¹)
| Vibrational Mode | This compound (AUDA) SAM | 11-Mercaptoundecanoic Acid (MUA) SAM |
| Azide Asymmetric Stretch (νₐ(N₃)) | ~2100[1] | N/A |
| C-H Asymmetric Stretch (νₐ(CH₂)) | ~2924 | ~2920 |
| C-H Symmetric Stretch (νₛ(CH₂)) | ~2853 | ~2851 |
| C=O Stretch (ν(C=O)) | ~1710 - 1740 | ~1710 - 1740 |
| CH₂ Scissoring (δ(CH₂)) | ~1468 | ~1468 |
| S-H Stretch (ν(S-H)) | N/A | Not observed in SAM (indicates Au-S bond formation) |
Experimental Protocols
Detailed methodologies for the formation and analysis of AUDA and MUA SAMs on gold surfaces are provided below.
Formation of Self-Assembled Monolayers
-
Substrate Preparation:
-
Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer) are cleaned.
-
A common cleaning procedure involves sonication in a series of solvents such as acetone, ethanol, and deionized water, each for 10-15 minutes.
-
The substrates are then dried under a stream of dry nitrogen.
-
For a more rigorous cleaning, substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Finally, the substrates are rinsed thoroughly with deionized water and dried with nitrogen.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of either this compound or 11-mercaptoundecanoic acid in absolute ethanol.
-
Immerse the cleaned gold substrates into the respective solutions in clean glass containers.
-
To minimize oxidation, particularly for thiol-based SAMs, the containers can be purged with an inert gas (e.g., nitrogen or argon) before sealing.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature.
-
-
Post-Deposition Rinsing:
-
After incubation, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Finally, dry the substrates gently under a stream of dry nitrogen.
-
XPS Analysis Protocol
-
Instrumentation: A high-performance X-ray photoelectron spectrometer equipped with a monochromatic Al Kα X-ray source is typically used.
-
Sample Handling: The SAM-coated substrates are mounted onto the sample holder and introduced into the ultra-high vacuum (UHV) analysis chamber.
-
Data Acquisition:
-
A survey scan is first acquired to identify the elemental composition of the surface.
-
High-resolution spectra are then obtained for the elemental regions of interest (N 1s for AUDA, S 2p for MUA, C 1s, O 1s, and Au 4f for both).
-
A neutralizer (electron flood gun) may be used to compensate for any surface charging.
-
-
Data Analysis:
-
The binding energies of the photoemission peaks are referenced to the Au 4f₇/₂ peak at 84.0 eV.
-
The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical species.
-
FTIR Analysis Protocol
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with a grazing angle specular reflectance accessory is used for surface analysis of SAMs on reflective substrates like gold.
-
Sample and Reference: A freshly cleaned, bare gold substrate is used to collect a background spectrum. The SAM-coated substrate is then used to collect the sample spectrum.
-
Data Acquisition:
-
Spectra are typically collected in the mid-infrared range (4000-650 cm⁻¹).
-
A p-polarized infrared beam is used at a high angle of incidence (e.g., 80-85 degrees from the surface normal) to enhance the signal from the monolayer.
-
Multiple scans (e.g., 1024 or more) are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of the SAM.
-
The positions and assignments of the vibrational bands are then determined.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the formation and analysis of SAMs.
Logical Relationship of Spectroscopic Signatures
Caption: Key distinguishing and common spectroscopic features of AUDA and MUA SAMs.
References
evaluating the stability of the triazole bond post-click reaction
Unrivaled Stability of the Triazole Linkage in Bioconjugation
A comparative guide for researchers, scientists, and drug development professionals.
In the fields of drug development, bioconjugation, and materials science, the stability of the chemical linkage is of utmost importance. The advent of "click chemistry" has provided a powerful method for creating robust and stable connections. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are prominent click reactions that form a highly stable five-membered triazole ring. This guide offers an objective comparison of the triazole linkage's stability against other common covalent bonds, supported by experimental data and detailed methodologies.
The 1,2,3-triazole ring is widely recognized for its exceptional stability as an aromatic heterocycle, making it a dependable linker in various applications.[1] In drug development, it can function as a bioisostere for the amide bond.[1][2][3] The inherent stability of the triazole linkage is a significant advantage of using click chemistry for bioconjugation.[1][4]
Quantitative Comparison of Linkage Stability
The stability of a covalent bond against hydrolysis and other degradation pathways is a critical factor for its application, particularly in biological systems. The following table summarizes available data on the stability of the triazole linkage compared to other common bioconjugation linkages.
| Linkage Type | Formation Method | General Stability Characteristics | Key Considerations |
| 1,2,3-Triazole | CuAAC or SPAAC | Highly stable; resistant to hydrolysis, oxidation, reduction, and enzymatic degradation.[1][2][5] | The CuAAC reaction requires a copper catalyst, which can be toxic to living cells, though the use of stabilizing ligands can mitigate this.[1] SPAAC avoids the use of a toxic copper catalyst but the strained alkynes can sometimes have side reactions with thiols.[1] |
| Amide | Carboxylic acid + Amine | Generally stable, but susceptible to enzymatic cleavage by proteases and hydrolysis under harsh acidic or basic conditions.[2][6][7] | A common linkage in biological systems and serves as a benchmark for stability.[2] |
| Thioether | Thiol + Maleimide or Haloacetamide | Generally stable, but maleimide-derived thioethers can undergo hydrolysis of the imido group.[8] | A widely used linkage in bioconjugation.[8] |
| Oxime | Aldehyde/Ketone + Hydroxylamine | Significantly more stable than hydrazones under physiological and aqueous conditions.[9][10] Hydrolysis is acid-catalyzed.[9][11] | The formation of oxime bonds can be slower at neutral pH compared to other click reactions.[10] |
| Hydrazone | Aldehyde/Ketone + Hydrazine | Generally less stable than oximes and susceptible to hydrolysis, especially under acidic conditions.[10][12] | The lability of hydrazones can be advantageous for controlled-release applications.[12] |
| Disulfide | Thiol + Thiol | Stability is dependent on the redox environment; readily cleaved by reducing agents like glutathione (B108866). | Useful for intracellular drug delivery where the reducing environment of the cytoplasm can cleave the bond. |
Relative Hydrolytic Stability at pH 7.0:
A study directly comparing the rates of hydrolysis of isostructural hydrazones and an oxime at pD 7.0 (the equivalent of pH in D₂O) found the following:
-
The first-order rate constant for the hydrolysis of the oxime was approximately 600-fold lower than that of a methylhydrazone.[9][11]
-
The oxime's hydrolysis rate constant was 300-fold lower than that of an acetylhydrazone.[9][11][12]
-
The oxime's hydrolysis rate constant was 160-fold lower than that of a semicarbazone.[9][11][12]
These findings clearly establish the superior hydrolytic stability of the oxime linkage compared to various hydrazone linkages.[9][11][13] While direct quantitative comparisons with the triazole linkage under identical conditions are not as prevalent in the literature, the consensus is that the 1,2,3-triazole linkage formed via CuAAC and SPAAC is even more stable than the oxime linkage, being resistant to a wider range of degradative conditions.[1][2][5]
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of a chemical linkage, a forced degradation study is a standard approach.[1] This involves subjecting the molecule with the linkage to various stress conditions and monitoring for degradation over time.[1]
General Protocol for a Forced Degradation Study
-
Sample Preparation :
-
Prepare stock solutions of the compound of interest (e.g., a triazole-linked bioconjugate) in a suitable solvent such as water, PBS, or an organic solvent compatible with the subsequent assays. A typical starting concentration is 1 mg/mL, but this may be adjusted based on the analytical method's sensitivity.[1]
-
-
Stress Conditions :
-
Acidic Hydrolysis : Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).[1]
-
Basic Hydrolysis : Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).[1]
-
Oxidative Stress : Incubate the sample in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Reductive Stability : Incubate the sample with a biologically relevant reducing agent, such as 10 mM glutathione (GSH) or dithiothreitol (B142953) (DTT), in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.[1]
-
Thermal Stability : Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.[1]
-
Plasma Stability : Incubate the compound in human or animal plasma at 37 °C.
-
-
Time Points :
-
Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[1] The time points should be adjusted based on the expected stability of the linkage.
-
-
Analysis :
-
Analyze the samples to quantify the amount of the intact compound remaining. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a common analytical method.[1]
-
HPLC-MS/MS Method :
-
Column : A C18 reverse-phase column is typically used.[1]
-
Mobile Phase : A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid.
-
Detection : Mass spectrometry (MS) or tandem mass spectrometry (MS/MS) to identify and quantify the parent compound and any degradation products.
-
-
Visualizing Experimental and Logical Frameworks
Workflow for Evaluating Linkage Stability
Caption: A generalized workflow for assessing the stability of a bioconjugate linkage under various stress conditions.
Comparative Stability of Bioconjugation Linkages
Caption: A logical diagram illustrating the general trend of stability for common bioconjugation linkages, from most stable to least stable under typical physiological or hydrolytic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the stability of the triazole bond post-click reaction
Unrivaled Stability of the Triazole Linkage in Bioconjugation
A comparative guide for researchers, scientists, and drug development professionals.
In the fields of drug development, bioconjugation, and materials science, the stability of the chemical linkage is of utmost importance. The advent of "click chemistry" has provided a powerful method for creating robust and stable connections. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are prominent click reactions that form a highly stable five-membered triazole ring. This guide offers an objective comparison of the triazole linkage's stability against other common covalent bonds, supported by experimental data and detailed methodologies.
The 1,2,3-triazole ring is widely recognized for its exceptional stability as an aromatic heterocycle, making it a dependable linker in various applications.[1] In drug development, it can function as a bioisostere for the amide bond.[1][2][3] The inherent stability of the triazole linkage is a significant advantage of using click chemistry for bioconjugation.[1][4]
Quantitative Comparison of Linkage Stability
The stability of a covalent bond against hydrolysis and other degradation pathways is a critical factor for its application, particularly in biological systems. The following table summarizes available data on the stability of the triazole linkage compared to other common bioconjugation linkages.
| Linkage Type | Formation Method | General Stability Characteristics | Key Considerations |
| 1,2,3-Triazole | CuAAC or SPAAC | Highly stable; resistant to hydrolysis, oxidation, reduction, and enzymatic degradation.[1][2][5] | The CuAAC reaction requires a copper catalyst, which can be toxic to living cells, though the use of stabilizing ligands can mitigate this.[1] SPAAC avoids the use of a toxic copper catalyst but the strained alkynes can sometimes have side reactions with thiols.[1] |
| Amide | Carboxylic acid + Amine | Generally stable, but susceptible to enzymatic cleavage by proteases and hydrolysis under harsh acidic or basic conditions.[2][6][7] | A common linkage in biological systems and serves as a benchmark for stability.[2] |
| Thioether | Thiol + Maleimide or Haloacetamide | Generally stable, but maleimide-derived thioethers can undergo hydrolysis of the imido group.[8] | A widely used linkage in bioconjugation.[8] |
| Oxime | Aldehyde/Ketone + Hydroxylamine | Significantly more stable than hydrazones under physiological and aqueous conditions.[9][10] Hydrolysis is acid-catalyzed.[9][11] | The formation of oxime bonds can be slower at neutral pH compared to other click reactions.[10] |
| Hydrazone | Aldehyde/Ketone + Hydrazine | Generally less stable than oximes and susceptible to hydrolysis, especially under acidic conditions.[10][12] | The lability of hydrazones can be advantageous for controlled-release applications.[12] |
| Disulfide | Thiol + Thiol | Stability is dependent on the redox environment; readily cleaved by reducing agents like glutathione. | Useful for intracellular drug delivery where the reducing environment of the cytoplasm can cleave the bond. |
Relative Hydrolytic Stability at pH 7.0:
A study directly comparing the rates of hydrolysis of isostructural hydrazones and an oxime at pD 7.0 (the equivalent of pH in D₂O) found the following:
-
The first-order rate constant for the hydrolysis of the oxime was approximately 600-fold lower than that of a methylhydrazone.[9][11]
-
The oxime's hydrolysis rate constant was 300-fold lower than that of an acetylhydrazone.[9][11][12]
-
The oxime's hydrolysis rate constant was 160-fold lower than that of a semicarbazone.[9][11][12]
These findings clearly establish the superior hydrolytic stability of the oxime linkage compared to various hydrazone linkages.[9][11][13] While direct quantitative comparisons with the triazole linkage under identical conditions are not as prevalent in the literature, the consensus is that the 1,2,3-triazole linkage formed via CuAAC and SPAAC is even more stable than the oxime linkage, being resistant to a wider range of degradative conditions.[1][2][5]
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of a chemical linkage, a forced degradation study is a standard approach.[1] This involves subjecting the molecule with the linkage to various stress conditions and monitoring for degradation over time.[1]
General Protocol for a Forced Degradation Study
-
Sample Preparation :
-
Prepare stock solutions of the compound of interest (e.g., a triazole-linked bioconjugate) in a suitable solvent such as water, PBS, or an organic solvent compatible with the subsequent assays. A typical starting concentration is 1 mg/mL, but this may be adjusted based on the analytical method's sensitivity.[1]
-
-
Stress Conditions :
-
Acidic Hydrolysis : Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).[1]
-
Basic Hydrolysis : Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).[1]
-
Oxidative Stress : Incubate the sample in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Reductive Stability : Incubate the sample with a biologically relevant reducing agent, such as 10 mM glutathione (GSH) or dithiothreitol (DTT), in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.[1]
-
Thermal Stability : Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.[1]
-
Plasma Stability : Incubate the compound in human or animal plasma at 37 °C.
-
-
Time Points :
-
Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[1] The time points should be adjusted based on the expected stability of the linkage.
-
-
Analysis :
-
Analyze the samples to quantify the amount of the intact compound remaining. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a common analytical method.[1]
-
HPLC-MS/MS Method :
-
Column : A C18 reverse-phase column is typically used.[1]
-
Mobile Phase : A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid.
-
Detection : Mass spectrometry (MS) or tandem mass spectrometry (MS/MS) to identify and quantify the parent compound and any degradation products.
-
-
Visualizing Experimental and Logical Frameworks
Workflow for Evaluating Linkage Stability
Caption: A generalized workflow for assessing the stability of a bioconjugate linkage under various stress conditions.
Comparative Stability of Bioconjugation Linkages
Caption: A logical diagram illustrating the general trend of stability for common bioconjugation linkages, from most stable to least stable under typical physiological or hydrolytic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alkyl Azide Carboxylic Acid Linkers of Varying Lengths
In the fields of drug development, chemical biology, and materials science, the precise covalent linking of molecules is paramount. Alkyl azide (B81097) carboxylic acid linkers are heterobifunctional molecules that serve as crucial bridges, enabling the conjugation of biomolecules, small molecule drugs, and imaging agents. Their structure, typically N₃-(CH₂_n-COOH, features a terminal azide group for "click chemistry" and a carboxylic acid for reaction with amines, offering a versatile toolkit for researchers.
The length of the alkyl chain (n) is a critical design parameter that significantly influences the properties and performance of the resulting conjugate. This guide provides an objective comparison of short- versus long-chain alkyl azide carboxylic acid linkers, supported by established chemical principles and experimental considerations, to aid researchers in selecting the optimal linker for their specific application.
The Influence of Alkyl Chain Length on Conjugate Properties
The choice between a short or a long alkyl linker represents a trade-off between rigidity, steric hindrance, solubility, and the overall stability of the bioconjugate. Longer linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) units, are often employed to enhance the pharmacokinetic properties of therapeutic molecules.[1][2]
-
Solubility: Hydrophobic drugs or biomolecules can benefit from longer, more hydrophilic linkers, such as those incorporating PEG chains, which can prevent aggregation and improve solubility in aqueous buffers.[1][3][4]
-
Steric Hindrance: Longer, flexible linkers can mitigate steric hindrance between two large conjugated molecules (e.g., an antibody and a protein payload), ensuring that the biological activity of each component is preserved.[3][5] Conversely, shorter linkers are advantageous when precise, close-range positioning of the conjugated molecules is required.[4]
-
Pharmacokinetics (PK): In drug development, particularly for antibody-drug conjugates (ADCs), the linker length can have a profound impact on the drug's circulation half-life and overall efficacy.[1][2] Longer PEG linkers increase the hydrodynamic size of the conjugate, which can reduce renal clearance and prolong its time in the bloodstream.[2]
-
Stability and Packing: In the context of surface modification, longer alkyl chains generally lead to more ordered and densely packed self-assembled monolayers (SAMs), enhancing their stability.[6]
Data Presentation: Comparison of Linker Characteristics
The following table summarizes the general characteristics and performance metrics of short- versus long-chain alkyl azide carboxylic acid linkers based on established principles in bioconjugation.
| Property | Short-Chain Linkers (e.g., n=2-6) | Long-Chain/PEG Linkers (e.g., n>8 or PEGylated) |
| Flexibility | More rigid, provides defined spacing. | Highly flexible, allows for greater spatial freedom. |
| Solubility | Minimal impact on the conjugate's overall solubility. | Can significantly enhance the aqueous solubility of hydrophobic payloads.[1][3][4] |
| Steric Hindrance | Higher potential for steric clash between large conjugated partners. | Reduces steric hindrance, preserving the activity of conjugated biomolecules.[3] |
| Pharmacokinetics | Minimal effect on circulation half-life. | Can prolong circulation half-life by increasing hydrodynamic size.[1][2] |
| Immunogenicity | Less likely to mask antigenic epitopes. | Can mask epitopes, potentially reducing the immunogenicity of therapeutic proteins.[2][3] |
| Typical Yield | Generally high for click reactions (>95%).[7] | Generally high for click reactions (>95%).[7] |
| Common Applications | PROTACs, small molecule conjugation, applications requiring fixed distances.[7][8] | Antibody-drug conjugates (ADCs), protein PEGylation, nanoparticle functionalization.[1][9] |
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for using an alkyl azide carboxylic acid linker to conjugate a biomolecule to a payload.
Caption: Experimental workflow for bioconjugation using an azide-alkyl-COOH linker.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in using alkyl azide carboxylic acid linkers.
Protocol 1: Amine Conjugation via NHS Ester Activation
This protocol describes the conjugation of the linker's carboxylic acid group to a primary amine on a biomolecule, such as a lysine (B10760008) residue on a protein.
Materials:
-
Alkyl azide carboxylic acid linker
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Bicarbonate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Prepare Activated Linker (NHS Ester):
-
Dissolve the alkyl azide carboxylic acid linker (1.2 equivalents), NHS (1.2 eq.), and EDC (1.5 eq.) in a minimal amount of anhydrous DMF or DMSO.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester. Use the activated linker solution immediately.
-
-
Prepare Biomolecule:
-
Dissolve the biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Conjugation Reaction:
-
Slowly add the activated linker solution to the biomolecule solution. A typical molar excess of linker to protein is 10-20 fold, but this should be optimized for the specific application.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling (DOL) using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy if the linker or payload has a chromophore.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the newly installed azide group on the biomolecule and an alkyne-functionalized payload.[10][11]
Materials:
-
Azide-labeled biomolecule (from Protocol 1)
-
Alkyne-functionalized payload
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)[10]
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)[10]
-
Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[10][12]
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents:
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the azide-labeled biomolecule and the alkyne-functionalized payload (typically 5-20 molar equivalents relative to the biomolecule) in the degassed reaction buffer.
-
-
Initiate the Click Reaction:
-
Add the THPTA/CuSO₄ catalyst premix to the reaction tube. A final copper concentration of 0.5-1 mM is common.
-
Add the freshly prepared Sodium Ascorbate solution to initiate the reaction. The final concentration of the reducing agent should be 4-5 times that of the copper.[10]
-
Gently mix the components. If the reaction is sensitive to oxygen, flush the headspace of the tube with an inert gas (e.g., argon or nitrogen) before sealing.[12]
-
-
Incubation:
-
Allow the reaction to proceed for 1-4 hours at room temperature.[7] Reaction times may vary and should be optimized.
-
-
Purification:
-
Purify the final bioconjugate to remove the copper catalyst, excess payload, and other reagents using size-exclusion chromatography, dialysis, or affinity purification.
-
-
Analysis:
-
Analyze the final product using SDS-PAGE, which should show a mobility shift corresponding to the added payload, and confirm the identity and purity of the conjugate by mass spectrometry.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. confluore.com.cn [confluore.com.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. interchim.fr [interchim.fr]
A Comparative Guide to Alkyl Azide Carboxylic Acid Linkers of Varying Lengths
In the fields of drug development, chemical biology, and materials science, the precise covalent linking of molecules is paramount. Alkyl azide carboxylic acid linkers are heterobifunctional molecules that serve as crucial bridges, enabling the conjugation of biomolecules, small molecule drugs, and imaging agents. Their structure, typically N₃-(CH₂_n-COOH, features a terminal azide group for "click chemistry" and a carboxylic acid for reaction with amines, offering a versatile toolkit for researchers.
The length of the alkyl chain (n) is a critical design parameter that significantly influences the properties and performance of the resulting conjugate. This guide provides an objective comparison of short- versus long-chain alkyl azide carboxylic acid linkers, supported by established chemical principles and experimental considerations, to aid researchers in selecting the optimal linker for their specific application.
The Influence of Alkyl Chain Length on Conjugate Properties
The choice between a short or a long alkyl linker represents a trade-off between rigidity, steric hindrance, solubility, and the overall stability of the bioconjugate. Longer linkers, particularly those incorporating polyethylene glycol (PEG) units, are often employed to enhance the pharmacokinetic properties of therapeutic molecules.[1][2]
-
Solubility: Hydrophobic drugs or biomolecules can benefit from longer, more hydrophilic linkers, such as those incorporating PEG chains, which can prevent aggregation and improve solubility in aqueous buffers.[1][3][4]
-
Steric Hindrance: Longer, flexible linkers can mitigate steric hindrance between two large conjugated molecules (e.g., an antibody and a protein payload), ensuring that the biological activity of each component is preserved.[3][5] Conversely, shorter linkers are advantageous when precise, close-range positioning of the conjugated molecules is required.[4]
-
Pharmacokinetics (PK): In drug development, particularly for antibody-drug conjugates (ADCs), the linker length can have a profound impact on the drug's circulation half-life and overall efficacy.[1][2] Longer PEG linkers increase the hydrodynamic size of the conjugate, which can reduce renal clearance and prolong its time in the bloodstream.[2]
-
Stability and Packing: In the context of surface modification, longer alkyl chains generally lead to more ordered and densely packed self-assembled monolayers (SAMs), enhancing their stability.[6]
Data Presentation: Comparison of Linker Characteristics
The following table summarizes the general characteristics and performance metrics of short- versus long-chain alkyl azide carboxylic acid linkers based on established principles in bioconjugation.
| Property | Short-Chain Linkers (e.g., n=2-6) | Long-Chain/PEG Linkers (e.g., n>8 or PEGylated) |
| Flexibility | More rigid, provides defined spacing. | Highly flexible, allows for greater spatial freedom. |
| Solubility | Minimal impact on the conjugate's overall solubility. | Can significantly enhance the aqueous solubility of hydrophobic payloads.[1][3][4] |
| Steric Hindrance | Higher potential for steric clash between large conjugated partners. | Reduces steric hindrance, preserving the activity of conjugated biomolecules.[3] |
| Pharmacokinetics | Minimal effect on circulation half-life. | Can prolong circulation half-life by increasing hydrodynamic size.[1][2] |
| Immunogenicity | Less likely to mask antigenic epitopes. | Can mask epitopes, potentially reducing the immunogenicity of therapeutic proteins.[2][3] |
| Typical Yield | Generally high for click reactions (>95%).[7] | Generally high for click reactions (>95%).[7] |
| Common Applications | PROTACs, small molecule conjugation, applications requiring fixed distances.[7][8] | Antibody-drug conjugates (ADCs), protein PEGylation, nanoparticle functionalization.[1][9] |
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for using an alkyl azide carboxylic acid linker to conjugate a biomolecule to a payload.
Caption: Experimental workflow for bioconjugation using an azide-alkyl-COOH linker.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in using alkyl azide carboxylic acid linkers.
Protocol 1: Amine Conjugation via NHS Ester Activation
This protocol describes the conjugation of the linker's carboxylic acid group to a primary amine on a biomolecule, such as a lysine residue on a protein.
Materials:
-
Alkyl azide carboxylic acid linker
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Bicarbonate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Prepare Activated Linker (NHS Ester):
-
Dissolve the alkyl azide carboxylic acid linker (1.2 equivalents), NHS (1.2 eq.), and EDC (1.5 eq.) in a minimal amount of anhydrous DMF or DMSO.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester. Use the activated linker solution immediately.
-
-
Prepare Biomolecule:
-
Dissolve the biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Conjugation Reaction:
-
Slowly add the activated linker solution to the biomolecule solution. A typical molar excess of linker to protein is 10-20 fold, but this should be optimized for the specific application.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling (DOL) using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy if the linker or payload has a chromophore.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the newly installed azide group on the biomolecule and an alkyne-functionalized payload.[10][11]
Materials:
-
Azide-labeled biomolecule (from Protocol 1)
-
Alkyne-functionalized payload
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)[10]
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)[10]
-
Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[10][12]
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents:
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the azide-labeled biomolecule and the alkyne-functionalized payload (typically 5-20 molar equivalents relative to the biomolecule) in the degassed reaction buffer.
-
-
Initiate the Click Reaction:
-
Add the THPTA/CuSO₄ catalyst premix to the reaction tube. A final copper concentration of 0.5-1 mM is common.
-
Add the freshly prepared Sodium Ascorbate solution to initiate the reaction. The final concentration of the reducing agent should be 4-5 times that of the copper.[10]
-
Gently mix the components. If the reaction is sensitive to oxygen, flush the headspace of the tube with an inert gas (e.g., argon or nitrogen) before sealing.[12]
-
-
Incubation:
-
Allow the reaction to proceed for 1-4 hours at room temperature.[7] Reaction times may vary and should be optimized.
-
-
Purification:
-
Purify the final bioconjugate to remove the copper catalyst, excess payload, and other reagents using size-exclusion chromatography, dialysis, or affinity purification.
-
-
Analysis:
-
Analyze the final product using SDS-PAGE, which should show a mobility shift corresponding to the added payload, and confirm the identity and purity of the conjugate by mass spectrometry.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. confluore.com.cn [confluore.com.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. interchim.fr [interchim.fr]
A Head-to-Head Comparison for Surface Chemistry: 11-Azidoundecanoic Acid vs. 11-Aminoundecanoic Acid
For researchers, scientists, and drug development professionals navigating the complexities of surface functionalization, the choice of linker molecule is a critical decision that dictates the efficiency, stability, and functionality of the final construct. This guide provides an objective comparison of two prominent undecanoic acid derivatives, 11-Azidoundecanoic acid and 11-Aminoundecanoic acid, for the covalent immobilization of biomolecules. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual workflows to aid in the selection of the optimal surface chemistry for your application.
At the heart of creating functionalized surfaces for applications ranging from biosensors to targeted drug delivery systems lies the ability to form stable, well-ordered self-assembled monolayers (SAMs) and to subsequently attach biomolecules with high fidelity. Both this compound and 11-Aminoundecanoic acid, with their C11 alkyl chains, are excellent candidates for forming dense SAMs on various substrates, most notably gold. The key difference, however, lies in their terminal functional groups—an azide (B81097) (-N₃) and an amine (-NH₂), respectively—which dictates the subsequent bioconjugation strategy. This compound utilizes the highly efficient and specific "click chemistry," while 11-Aminoundecanoic acid typically relies on the well-established carbodiimide (B86325) chemistry (EDC/NHS).
Quantitative Performance Data
The choice between these two linker molecules can significantly impact the characteristics of the functionalized surface. The following table summarizes key quantitative data from various studies to facilitate a direct comparison.
| Parameter | This compound SAM | 11-Aminoundecanoic Acid SAM | Citation |
| Water Contact Angle | ~77° | ~40° (untreated) | [1][2] |
| Immobilization Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling | [1][3] |
| Reaction Specificity | High (Bio-orthogonal) | Moderate (Can cross-react with carboxyl groups on the biomolecule) | [3] |
| Immobilization Efficiency | High and often quantitative surface conversion | Variable, can be modest depending on conditions | [1][3] |
| Non-Specific Binding | Generally lower | Can be higher, requiring more stringent blocking steps | [1] |
| Stability of Linkage | High (Stable triazole ring) | High (Stable amide bond) | [1][3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful surface functionalization. Below are representative protocols for the formation of SAMs and subsequent biomolecule immobilization for both linker molecules on a gold substrate.
This compound: SAM Formation and Click Chemistry Immobilization
Materials:
-
Gold-coated substrate
-
11-Azidoundecanethiol (synthesized from this compound, or commercially available)
-
200 proof ethanol (B145695)
-
Alkyne-modified biomolecule
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) and a reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Substrate Preparation: Clean the gold substrate by sonicating in ethanol for 15 minutes, followed by rinsing with copious amounts of ethanol and drying under a stream of dry nitrogen.
-
SAM Formation: Immerse the cleaned gold substrate in a freshly prepared 1 mM solution of 11-Azidoundecanethiol in ethanol. Seal the container and allow it to stand for 24-48 hours to ensure the formation of a well-ordered monolayer.
-
Rinsing: Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules. Dry the substrate with a stream of dry nitrogen.
-
Click Chemistry Reaction:
-
Prepare a solution of the alkyne-modified biomolecule in PBS.
-
In a separate tube, prepare the catalyst solution by mixing CuSO₄ and sodium ascorbate (B8700270) in PBS. Add the ligand (TBTA) to stabilize the Cu(I) ion.
-
Immerse the azide-functionalized substrate in the biomolecule solution and then add the catalyst solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Final Rinsing and Storage: Rinse the substrate extensively with PBS and then deionized water to remove any unbound biomolecules and catalyst. Dry the functionalized surface under a stream of dry nitrogen and store it in a desiccator.
11-Aminoundecanoic Acid: SAM Formation and EDC/NHS Immobilization
Materials:
-
Gold-coated substrate
-
11-Mercaptoundecanoic acid (MUA)
-
200 proof ethanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5)
-
Biomolecule with primary amine groups
-
Coupling Buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching Solution (e.g., 1 M ethanolamine, pH 8.5)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
Protocol:
-
Substrate Preparation: Clean the gold substrate as described for the azide protocol.
-
SAM Formation: Immerse the cleaned gold substrate in a 1 mM solution of 11-Mercaptoundecanoic acid in ethanol for 24-48 hours.[4]
-
Rinsing: Rinse the substrate thoroughly with ethanol and dry under a stream of dry nitrogen.
-
Carboxyl Group Activation:
-
Immerse the MUA-functionalized substrate in an Activation Buffer.
-
Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer (e.g., 0.4 M EDC and 0.1 M NHS).
-
Incubate the substrate in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.[5]
-
-
Biomolecule Coupling:
-
Rinse the activated substrate with Coupling Buffer.
-
Immediately immerse the substrate in a solution of the amine-containing biomolecule in Coupling Buffer.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[5]
-
-
Quenching and Washing:
-
Transfer the substrate to the Quenching Solution and incubate for 30 minutes to block any unreacted NHS-esters.
-
Wash the substrate thoroughly with Washing Buffer and then deionized water to remove non-covalently bound biomolecules.
-
-
Storage: Dry the functionalized surface under a stream of dry nitrogen and store it appropriately for the immobilized biomolecule.
Visualizing the Workflow and Chemistry
To further clarify the processes, the following diagrams illustrate the key chemical reactions and experimental workflows for both this compound and 11-Aminoundecanoic acid.
Concluding Remarks
The choice between this compound and 11-Aminoundecanoic acid for surface chemistry applications is a trade-off between the well-established, versatile EDC/NHS chemistry and the highly specific and efficient click chemistry.
This compound is the preferred choice when:
-
High specificity and minimal side reactions are paramount.
-
The biomolecule of interest can be readily modified with an alkyne group.
-
Low non-specific binding is a critical requirement.
-
Quantitative and highly efficient surface functionalization is desired.
11-Aminoundecanoic acid (used as 11-mercaptoundecanoic acid for SAMs on gold, with the amine on the biomolecule) remains a strong contender when:
-
A well-documented and widely used method is preferred.
-
The biomolecule naturally possesses accessible primary amine groups for conjugation.
-
The introduction of an alkyne handle on the biomolecule is challenging or undesirable.
Ultimately, the optimal choice will depend on the specific requirements of the application, the nature of the biomolecule to be immobilized, and the available laboratory resources and expertise. This guide provides the foundational data and protocols to make an informed decision for your surface functionalization needs.
References
- 1. Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dataphysics-instruments.com [dataphysics-instruments.com]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. if.tugraz.at [if.tugraz.at]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
A Head-to-Head Comparison for Surface Chemistry: 11-Azidoundecanoic Acid vs. 11-Aminoundecanoic Acid
For researchers, scientists, and drug development professionals navigating the complexities of surface functionalization, the choice of linker molecule is a critical decision that dictates the efficiency, stability, and functionality of the final construct. This guide provides an objective comparison of two prominent undecanoic acid derivatives, 11-Azidoundecanoic acid and 11-Aminoundecanoic acid, for the covalent immobilization of biomolecules. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual workflows to aid in the selection of the optimal surface chemistry for your application.
At the heart of creating functionalized surfaces for applications ranging from biosensors to targeted drug delivery systems lies the ability to form stable, well-ordered self-assembled monolayers (SAMs) and to subsequently attach biomolecules with high fidelity. Both this compound and 11-Aminoundecanoic acid, with their C11 alkyl chains, are excellent candidates for forming dense SAMs on various substrates, most notably gold. The key difference, however, lies in their terminal functional groups—an azide (-N₃) and an amine (-NH₂), respectively—which dictates the subsequent bioconjugation strategy. This compound utilizes the highly efficient and specific "click chemistry," while 11-Aminoundecanoic acid typically relies on the well-established carbodiimide chemistry (EDC/NHS).
Quantitative Performance Data
The choice between these two linker molecules can significantly impact the characteristics of the functionalized surface. The following table summarizes key quantitative data from various studies to facilitate a direct comparison.
| Parameter | This compound SAM | 11-Aminoundecanoic Acid SAM | Citation |
| Water Contact Angle | ~77° | ~40° (untreated) | [1][2] |
| Immobilization Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling | [1][3] |
| Reaction Specificity | High (Bio-orthogonal) | Moderate (Can cross-react with carboxyl groups on the biomolecule) | [3] |
| Immobilization Efficiency | High and often quantitative surface conversion | Variable, can be modest depending on conditions | [1][3] |
| Non-Specific Binding | Generally lower | Can be higher, requiring more stringent blocking steps | [1] |
| Stability of Linkage | High (Stable triazole ring) | High (Stable amide bond) | [1][3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful surface functionalization. Below are representative protocols for the formation of SAMs and subsequent biomolecule immobilization for both linker molecules on a gold substrate.
This compound: SAM Formation and Click Chemistry Immobilization
Materials:
-
Gold-coated substrate
-
11-Azidoundecanethiol (synthesized from this compound, or commercially available)
-
200 proof ethanol
-
Alkyne-modified biomolecule
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Substrate Preparation: Clean the gold substrate by sonicating in ethanol for 15 minutes, followed by rinsing with copious amounts of ethanol and drying under a stream of dry nitrogen.
-
SAM Formation: Immerse the cleaned gold substrate in a freshly prepared 1 mM solution of 11-Azidoundecanethiol in ethanol. Seal the container and allow it to stand for 24-48 hours to ensure the formation of a well-ordered monolayer.
-
Rinsing: Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules. Dry the substrate with a stream of dry nitrogen.
-
Click Chemistry Reaction:
-
Prepare a solution of the alkyne-modified biomolecule in PBS.
-
In a separate tube, prepare the catalyst solution by mixing CuSO₄ and sodium ascorbate in PBS. Add the ligand (TBTA) to stabilize the Cu(I) ion.
-
Immerse the azide-functionalized substrate in the biomolecule solution and then add the catalyst solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Final Rinsing and Storage: Rinse the substrate extensively with PBS and then deionized water to remove any unbound biomolecules and catalyst. Dry the functionalized surface under a stream of dry nitrogen and store it in a desiccator.
11-Aminoundecanoic Acid: SAM Formation and EDC/NHS Immobilization
Materials:
-
Gold-coated substrate
-
11-Mercaptoundecanoic acid (MUA)
-
200 proof ethanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5)
-
Biomolecule with primary amine groups
-
Coupling Buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching Solution (e.g., 1 M ethanolamine, pH 8.5)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
Protocol:
-
Substrate Preparation: Clean the gold substrate as described for the azide protocol.
-
SAM Formation: Immerse the cleaned gold substrate in a 1 mM solution of 11-Mercaptoundecanoic acid in ethanol for 24-48 hours.[4]
-
Rinsing: Rinse the substrate thoroughly with ethanol and dry under a stream of dry nitrogen.
-
Carboxyl Group Activation:
-
Immerse the MUA-functionalized substrate in an Activation Buffer.
-
Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer (e.g., 0.4 M EDC and 0.1 M NHS).
-
Incubate the substrate in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.[5]
-
-
Biomolecule Coupling:
-
Rinse the activated substrate with Coupling Buffer.
-
Immediately immerse the substrate in a solution of the amine-containing biomolecule in Coupling Buffer.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[5]
-
-
Quenching and Washing:
-
Transfer the substrate to the Quenching Solution and incubate for 30 minutes to block any unreacted NHS-esters.
-
Wash the substrate thoroughly with Washing Buffer and then deionized water to remove non-covalently bound biomolecules.
-
-
Storage: Dry the functionalized surface under a stream of dry nitrogen and store it appropriately for the immobilized biomolecule.
Visualizing the Workflow and Chemistry
To further clarify the processes, the following diagrams illustrate the key chemical reactions and experimental workflows for both this compound and 11-Aminoundecanoic acid.
Concluding Remarks
The choice between this compound and 11-Aminoundecanoic acid for surface chemistry applications is a trade-off between the well-established, versatile EDC/NHS chemistry and the highly specific and efficient click chemistry.
This compound is the preferred choice when:
-
High specificity and minimal side reactions are paramount.
-
The biomolecule of interest can be readily modified with an alkyne group.
-
Low non-specific binding is a critical requirement.
-
Quantitative and highly efficient surface functionalization is desired.
11-Aminoundecanoic acid (used as 11-mercaptoundecanoic acid for SAMs on gold, with the amine on the biomolecule) remains a strong contender when:
-
A well-documented and widely used method is preferred.
-
The biomolecule naturally possesses accessible primary amine groups for conjugation.
-
The introduction of an alkyne handle on the biomolecule is challenging or undesirable.
Ultimately, the optimal choice will depend on the specific requirements of the application, the nature of the biomolecule to be immobilized, and the available laboratory resources and expertise. This guide provides the foundational data and protocols to make an informed decision for your surface functionalization needs.
References
- 1. Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dataphysics-instruments.com [dataphysics-instruments.com]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. if.tugraz.at [if.tugraz.at]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Safety Operating Guide
Proper Disposal Procedures for 11-Azidoundecanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 11-Azidoundecanoic acid are paramount to ensuring a safe laboratory environment and preventing chemical accidents. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, emphasizing chemical inactivation prior to waste collection.
Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition.[1][2] Therefore, direct disposal of this compound without deactivation is strongly discouraged. The recommended procedure involves the chemical reduction of the azide (B81097) functional group to a more stable amine. The Staudinger reaction, which utilizes triphenylphosphine (B44618), is a mild and effective method for this transformation.[1]
Hazard Assessment and Safety Precautions
Key Hazards of Organic Azides:
-
Explosive Instability: Can decompose violently when subjected to heat, shock, friction, or light.[1][2]
-
Incompatibility with Acids: Contact with acids can generate hydrazoic acid, which is highly toxic and explosive.[3]
-
Formation of Explosive Metal Azides: Contact with heavy metals (e.g., in metal spatulas or drainpipes) can form highly unstable and shock-sensitive metal azides.[3]
-
Incompatibility with Halogenated Solvents: Reactions with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can produce extremely unstable di- and tri-azidomethane.[3]
Personal Protective Equipment (PPE):
-
Safety goggles (or a face shield in addition to goggles)
-
Chemical-resistant gloves (e.g., nitrile)
-
A flame-retardant lab coat
-
Work should always be conducted in a certified chemical fume hood.
Quantitative Data Summary
The stability of organic azides can be generally assessed using the Carbon to Nitrogen (C/N) ratio. A higher C/N ratio typically indicates greater stability.
| Compound | Molecular Formula | Carbon to Nitrogen (C/N) Ratio | Stability Assessment |
| This compound | C₁₁H₂₁N₃O₂ | ~3.67 | Relatively stable |
Note: A C/N ratio greater than 3 suggests the compound is likely to be relatively stable for careful handling and storage.[3]
Step-by-Step Disposal Procedure
This procedure is designed for the safe quenching of residual this compound in a laboratory setting.
Step 1: Waste Segregation
-
All waste containing this compound must be collected in a dedicated, clearly labeled, non-metallic waste container.[3][4]
-
Crucially, do not mix azide-containing waste with acidic waste streams. [3]
Step 2: Chemical Deactivation (Staudinger Reduction) This protocol outlines the reduction of the azide to the corresponding amine, rendering it safe for standard organic waste disposal.
Experimental Protocol: Quenching of this compound
-
Materials:
-
Residual solution of this compound.
-
Triphenylphosphine (PPh₃).
-
An appropriate solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether).
-
Ice bath.
-
Stir plate and stir bar.
-
Appropriate glassware.
-
-
Procedure:
-
Place the solution containing the residual this compound in a flask equipped with a stir bar and cool the flask in an ice bath.[1]
-
In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the amount of azide) in a suitable solvent.[1]
-
Slowly add the triphenylphosphine solution to the cooled and stirring azide solution.[1]
-
Effervescence due to the release of nitrogen gas (N₂) should be observed. This is an indication that the reaction is proceeding.[1]
-
Continue stirring the reaction mixture in the ice bath until the gas evolution ceases.[1]
-
Once gas evolution has stopped, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue to stir for an additional hour to ensure the reaction has gone to completion.[1]
-
The resulting solution, now containing the more stable 11-aminoundecanoic acid phosphinimine, can be combined with other non-halogenated organic waste for disposal according to your institution's hazardous waste guidelines.
-
Step 3: Final Waste Disposal
-
The neutralized waste, containing the amine derivative, should be transferred to a properly labeled hazardous waste container.
-
Never pour any azide-containing solution, treated or untreated, down the drain. [4] This is to prevent the formation of explosive metal azides in the plumbing.
Emergency Procedures for Spills
In the event of a spill of this compound:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure the area is well-ventilated.
-
If the spill is small and you are trained to handle it, contain the spill with an absorbent, non-reactive material (e.g., vermiculite (B1170534) or sand).
-
Carefully collect the absorbed material using non-metallic tools (e.g., plastic or ceramic spatulas) and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Diagrams
Caption: Disposal workflow for this compound.
Caption: Logical relationship for azide disposal.
References
Proper Disposal Procedures for 11-Azidoundecanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 11-Azidoundecanoic acid are paramount to ensuring a safe laboratory environment and preventing chemical accidents. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, emphasizing chemical inactivation prior to waste collection.
Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition.[1][2] Therefore, direct disposal of this compound without deactivation is strongly discouraged. The recommended procedure involves the chemical reduction of the azide functional group to a more stable amine. The Staudinger reaction, which utilizes triphenylphosphine, is a mild and effective method for this transformation.[1]
Hazard Assessment and Safety Precautions
Key Hazards of Organic Azides:
-
Explosive Instability: Can decompose violently when subjected to heat, shock, friction, or light.[1][2]
-
Incompatibility with Acids: Contact with acids can generate hydrazoic acid, which is highly toxic and explosive.[3]
-
Formation of Explosive Metal Azides: Contact with heavy metals (e.g., in metal spatulas or drainpipes) can form highly unstable and shock-sensitive metal azides.[3]
-
Incompatibility with Halogenated Solvents: Reactions with halogenated solvents like dichloromethane or chloroform can produce extremely unstable di- and tri-azidomethane.[3]
Personal Protective Equipment (PPE):
-
Safety goggles (or a face shield in addition to goggles)
-
Chemical-resistant gloves (e.g., nitrile)
-
A flame-retardant lab coat
-
Work should always be conducted in a certified chemical fume hood.
Quantitative Data Summary
The stability of organic azides can be generally assessed using the Carbon to Nitrogen (C/N) ratio. A higher C/N ratio typically indicates greater stability.
| Compound | Molecular Formula | Carbon to Nitrogen (C/N) Ratio | Stability Assessment |
| This compound | C₁₁H₂₁N₃O₂ | ~3.67 | Relatively stable |
Note: A C/N ratio greater than 3 suggests the compound is likely to be relatively stable for careful handling and storage.[3]
Step-by-Step Disposal Procedure
This procedure is designed for the safe quenching of residual this compound in a laboratory setting.
Step 1: Waste Segregation
-
All waste containing this compound must be collected in a dedicated, clearly labeled, non-metallic waste container.[3][4]
-
Crucially, do not mix azide-containing waste with acidic waste streams. [3]
Step 2: Chemical Deactivation (Staudinger Reduction) This protocol outlines the reduction of the azide to the corresponding amine, rendering it safe for standard organic waste disposal.
Experimental Protocol: Quenching of this compound
-
Materials:
-
Residual solution of this compound.
-
Triphenylphosphine (PPh₃).
-
An appropriate solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether).
-
Ice bath.
-
Stir plate and stir bar.
-
Appropriate glassware.
-
-
Procedure:
-
Place the solution containing the residual this compound in a flask equipped with a stir bar and cool the flask in an ice bath.[1]
-
In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the amount of azide) in a suitable solvent.[1]
-
Slowly add the triphenylphosphine solution to the cooled and stirring azide solution.[1]
-
Effervescence due to the release of nitrogen gas (N₂) should be observed. This is an indication that the reaction is proceeding.[1]
-
Continue stirring the reaction mixture in the ice bath until the gas evolution ceases.[1]
-
Once gas evolution has stopped, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue to stir for an additional hour to ensure the reaction has gone to completion.[1]
-
The resulting solution, now containing the more stable 11-aminoundecanoic acid phosphinimine, can be combined with other non-halogenated organic waste for disposal according to your institution's hazardous waste guidelines.
-
Step 3: Final Waste Disposal
-
The neutralized waste, containing the amine derivative, should be transferred to a properly labeled hazardous waste container.
-
Never pour any azide-containing solution, treated or untreated, down the drain. [4] This is to prevent the formation of explosive metal azides in the plumbing.
Emergency Procedures for Spills
In the event of a spill of this compound:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure the area is well-ventilated.
-
If the spill is small and you are trained to handle it, contain the spill with an absorbent, non-reactive material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material using non-metallic tools (e.g., plastic or ceramic spatulas) and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Diagrams
Caption: Disposal workflow for this compound.
Caption: Logical relationship for azide disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
